molecular formula C6H15NSi B083233 Allylaminotrimethylsilane CAS No. 10519-97-8

Allylaminotrimethylsilane

Cat. No.: B083233
CAS No.: 10519-97-8
M. Wt: 129.28 g/mol
InChI Key: FFJKAASRNUVNRT-UHFFFAOYSA-N
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Description

Allylaminotrimethylsilane is a useful research compound. Its molecular formula is C6H15NSi and its molecular weight is 129.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-trimethylsilylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NSi/c1-5-6-7-8(2,3)4/h5,7H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJKAASRNUVNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370013
Record name ALLYLAMINOTRIMETHYLSILANE
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Molecular Weight

129.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10519-97-8
Record name ALLYLAMINOTRIMETHYLSILANE
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Record name Allylaminotrimethylsilane
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Allylaminotrimethylsilane (CAS 10519-97-8) is a versatile bifunctional organosilicon compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, incorporating both a reactive allyl group and a labile trimethylsilyl (TMS) protected amine, allows for its use in diverse applications, including the synthesis of functional silanes, crosslinking agents, and as a precursor for silicon carbonitride films.[1][3] This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of this compound. The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles, safety considerations, and process optimization to ensure high yield and purity.

Introduction: Chemical Profile and Strategic Importance

This compound, also known as N-(Trimethylsilyl)allylamine, is a colorless to light yellow liquid characterized by its dual reactivity.[2][3] The allyl group provides a site for various addition and polymerization reactions, while the N-Si bond is readily cleaved under hydrolytic conditions, revealing the primary amine for further functionalization.[4][5] This unique combination makes it a strategic building block in medicinal chemistry and materials science. The trimethylsilyl group enhances the compound's stability and solubility in organic solvents, facilitating its use as a reagent in complex synthetic pathways.[2]

Key Physicochemical Properties:

  • Molecular Formula: C₆H₁₅NSi[2]

  • Molecular Weight: 129.28 g/mol [3]

  • Boiling Point: 110-112 °C[3]

  • Density: 0.770 g/cm³[3]

  • Flash Point: 10 °C[3]

  • Hydrolytic Sensitivity: Reacts rapidly with moisture, water, and protic solvents.[3]

The Core Synthesis: Mechanistic Insights and Rationale

The most common and efficient synthesis of this compound involves the nucleophilic substitution reaction between allylamine and a silylating agent, typically chlorotrimethylsilane (TMSCl). The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of allylamine onto the electrophilic silicon atom of TMSCl.

Causality Behind Experimental Design:

  • Choice of Base: The reaction produces hydrochloric acid (HCl) as a byproduct. This acid must be neutralized in situ to prevent the protonation of the starting allylamine. A protonated amine becomes an unreactive ammonium salt, halting the reaction. A tertiary amine, such as triethylamine (NEt₃), is the ideal choice as it is a strong enough base to scavenge the HCl but is non-nucleophilic and will not compete with allylamine in reacting with TMSCl.

  • Solvent Selection: The reaction must be conducted under strictly anhydrous conditions. Both the silylating agent (TMSCl) and the N-silylated product are highly susceptible to hydrolysis.[3] Therefore, an inert, anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF) is essential to ensure the integrity of the reactants and products.

  • Temperature Control: The reaction between an amine and an acyl chloride or its equivalent is often highly exothermic. Initiating the reaction at a reduced temperature (e.g., 0 °C) allows for controlled addition of the silylating agent, mitigating thermal runaway and potential side reactions.

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic substitution pathway and the role of triethylamine as an HCl scavenger.

Reaction_Mechanism cluster_products Allylamine H₂C=CH-CH₂-NH₂ Product H₂C=CH-CH₂-NH-Si(CH₃)₃ Allylamine->Product Nucleophilic Attack Explanation1 Allylamine's nitrogen attacks the electrophilic silicon atom. TMSCl (CH₃)₃Si-Cl TMSCl->Product Explanation2 Chloride ion is displaced. Base N(CH₂CH₃)₃ Salt [HN(CH₂CH₃)₃]⁺Cl⁻ Base->Salt HCl Scavenging Explanation3 Triethylamine neutralizes the HCl byproduct.

Caption: Nucleophilic substitution mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis Workflow

This protocol details a laboratory-scale synthesis of this compound. Crucially, all operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis.

Reagent and Equipment Data
ReagentFormulaMW ( g/mol )BP (°C)Density (g/mL)Key Hazards
AllylamineC₃H₇N57.09530.76Highly Flammable, Toxic, Corrosive
ChlorotrimethylsilaneC₃H₉ClSi108.64570.86Highly Flammable, Corrosive
TriethylamineC₆H₁₅N101.19890.73Highly Flammable, Corrosive
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12350.71Extremely Flammable, Peroxide Former
Synthesis Workflow Diagram

Synthesis_Workflow A 1. Setup Assemble oven-dried glassware under an inert N₂ atmosphere. B 2. Reagent Charging Charge flask with Allylamine, Triethylamine, and anhydrous Diethyl Ether. A->B Inert Conditions C 3. Cooling Cool the reaction mixture to 0 °C in an ice bath. B->C Exotherm Control D 4. TMSCl Addition Add Chlorotrimethylsilane dropwise via an addition funnel. C->D Slow Addition E 5. Reaction Allow the mixture to warm to room temperature and stir for 12-16 hours. D->E Stirring F 6. Monitoring Check for completion by TLC or GC analysis. E->F Validation G 7. Workup Filter the mixture under N₂ to remove triethylamine hydrochloride salt. F->G Salt Removal H 8. Purification Purify the filtrate by fractional distillation. G->H Isolation

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials:

  • Allylamine (57.1 g, 1.0 mol)

  • Triethylamine (111.3 g, 1.1 mol)

  • Chlorotrimethylsilane (108.6 g, 1.0 mol)

  • Anhydrous Diethyl Ether (800 mL)

  • Three-neck round-bottom flask (2 L), equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet.

  • Ice bath

Procedure:

  • Setup: Assemble the 2 L three-neck flask, previously oven-dried and cooled under a stream of nitrogen. Equip it with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a condenser with a nitrogen inlet.

  • Charging: To the flask, add anhydrous diethyl ether (500 mL), allylamine (1.0 mol), and triethylamine (1.1 mol).

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • TMSCl Addition: Dissolve chlorotrimethylsilane (1.0 mol) in anhydrous diethyl ether (300 mL) and add this solution to the dropping funnel. Add the TMSCl solution dropwise to the cooled, stirred reaction mixture over a period of 2-3 hours. A white precipitate of triethylamine hydrochloride will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Let the reaction stir for an additional 12-16 hours to ensure completion.

  • Workup - Filtration: The resulting slurry is filtered under an inert atmosphere (e.g., using a Schlenk filter or a cannula filtration setup) to remove the triethylamine hydrochloride salt. Wash the salt cake with two portions of anhydrous diethyl ether (100 mL each) to recover any entrained product.

  • Solvent Removal: Combine the filtrate and washings. Remove the bulk of the diethyl ether solvent using a rotary evaporator. Caution: Use a water bath temperature below 30 °C due to the solvent's low boiling point.

The resulting crude liquid is now ready for purification. A typical crude yield before distillation is in the range of 85-95%.

Purification Protocol: Fractional Distillation

The primary impurity in the crude product, aside from residual solvent, is unreacted starting material. Fractional distillation is the most effective method for obtaining highly pure this compound.

Causality Behind Purification Choices:

  • Fractional vs. Simple Distillation: The boiling points of allylamine (53 °C), TMSCl (57 °C), and the product (110-112 °C) are sufficiently different. However, fractional distillation using a packed column (e.g., Vigreux or Raschig rings) provides superior separation efficiency, ensuring the removal of any closely boiling impurities and yielding a product of high purity.

  • Inert Atmosphere: As the product is moisture-sensitive, the distillation must be conducted under a nitrogen or argon atmosphere to prevent degradation.[3]

Purification Workflow Diagram

Purification_Workflow A 1. Setup Assemble a fractional distillation apparatus under N₂. B 2. Charging Transfer crude product to the distillation flask. A->B Inert Transfer C 3. Distillation Heat the flask gently using an oil bath. B->C Controlled Heating D 4. Fraction Collection Discard the initial forerun (low-boiling impurities). C->D Impurity Removal E 5. Product Collection Collect the fraction boiling at 110-112 °C. D->E Isothermal Collection F 6. Validation Confirm purity via GC, NMR, or refractive index. E->F Quality Control G 7. Storage Store the pure product in a sealed container under N₂. F->G Maintain Purity

Caption: Step-by-step workflow for the purification of this compound.

Step-by-Step Purification Protocol
  • Setup: Assemble a fractional distillation apparatus (e.g., with a 20-30 cm Vigreux column) that has been oven-dried and cooled under nitrogen.

  • Charging: Transfer the crude this compound into the distillation pot. Add a few boiling chips or a magnetic stir bar.

  • Distillation: Gently heat the pot using an oil bath.

  • Fraction Collection:

    • Forerun: Collect and discard the initial fraction that distills below 105 °C. This will contain residual diethyl ether and any unreacted starting materials.

    • Product: Carefully collect the main fraction that distills at a stable temperature of 110-112 °C .

  • Completion: Stop the distillation when the temperature either rises significantly or begins to drop, or when only a small residue remains in the pot.

  • Validation & Storage: The purified product should be a clear, colorless liquid. Purity can be confirmed by Gas Chromatography (GC) or ¹H NMR spectroscopy. The refractive index should be between 1.411 and 1.416.[3] Store the final product in an amber bottle with a tight-fitting cap, sealed under nitrogen, and in a cool, dry, flammables-designated area.[6][7]

Safety and Handling

This compound and its precursors are hazardous materials requiring strict safety protocols.[6]

  • Flammability: The compound is a highly flammable liquid with a low flash point.[3][6] Keep away from all ignition sources, use non-sparking tools, and ensure electrical equipment is explosion-proof.[8][9]

  • Corrosivity and Toxicity: The compound causes severe skin burns and eye damage.[6] It is toxic if inhaled or swallowed.[9] All handling must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[8][10]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors.[7] Ensure containers are properly grounded during transfers to prevent static discharge.[8]

  • Spills: In case of a spill, contain it with a non-combustible absorbent material like vermiculite or sand and place it in a sealed container for disposal.[7]

Conclusion

The synthesis and purification of this compound is a straightforward but exacting process that demands rigorous adherence to anhydrous and inert atmosphere techniques. By understanding the underlying chemical principles—from the necessity of an HCl scavenger to the moisture sensitivity of the Si-N bond—researchers can reliably produce this valuable synthetic intermediate in high yield and purity. The protocols outlined in this guide provide a robust framework for its successful preparation, enabling its application in advanced research and development.

References

  • Gelest, Inc. (2015). ALLYLTRIMETHYLSILANE Safety Data Sheet. Retrieved from [Link]

  • The Garland Company. (2018). All-Sil Safety Data Sheet. Retrieved from [Link]

  • Verma, V., Koperniku, A., & Schafer, L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications. Retrieved from [Link]

  • Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry, 54(1), 1-22. Retrieved from [Link]

  • Verma, V., Koperniku, A., & Schafer, L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2022). N-Silylamines in catalysis: synthesis and reactivity | Request PDF. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of Allylaminotrimethylsilane, a molecule combining the functionalities of an allyl group and a silylamine. In the absence of a complete, formally published spectral assignment in the literature, this document leverages foundational NMR principles and spectral data from analogous structures—namely allylamine and N-silylated amines—to construct a detailed and predictive interpretation. We will explore the expected chemical shifts, coupling constants, and multiplicities, explaining the underlying electronic and structural factors. This guide also outlines a best-practice experimental protocol for acquiring high-quality NMR data for this and similar moisture-sensitive organosilicon compounds, ensuring both accuracy and reproducibility in the laboratory.

Introduction and Molecular Structure

This compound, (CH₂) = CHCH₂NHSi(CH₃)₃, is a versatile organosilicon compound that serves as a synthetic intermediate. Its structure features a nucleophilic secondary amine, a reactive allyl group, and a sterically bulky, lipophilic trimethylsilyl (TMS) group. The TMS group can act as a protecting group for the amine, which can be easily removed under hydrolytic conditions. The combination of these functional groups makes it a valuable building block in organic synthesis.

Precise structural confirmation is paramount, and NMR spectroscopy provides the most definitive data. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of this compound, providing a roadmap for its unambiguous identification.

Structural Analysis and Predicted Signal Count

To predict the NMR spectrum, we must first identify the number of chemically non-equivalent proton and carbon environments in the molecule.

  • ¹H NMR : We anticipate six distinct signals corresponding to:

    • The nine equivalent protons of the three methyl groups on the silicon atom (-Si(CH₃)₃).

    • The single proton on the nitrogen atom (-NH-).

    • The two equivalent protons of the allylic methylene group (-CH₂-N).

    • The single proton on the internal carbon of the double bond (=CH-).

    • The terminal vinyl proton that is cis to the main chain.

    • The terminal vinyl proton that is trans to the main chain.

  • ¹³C NMR : We expect four distinct signals from the carbon skeleton:

    • The three equivalent methyl carbons of the -Si(CH₃)₃ group.

    • The allylic methylene carbon (-CH₂-N).

    • The internal carbon of the double bond (=CH-).

    • The terminal carbon of the double bond (=CH₂).

Allylaminotrimethylsilane_Structure Si Si N N Si->N C_Me1 C(CH₃)ₐ Si->C_Me1 C_Me2 C(CH₃)ₐ Si->C_Me2 C_Me3 C(CH₃)ₐ Si->C_Me3 H_N H N->H_N C_allyl_1 C₁ N->C_allyl_1 H_allyl_1a H C_allyl_1->H_allyl_1a H_allyl_1b H C_allyl_1->H_allyl_1b C_allyl_2 C₂ C_allyl_1->C_allyl_2 H_allyl_2 H C_allyl_2->H_allyl_2 C_allyl_3 C₃ C_allyl_2->C_allyl_3 H_allyl_3_trans H (trans) C_allyl_3->H_allyl_3_trans H_allyl_3_cis H (cis) C_allyl_3->H_allyl_3_cis label_SiMe3 Protons 'a' label_NH Proton 'b' label_CH2N Protons 'c' label_CH Proton 'd' label_CH2_term_cis Proton 'e' label_CH2_term_trans Proton 'f' COSY_Correlations H_c Protons 'c' (~3.3 ppm) -CH₂-N H_d Proton 'd' (~5.8 ppm) =CH- H_c->H_d ³J H_e Proton 'e' (~5.0 ppm) =CH₂ (cis) H_c->H_e ⁴J (allylic) H_f Proton 'f' (~5.2 ppm) =CH₂ (trans) H_c->H_f ⁴J (allylic) H_d->H_e ³J (cis) H_d->H_f ³J (trans) H_e->H_f ²J (gem)

Caption: Predicted ¹H-¹H COSY correlations for the allyl moiety in this compound.

Conclusion

The structural analysis of this compound via NMR spectroscopy relies on a predictive model built from established principles and data from analogous compounds. The key identifying features in the ¹H NMR spectrum are the highly shielded singlet for the nine trimethylsilyl protons near 0 ppm and the complex set of signals for the five allyl protons in the 3.2-5.9 ppm range. The characteristic splitting patterns and coupling constants of the vinyl system, once resolved, provide definitive confirmation of the allyl group's integrity. In the ¹³C NMR spectrum, the presence of four signals, including a highly shielded methyl carbon signal and two distinct sp² carbon signals, would corroborate the predicted structure. By following the outlined experimental best practices, researchers can acquire high-quality data to validate these predictions and unambiguously confirm the chemical structure of this compound.

References

  • The Royal Society of Chemistry. (n.d.). 220217 - Allylamine SI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hexamethyldisilazane. PubChem Compound Database. Retrieved from [Link]

  • Hoffman, R. E. (2003). Variations on the chemical shift of TMS. Journal of Magnetic Resonance, 163(2), 325-331. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • ChemSurvival. (2013, January 27). Proton NMR of Allyl Ether Groups [Video]. YouTube. Retrieved from [Link]

  • Schraml, J., Mindl, J., Roithová, J., et al. (2004). Silylation of N,O-Diacylhydroxylamines: NMR Spectra and Structure of the Products. The Journal of Organic Chemistry, 69(18), 6044-6051. Retrieved from [Link]

  • Kim, H., Kim, G., Lee, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • ACS Publications. (2004). Silylation of N,O-Diacylhydroxylamines: NMR Spectra and Structure of the Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Multiple receiver experiments for NMR spectroscopy of organosilicon compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved from [Link]

  • ResearchGate. (2015). How can we take the NMR of a moisture sensitive compound?. Retrieved from [Link]

  • ResearchGate. (n.d.). 29 Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 29Si and 13C NMR spectra of all possible pertrimethylsilylated β‐D‐xylopyranosyl‐substituted methyl 4‐O‐β‐D‐xylopyranosyl‐β‐D‐xylopyranosides assigned by 2D heteronuclear 1H‐29Si and 1H‐13C chemical shift correlations. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Use of the O-trimethylsilyl group in conformational analysis and in carbon-13 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Allylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • SpectraBase. (n.d.). Hexamethyldisilazane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected NMR chemical shifts for 1 H from TMS, 13 C from TMS. Retrieved from [Link]

  • PubMed. (2020). 1H, 13C and 29Si magnetic shielding in gaseous and liquid tetramethylsilane. Retrieved from [Link]

  • NIST. (n.d.). Hexamethyldisilazane. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Retrieved from [Link]

  • Semantic Scholar. (1978). 14N NMR studies on some trimethylsilylamine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [Link]

  • Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?. Retrieved from [Link]

  • University of Potsdam. (n.d.). Analyzing 1H spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of British Columbia. (2022). N-Silylamines in catalysts: synthesis and reactivity. Retrieved from [Link]

  • YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

Infrared (IR) Spectroscopy of Allylaminotrimethylsilane for Functional Group Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Allylaminotrimethylsilane (C₆H₁₅NSi). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation and functional group identification of this versatile organosilane compound. We will explore the characteristic vibrational frequencies of the key functional moieties—the secondary amine, the allyl group, and the trimethylsilyl group—and present a self-validating protocol for spectral acquisition and interpretation.

Introduction: The Analytical Power of Infrared Spectroscopy

Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify chemical substances and functional groups in various forms.[1] The fundamental principle lies in the interaction of infrared radiation with matter. When a molecule is exposed to IR radiation, its bonds vibrate at specific frequencies. If the frequency of the radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, and this absorption is detected by the spectrometer.

The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹). Each peak in the spectrum corresponds to a specific molecular vibration, making the IR spectrum a unique molecular "fingerprint."[2] For organosilane compounds like this compound, which possess multiple functional groups, IR spectroscopy is an indispensable tool for structural verification and quality control.[3][4]

The Subject Molecule: this compound

This compound (CAS 10519-97-8) is an organosilicon compound featuring a unique combination of reactive and stabilizing functional groups.[5][6] It is typically a clear, colorless to light yellow liquid.[7] Its structure incorporates:

  • An Allyl Group (-CH₂-CH=CH₂): Provides a site for polymerization and other chemical reactions.[5]

  • A Secondary Amine (-NH-): Offers a site for further functionalization.[5]

  • A Trimethylsilyl Group (-Si(CH₃)₃): Enhances stability and solubility in organic solvents.[5][8]

This trifunctional nature makes it a valuable intermediate in organic synthesis and material science.[9] A precise understanding of its structure is paramount, and IR spectroscopy provides the means for this verification.

Allylaminotrimethylsilane_Structure cluster_allyl Allyl Group cluster_amine Secondary Amine cluster_tms Trimethylsilyl Group C1 H₂C= C2 CH C1->C2 C3 —CH₂— C2->C3 N NH C3->N Si Si N->Si Me1 —CH₃ Si->Me1 Me2 —CH₃ Si->Me2 Me3 —CH₃ Si->Me3

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the preferred method due to its minimal sample preparation and high reproducibility.[10][11]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and purged with dry air or nitrogen to minimize atmospheric interference (H₂O and CO₂).

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to yield the true absorbance of the sample.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition: Collect the sample spectrum. For a typical analysis, co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹ is sufficient to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to produce the final IR absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: Clean the ATR crystal immediately after the measurement to prevent cross-contamination.

This self-validating protocol ensures that the resulting spectrum is solely representative of the this compound sample.

FTIR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Liquid Sample Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (FT & Ratio) Acquire->Process Analyze Analyze Final Spectrum Process->Analyze End End Analyze->End

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Molecular Vibrations

The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The analysis is best approached by examining distinct regions of the spectrum.

Data Presentation: Characteristic Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityReferences
~3350Secondary Amine (N-H)N-H StretchWeak - Medium, Sharp[12][13][14]
3080 - 3020Alkene (=C-H)C-H StretchMedium[15][16][17]
2960 - 2850Alkane/Methyl (C-H)C-H StretchStrong[2][18]
~1640Alkene (C=C)C=C StretchMedium[15][16][17]
~1250Trimethylsilyl (Si-CH₃)Symmetric C-H Bend (Umbrella)Strong, Sharp[3][4]
1250 - 1020Aliphatic Amine (C-N)C-N StretchMedium - Weak[12][19]
950 - 920Silylamine (Si-N)Si-N StretchMedium - Strong[3][4]
~990 & ~910Alkene (=C-H)Out-of-Plane C-H BendStrong[3][17]
~840 & ~750Trimethylsilyl (Si-CH₃)C-H RockStrong[3][4]
910 - 665Secondary Amine (N-H)N-H WagBroad[12][19]
In-Depth Analysis
  • N-H Region (3500-3300 cm⁻¹): The presence of a single, relatively sharp absorption band around 3350 cm⁻¹ is a definitive indicator of a secondary amine (R₂NH).[13][20] This distinguishes it clearly from primary amines, which show two bands, and tertiary amines, which show none.[12][14][19]

  • C-H Stretching Region (3100-2800 cm⁻¹): This region provides clear evidence for both the allyl and trimethylsilyl groups. A peak appearing just above 3000 cm⁻¹ (typically ~3080 cm⁻¹) is characteristic of the sp² C-H bonds of the vinyl group (=C-H).[16][17][18] In contrast, the strong, more intense absorptions observed just below 3000 cm⁻¹ arise from the sp³ C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups.[2]

  • Double Bond Region (1700-1600 cm⁻¹): A moderately intense band around 1640 cm⁻¹ confirms the presence of the carbon-carbon double bond (C=C) of the allyl group.[15][17] This peak, while not exceptionally strong, is a reliable marker for unsaturation.

  • Fingerprint Region (1500-650 cm⁻¹): This complex region contains several highly diagnostic peaks for this compound.

    • Si-CH₃ Vibrations: The most prominent feature of the trimethylsilyl group is a very strong and sharp absorption at approximately 1250 cm⁻¹, attributed to the symmetric C-H bending or "umbrella" mode of the methyl groups attached to silicon.[3][4] Additionally, strong bands due to Si-CH₃ rocking vibrations are expected around 840 cm⁻¹ and 750 cm⁻¹.[3][4]

    • C-N and Si-N Stretches: The C-N stretch of the aliphatic amine is expected between 1250-1020 cm⁻¹.[12][19] The Si-N stretch, a key identifier for this molecule, typically appears as a medium to strong band in the 950-920 cm⁻¹ range.[3][4]

    • Allyl Group Bending: The allyl group provides two strong, characteristic out-of-plane C-H bending vibrations. For a monosubstituted alkene like this, sharp peaks are expected near 990 cm⁻¹ and 910 cm⁻¹.[3][17] The latter may overlap with the broad N-H wagging vibration.

    • N-H Wag: Secondary amines also exhibit a broad N-H wagging band in the 910-665 cm⁻¹ range, which can be a useful, albeit less precise, confirmatory feature.[12][19]

Conclusion

Infrared spectroscopy provides a rapid, reliable, and highly informative method for the functional group identification of this compound. By systematically analyzing the key regions of the IR spectrum, one can unequivocally confirm the presence of the secondary amine (N-H stretch), the allyl group (C=C and =C-H stretches/bends), and the trimethylsilyl group (characteristic Si-CH₃ bends/rocks and Si-N stretch). The combination of these distinct vibrational signatures serves as a robust analytical fingerprint, validating the molecular structure and purity of the compound. This guide provides the foundational knowledge and practical protocol for researchers to confidently employ FTIR spectroscopy in their work with this and similar organosilane reagents.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chemistry LibreTexts. Retrieved from [Link]

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The In-Depth Mass Spectrometry Fragmentation Pattern of Allylaminotrimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of allylaminotrimethylsilane (C₆H₁₅NSi). As a Senior Application Scientist, this document synthesizes fundamental principles of mass spectrometry with field-proven insights into the behavior of silylated compounds. We will explore the characteristic fragmentation pathways under electron ionization (EI), offering a logical framework for identifying and characterizing this and similar molecules in complex matrices. This guide is designed to be a self-validating system, grounding its mechanistic claims in authoritative sources and providing detailed experimental protocols.

Introduction: The Significance of Silylation and Mass Spectrometry

In the landscape of analytical chemistry, particularly within metabolomics and drug development, the derivatization of molecules is a critical step to enhance their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2][3] Trimethylsilylation, the introduction of a trimethylsilyl (TMS) group, is a widely employed technique for compounds containing active hydrogen atoms, such as those found in amines, alcohols, and carboxylic acids.[2][4] this compound, an organosilicon compound featuring both an allyl group and a silylated amine, presents a unique fragmentation pattern that is a confluence of the behaviors of its constituent functional groups.[5]

Mass spectrometry, a powerful analytical technique, provides detailed structural information by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).[6][7] The fragmentation of these ions in a predictable manner allows for the elucidation of the original molecule's structure.[8] This guide will focus primarily on electron ionization (EI), a "hard" ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint.[9][10]

Experimental Protocol: Acquiring the Mass Spectrum of this compound

To ensure reproducible and high-quality data, a standardized experimental approach is paramount. The following protocol outlines the key steps for the GC-MS analysis of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

GC-MS Parameters:

ParameterValueRationale
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Volume 1 µLA standard volume to prevent column overloading.
Split Ratio 50:1Appropriate for a relatively pure, concentrated sample to avoid saturating the detector.
Carrier Gas HeliumInert and provides good chromatographic resolution.
Flow Rate 1.0 mL/min (Constant Flow)Ensures consistent retention times.
Oven Program Initial: 50 °C (hold 2 min)Allows for solvent focusing.
Ramp: 10 °C/min to 250 °CA standard ramp rate to ensure good separation of potential impurities.
Final Hold: 5 minEnsures elution of any less volatile components.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °COptimizes ionization efficiency and minimizes thermal degradation.
Ionization Mode Electron Ionization (EI)Provides characteristic, library-searchable fragmentation patterns.[6][9]
Electron Energy 70 eVA standardized energy that yields reproducible fragmentation patterns.[10]
Mass Range m/z 35-300Covers the molecular ion and expected fragments of the analyte.
Scan Rate 3 scans/secProvides sufficient data points across the chromatographic peak.

Workflow Diagram:

Caption: Experimental workflow for GC-MS analysis of this compound.

Core Fragmentation Pathways of this compound

The mass spectrum of this compound is characterized by several key fragmentation pathways, primarily driven by the stability of the resulting cations and neutral losses. The molecular ion (M⁺˙) is expected at m/z 129.

Alpha-Cleavage: The Dominant Fragmentation Route

The most significant fragmentation process for silylated amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[11][12] This is a radical site-initiated fragmentation.

  • Formation of the [M-15]⁺ Ion (m/z 114): The loss of a methyl radical (•CH₃) from the trimethylsilyl group is a hallmark of TMS-derivatized compounds.[1] This results in a stable, silicon-containing cation.

  • Formation of the [M-41]⁺ Ion (m/z 88): Cleavage of the allyl group (•C₃H₅) results in a prominent ion at m/z 88. The positive charge is stabilized by the nitrogen and silicon atoms.

The Trimethylsilyl Cation ([Si(CH₃)₃]⁺)

A characteristic and often abundant ion in the mass spectra of TMS compounds is the trimethylsilyl cation at m/z 73 .[13] Its formation is a result of the cleavage of the Si-N bond.

Rearrangement Reactions

Rearrangement reactions can also occur, leading to the formation of diagnostic ions. For instance, a McLafferty-type rearrangement is possible, though less common for simple silylated amines compared to carbonyl compounds.[14]

Fragmentation of the Allyl Group

The allyl group itself can undergo fragmentation, leading to characteristic ions at m/z 41 ([C₃H₅]⁺) and m/z 39 ([C₃H₃]⁺).

Fragmentation Pathway Diagram:

G M This compound [M]⁺˙ m/z 129 M_minus_15 [M-CH₃]⁺ m/z 114 M->M_minus_15 - •CH₃ M_minus_41 [M-C₃H₅]⁺ m/z 88 M->M_minus_41 - •C₃H₅ SiMe3 [Si(CH₃)₃]⁺ m/z 73 M->SiMe3 Si-N cleavage Allyl [C₃H₅]⁺ m/z 41 M->Allyl N-C cleavage

Caption: Key fragmentation pathways of Allylaminotrimimethylsilane under EI.

Interpreting the Mass Spectrum: A Summary of Key Ions

The following table summarizes the expected key ions in the electron ionization mass spectrum of this compound, their proposed structures, and the mechanistic basis for their formation.

m/zProposed Ion Structure/FormulaFragmentation PathwaySignificance
129[C₆H₁₅NSi]⁺˙Molecular IonConfirms the molecular weight of the compound.
114[C₅H₁₂NSi]⁺Loss of a methyl radical (•CH₃)Characteristic of TMS compounds.[1]
88[C₃H₁₀NSi]⁺Loss of an allyl radical (•C₃H₅)Alpha-cleavage adjacent to the nitrogen.[12]
73[Si(CH₃)₃]⁺Cleavage of the Si-N bondDiagnostic ion for the presence of a TMS group.[13]
58[C₂H₆NSi]⁺Further fragmentationIndicates secondary fragmentation pathways.
41[C₃H₅]⁺Cleavage of the N-C bondCharacteristic of the allyl group.

Conclusion: A Framework for Identification

The fragmentation pattern of this compound under electron ionization is a predictable and informative process governed by the principles of ion stability and established fragmentation mechanisms for silylated amines and allyl-containing compounds. The dominant pathways involve alpha-cleavage leading to the [M-15]⁺ and [M-41]⁺ ions, and the formation of the highly stable trimethylsilyl cation at m/z 73. By understanding these core fragmentation routes, researchers can confidently identify and characterize this compound and structurally related compounds in complex analytical scenarios. This guide provides a robust framework, grounded in scientific literature, to support these analytical endeavors.

References

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

  • Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link]

  • Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link]

  • Li, D., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Journal of the American Society for Mass Spectrometry, 33(2), 269–278. [Link]

  • Djerassi, C., & Fenselau, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXXIV. The Nature of the Amine and Ether Fragmentation. Journal of the American Chemical Society, 87(24), 5752–5756. [Link]

  • Gee, A. J., Groen, L. A., & Johnson, M. E. (2000). Ion trap mass spectrometry of trimethylsilylamides following gas chromatography. Journal of Mass Spectrometry, 35(3), 305–310. [Link]

  • Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. [Link]

  • Novikova, I. V., et al. (2021). Mass spectra of electron and chemical ionization of silyl derivatives of β-aminoalcohols in the identification of markers of nitrogen-containing Chemical Warfare Agents. ResearchGate. [Link]

  • Kamerling, J. P., Vliegenthart, J. F., & Vink, J. (1974). Comparison of electron and chemical ionization mass spectrometry of sialic acids. Analytical Biochemistry, 157(1), 39-46. [Link]

  • Pulerma, H. (n.d.). The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis. Journal of Pharmaceutical Sciences & Research. [Link]

  • AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

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  • Stefanescu, C., et al. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Journal of Mass Spectrometry, 41(3), 312-322. [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

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  • Majid Ali. (2022, December 17). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. YouTube. [Link]

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An In-depth Technical Guide to Allylaminotrimethylsilane: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Allylaminotrimethylsilane (CAS No. 10519-97-8), also known as N-(trimethylsilyl)allylamine, is a versatile bifunctional organosilicon compound. It incorporates a nucleophilic amino group protected by a labile trimethylsilyl (TMS) moiety and a reactive allyl group. This unique structural combination makes it a valuable reagent in organic synthesis, particularly for the introduction of allyl groups onto electrophilic centers and as a precursor in materials science. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic analysis, key reactivity patterns with mechanistic insights, field-proven experimental protocols, and essential safety and handling procedures.

Core Molecular and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1] Its dual functionality, stemming from the silylated amine and the terminal alkene, dictates its physical behavior and chemical reactivity. The trimethylsilyl group increases its solubility in nonpolar organic solvents and modulates the nucleophilicity and basicity of the amine.

Compound Identification

dot graph "G" { layout="neato"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"]; A [label="this compound", pos="0,1.5!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="CAS: 10519-97-8", pos="-2.5,0!"]; C [label="Formula: C₆H₁₅NSi", pos="2.5,0!"]; D [label="MW: 129.28 g/mol ", pos="-2.5,-1.5!"]; E [label="InChIKey: FFJKAASRNUVNRT-UHFFFAOYSA-N", pos="2.5,-1.5!"]; A -- B; A -- C; A -- D; A -- E; } dot Figure 1: Core identifiers for this compound.

Physicochemical Data

The physical properties of this compound are summarized in the table below. Its low flash point and high hydrolytic sensitivity are critical parameters for safe handling and storage.

PropertyValueSource(s)
Appearance Clear colorless to light yellow liquid[1]
Molecular Weight 129.28 g/mol [1][2][3]
Boiling Point 110-112 °C[1][2]
Density 0.77 g/cm³ at 25 °C[1][2]
Refractive Index (n²⁰/D) 1.411 - 1.416[1]
Flash Point 10 °C (50 °F)[1][2]
Hydrolytic Sensitivity High; reacts rapidly with water and protic solvents[1]
pKa (Predicted) 12.33 ± 0.70[1]

Spectroscopic and Structural Characterization

Predicted Spectroscopic Data
TechniquePredicted Features
¹H NMR ~0.1 ppm (s, 9H): Protons of the trimethylsilyl (-Si(CH₃)₃) group. ~1.0-1.5 ppm (br s, 1H): Proton of the secondary amine (-NH-). ~3.2-3.4 ppm (d, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂-). ~5.0-5.2 ppm (m, 2H): Terminal vinyl protons (=CH₂). ~5.7-5.9 ppm (m, 1H): Internal vinyl proton (-CH=).
¹³C NMR ~0 ppm: Carbon of the trimethylsilyl (-Si(CH₃)₃) group. ~48 ppm: Methylene carbon adjacent to the nitrogen (-NH-CH₂-). ~115 ppm: Terminal vinyl carbon (=CH₂). ~138 ppm: Internal vinyl carbon (-CH=).
FT-IR (cm⁻¹) ~3350-3450 (weak-medium, sharp): N-H stretch. ~3080: =C-H stretch (vinyl). ~2850-2960: C-H stretch (alkyl). ~1640: C=C stretch (alkene). ~1250 (strong, sharp): Si-C stretch (from Si-CH₃). ~910 & 990: =C-H bend (out-of-plane).
Mass Spec (EI) m/z 129 (M⁺): Molecular ion. m/z 114 (M-15): Loss of a methyl group, a characteristic fragmentation for TMS compounds. m/z 73 [Si(CH₃)₃]⁺: Trimethylsilyl cation, often a prominent peak.

Chemical Properties and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the silylated amine and the allyl group. The Si-N bond is susceptible to cleavage by moisture and protic reagents, regenerating allylamine.[1] In anhydrous conditions, it serves as a protected form of allylamine, with the TMS group acting as a bulky, non-coordinating cation shuttle.

Its primary application lies in its role as a nucleophilic allylating agent, particularly in aza-Hosomi-Sakurai type reactions.[2] It is also utilized as an intermediate for more complex organosilicon compounds and as a precursor for silicon carbonitride films.[2][5]

The Aza-Hosomi-Sakurai Reaction

In the presence of a Lewis acid, this compound reacts with electrophiles such as imines (or aldehydes/ketones in a three-component system with an amine source) to form homoallylic amines. This reaction provides a powerful method for carbon-carbon bond formation.

Causality of Reagent Choice:

  • This compound: Provides the nucleophilic allyl group. The trimethylsilyl group serves two key functions: it activates the allyl group towards electrophilic attack and acts as a leaving group that drives the reaction forward.

  • Lewis Acid (e.g., TiCl₄, BF₃·OEt₂): This is essential for activating the electrophile (e.g., the imine). It coordinates to the nitrogen atom of the imine, significantly increasing the electrophilicity of the imine carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic allyl group.

  • Anhydrous Conditions: Critical to prevent the rapid hydrolysis of the silylamine and the Lewis acid.

Reaction Mechanism

The reaction proceeds through a well-established mechanistic pathway involving the formation of a β-silyl carbocation intermediate, which is stabilized by the silicon atom through hyperconjugation (the β-silicon effect).

dot graph "G" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial"]; edge [color="#34A853"];

} dot Figure 2: Mechanism of the aza-Hosomi-Sakurai Reaction.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers.

Protocol: Purification by Fractional Distillation

Objective: To purify commercial-grade this compound, removing hydrolysis byproducts and other non-volatile impurities.

System Validation: The purity of the distilled product can be confirmed by ¹H NMR spectroscopy, observing the disappearance of broad peaks associated with hydrolysis (e.g., siloxanes) and a sharp boiling point range during distillation.

Methodology:

  • Preparation: Assemble a fractional distillation apparatus under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously flame-dried or oven-dried prior to use.

  • Charging the Flask: Charge the distillation flask with crude this compound (e.g., 25 g). Add a few anhydrous boiling chips or a magnetic stir bar.

  • Distillation: Slowly heat the distillation pot using an oil bath. Discard the initial forerun (first ~5% of the distillate).

  • Collection: Collect the fraction boiling at 110-112 °C . The receiving flask should be cooled in an ice bath to minimize vapor loss.

  • Storage: Transfer the purified, colorless liquid to a clean, dry, amber glass bottle equipped with a septum-sealed cap. Store under an inert atmosphere in a flammable liquids cabinet.[1]

Protocol: Synthesis of a Homoallylic Amine

Objective: To demonstrate the aza-Hosomi-Sakurai reaction using N-benzylideneaniline as a model imine electrophile.

System Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the imine. The final product structure can be confirmed by NMR and Mass Spectrometry.

Methodology:

  • Inert Atmosphere Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve N-benzylideneaniline (1.81 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 1.1 mL, 10 mmol) dropwise via syringe. A deep-colored complex will form. Stir for 15 minutes.

  • Nucleophile Addition: Add freshly distilled this compound (1.55 g, 12 mmol) dropwise over 10 minutes.

  • Reaction: Allow the reaction to stir at -78 °C for 3 hours, then let it warm slowly to room temperature overnight.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired homoallylic amine.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, highly flammable, and moisture-sensitive.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge.[2] Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[2]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, open flames, and oxidizing agents.[1]

Safe Handling Workflow

dot digraph "G" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#202124"];

} dot Figure 3: Workflow for the safe handling of this compound.

Conclusion

This compound is a reagent of significant utility for the modern synthetic chemist. Its predictable reactivity, particularly in Lewis acid-mediated allylations, provides a reliable method for constructing key carbon-carbon bonds in complex molecules. A thorough understanding of its physical properties, especially its moisture sensitivity and flammability, is paramount for its safe and effective use in the laboratory. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic strategies.

References

  • MySkinRecipes. This compound. [Online] Available at: [Link]

  • Capot Chemical. 10519-97-8 | 알릴아미노트리메틸실란 | this compound. [Online] Available at: [Link]

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Quantum chemical calculations on Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations on Allylaminotrimethylsilane

Authored by: Dr. Gemini, Senior Application Scientist

This compound (AATMS) is a bifunctional organosilicon compound of significant interest due to its unique combination of a reactive allyl group and a labile trimethylsilyl moiety.[1][2] This structure makes it a valuable precursor and intermediate in organic synthesis and materials science, including applications as a coupling agent and for the synthesis of silicon carbonitride films.[3][4][5] Understanding the electronic structure, reactivity, and conformational landscape of AATMS at a quantum mechanical level is paramount for optimizing its existing applications and exploring new synthetic pathways, particularly in the rational design of novel pharmaceuticals and functional materials. This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on AATMS, grounded in Density Functional Theory (DFT). We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and reproducible computational study. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to predict and understand the behavior of complex organosilicon molecules.

Introduction: The Rationale for a Computational Approach

While experimental techniques provide invaluable macroscopic data, they often fall short of elucidating the transient, high-energy states and subtle electronic interactions that govern chemical reactivity. Quantum chemical calculations offer a powerful lens to peer into this molecular world. For a molecule like this compound, this approach allows us to:

  • Predict Stable Conformations: Identify the lowest energy three-dimensional structure, which is critical for understanding steric effects and intermolecular interactions.

  • Map Electron Distribution: Visualize how electron density is shared across the molecule, highlighting nucleophilic and electrophilic sites.

  • Quantify Reactivity: Calculate electronic descriptors that predict where and how the molecule is most likely to react.[6]

  • Simulate Spectroscopic Properties: Predict vibrational frequencies (IR spectra) and NMR chemical shifts to aid in experimental characterization.

This guide focuses on a core suite of calculations—geometry optimization, frequency analysis, Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis—that together provide a holistic view of AATMS's chemical nature.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. This choice represents a fundamental trade-off between computational cost and accuracy.

The Method: Density Functional Theory (DFT)

For molecules of the size of AATMS (C₆H₁₅NSi), Density Functional Theory (DFT) offers the optimal balance of efficiency and precision.[7] Unlike more computationally expensive methods like Møller-Plesset perturbation theory (MP2), DFT calculates the electronic energy based on the molecule's electron density, a more manageable property than the full many-electron wavefunction.[8]

We select the B3LYP hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic environment in molecules with both covalent (C-C, C-H) and more polar bonds (Si-N, Si-C).[9][10] It has a long track record of providing reliable results for a wide range of organic and organometallic systems.[11][12]

The Basis Set: Pople-Style 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system for the following reasons:

  • 6-311G: This indicates a triple-zeta valence set, providing a high degree of flexibility for describing the valence electrons, which are most involved in chemical bonding and reactions.

  • ++: These symbols denote the inclusion of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are essential for accurately describing species with lone pairs (like the nitrogen in AATMS) and for modeling weak, non-covalent interactions.

  • (d,p): These are polarization functions added to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). Polarization functions allow for the distortion of atomic orbitals within the molecular environment, which is critical for accurately representing bond angles and electronic distribution in a molecule like AATMS, where the silicon and nitrogen atoms have non-spherical electron densities.[9]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the logical sequence of calculations required for a thorough investigation of this compound.

Workflow Overview

G cluster_prep Preparation cluster_calc Core Calculations cluster_analysis Advanced Analysis A 1. Build Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Validation: Check for Imaginary Frequencies C->D Confirm Minimum Energy Structure E 4. Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) D->E Proceed if No Imaginary Frequencies F 5. Natural Bond Orbital (NBO) Analysis D->F FMO LUMO Energy HOMO Energy HOMO->mid ΔE = E_LUMO - E_HOMO mid->LUMO

Caption: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.

Protocol 2: FMO Analysis

  • Obtain Orbital Energies: Using the output file from the successful frequency calculation (the checkpoint file, .chk), open it in a visualization program.

  • Identify HOMO and LUMO: Navigate to the molecular orbitals display. The software will list the orbitals and their energies. Identify the highest energy orbital with an occupancy of 2 (for a closed-shell molecule) as the HOMO and the lowest energy orbital with an occupancy of 0 as the LUMO.

  • Visualize the Orbitals: Generate and save images of the HOMO and LUMO surfaces mapped onto the molecular structure. This visual representation is crucial for identifying the specific atoms or regions that are the primary sites for nucleophilic and electrophilic attack. For AATMS, we would expect the HOMO to have significant density on the C=C double bond and the nitrogen lone pair, while the LUMO may be distributed across the Si atom and the antibonding orbitals of the allyl group.

  • Calculate the Energy Gap: Subtract the energy of the HOMO from the energy of the LUMO.

Table 2: Calculated Electronic Properties of AATMS

Parameter Description Calculated Value (Hartrees) Calculated Value (eV)
E(HOMO) Energy of the Highest Occupied MO (Value) (Value)
E(LUMO) Energy of the Lowest Unoccupied MO (Value) (Value)
ΔE Gap E(LUMO) - E(HOMO) (Value) (Value)
Dipole Moment Molecular Polarity (Value) (Value)

(Note: Actual values would be populated from the calculation output.)

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. [13]This method is exceptionally powerful for quantifying concepts like hyperconjugation and charge distribution. [14][15] Protocol 3: NBO Analysis

  • Request the Calculation: NBO analysis is typically requested as an additional keyword in the input file (e.g., Pop=NBO).

  • Analyze the Output: The NBO output section contains several key tables:

    • Natural Population Analysis: This table lists the charge on each atom. For AATMS, this will quantify the polarity of the Si-N and Si-C bonds, showing the partial positive charge on silicon and partial negative charges on nitrogen and carbon. [16] * NBO Summary: This lists all the localized bonds (BD), lone pairs (LP), and core orbitals (CR).

    • Second-Order Perturbation Theory Analysis: This is the most insightful part. It quantifies the stabilization energy (E(2)) of donor-acceptor interactions. [14][17]For example, it will reveal hyperconjugative interactions, such as the donation of electron density from a C-H or Si-C sigma bond (σ, the donor) into an empty C=C pi antibonding orbital (π*, the acceptor). These interactions are crucial for understanding the stability and reactivity of the allyl group.

Table 3: Selected NBO Second-Order Perturbation Analysis for AATMS

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N σ* (Si-C) (Value) Lone Pair -> Antibond
σ (C-H) π* (C=C) (Value) σ -> π* Hyperconjugation
σ (C-Si) π* (C=C) (Value) σ -> π* Hyperconjugation

(Note: Values are hypothetical and would be populated from the NBO output. LP = Lone Pair; σ = sigma bond; σ = sigma antibond; π* = pi antibond.)*

Applications in Drug Development and Materials Science

The insights gained from these calculations have direct, practical implications.

  • Reaction Prediction: The FMO and NBO analyses identify the most nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For AATMS, the nitrogen lone pair and the π-bond of the allyl group are expected nucleophilic centers, while the silicon atom is an electrophilic center. This knowledge is crucial for predicting how AATMS will react with other molecules, guiding the design of synthetic routes. [11][12]* Mechanism Elucidation: By calculating the structures of potential transition states and intermediates, computational chemistry can map out entire reaction pathways, providing a level of detail unattainable through experiment alone.

  • Pharmacophore Modeling: In drug discovery, understanding the 3D structure and electronic properties of a molecule is key to predicting its interaction with a biological target. [18][19][20]The calculated electrostatic potential surface of AATMS can be used in virtual screening to identify potential binding partners.

  • Materials Design: As a coupling agent, AATMS bridges organic polymers and inorganic surfaces. [4]Understanding its conformational preferences and the charge distribution at the silicon end of the molecule is vital for designing more effective surface modifications and advanced composite materials.

Conclusion

This guide has outlined a robust and scientifically sound workflow for the quantum chemical investigation of this compound. By combining a well-justified theoretical model (B3LYP/6-311++G(d,p)) with a multi-faceted analytical approach (Geometry, FMO, NBO), researchers can move beyond simple prediction to achieve a deep, mechanistic understanding of this versatile molecule. The data generated through these protocols provides a fundamental basis for rational molecular design, accelerating innovation in fields ranging from organic synthesis to drug discovery and materials science.

References

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  • Title: DFT Study on the Palladium-Catalyzed Allylation of Primary Amines by Allylic Alcohol Source: ResearchGate URL: [Link]

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  • Title: The Chemical Versatility of this compound in Industrial Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

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  • Title: Synthesis and spectroscopic investigation of N-allyl-N-ethylformamide: computational aspects of DFT, molecular docking and drug-likeness analyses Source: Taylor & Francis Online URL: [Link]

  • Title: Organosilicon chemistry Source: Wikipedia URL: [Link]

  • Title: Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters Source: MDPI URL: [Link]

  • Title: DFT calculations for the oxidative addition step. Source: ResearchGate URL: [Link]

  • Title: Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation Source: ACS Publications URL: [Link]

  • Title: Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications Source: LinkedIn URL: [Link]

  • Title: Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives Source: MDPI URL: [Link]

  • Title: Natural Bond Orbital Analysis - Tutorial Example Source: University of Wisconsin–Madison URL: [Link]

  • Title: NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 Source: YouTube URL: [Link]

  • Title: Calculations Using Quantum Chemistry for Inorganic Molecule Simulation BeLi2SeSi Source: SciELO URL: [Link]

  • Title: Quantum Chemical Calculation of Molecules in Magnetic Field Source: arXiv URL: [Link]

  • Title: Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine Source: PubMed Central URL: [Link]

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An In-depth Technical Guide to the Discovery and Historical Synthesis of Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Allylaminotrimethylsilane, a versatile bifunctional molecule, holds a unique position in the landscape of organic synthesis and materials science. Its combination of a reactive allyl group and a protecting/modifying trimethylsilyl moiety makes it a valuable building block in a diverse range of applications, from the synthesis of complex organic molecules to the functionalization of polymers and surfaces. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering insights into the fundamental chemistry that underpins its preparation and utility. By examining the evolution of its synthesis, we can appreciate the ingenuity of early organosilicon chemists and gain a deeper understanding of the principles that continue to guide modern synthetic strategies.

The Dawn of Silylamines: A Historical Perspective

The journey to this compound begins with the broader exploration of organosilicon chemistry. The first organosilicon compound, tetraethylsilane, was synthesized in 1863, marking the birth of this fascinating field. However, it was the development of methods for forming silicon-nitrogen bonds that paved the way for the synthesis of silylamines. Early methodologies for N-silylation often involved the reaction of amines with chlorosilanes, a robust and widely applicable approach that remains in use today. These early investigations laid the groundwork for the targeted synthesis of more complex silylamines, including those bearing additional functional groups.

Foundational Synthetic Approaches

The historical synthesis of this compound can be understood through two primary pathways, both of which leverage the nucleophilicity of the allylamine nitrogen.

The Chlorosilane Route: A Classic Approach

The most direct and historically significant method for the synthesis of this compound involves the reaction of allylamine with trimethylsilyl chloride (TMS-Cl). This reaction is a classic example of N-silylation.

Reaction Scheme:

Figure 1. Synthesis of this compound via the chlorosilane route.

Causality Behind Experimental Choices:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic silicon atom of trimethylsilyl chloride.

  • Leaving Group Departure: The chloride ion is a good leaving group, facilitating the formation of the Si-N bond.

  • Acid Scavenger: The reaction produces hydrochloric acid (HCl) as a byproduct. A tertiary amine base, such as triethylamine, is typically added to neutralize the HCl, preventing the protonation of the starting allylamine and driving the reaction to completion. The formation of a salt (triethylammonium chloride) which often precipitates from the reaction mixture, provides a visual indication of reaction progress.

Self-Validating System:

The success of this protocol can be readily monitored. The formation of the triethylammonium chloride precipitate is a clear indicator that the reaction is proceeding. Furthermore, the disappearance of the starting allylamine and the appearance of the product can be tracked by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The final product can be purified by distillation, and its identity confirmed by spectroscopic methods.

The Disilazane Route: An Alternative Pathway

An alternative and often milder method for the N-silylation of amines involves the use of hexamethyldisilazane (HMDS). This reagent serves as a trimethylsilyl donor and has the advantage of producing ammonia as the only byproduct, which can be easily removed from the reaction mixture.

Reaction Scheme:

Figure 2. Synthesis of this compound via the disilazane route.

Causality Behind Experimental Choices:

  • Transsilylation: This reaction is a transsilylation, where a trimethylsilyl group is transferred from the disilazane to the allylamine.

  • Equilibrium: The reaction is an equilibrium process. The removal of the volatile ammonia byproduct helps to drive the reaction towards the formation of the desired product.

  • Catalysis: While the reaction can proceed thermally, it is often catalyzed by the addition of a small amount of a strong acid or a silylating catalyst (e.g., a trace of trimethylsilyl chloride or an ammonium salt) to activate the HMDS.

Self-Validating System:

The progress of this reaction can be monitored by observing the evolution of ammonia gas. The disappearance of the starting materials and the formation of the product can be followed by GC analysis. Purification is typically achieved by fractional distillation to separate the product from any unreacted starting materials and high-boiling side products.

Experimental Protocols

The following protocols are representative of the historical methods for the synthesis of this compound. Modern adaptations may vary in terms of scale, purification techniques, and analytical methods.

Protocol 1: Synthesis from Allylamine and Trimethylsilyl Chloride

Materials:

  • Allylamine

  • Trimethylsilyl chloride

  • Triethylamine

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Condenser

  • Distillation apparatus

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), add allylamine (1.0 equivalent) and anhydrous diethyl ether.

  • Add triethylamine (1.1 equivalents) to the stirred solution.

  • Cool the mixture in an ice bath.

  • Add trimethylsilyl chloride (1.05 equivalents) dropwise from the dropping funnel to the cooled solution. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

  • Combine the filtrate and the washings. Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Protocol 2: Synthesis from Allylamine and Hexamethyldisilazane

Materials:

  • Allylamine

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate (catalytic amount)

  • Round-bottom flask

  • Distillation head and condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a distillation head, add allylamine (1.0 equivalent) and hexamethyldisilazane (0.6 equivalents, as it contains two silyl groups).

  • Add a catalytic amount of ammonium sulfate.

  • Heat the reaction mixture to reflux. Ammonia gas will evolve and can be vented through a suitable trap.

  • Monitor the reaction progress by GC analysis. Continue refluxing until the starting allylamine is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by fractional distillation to separate it from unreacted HMDS and any other byproducts.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by a variety of spectroscopic techniques.

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
CAS Number 10519-97-8[1][2]
Molecular Formula C₆H₁₅NSi[1][2]
Molecular Weight 129.28 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 110-112 °C[1]
Density 0.77 g/cm³[1]
¹H NMR (CDCl₃) δ (ppm): 5.8 (m, 1H), 5.1 (m, 2H), 3.2 (d, 2H), 0.1 (s, 9H)
¹³C NMR (CDCl₃) δ (ppm): 138, 115, 48, 0
Mass Spectrum (EI) m/z: 114 (M-15), 73
FTIR (neat) cm⁻¹: ~3380 (N-H), ~3080 (C-H, sp²), ~2950 (C-H, sp³), ~1640 (C=C), ~1250 (Si-CH₃), ~840 (Si-C)

Note: NMR and IR data are predicted based on the structure and typical values for similar compounds and may vary slightly depending on the experimental conditions.

Modern Significance and Applications

While the historical synthesis methods remain fundamentally sound, modern advancements have focused on improving efficiency, safety, and environmental impact. The use of alternative silylating agents, catalytic methods, and improved purification techniques have all contributed to the more sustainable production of this compound.

This versatile molecule continues to be a valuable tool for researchers. In drug development, the allyl group can be used as a handle for further functionalization or for attachment to other molecules, while the trimethylsilyl group can serve as a protecting group for the amine. For instance, N-(Trimethylsilyl)allylamine has been utilized as an initiator for the synthesis of core cross-linked star polymers, which have potential applications in targeted drug delivery.[1] Its role as a precursor for silicon carbonitride films and as an intermediate in the synthesis of other complex organic molecules further highlights its importance in materials science and organic chemistry.[1]

Conclusion

The discovery and synthesis of this compound represent a logical progression in the field of organosilicon chemistry. The foundational methods, rooted in the principles of N-silylation, have provided a reliable means of accessing this valuable bifunctional molecule. By understanding the historical context and the chemical principles behind its synthesis, researchers can better appreciate its utility and continue to develop innovative applications for this versatile compound in the years to come.

References

  • Sulistio, A., et al. (2011). N-(Trimethylsilyl)Allylamine as Initiator for the Synthesis of Core Cross-Linked Star Polymers. Biomacromolecules, 12(10), 3469–3477. [Link]

  • Alfa Chemistry. (n.d.). This compound. Retrieved from [Link]

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Stability and reactivity studies of Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of Allylaminotrimethylsilane

Abstract

This compound (AATMS), a bifunctional organosilicon compound, serves as a versatile reagent in organic synthesis and a precursor in materials science. Its unique structure, incorporating a reactive allyl group, a hydrolytically sensitive N-Si bond, and a functional amino group, dictates its chemical behavior. This guide provides a comprehensive analysis of the stability and reactivity of AATMS, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its thermal and hydrolytic stability, explore its reactivity with electrophiles, and provide detailed experimental protocols for its handling and application. The causality behind experimental choices and the inherent reactivity patterns are explained to ensure a thorough understanding for practical application.

Introduction to this compound

This compound, also known as N-(trimethylsilyl)allylamine, is an organosilicon compound featuring a trimethylsilyl group attached to the nitrogen of an allylamine.[1][2] This structure confers a unique combination of properties: the trimethylsilyl group can act as a protecting group for the amine or as a leaving group in substitution reactions, while the allyl group provides a site for various addition and substitution reactions.[1][3] Its utility spans from being a precursor for silicon carbonitride films to an intermediate in the synthesis of complex organic molecules.[2][4] Understanding its stability and reactivity is paramount for its effective and safe utilization in research and industrial settings.[1]

Physicochemical and Safety Data

AATMS is a highly flammable and corrosive liquid that requires careful handling.[5] Its properties are summarized below.

PropertyValueSource(s)
CAS Number 10519-97-8[1][2]
Molecular Formula C₆H₁₅NSi[1][2]
Molecular Weight 129.28 g/mol [2]
Appearance Clear colorless to light yellow liquid[1][2]
Boiling Point 110-112 °C[2]
Melting Point < 0 °C[2]
Density 0.761 - 0.77 g/cm³ at 25 °C[2]
Flash Point 10 °C[2]
Hydrolytic Sensitivity 8: Reacts rapidly with moisture, water, protic solvents[2]

Safety Profile:

  • Hazards: Highly flammable liquid and vapor (H225), Causes severe skin burns and eye damage (H314), Toxic if swallowed (H301), and Fatal in contact with skin or if inhaled (H310 + H330).

  • Handling: Must be handled under a fume hood in a well-ventilated area. All sources of ignition must be eliminated.[5] Personal protective equipment (PPE), including flame-retardant clothing, protective gloves, and eye/face protection, is mandatory.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[5] The storage area should be locked up and accessible only to authorized personnel.

Stability Profile

The stability of AATMS is largely dictated by the lability of the nitrogen-silicon bond and the thermal robustness of its carbon skeleton.

Hydrolytic Stability

The most significant aspect of AATMS's instability is its rapid reaction with water and other protic solvents like alcohols.[2] The N-Si bond is highly susceptible to cleavage by nucleophilic attack from the oxygen atom in water. This hydrolysis reaction is typically fast and exothermic, yielding allylamine and trimethylsilanol (TMSOH). The TMSOH readily self-condenses to form hexamethyldisiloxane (HMDSO) and water, which can further propagate the hydrolysis.

This high hydrolytic sensitivity necessitates that all reactions involving AATMS be conducted under strictly anhydrous (inert) conditions, using dry solvents and glassware, and preferably under an inert atmosphere (e.g., nitrogen or argon).

Hydrolysis cluster_condensation Self-Condensation AATMS This compound Products Allylamine + Trimethylsilanol (TMSOH) AATMS->Products + H2O H₂O (Moisture) H2O->Products HMDSO Hexamethyldisiloxane (HMDSO) + H₂O Products->HMDSO 2 TMSOH

Caption: Hydrolytic decomposition pathway of this compound.

Thermal Stability

For AATMS, the Si-N bond is generally weaker than a Si-C bond and would be the expected point of initial cleavage under thermal stress. The allyl group also introduces potential for complex rearrangement and elimination reactions at elevated temperatures. It is reasonable to assume that decomposition would begin at temperatures significantly lower than that of TMS. For practical laboratory applications operating below its boiling point (110-112 °C), thermal decomposition is not a primary concern, provided the compound is pure and free of catalysts that could lower the decomposition temperature.

Reactivity Profile

AATMS's reactivity is governed by its two primary functional components: the allylsilane system and the silylated amine.

Electrophilic Substitution of the Allyl Group

The most characteristic reaction of allylsilanes is their electrophilic substitution, where an electrophile attacks the terminal carbon of the allyl group's double bond.[8][9] This reaction is highly regioselective, a phenomenon explained by the β-silicon effect .

Mechanism: The reaction proceeds via a carbocation intermediate where the positive charge is on the carbon atom beta (β) to the silicon atom. This β-carbocation is significantly stabilized through hyperconjugation with the electron-rich C-Si σ-bond.[3] The subsequent step involves the elimination of the trimethylsilyl group (as a cation, e.g., Me₃Si⁺), which is trapped by a nucleophile, leading to the formation of a new double bond and the substituted product.[3] This reaction is often promoted by Lewis acids to activate the electrophile.[3]

Electrophilic_Substitution cluster_mech Mechanism of γ-Substitution start Allylsilane + E⁺ intermediate β-Silyl Carbocation (Stabilized) start->intermediate Attack at γ-carbon product Substituted Alkene + Me₃Si-Nu intermediate->product Elimination of Me₃Si⁺

Caption: Mechanism of electrophilic attack on an allylsilane.

This reactivity makes AATMS a valuable tool for introducing an allylamine moiety or a functionalized three-carbon chain into various molecules. For instance, it can react with electrophiles like acyl chlorides, aldehydes, and nitriles (in the presence of a Lewis acid like BCl₃).[10]

Reactivity of the N-Si Bond

As discussed in the hydrolytic stability section, the N-Si bond is the most sensitive part of the molecule. This bond can be intentionally cleaved not just by water but also by acids and other electrophilic reagents. This reaction can be used to deprotect the amine, liberating free allylamine after a desired synthetic transformation on the allyl portion of the molecule has been completed.

Experimental Protocols

The following protocols are provided as illustrative examples. Users must adapt them to their specific equipment and reagents and perform a thorough safety assessment before commencing any work.

Protocol: Assessment of Hydrolytic Stability via ¹H NMR

This protocol provides a method to qualitatively and semi-quantitatively observe the hydrolysis of AATMS.

Objective: To monitor the cleavage of the N-Si bond upon exposure to water.

Materials:

  • This compound (AATMS)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Deuterium oxide (D₂O)

  • NMR tubes and micropipettes

Procedure:

  • Preparation: In a nitrogen-filled glovebox, prepare a ~5% (v/v) solution of AATMS in anhydrous CDCl₃.

  • Initial Spectrum: Transfer the solution to an NMR tube, cap it tightly, and acquire a baseline ¹H NMR spectrum. Note the characteristic peaks for AATMS (trimethylsilyl protons ~0.1 ppm, N-H proton, and allyl protons).

  • Initiation of Hydrolysis: Uncap the NMR tube and add one stoichiometric equivalent of D₂O using a micropipette. Recap the tube, shake vigorously for 10 seconds, and immediately place it back in the NMR spectrometer.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., t = 2, 5, 10, 30, and 60 minutes).

  • Data Analysis: Observe the disappearance of the AATMS signals, particularly the trimethylsilyl singlet. Concurrently, monitor the appearance of new signals corresponding to the hydrolysis products: allylamine and hexamethyldisiloxane (HMDSO, a singlet peak around 0.07 ppm, resulting from the condensation of trimethylsilanol). The rate of disappearance of the AATMS signal provides a measure of its hydrolytic instability under these conditions.

NMR_Workflow A Prepare AATMS solution in anhydrous CDCl₃ B Acquire Baseline ¹H NMR (t=0) A->B C Add D₂O to NMR tube B->C D Acquire Spectra at Time Intervals (t=x) C->D E Analyze Signal Changes: ↓ AATMS, ↑ HMDSO D->E

Caption: Workflow for monitoring AATMS hydrolysis via NMR.

Protocol: Lewis Acid-Mediated Acylation (Electrophilic Substitution)

This protocol describes a representative reaction of AATMS with an electrophile.

Objective: To synthesize N-allylacetamide via the reaction of AATMS with acetyl chloride.

Materials:

  • This compound (AATMS)

  • Titanium tetrachloride (TiCl₄)

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Dissolve AATMS (1.0 eq.) in anhydrous DCM and place it in the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add TiCl₄ (1.1 eq.) to the stirred solution.

  • Electrophile Addition: Prepare a solution of acetyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 3 hours.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, separate the organic layer, and wash it successively with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-allylacetamide.

Conclusion

This compound is a reagent of significant synthetic potential, characterized by a distinct stability and reactivity profile. Its primary vulnerability is the rapid, irreversible hydrolysis of the N-Si bond, which mandates strict anhydrous handling and storage conditions.[2] Conversely, its principal synthetic utility arises from the predictable and highly regioselective electrophilic substitution of its allyl group, driven by the β-silicon effect.[3] By understanding these core principles—hydrolytic lability and controlled electrophilic reactivity—researchers can effectively harness the capabilities of this versatile bifunctional molecule for advanced applications in synthesis and materials development.

References

  • Ghorpade, S., & Newman, S. G. (2021). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes. Retrieved from [Link]

  • Gelest, Inc. (2015). Safety Data Sheet for ANILINOTRIMETHYLSILANE. Retrieved from [Link]

  • Fleming, I. (1990). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. SciSpace. Retrieved from [Link]

  • Fleming, I., Dunoguès, J., & Smithers, R. (1989). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions. DOI: 10.1002/0471264180.or037.02
  • Hamana, H., & Sugasawa, T. (1985). ELECTROPHILIC REACTION OF ALLYLTRIMETHYLSILANE WITH NITRILES IN THE PRESENCE OF BORON TRICHLORIDE. Chemistry Letters, 14(7), 921-924. Retrieved from [Link]

  • Li, S., et al. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. RSC Publishing. Retrieved from [Link]

  • Wei, H., et al. (2020). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed. DOI: 10.1021/acs.analchem.0c02821
  • Nenashev, A. V., et al. (2016). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films.
  • Li, S., et al. (2018). Mechanism of the thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study. RSC Publishing. DOI: 10.1039/C8CP02604E

Sources

An In-depth Technical Guide to Allylaminotrimethylsilane (CAS 10519-97-8): Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylaminotrimethylsilane, with the CAS number 10519-97-8, is a versatile organosilicon compound that serves as a valuable building block in organic synthesis. Characterized by the presence of both a nucleophilic amino group and a reactive allyl moiety, this compound offers a unique combination of properties that make it a reagent of interest in the construction of complex molecular architectures. Its utility is further enhanced by the protective and activating nature of the trimethylsilyl group. This guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound, with a particular focus on its applications in synthetic chemistry and its potential in the realm of drug discovery and development.

Introduction: Unveiling a Multifunctional Reagent

This compound, systematically named N-(trimethylsilyl)prop-2-en-1-amine, is an organosilicon compound featuring an allylamine backbone with a trimethylsilyl (TMS) group attached to the nitrogen atom.[1][2] This structural arrangement confers a dual reactivity profile: the silylated amine can act as a protected primary amine or a precursor to various nitrogen-containing functionalities, while the allyl group participates in a range of carbon-carbon bond-forming reactions. The trimethylsilyl group not only serves as a protecting group but also influences the reactivity of the allyl moiety, making it a key player in reactions such as the Hosomi-Sakurai allylation.[3] The stability and solubility of this compound in organic solvents further contribute to its utility as a reagent in a variety of synthetic transformations.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in research and development. This compound is a clear, colorless to light yellow liquid with a characteristic amine-like odor.[4] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 10519-97-8[1]
Molecular Formula C6H15NSi[1]
Molecular Weight 129.28 g/mol [1]
Boiling Point 110-112 °C[1]
Density 0.77 g/cm³[1]
Refractive Index (n20/D) 1.411-1.416[4]
Flash Point 10 °C[1]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the trimethylsilyl protons (a sharp singlet around 0.1 ppm), the methylene protons adjacent to the nitrogen and the double bond, and the vinyl protons of the allyl group.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons of the TMS group, the two distinct methylene carbons, and the two sp² hybridized carbons of the alkene.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic peaks for N-H stretching (if any desilylation occurs) or Si-N stretching, C-H stretching of the alkyl and vinyl groups, and a C=C stretching vibration for the allyl group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group from the TMS moiety.

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound is typically achieved through the silylation of allylamine. A common and straightforward method involves the reaction of allylamine with a suitable silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base to neutralize the hydrochloric acid byproduct.

Illustrative Synthetic Protocol:

  • To a solution of allylamine in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), an equimolar amount of a tertiary amine base (e.g., triethylamine) is added.

  • The mixture is cooled in an ice bath.

  • Trimethylsilyl chloride is added dropwise to the cooled solution with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The resulting triethylammonium chloride precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation to yield pure this compound.

Synthesis Allylamine Allylamine Reaction Silylation Allylamine->Reaction + TMSCl Trimethylsilyl Chloride (TMSCl) TMSCl->Reaction + Base Base (e.g., Triethylamine) Base->Reaction in the presence of Solvent Anhydrous Solvent Solvent->Reaction in Product This compound Byproduct Triethylammonium Chloride Reaction->Product Reaction->Byproduct

Caption: General synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dominated by the interplay between the silylated amine and the allyl group.

  • N-Silyl Group as a Protecting Group: The trimethylsilyl group effectively protects the primary amine functionality, allowing for reactions to be carried out on other parts of the molecule without interference from the amine. The Si-N bond is susceptible to cleavage under acidic or fluoride-mediated conditions, regenerating the free amine when desired.

  • The Hosomi-Sakurai Reaction: As an allylsilane derivative, this compound is a competent nucleophile in the Hosomi-Sakurai reaction. This Lewis acid-catalyzed reaction involves the conjugate addition of the allyl group to α,β-unsaturated ketones or the addition to aldehydes and ketones. The reaction proceeds with a characteristic allylic transposition.

Hosomi_Sakurai This compound This compound Intermediate Carbocation Intermediate This compound->Intermediate Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Intermediate + LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->Intermediate activates Product Homoallylic Amine Derivative Intermediate->Product Deprotonation/Desilylation

Caption: Hosomi-Sakurai reaction with this compound.

Applications in Organic Synthesis and Drug Discovery

The unique reactivity of this compound makes it a valuable tool for the synthesis of complex organic molecules, including those with potential pharmaceutical applications.

Synthesis of Homoallylic Amines

A primary application of this compound is in the synthesis of homoallylic amines. These structural motifs are prevalent in many natural products and biologically active compounds. The reaction of this compound with aldehydes or imines, often catalyzed by a Lewis acid, provides a direct route to these valuable building blocks.

Experimental Workflow: Synthesis of a Protected Homoallylic Amine

  • Reaction Setup: An oven-dried round-bottom flask is charged with the desired aldehyde or imine and dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Addition of Reagents: this compound (typically 1.1-1.5 equivalents) is added to the solution.

  • Initiation: The reaction mixture is cooled to a low temperature (e.g., -78 °C), and a Lewis acid catalyst (e.g., titanium tetrachloride or boron trifluoride etherate) is added dropwise.

  • Reaction Monitoring: The reaction is stirred at low temperature and gradually allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired protected homoallylic amine.

Experimental_Workflow cluster_0 Reaction cluster_1 Purification Setup 1. Reaction Setup Addition 2. Reagent Addition Setup->Addition Initiation 3. Initiation (Lewis Acid) Addition->Initiation Monitoring 4. Reaction Monitoring Initiation->Monitoring Workup 5. Workup Monitoring->Workup Purification 6. Column Chromatography Workup->Purification

Caption: Workflow for homoallylic amine synthesis.

Potential in Drug Development

While specific, publicly documented examples of the direct use of this compound in the synthesis of marketed drugs are scarce, its utility as a synthetic intermediate is clear. The homoallylic amine scaffold is a key feature in numerous pharmacologically active molecules. For instance, the synthesis of analogs of bioactive natural products or the construction of novel heterocyclic systems can benefit from the introduction of the allyl-amino functionality provided by this reagent. Its application can be envisioned in the synthesis of precursors to antiviral, anticancer, or central nervous system-active agents, where the precise installation of functionalized side chains is crucial for biological activity.

Safety and Handling

This compound is a flammable liquid and is corrosive.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is sensitive to moisture and will react with water, so it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its dual functionality as a protected amine and a source of a nucleophilic allyl group allows for the efficient construction of complex molecular architectures. The ability to introduce the homoallylic amine moiety, a common structural feature in biologically active compounds, highlights its potential for application in drug discovery and development programs. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and valuable chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Retrieved from [Link]

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Understanding the electronic effects of the trimethylsilyl group in Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Effects of the Trimethylsilyl Group in Allylaminotrimethylsilane

Abstract

The trimethylsilyl (TMS) group is a cornerstone of modern organic and organometallic chemistry, not merely as a protecting group, but as a potent electronic modulator. In this compound, the TMS moiety, bonded directly to the nitrogen atom, exerts a complex combination of electronic effects that profoundly influence the molecule's structure, reactivity, and spectroscopic properties. This guide provides a detailed analysis of these effects, dissecting the interplay between the electron-donating inductive effect, σ-π hyperconjugation (the β-silicon effect), and the historically debated pπ-dπ bonding. By synthesizing theoretical principles with practical, field-proven experimental and computational methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the TMS group governs the chemical behavior of this versatile synthon.

The Foundational Electronic Nature of the Trimethylsilyl Group

To comprehend the behavior of this compound, one must first appreciate the fundamental electronic differences between silicon and carbon. The silicon atom in the TMS group is less electronegative than carbon (Pauling scale: Si = 1.90, C = 2.55), leading to a polarization of the Si-C and Si-N bonds.[1] This inherent electropositivity is the origin of the TMS group's primary electronic characteristics.

The Inductive Effect (+I): An Electron-Releasing Powerhouse

The most direct consequence of silicon's lower electronegativity is a significant electron-releasing inductive effect (+I). The Si-N bond in this compound is polarized towards the nitrogen atom, increasing its electron density. This donation of electron density through the sigma bond framework has a direct and measurable impact on the properties of the amino group.

This enhanced electron density makes the nitrogen lone pair more available for donation to a proton.[2] Consequently, N-silylated amines are generally more basic than their non-silylated counterparts. For instance, trimethylsilylmethylamine (pKa of conjugate acid = 10.96) is a stronger base than its carbon analog, neopentylamine (pKa = 10.21), clearly demonstrating the electron-donating nature of the silyl group.[3] For this compound, the predicted pKa of its conjugate acid is approximately 12.33, which is substantially higher than that of a simple alkylamine, suggesting the inductive effect is a dominant factor.[4]

Inductive_Effect cluster_molecule This compound cluster_effect Consequence Si δ+ Si(CH₃)₃ N δ- N Si->N σ-bond polarization H H N->H Allyl Allyl N->Allyl Effect Increased electron density on Nitrogen → Enhanced Basicity N->Effect Leads to

Figure 1: Inductive effect of the TMS group on Nitrogen.

Hyperconjugation: The β-Silicon Effect and Allylic Reactivity

While the TMS group is attached to the nitrogen (α-position), its influence extends to the allyl moiety through a powerful stabilizing interaction known as the β-silicon effect.[5][6] This effect is a type of hyperconjugation where the electrons in the C-Si σ-bond overlap with the adjacent π-system of the allyl group.[7] In the context of this compound, the Si-N bond is α to the allyl group, and the TMS group is therefore β to the Cγ of the double bond.

This σ(C-Si)-π* interaction donates electron density into the antibonding orbital of the C=C double bond, which has two critical consequences:

  • Ground State Stabilization: It stabilizes the molecule in its ground state.

  • Reactivity Control: It dramatically stabilizes any developing positive charge on the β-carbon atom relative to the silicon. For an allyl system, this means a carbocation formed at the γ-carbon (which is β to the silicon) is exceptionally stable.[3][8]

This stabilization dictates the regioselectivity of electrophilic attacks on the allyl group. Electrophiles will preferentially attack the terminal (γ) carbon, leading to the formation of a carbocation at the β-carbon, which is stabilized by the adjacent C-Si bond.[9] This process typically concludes with the loss of the silyl group, resulting in an overall electrophilic substitution with allylic rearrangement.[9]

Beta_Silicon_Effect cluster_ground_state Ground State Hyperconjugation cluster_transition_state Electrophilic Attack & Intermediate Stabilization GS_allyl H₂C=CH-CH₂-N(H)-Si(CH₃)₃ GS_orbital σ(C-Si) orbital overlaps with π*(C=C) orbital GS_allyl->GS_orbital stabilizing interaction Reactant Allylsilane + E⁺ Intermediate Carbocation Intermediate [H₂C(E)-C⁺H-CH₂-N(H)-Si(CH₃)₃] Reactant->Intermediate E⁺ attacks γ-carbon Stabilization C-Si σ-bond strongly stabilizes adjacent C⁺ (β-carbocation) Intermediate->Stabilization β-Silicon Effect Product Substituted Alkene + Si(CH₃)₃⁺ Intermediate->Product Loss of Silyl Group

Figure 2: The β-silicon effect in ground state and reaction intermediate.

The Ambiguous Role of pπ-dπ Bonding

Historically, the planarity and reduced basicity of some N-silylamines (like trisilylamine, (H₃Si)₃N) were attributed to pπ-dπ bonding.[10] This model proposed that the nitrogen lone pair (in its p-orbital) could be delocalized into the empty, energetically accessible 3d-orbitals of the silicon atom. Such an interaction would decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity.[11]

However, modern computational studies and a re-examination of experimental data have cast doubt on the significance of d-orbital participation in main group elements.[10] The energy of silicon's d-orbitals is generally considered too high for effective overlap with the nitrogen's p-orbital.[12] While the debate is not entirely settled, the observed properties of molecules like this compound (i.e., its high basicity) suggest that pπ-dπ bonding is, at best, a minor contributor. The dominant electronic influences are the powerful inductive and hyperconjugative effects.

p_pi_d_pi cluster_model Hypothetical pπ-dπ Bonding Model cluster_consequence Predicted vs. Observed Outcome N_p Nitrogen p-orbital (lone pair) Si_d Silicon empty d-orbital N_p->Si_d Overlap (delocalization) Predicted PREDICTED: - Decreased Basicity - Planar Nitrogen Si_d->Predicted Observed OBSERVED: - Increased Basicity (Inductive effect dominates) Predicted->Observed Contradicted by experimental data

Figure 3: The contested pπ-dπ bonding model.

Experimental & Computational Elucidation Protocols

To validate the theoretical framework described, a multi-pronged approach combining spectroscopic analysis and computational modeling is essential. These protocols form a self-validating system for probing the electronic structure of this compound.

Data Summary: Spectroscopic & Physicochemical Properties
PropertyValue / ObservationImplication of TMS Group
pKa (Conjugate Acid) ~12.33 (Predicted)[4]High value indicates strong electron donation from TMS, enhancing N basicity.
¹H NMR (TMS protons) Singlet, ~0 ppm[13]Characteristic high-field shift due to Si electropositivity.
¹H NMR (Allyl protons) Shifts influenced by N and TMS group.γ-protons are shielded relative to a typical allylamine due to hyperconjugation.
¹³C NMR Cα and Cγ shifts reveal electron density distribution.β-silicon effect influences the shielding/deshielding of allylic carbons.
²⁹Si NMR Chemical shift sensitive to N-substitution.Provides direct information about the electronic environment at the silicon center.
IR Spectroscopy (N-H) Stretch frequency lower than non-silylated amines.Indicates a weaker N-H bond due to increased electron density on nitrogen.
IR Spectroscopy (Si-N) Characteristic vibration.Position can be correlated with bond strength and hybridization.
Experimental Protocol: Basicity Determination via Potentiometric Titration
  • Objective: To experimentally determine the pKa of the conjugate acid of this compound.

  • Methodology:

    • Preparation: Prepare a 0.01 M solution of this compound in a suitable non-aqueous solvent (e.g., acetonitrile or isopropanol) due to its hydrolytic sensitivity.[4]

    • Titration Setup: Use a calibrated pH meter with a glass electrode suitable for non-aqueous solutions. Place the solution in a jacketed beaker maintained at 25.0 ± 0.1 °C.

    • Titrant: Use a standardized 0.1 M solution of a strong acid (e.g., HClO₄ in dioxane).

    • Procedure: Add the titrant in small, precise increments (e.g., 0.05 mL) using a burette. Record the potential (mV) or pH reading after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the pH (or potential) versus the volume of titrant added. The equivalence point is the point of maximum slope on the first derivative plot. The pKa is equal to the pH at the half-equivalence point.

    • Trustworthiness: Repeat the titration at least three times to ensure reproducibility. Calibrate the pH meter immediately before and after the series of experiments.

Spectroscopic Protocol: NMR and IR Analysis
  • Objective: To obtain spectroscopic evidence of the electronic effects.

  • Methodology:

    • Sample Preparation: Prepare a ~5% (w/v) solution of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present.

    • ¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Note the chemical shifts (δ), integration values, and coupling constants. Pay close attention to the upfield shift of the Si-(CH₃)₃ protons and the shifts of the allylic protons.[14][15]

    • ²⁹Si NMR: Acquire a proton-decoupled ²⁹Si NMR spectrum. This provides a single peak whose chemical shift is highly indicative of the electronic environment around the silicon atom.

    • FT-IR Spectroscopy: Obtain a spectrum of the neat liquid between KBr plates or as a thin film.[16] Identify the key vibrational frequencies: N-H stretch (~3400 cm⁻¹), C=C stretch (~1640 cm⁻¹), and the Si-N stretch. Compare the N-H frequency to that of allylamine to infer changes in electron density.

Computational Protocol: Density Functional Theory (DFT) Modeling
  • Objective: To visualize orbital interactions and quantify electronic properties.

  • Methodology:

    • Structure Optimization: Build the this compound molecule in a computational chemistry software package (e.g., Gaussian, Q-Chem). Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[17][18]

    • Electronic Property Calculation: From the optimized structure, calculate key electronic descriptors:

      • Natural Bond Orbital (NBO) Analysis: This is crucial. It allows for the direct visualization and quantification of the σ(C-Si) -> π*(C=C) hyperconjugative interaction energy. It will also quantify the charge distribution on each atom, confirming the polarization of the Si-N bond.

      • HOMO-LUMO Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO will likely show significant contribution from the nitrogen lone pair and the C=C π-bond, while the LUMO will be dominated by the π* orbital.

      • Proton Affinity Calculation: Computationally model the protonation of the nitrogen atom and calculate the proton affinity. This provides a theoretical value for basicity that can be compared with experimental results.[19]

Figure 4: Integrated workflow for analyzing electronic effects.

Conclusion

The electronic character of this compound is a showcase of the multifaceted influence of the trimethylsilyl group. The dominant +I inductive effect significantly increases the basicity of the nitrogen atom, making it a stronger base than its non-silylated analogs. Simultaneously, the β-silicon effect governs the reactivity of the allyl moiety, providing a powerful tool for regioselective functionalization through the stabilization of a β-carbocationic intermediate. While the concept of pπ-dπ bonding offers a historical perspective, compelling experimental and computational evidence suggests it plays a minimal role in this system. For the modern researcher, understanding this hierarchy of electronic effects is paramount for predictably harnessing the synthetic potential of this compound and related organosilicon reagents in fields ranging from materials science to drug discovery.

References

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An In-depth Technical Guide to the Investigation of Allylaminotrimethylsilane Conformers and Rotational Barriers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Conformational analysis is a cornerstone of modern chemistry, providing critical insights into molecular reactivity, stability, and function.[1][2] This guide outlines a comprehensive research framework for the investigation of the conformational landscape and rotational energy barriers of allylaminotrimethylsilane, a molecule of interest due to the interplay of the flexible allyl group and the bulky trimethylsilyl moiety. While specific experimental data for this molecule is not extensively documented in public literature, this whitepaper presents a robust, multi-pronged approach leveraging established experimental and computational methodologies. We will detail the theoretical underpinnings, experimental protocols for microwave spectroscopy, and the application of ab initio and Density Functional Theory (DFT) calculations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced techniques in conformational analysis.

Introduction: The Significance of Conformational Isomerism

The three-dimensional arrangement of atoms in a molecule, or its conformation, dictates a significant portion of its chemical and physical properties.[3] Different conformations, arising from rotation around single bonds, can possess varying potential energies.[1] The study of these different energy levels and the barriers to interconversion is known as conformational analysis.[1][2] For a molecule like this compound, understanding the preferred spatial arrangement of the allyl and trimethylsilyl groups relative to the central nitrogen atom is crucial for predicting its reactivity and intermolecular interactions. The electronic properties of N-silylamines can lead to unique reactivity compared to their non-silylated counterparts.[4]

This guide will explore the hypothetical investigation of this compound's conformers, focusing on the rotation around the C-N and Si-N bonds. The interplay of steric hindrance from the bulky trimethylsilyl group and the electronic effects of the allyl group's π-system are expected to result in a complex potential energy surface with distinct, stable conformers.

Theoretical Framework: Potential Conformers and Rotational Barriers

The primary degrees of freedom for conformational changes in allylaminotrimrimethylsilane are the dihedral angles associated with rotation around the C-N and Si-N bonds. We can hypothesize the existence of several key conformers based on the relative orientation of the allyl and trimethylsilyl groups.

Visualizing Potential Conformers

The following diagram illustrates the potential rotational isomers (rotamers) of this compound, highlighting the key dihedral angles.

G cluster_0 Rotation around C-N bond cluster_1 Rotation around Si-N bond syn Syn-periplanar (Eclipsed) gauche1 Gauche (+) syn->gauche1 Rotation anti Anti-periplanar (Staggered) gauche2 Gauche (-) anti->gauche2 Rotation gauche1->anti Rotation gauche2->syn Rotation staggered Staggered eclipsed Eclipsed staggered->eclipsed Rotation

Caption: Potential conformers arising from C-N and Si-N bond rotation.

The rotational barriers are influenced by factors such as steric repulsion and electronic effects like hyperconjugation.[1] The delocalization of electrons in the allyl group can also impact the rotational barrier, a phenomenon observed in related allyl and benzyl systems.[5][6]

Experimental Approach: Microwave Spectroscopy

Microwave rotational spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase.[7][8] It relies on the absorption of microwave radiation to induce transitions between quantized rotational energy levels.[7] This method is highly sensitive to the moments of inertia of a molecule, making it ideal for distinguishing between different conformers.[9]

Experimental Protocol: Pulsed-Jet Fourier Transform Microwave (PJ-FTMW) Spectroscopy
  • Sample Preparation: A dilute mixture of this compound (approximately 1%) in a carrier gas (e.g., argon or neon) is prepared.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a very low rotational temperature (~2 K), simplifying the resulting spectrum by populating only the lowest energy rotational levels.[10]

  • Microwave Excitation: A short, high-power microwave pulse is used to polarize the molecules, inducing a macroscopic dipole moment.

  • Free Induction Decay (FID): The subsequent coherent emission from the molecules (the FID) is detected.

  • Fourier Transformation: The time-domain FID signal is Fourier transformed to obtain the frequency-domain rotational spectrum.

  • Data Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and centrifugal distortion constants for each conformer.[11] The presence of a permanent dipole moment is a prerequisite for observing a rotational spectrum.[8]

Visualizing the Experimental Workflow

G cluster_workflow Microwave Spectroscopy Workflow SamplePrep Sample Preparation (1% in Ar/Ne) Expansion Pulsed Supersonic Expansion SamplePrep->Expansion Excitation Microwave Pulse Excitation Expansion->Excitation Detection FID Detection Excitation->Detection FT Fourier Transform Detection->FT Analysis Spectral Fitting & Conformer Identification FT->Analysis

Caption: Workflow for PJ-FTMW spectroscopic analysis.

Computational Chemistry Approach: Ab Initio and DFT Calculations

Computational chemistry provides a powerful complementary approach to experimental studies, enabling the prediction of molecular structures, relative energies, and rotational barriers.[12]

Methodology for Computational Investigation
  • Initial Conformational Search: A systematic search of the potential energy surface is performed by rotating the key dihedral angles (C-C-N-Si and C-N-Si-C) to identify all possible low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized using both ab initio methods (e.g., Møller-Plesset perturbation theory, MP2) and Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)).[11]

  • Vibrational Frequency Analysis: Vibrational frequencies are calculated for each optimized geometry to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to predict their relative populations.

  • Rotational Barrier Calculation: The potential energy surface for rotation around the C-N and Si-N bonds is scanned to locate the transition state structures connecting the stable conformers. The energy difference between a conformer and a transition state defines the rotational barrier.

Data Presentation: Predicted Conformational Properties

The following table structure would be used to summarize the key findings from the computational analysis.

ConformerDihedral Angle (°)C-C-N-SiDihedral Angle (°)C-N-Si-CRelative Energy(kcal/mol)Predicted Rotational Constants (MHz)A, B, CPredicted Dipole Moment (D)µa, µb, µc
I
II
III

Synthesis of Experimental and Computational Data

A robust investigation relies on the synergy between experimental and computational results. The predicted rotational constants and dipole moments from the DFT and ab initio calculations are crucial for guiding the search for and assignment of the experimental microwave spectra. Conversely, the experimentally determined rotational constants provide a benchmark for the accuracy of the computational methods. Discrepancies between the two can offer insights into the limitations of the theoretical models.

Conclusion

The conformational analysis of this compound, through the integrated application of microwave spectroscopy and high-level computational chemistry, would provide a detailed understanding of its molecular structure and dynamics. This proposed framework outlines a clear path for elucidating the preferred conformers, their relative energies, and the energy barriers to their interconversion. Such fundamental knowledge is invaluable for predicting the molecule's behavior in various chemical environments and for the rational design of new molecules with desired properties in fields such as materials science and drug development.

References

  • Variations in Rotational Barriers of Allyl and Benzyl Cations, Anions, and Radicals. (2016). The Journal of Organic Chemistry. [Link]

  • DFT studies on the mechanisms of palladium-catalyzed intramolecular arylation of a silyl C(sp3)–H bond. (n.d.). New Journal of Chemistry. [Link]

  • N-Silylamines in catalysis: synthesis and reactivity. (n.d.). Chemical Communications. [Link]

  • Variations in Rotational Barriers of Allyl and Benzyl Cations, Anions, and Radicals. (2016). PubMed. [Link]

  • Conformational Analysis. (n.d.). OpenOChem Learn. [Link]

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  • Conformational Analysis. (2020). Chemistry LibreTexts. [Link]

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  • The Simplifying Synthesis Ultimate Guide To Conformational Analysis. (2021). YouTube. [Link]

  • Summary of the DFT calculations on the adsorption energy of primary alkylamines. (n.d.). ResearchGate. [Link]

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  • Lecture 36 _ Microwave (Rotational) Spectroscopy I - Diatomic Molecules. (2017). YouTube. [Link]

  • Determination of the Rotational Barrier for Kinetically Stable Conformational Isomers via NMR and 2D TLC. (n.d.). ResearchGate. [Link]

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  • Microwave spectroscopy | Intensity of Spectral Lines | Classification of Molecules| Rigid Rotor. (2022). YouTube. [Link]

  • Microwave spectrum, r(0) structure, dipole moment, barrier to internal rotation, and Ab initio calculations for fluoromethylsilane. (2010). PubMed. [Link]

  • Butylamine functionalized graphene oxide: experimental and DFT studies on the corrosion inhibition efficiency of the MgAZ13 alloy in a 3.5% NaCl environment. (2023). Materials Advances. [Link]

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  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. (n.d.). University of Rochester. [Link]

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The Thermal Fortitude of a Versatile Precursor: A Thermogravimetric Analysis of Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Allylaminotrimethylsilane, a bifunctional organosilicon compound, is a valuable building block in organic synthesis and a precursor for advanced materials such as silicon carbonitride films.[1][2] Its utility in high-temperature applications necessitates a thorough understanding of its thermal stability and decomposition characteristics. This technical guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of this compound, offering insights into its degradation profile. While direct, detailed TGA studies on this specific molecule are not extensively published, this guide synthesizes information from the broader body of knowledge on aminosilanes and organosilicon compounds to present a scientifically grounded perspective on its thermal behavior. We will explore the experimental parameters for TGA, interpret the resulting data, propose a likely decomposition mechanism, and discuss the implications of these findings for its practical applications.

Introduction to this compound and the Significance of Thermal Analysis

This compound, with the chemical formula C₆H₁₅NSi, possesses a unique combination of functional groups: a reactive allyl group, a nucleophilic amino group, and a sterically bulky, thermally stable trimethylsilyl group.[3] This trifecta of functionalities makes it a versatile reagent in organic synthesis, serving as a coupling agent and a means to introduce both allyl and silicon moieties into a molecular framework.[2] Furthermore, its potential as a precursor for the chemical vapor deposition of silicon carbonitride films underscores the importance of its thermal properties.[4]

Thermogravimetric analysis (TGA) is a cornerstone technique for characterizing the thermal stability of materials. By precisely measuring the change in a sample's mass as a function of temperature in a controlled atmosphere, TGA provides critical data on decomposition temperatures, the presence of volatile components, and the composition of the final residue.[5] For a precursor like this compound, understanding its TGA profile is paramount for defining processing windows, ensuring the integrity of synthetic routes, and predicting the composition of resulting materials.

Experimental Protocol for Thermogravimetric Analysis

A robust and reproducible TGA protocol is essential for obtaining meaningful data. The following is a detailed, self-validating methodology for the analysis of this compound.

Instrumentation:

A high-precision thermogravimetric analyzer capable of controlled heating rates and atmospheric conditions is required. The instrument should be calibrated for both temperature and mass according to the manufacturer's specifications.

Experimental Parameters:

ParameterRecommended Value/RangeRationale
Sample Preparation 5-10 mg of high-purity this compoundA sample size in this range ensures a detectable mass change without significant thermal gradients within the sample.
Crucible Alumina or platinum crucibleThese materials are inert at high temperatures and will not react with the sample or its decomposition products.
Atmosphere High-purity nitrogen or argonAn inert atmosphere is crucial to study the intrinsic thermal decomposition without the influence of oxidative processes.
Flow Rate 20-50 mL/minA consistent flow of inert gas purges volatile decomposition products from the sample area, preventing secondary reactions.
Heating Rate 10 °C/minA heating rate of 10 °C/min provides a good balance between resolution of thermal events and experimental time. Slower rates can offer better resolution of closely occurring events.
Temperature Range Ambient to 1000 °CThis range will encompass the initial volatilization, primary decomposition, and the formation of a stable residue.
Data Acquisition Continuous monitoring of mass, temperature, and timeThis allows for the generation of the TGA (mass vs. temperature) and derivative thermogravimetric (DTG) curves (rate of mass change vs. temperature).

Procedural Steps:

  • Instrument Preparation: Purge the TGA instrument with the selected inert gas for at least 30 minutes to ensure an oxygen-free environment.

  • Sample Loading: Tare the crucible and accurately weigh 5-10 mg of this compound into it.

  • Experiment Initiation: Place the crucible in the TGA furnace and initiate the pre-defined temperature program.

  • Data Analysis: Upon completion of the run, analyze the resulting TGA and DTG curves to determine the onset of decomposition, temperatures of maximum mass loss rates, and the percentage of residual mass.

Interpreting the Thermogram: A Multi-Stage Decomposition Profile

Hypothetical TGA and DTG Data for this compound:

Thermal EventApproximate Temperature Range (°C)% Weight LossCorresponding DTG Peak (°C)
Initial Volatilization < 150Minor~110-112
Stage 1: Primary Decomposition 250 - 450Significant~350
Stage 2: Secondary Decomposition/Char Formation 450 - 700ModerateBroad peak ~550
Final Residue > 700--

Analysis of the Decomposition Stages:

  • Initial Volatilization: A minor weight loss below 150 °C would correspond to the volatilization of the compound itself, consistent with its boiling point of 110-112 °C.[6]

  • Stage 1: Primary Decomposition: A significant weight loss is expected to commence around 250 °C, a temperature range where the decomposition of chemically bonded aminosilanes on surfaces has been observed.[2] This stage is likely initiated by the cleavage of the weakest bond in the molecule. The silicon-nitrogen (Si-N) bond is generally considered the most labile in N-silylated amines, and its homolytic cleavage would initiate a free-radical chain reaction.[1]

  • Stage 2: Secondary Decomposition and Char Formation: Following the initial fragmentation, a broader and more gradual weight loss between 450 °C and 700 °C is anticipated. This stage would involve the decomposition of the initial fragments, cross-linking reactions, and the gradual formation of a silicon carbonitride-like residue.

  • Final Residue: At temperatures above 700 °C, a stable, non-volatile residue is expected. The composition of this residue would be highly dependent on the decomposition pathway and would likely consist of a mixture of silicon, carbon, and nitrogen.

Proposed Thermal Decomposition Mechanism

Based on the principles of organosilicon chemistry and the thermal behavior of related compounds, a plausible multi-step decomposition mechanism for this compound can be proposed.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination & Residue Formation A Allyl-NH-Si(CH₃)₃ B Allyl-NH• + •Si(CH₃)₃ A->B Heat (Δ) Si-N Bond Cleavage C •Si(CH₃)₃ + Allyl-NH-Si(CH₃)₃ D HSi(CH₃)₃ + Allyl-N•-Si(CH₃)₃ C->D H-abstraction E Allyl-NH• F Rearrangement/Fragmentation E->F G Volatile Organics (e.g., propene, methane) F->G H Radical Combination I Cross-linked Polymer H->I J High Temperature I->J K Silicon Carbonitride (SiCxNy) Residue J->K

Caption: Proposed thermal decomposition pathway of this compound.

Mechanistic Steps:

  • Initiation: The decomposition is likely initiated by the homolytic cleavage of the Si-N bond, which is generally the weakest bond in such molecules, to form an amino radical and a trimethylsilyl radical.[1]

  • Propagation: The highly reactive radicals generated in the initiation step can then participate in a series of propagation reactions. This can include hydrogen abstraction from an intact this compound molecule by a trimethylsilyl radical to form trimethylsilane and a new radical species. The allyl and amino radicals can undergo further rearrangement and fragmentation, leading to the formation of volatile organic compounds.

  • Termination and Residue Formation: The radical chain reactions are terminated by the combination of radicals, leading to the formation of higher molecular weight, cross-linked polymeric structures. At elevated temperatures, these polymers undergo further condensation and rearrangement to form a thermally stable silicon carbonitride (SiCxNy) residue.

Conclusion and Practical Implications

The thermogravimetric analysis of this compound, while not extensively documented for the specific molecule, can be logically inferred from the behavior of related organosilicon compounds. The proposed multi-stage decomposition, initiated by the cleavage of the Si-N bond, provides a framework for understanding its thermal stability. For researchers and professionals in drug development and materials science, this understanding is critical. It informs the selection of appropriate reaction conditions to avoid premature degradation of the molecule and provides a basis for controlling the composition of silicon carbonitride films when used as a precursor. Further experimental studies, including TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy (TGA-MS/FTIR), would provide definitive identification of the evolved decomposition products and offer a more detailed validation of the proposed mechanism.

References

  • TGA curves of (a) pristine silica, (b) APTES-, (c) OTES-, (d) APTES-THPMP-functionalized silica nanoparticles. ResearchGate. Available at: [Link]

  • Adsorption and thermal condensation mechanisms of amino acids on oxide supports. 1. Glycine on silica. PubMed. Available at: [Link]

  • The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. PMC - NIH. Available at: [Link]

  • The TGA curve of bare, aminosilane-modified, and dendrimer-coated MNPs. ResearchGate. Available at: [Link]

  • Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. PubMed. Available at: [Link]

  • Thermal decomposition of some five-membered cyclic N -nitroamines. ResearchGate. Available at: [Link]

  • (Allylamino)silanes: Synthesis, Properties, and Prospects of Use in Producing New Materials. ResearchGate. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available at: [Link]

  • Mechanism of Thermal Decomposition of Silanes. ResearchGate. Available at: [Link]

  • Characteristics in the reactions of allylsilanes and their applications to versatile synthetic equivalents. Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. PCI Magazine. Available at: [Link]

  • Thermogravimetric Analysis (TGA). ResearchGate. Available at: [Link]

  • Pyrolysis of Low Density Polyethylene: Kinetic Study Using TGA Data and ANN Prediction. MDPI. Available at: [Link]

  • GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. NIH. Available at: [Link]

  • Thermodynamic Study of Alkylsilane and Alkylsiloxane-Based Ionic Liquids. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

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An In-Depth Technical Guide to the X-ray Crystal Structure of Allylaminotrimethylsilane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding Molecular Architecture

In the realm of synthetic chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is not a mere academic curiosity; it is the blueprint of its function. For allylaminotrimethylsilane derivatives, a versatile class of organosilicon compounds, understanding this architecture is paramount. These molecules serve as crucial intermediates, leveraging the unique reactivity of the allylsilane moiety for carbon-carbon bond formation and the silylamine group for protection or further functionalization.[1] This guide provides a comprehensive overview of the principles, protocols, and analytical insights involved in determining the X-ray crystal structure of these derivatives. As the parent compound, N-Allyl-N,N-bis(trimethylsilyl)amine, is a liquid at ambient temperatures, this whitepaper will focus on the strategies required to obtain crystalline derivatives and will use crystallographically-characterized analogous structures to illustrate the core principles and expected structural features.

The Preparative Challenge: From Liquid Reagent to Crystalline Solid

The primary obstacle in the crystallographic analysis of many organosilicon amines, including the parent N-Allyl-N,N-bis(trimethylsilyl)amine, is their physical state. Low melting points and liquid states at room temperature preclude direct analysis by single-crystal X-ray diffraction (SCXRD). Therefore, the first and most critical step is the synthesis of a suitable crystalline derivative.

Synthetic Pathways

The synthesis of the parent N,N-bis(trimethylsilyl)allylamine is typically achieved by the reaction of allylamine with a silylating agent like trimethylsilyl chloride, often in the presence of a base to neutralize the HCl byproduct.

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} dot*

Diagram 1: General synthesis of N,N-bis(trimethylsilyl)allylamine.
Strategies for Inducing Crystallinity

To obtain a solid derivative suitable for SCXRD, several strategies can be employed. The choice of method is critical as it must yield high-quality single crystals without altering the core molecular fragment of interest.

  • Salt Formation: Amines are basic and readily form salts with strong acids. The introduction of an ionic lattice can significantly increase the melting point and promote crystallization. A common method involves the use of trialkylsilyl halides in the presence of a proton source to generate the hydrohalide salt in situ, which often crystallizes readily.[2]

  • Coordination to Metal Centers: The nitrogen atom of the silylamine is a Lewis base and can coordinate to a variety of metal centers. The resulting metal complexes are often stable, crystalline solids. This approach not only facilitates crystallization but also provides insight into the electronic properties and steric profile of the ligand.

  • Derivatization: Introducing other functional groups onto the allyl moiety or replacing a trimethylsilyl group with a bulkier silyl group can alter intermolecular packing forces, disrupt symmetries that inhibit crystallization, and provide additional sites for hydrogen bonding, leading to a crystalline solid.

The Core Directive: Single-Crystal X-ray Diffraction Workflow

Once a suitable crystalline derivative is obtained, the process of structure determination begins. This is a meticulous workflow designed to yield an unambiguous three-dimensional model of the molecule. The following protocol is a self-validating system, where each step's success is predicated on the quality of the preceding one. This protocol is based on established methods for small-molecule organosilicon crystallography.[3]

Experimental Protocol: From Crystal to Structure
  • Crystal Selection and Mounting:

    • Rationale: The selection of a high-quality single crystal is the most critical determinant of success. The ideal crystal should be free of visible defects, cracks, or twinning, with dimensions typically between 0.1 and 0.3 mm.

    • Procedure: Under a polarizing microscope, a suitable crystal is identified. It is carefully picked up using a cryo-loop (a microscopic nylon loop) and coated in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling. The loop is then mounted onto a goniometer head on the diffractometer.

  • Data Collection:

    • Rationale: The crystal must be cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The data are collected by rotating the crystal in a fine-grained, collimated X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å) and recording the diffraction pattern on a detector.[3]

    • Procedure: The mounted crystal is flash-cooled in a stream of cold nitrogen gas. A series of diffraction images are collected over a range of crystal orientations (using ω scans). The exposure time and scan width are optimized to maximize the signal-to-noise ratio for the diffracted spots. A complete dataset requires collecting reflections covering a significant portion of the reciprocal space.

  • Data Reduction and Processing:

    • Rationale: The raw diffraction images must be processed to determine the position and intensity of each reflection. This step also determines the crystal's unit cell parameters and space group symmetry.

    • Procedure: Specialized software (e.g., X-AREA) is used to integrate the raw data, yielding a list of reflections with their Miller indices (h,k,l) and intensities. An absorption correction is applied to account for the absorption of X-rays by the crystal itself. The data is then reduced and scaled.[3]

  • Structure Solution and Refinement:

    • Rationale: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model. This model is then refined against the experimental data to improve its accuracy.

    • Procedure: The structure is solved using software like SHELXS. The initial model is then refined using full-matrix least-squares on F² with software like SHELXL. In this iterative process, atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated by checking crystallographic figures of merit, such as the R-factor (R1) and weighted R-factor (wR2).

*dot graph G { layout=dot; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial", fontsize=10];

} dot*

Diagram 2: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Analysis of Representative Derivatives

As no crystal structure for a simple this compound derivative is publicly available, we present data from two closely related, structurally characterized compounds. These serve as authoritative proxies to understand the key geometric features of the silylated amine and the allylamine fragments.

The Silylated Amine Fragment: Insights from a Silylated Aminopyrimidine

The study of silylated 2-aminopyrimidines provides excellent, high-quality data for the N-Si bond. The data below is for Trimethyl(pyrimid-2-ylamino)silane, which features the key trimethylsilyl-amino linkage.[3]

Parameter Value Significance
Empirical Formula C₇H₁₁N₃SiConfirms the elemental composition of the crystallized molecule.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) 11.233(2), 11.454(2), 14.289(3)The dimensions of the unit cell edges.
α, β, γ (°) 90, 108.35(3), 90The angles between the unit cell axes.
Volume (ų) 1746.0(6)The volume of a single unit cell.
Si-N Bond Length (Å) 1.749(1)Key Data Point: This value is within the expected range for Si-N single bonds and serves as a benchmark.[3]
N-Si-C angles (°) 107.54(9) - 111.27(8)Shows a slightly distorted tetrahedral geometry around the silicon atom, typical for such compounds.[3]
Data Collection Temp (K) 100(2)Low temperature minimizes atomic vibrations, leading to more precise bond length and angle measurements.
Final R1 [I>2σ(I)] 0.0413A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Table 1: Representative Crystallographic Data for a Silylated Amine Moiety.[3]

The Allylamine Fragment: Insights from an Allylammonium Salt

The crystal structure of (allNH₃)₂[Cu₂Cl₄] provides data for the protonated allylamine cation, revealing the geometry of the allyl group within a crystalline lattice.[4]

Parameter Value Significance
Empirical Formula C₆H₁₆Cl₄Cu₂N₂Confirms the composition of the asymmetric unit.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/nDefines the symmetry elements within the unit cell.
a, b, c (Å) 7.669(2), 11.516(2), 8.525(2)The dimensions of the unit cell edges.
β (°) 104.25(3)The angle of the monoclinic unit cell.
C=C Bond Length (Å) 1.29(2)Consistent with a standard carbon-carbon double bond length.
C-C Bond Length (Å) 1.46(2)The single bond adjacent to the double bond, showing some sp²-sp³ character.
C-N Bond Length (Å) 1.48(2)A typical C-N single bond length for an ammonium ion.
Intermolecular Interactions N–H···Cl Hydrogen BondsThese strong interactions are key to the formation and stability of the crystal lattice.[4]

Table 2: Representative Crystallographic Data for an Allylamine Moiety.[4]

Predicted Structural Features of an this compound Derivative

By synthesizing the insights from these representative structures, we can predict the key features of a hypothetical crystalline this compound derivative. The Si-N bond length would be expected to be approximately 1.75 Å. The geometry around the silicon atom would be a distorted tetrahedron, and the geometry around the nitrogen atom would be trigonal planar or a very shallow pyramid, depending on the degree of π-bonding character in the Si-N bonds. The allyl group would exhibit standard C=C and C-C bond lengths, and its conformation would be dictated by the steric demands of the bulky trimethylsilyl groups and the constraints of crystal packing.

*dot graph G { layout=neato; node [shape=circle, style=filled, label="", fixedsize=true, width=0.3]; edge [color="#202124"];

} dot*

Diagram 3: Predicted molecular structure of N,N-bis(trimethylsilyl)allylamine.

Conclusion: The Power of Definitive Structure

The determination of the X-ray crystal structure of this compound derivatives, while challenging due to their common physical state, is an achievable and invaluable endeavor. Through strategic synthesis of crystalline salts or metal complexes, a definitive structural model can be obtained. This model provides precise, unambiguous data on bond lengths, bond angles, and conformation, which is essential for understanding reactivity, designing new catalysts, and developing novel therapeutic agents. The methodologies and representative data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to approach the structural elucidation of this important class of organosilicon compounds.

References

  • Bolte, M., & Lerner, H.-W. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Crystals, 13(7), 1014. Available at: [Link]

  • Gao, W., et al. (2014). Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes: An efficient route for the synthesis of stereodefined allylic amines. Tetrahedron, 70(38), 6856-6863. Available at: [Link]

  • Goreshnik, E., & Panteleieva, D. (2022). Investigation of the Composition Space Diagram CuCl–Allylamine–dabco. A New Mixed Ligand Compound of (H2dabco)2[Cu4Cl9(allNH3)] Composition with Unique Cu4Cl95– Cupro(I)-chloride Fragment. Zeitschrift für anorganische und allgemeine Chemie, 648(15). Available at: [Link]

  • Gao, W., et al. (2014). Figure: X-ray crystal structure of compound 5c. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Allylamine. PubChem Compound Summary for CID 7853. Retrieved January 9, 2026, from [Link].

  • Altorfer, M., et al. (2010). Method for salt preparation. U.S. Patent Application No. 12/524,809.

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Methodological & Application

Allylaminotrimethylsilane: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Allylaminotrimethylsilane, a stable and versatile organosilicon compound, has emerged as a powerful tool for synthetic chemists, offering unique solutions for the construction of complex nitrogen-containing molecules. Its strategic importance lies in its ability to act as a precursor to reactive intermediates, primarily the N-trimethylsilyl-1-aza-1,3-butadiene, and as a synthetic equivalent of the elusive acetaldehyde homoenolate anion. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.

Physicochemical Properties and Handling

This compound is a clear, colorless to light yellow liquid with a boiling point of 110-112 °C. It is soluble in most organic solvents but is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). Proper storage in a cool, dry place is essential to maintain its integrity.

PropertyValue
CAS Number 10519-97-8
Molecular Formula C₆H₁₅NSi
Molecular Weight 129.28 g/mol
Boiling Point 110-112 °C
Density 0.77 g/cm³

Application I: Synthesis of Tetrahydropyridines via Aza-Diels-Alder Reaction

One of the most elegant applications of this compound is its role as a precursor to N-trimethylsilyl-1-aza-1,3-butadiene, a reactive azadiene that readily participates in [4+2] cycloaddition reactions (Aza-Diels-Alder reactions) with various dienophiles. This methodology provides a convergent and efficient route to highly substituted tetrahydropyridine scaffolds, which are prevalent in numerous biologically active compounds and natural products.[1][2]

The in-situ generation of the azadiene is achieved through a facile thermal or Lewis acid-catalyzed tautomerization of this compound. The subsequent cycloaddition proceeds with high regioselectivity, dictated by the electronic nature of the dienophile.

Mechanistic Rationale

The utility of this compound in this context stems from the prototropic equilibrium between the allylamine and the corresponding enamine (the azadiene). The trimethylsilyl group on the nitrogen atom plays a crucial role in stabilizing the azadiene tautomer, making it sufficiently long-lived to engage in the cycloaddition reaction. The reaction can be catalyzed by Lewis acids, which activate the dienophile and may also promote the tautomerization.[3]

aza_diels_alder This compound This compound azadiene N-Trimethylsilyl- 1-aza-1,3-butadiene (in situ) This compound->azadiene Tautomerization transition_state [4+2] Transition State azadiene->transition_state dienophile Dienophile (e.g., Methyl Acrylate) dienophile->transition_state cycloadduct Tetrahydropyridine Cycloadduct transition_state->cycloadduct hydrolysis Hydrolysis cycloadduct->hydrolysis Workup final_product Substituted Piperidine hydrolysis->final_product

Figure 1: General workflow for the Aza-Diels-Alder reaction.

Experimental Protocol: Synthesis of Methyl 1-(trimethylsilyl)-1,2,3,6-tetrahydropyridine-4-carboxylate

This protocol details the reaction between in-situ generated N-trimethylsilyl-1-aza-1,3-butadiene and methyl acrylate.

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.2 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (0.1 equiv) to the stirred solution.

  • Add methyl acrylate (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tetrahydropyridine.

Expected Yield: 65-75%

Product Characterization Data:

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 101 MHz) δ (ppm)
Methyl 1-(trimethylsilyl)-1,2,3,6-tetrahydropyridine-4-carboxylate 6.85 (t, J = 3.8 Hz, 1H), 3.71 (s, 3H), 3.28 (d, J = 3.2 Hz, 2H), 2.55 (t, J = 5.6 Hz, 2H), 2.29 (m, 2H), 0.15 (s, 9H)167.8, 138.5, 128.0, 51.5, 45.2, 28.9, 25.4, -0.9

Application II: this compound as an Acetaldehyde Homoenolate Equivalent

A significant challenge in organic synthesis is the generation of nucleophilic acetaldehyde equivalents at the β-position (homoenolate). This compound provides an elegant solution to this problem. Upon activation with a Lewis acid, it reacts with various electrophiles, such as aldehydes and enones, at its γ-carbon, effectively functioning as a masked acetaldehyde homoenolate anion. This strategy enables the formation of carbon-carbon bonds three atoms away from a carbonyl precursor.

Mechanistic Rationale

The reaction is initiated by the coordination of a Lewis acid to the electrophile, enhancing its reactivity. The double bond of this compound then acts as the nucleophile, attacking the electrophilic center. The positive charge that develops in the transition state is stabilized by the β-silicon effect. Subsequent desilylation drives the reaction to completion, affording the desired product.

hosomi_sakurai This compound This compound activated_complex Activated Complex This compound->activated_complex Nucleophilic Attack electrophile Electrophile (e.g., Benzaldehyde) electrophile->activated_complex lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->activated_complex Activation intermediate β-Silyl Carbocation Intermediate activated_complex->intermediate product Homoallylic Amine intermediate->product Desilylation hydrolysis Hydrolysis product->hydrolysis Workup final_product Aldehyde Product hydrolysis->final_product

Figure 2: Hosomi-Sakurai type reaction of this compound.

Experimental Protocol: Reaction with Benzaldehyde

This protocol describes the Lewis acid-catalyzed addition of this compound to benzaldehyde.

Materials:

  • This compound (1.2 equiv)

  • Benzaldehyde (1.0 equiv)

  • Titanium tetrachloride (TiCl₄) (1.1 equiv, 1.0 M solution in DCM)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 equiv) and anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ solution (1.1 equiv) to the stirred solution.

  • After stirring for 10 minutes, add this compound (1.2 equiv) dropwise.

  • Maintain the reaction at -78 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with DCM.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The crude product, the corresponding homoallylic amine, can be hydrolyzed to the aldehyde by treatment with aqueous acid (e.g., 1M HCl).

  • Purify the final aldehyde product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Expected Yield: 70-85% (for the aldehyde after hydrolysis)

Product Characterization Data (after hydrolysis):

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 101 MHz) δ (ppm)
3-Phenyl-4-pentenal 9.75 (t, J = 1.8 Hz, 1H), 7.35-7.20 (m, 5H), 5.85 (m, 1H), 5.15 (m, 2H), 3.60 (m, 1H), 2.75 (dd, J = 15.2, 6.8 Hz, 1H), 2.60 (dd, J = 15.2, 7.5 Hz, 1H)201.5, 141.2, 138.1, 128.8, 127.5, 126.9, 117.5, 50.1, 45.3

Application III: Conjugate Addition to Michael Acceptors

Extending its role as a homoenolate equivalent, this compound can undergo conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors) in the presence of a Lewis acid.[4] This reaction provides a powerful method for the synthesis of 1,5-dicarbonyl compounds or their precursors.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

Materials:

  • This compound (1.5 equiv)

  • Methyl vinyl ketone (1.0 equiv)

  • Indium(III) chloride (InCl₃) (0.2 equiv)

  • Trimethylsilyl chloride (TMSCl) (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add InCl₃ (0.2 equiv) and anhydrous DCM.

  • Add methyl vinyl ketone (1.0 equiv) followed by TMSCl (2.0 equiv).

  • Add this compound (1.5 equiv) to the mixture at room temperature.

  • Stir the reaction for 24 hours at room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The resulting enamine can be hydrolyzed with 1M HCl to afford the 1,5-dicarbonyl compound.

  • Purify the product by flash column chromatography.

Expected Yield: 60-70% (for the dicarbonyl compound after hydrolysis)

Product Characterization Data (after hydrolysis):

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 101 MHz) δ (ppm)
Heptane-2,6-dione 9.78 (t, J = 1.5 Hz, 1H), 2.75 (t, J = 6.5 Hz, 2H), 2.50 (t, J = 6.5 Hz, 2H), 2.15 (s, 3H), 1.95 (quint, J = 6.5 Hz, 2H)208.5, 201.8, 43.1, 42.5, 29.9, 18.7

Conclusion

This compound is a multifaceted reagent that offers efficient and strategic pathways for the synthesis of important nitrogen-containing heterocycles and for the formation of key carbon-carbon bonds. The protocols detailed herein provide a practical foundation for researchers to explore and exploit the synthetic potential of this valuable compound. By understanding the underlying mechanistic principles, chemists can further innovate and adapt these methodologies to address a wide range of synthetic challenges in modern organic chemistry.

References

  • Comptes Rendus Chimie. (2014). Highly efficient one-pot synthesis of tetrahydropyridines.

  • Lee, P. H., Seomoon, D., Kim, S., Nagaiah, K., Damle, S. V., & Lee, K. (2003). Efficient Addition of Allylsilanes to α,β-Enones Using Catalytic Indium and Trimethylsilyl Chloride. Synthesis, 2003(13), 2023-2026.

  • Organic Syntheses. (n.d.). N-Benzyl-1-(trimethylsilyl)methanamine.

  • Journal of the American Chemical Society. (2014). Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence.

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction.

Sources

Application Note: The Aza-Hosomi-Sakurai Reaction - Mechanism and Application of Electrophilic Substitution with Allylaminotrimethylsilane Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Homoallylic Amines

This application note provides a detailed exploration of the underlying mechanism of this electrophilic substitution, focusing on the critical role of the trimethylsilyl group. Furthermore, it offers a field-proven, step-by-step protocol for a representative three-component Aza-Hosomi-Sakurai reaction, designed to be a self-validating system for researchers in synthetic and medicinal chemistry.

The Core Mechanism: Harnessing the β-Silicon Effect

The reaction proceeds through a well-defined, multi-step pathway:

  • Activation of the Electrophile: The reaction is initiated by the activation of an electrophile precursor. In the context of the Aza-Hosomi-Sakurai reaction, an iminium ion is the key electrophile. It is commonly generated in situ from the condensation of an aldehyde and an amine (or carbamate/sulfonamide), a process that is accelerated by a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂).[1][5] The Lewis acid coordinates to the carbonyl oxygen, rendering the carbon highly electrophilic and promoting condensation.

  • Nucleophilic Attack and C-C Bond Formation: The electron-rich π-bond of the allylsilane acts as the nucleophile. It attacks the electrophilic carbon of the iminium ion. Crucially, this attack occurs exclusively at the γ-carbon of the allylsilane.[2][6]

  • Formation of the β-Silyl Carbocation: This regioselective attack leads to the formation of a transient carbocation intermediate. The positive charge resides on the carbon atom that is beta (β) to the silicon atom. This intermediate, which would otherwise be highly unstable, is effectively stabilized by the β-silicon effect.[2][4] The σ-orbital of the C-Si bond aligns with the empty p-orbital of the carbocation, donating electron density and delocalizing the positive charge.

  • Desilylation and Product Formation: The final step involves the elimination of the trimethylsilyl group (e.g., as TMS-Cl after reacting with a chloride ion from the Lewis acid). This is a rapid, irreversible step driven by the formation of a strong silicon-halogen or silicon-oxygen bond, which regenerates the carbon-carbon double bond and yields the final homoallylic amine product.[1]

G cluster_reactants Reactants & Activation cluster_intermediates Key Intermediates cluster_product Product Formation Allylsilane Allyltrimethylsilane (Nucleophile) Carbocation β-Silyl Carbocation (Stabilized Intermediate) Allylsilane->Carbocation γ-Regioselective Nucleophilic Attack Aldehyde Aldehyde Iminium Activated Iminium Ion (Electrophile) Aldehyde->Iminium In situ formation Amine Amine Amine->Iminium In situ formation LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->Iminium In situ formation Iminium->Carbocation γ-Regioselective Nucleophilic Attack Product Homoallylic Amine Carbocation->Product Desilylation & Alkene Formation SideProduct TMS-Cl Carbocation->SideProduct

Application Scope and Considerations

The Aza-Hosomi-Sakurai reaction is valued for its broad substrate scope and functional group tolerance. A variety of electrophiles and allylsilane nucleophiles can be employed.

Causality of Reagent Selection
  • Lewis Acids: Strong Lewis acids like titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂) are highly effective.[4] TiCl₄ is often the catalyst of choice due to its high oxophilicity, which ensures potent activation of carbonyls and acetals, and its ability to act as a water scavenger, which is beneficial for in situ iminium ion formation. The choice of Lewis acid can also influence the diastereoselectivity of the reaction.[1]

  • Solvents: Anhydrous, non-coordinating solvents such as dichloromethane (CH₂Cl₂), toluene, or acetonitrile are required. These solvents prevent the decomposition of the Lewis acid and do not compete for coordination sites on the catalyst.

  • Allylsilanes: While allyltrimethylsilane is the most common reagent, substituted allylsilanes (e.g., crotyltrimethylsilane) can be used to install additional stereocenters. The geometry of the substituted allylsilane often dictates the diastereoselectivity of the product; for instance, (E)-allylsilanes typically yield syn diastereomers with high selectivity when using catalysts like TiCl₄.[2]

Reaction Scope Overview

The following table summarizes representative examples of the Aza-Hosomi-Sakurai reaction, illustrating its versatility.

Electrophile Precursor (Aldehyde)Amine/Carbamate ComponentLewis AcidSolventYield (%)Reference
BenzaldehydeBenzylamineTiCl₄CH₂Cl₂~85-95%[1]
CyclohexanecarboxaldehydeBenzyl carbamateBF₃·OEt₂CH₂Cl₂~90%[2]
Isobutyraldehydep-ToluenesulfonamideTiCl₄CH₂Cl₂~80%[1]
4-NitrobenzaldehydeAnilineSnCl₄Toluene~88%General Knowledge

Detailed Protocol: Three-Component Synthesis of a Homoallylic Amine

This protocol describes the synthesis of N-benzyl-1-phenylbut-3-en-1-amine from benzaldehyde, benzylamine, and allyltrimethylsilane.

Materials and Reagents
  • Benzaldehyde (≥99%, freshly distilled)

  • Benzylamine (≥99%, freshly distilled)

  • Allyltrimethylsilane (≥98%)

  • Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂, anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (HPLC grade, for chromatography)

Safety Precautions
  • Titanium tetrachloride is highly corrosive and reacts violently with water. Handle exclusively in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Anhydrous dichloromethane is a volatile and potentially carcinogenic solvent. All handling should occur within a fume hood.

  • The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the Lewis acid and other reagents. All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas.

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv) and benzylamine (1.07 g, 10.0 mmol, 1.0 equiv).

    • Dissolve the components in 40 mL of anhydrous dichloromethane under a nitrogen atmosphere.

    • Causality: Combining the aldehyde and amine first allows for the initial formation of the hemiaminal adduct before the introduction of the potent Lewis acid.

  • Cooling and Reagent Addition:

    • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes.

    • Causality: Low temperature is critical to control the exothermic reaction upon Lewis acid addition and to stabilize the in situ generated iminium ion, preventing side reactions.

    • Slowly add allyltrimethylsilane (1.71 g, 15.0 mmol, 1.5 equiv) via syringe.

    • Causality: A slight excess of the allylsilane ensures complete consumption of the limiting iminium electrophile.

    • While maintaining the temperature at -78 °C, add the TiCl₄ solution (1.0 M in CH₂Cl₂, 11.0 mL, 11.0 mmol, 1.1 equiv) dropwise over 20 minutes via a syringe pump. A color change (typically to yellow or red) is expected.

    • Causality: Slow, dropwise addition of the Lewis acid is paramount to maintain temperature control and prevent polymerization or decomposition of the starting materials. An excess of Lewis acid ensures complete activation.

  • Reaction Progression and Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 4 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC). Aliquots can be taken, quenched in a separate vial containing saturated NaHCO₃, extracted with ethyl acetate, and spotted on a TLC plate.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution while the flask is still in the cold bath. Caution: This process can be exothermic and may cause gas evolution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of dichloromethane.

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude oil should be purified by flash column chromatography on silica gel.

    • A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexanes), is effective for isolating the product.

    • The pure fractions, as identified by TLC, are combined and concentrated to yield the homoallylic amine product.

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_analysis Final Analysis H Characterization (NMR, MS) C C D D C->D E E D->E F F E->F G G F->G G->H

References

  • Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes. Retrieved from [Link]

  • Park, Y., Schindler, C. S., & Jacobsen, E. N. (2016). Enantioselective Aza-Sakurai Cyclizations: Dual Role of Thiourea as H-Bond Donor and Lewis Base. Journal of the American Chemical Society, 138(45), 14848–14851. Retrieved from [Link]

  • Fleming, I. (1990). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. SciSpace. Retrieved from [Link]

  • Trost, B. M., & Fraisse, P. L. (2021). Directing Effects of Silyl and Germyl Groups in Transition-Metal-Catalyzed Allylic Substitution. PubMed Central. Retrieved from [Link]

  • Adekunle, A. S., & Adeoye, A. O. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 11. Retrieved from [Link]

  • Wikipedia. (n.d.). Sakurai reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • Sakurai, H. (1982). REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNThESIS. SciSpace. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Allyltrimethylsilane in the Synthesis of Homoallylic Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of homoallylic amines using allyltrimethylsilane, a cornerstone reaction in modern organic synthesis. Homoallylic amines are critical structural motifs found in numerous natural products and pharmaceutically active compounds, serving as versatile intermediates for the construction of alkaloids and nitrogen-containing heterocycles.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying principles, offering mechanistic insights and robust, field-tested protocols to empower researchers in their synthetic endeavors.

The addition of nucleophilic allyl metal species to imines is a primary strategy for synthesizing homoallylic amines.[2][4] Among the various reagents available, allyltrimethylsilane stands out due to its stability, ease of handling, and predictable reactivity under specific catalytic conditions.[5] The core transformation, the aza-Hosomi-Sakurai reaction, involves the coupling of an allylsilane with an imine or an in situ-generated iminium ion, providing a reliable route to these valuable building blocks.[5][6]

This document details the two principal catalytic systems for this reaction: Lewis acid promotion and fluoride-ion mediation. Each pathway offers distinct advantages and is governed by different mechanistic principles, which will be explored in detail.

Section 1: Mechanistic Insights into the Aza-Hosomi-Sakurai Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation to new substrates. The allylation of imines with allyltrimethylsilane can be effectively catalyzed by either Lewis acids or fluoride ions, proceeding through distinct intermediates.

The Lewis Acid-Catalyzed Pathway

Lewis_Acid_Mechanism Imine Imine (R1-CH=N-R2) ActivatedImine Activated Iminium Ion [R1-CH=N(LA)-R2]⁺ Imine->ActivatedImine + Activation LA Lewis Acid (e.g., BF₃) LA->ActivatedImine + Activation Intermediate β-Silyl Carbocation Intermediate ActivatedImine->Intermediate + Nucleophilic Attack Allylsilane Allyltrimethylsilane Allylsilane->Intermediate + Nucleophilic Attack Product Homoallylic Amine Intermediate->Product - Me₃Si⁺ Desilylation SilylHalide Me₃Si-X Intermediate->SilylHalide

Caption: Lewis Acid-catalyzed aza-Hosomi-Sakurai reaction mechanism.

The Fluoride-Mediated Pathway

An alternative and often milder approach involves catalysis by a fluoride source, typically tetrabutylammonium fluoride (TBAF).[10][11] In this pathway, the activation strategy is reversed: instead of activating the electrophile (the imine), the fluoride ion activates the nucleophile (the allylsilane).

The fluoride ion, being highly fluorophilic, attacks the silicon atom of allyltrimethylsilane. This interaction forms a hypervalent pentacoordinate silicon intermediate, which significantly increases the nucleophilicity of the allyl group.[10] This activated species can then readily attack the neutral imine without the need for a strong acid. Experimental evidence also supports a fluoride-triggered autocatalytic mechanism.[10][11] In this cycle, the initially formed silylated amine intermediate can react with another molecule of allylsilane to regenerate the active π-allyl species, creating a catalytic loop.[10] This method is particularly valuable as it avoids strong Lewis acids, which can be incompatible with sensitive functional groups.

Fluoride_Mechanism Allylsilane Allyltrimethylsilane ActiveSpecies Active π-Allyl Species (or Hypervalent Silicate) Allylsilane->ActiveSpecies + F⁻ Fluoride Fluoride Ion (F⁻) Intermediate Silylated Amine Intermediate ActiveSpecies->Intermediate + Imine Imine Imine Intermediate->ActiveSpecies + Allylsilane (Autocatalysis) Product Homoallylic Amine (after workup) Intermediate->Product

Caption: Fluoride-mediated activation of allylsilane for imine allylation.

Section 2: Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for the synthesis of homoallylic amines. As with any chemical reaction, optimization may be required for specific substrates.

Protocol 1: Lewis Acid-Catalyzed Three-Component Synthesis of a Protected Homoallylic Amine

This protocol describes a one-pot reaction where an imine is formed in situ from a ketone and a carbamate, followed by trapping with allyltrimethylsilane. This method is effective for generating homoallylic amines bearing quaternary carbon centers.

Objective: To synthesize benzyl (1-allylcyclopentyl)carbamate from cyclopentanone, benzyl carbamate, and allyltrimethylsilane using a BF₃·Et₂O catalyst.

Workflow Overview:

Workflow_Protocol_1 A 1. Mix Reactants B 2. Cool to 0 °C A->B C 3. Add Catalyst B->C D 4. React at RT C->D E 5. Workup & Extraction D->E F 6. Purify E->F

Caption: Experimental workflow for the three-component synthesis.

Materials & Reagents:

ReagentFormulaMWAmount (mmol)Volume / Mass
CyclopentanoneC₅H₈O84.1210890 µL
Benzyl carbamateC₈H₉NO₂151.16121.81 g
AllyltrimethylsilaneC₆H₁₄Si114.26142.2 mL
Boron trifluoride etherateBF₃·Et₂O141.93121.51 mL
Dichloromethane (DCM)CH₂Cl₂84.93-14 mL
Sat. NaHCO₃ (aq.)---10 mL
Brine---20 mL
Anhydrous Na₂SO₄---As needed

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add cyclopentanone (890 µL, 10 mmol), benzyl carbamate (1.81 g, 12 mmol), and allyltrimethylsilane (2.2 mL, 14 mmol).

  • Dissolve the components in dichloromethane (14 mL).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Slowly add boron trifluoride etherate (BF₃·Et₂O, 1.51 mL, 12 mmol) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 20-24 hours. Monitor the reaction progress by TLC or UPLC if desired.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography (e.g., hexane:ethyl acetate = 9:1) to afford the pure product.

Protocol 2: TBAF-Catalyzed Allylation of Pre-formed Aldimines

This protocol details the fluoride-catalyzed allylation of an aldimine, a method that is notable for its mild conditions.[10][11] The use of pre-formed imines allows for greater control over the reaction components.

Objective: To synthesize a homoallylic amine from a substituted aldimine and allyltrimethylsilane using a catalytic amount of TBAF.

Key Consideration: Commercial TBAF solutions contain water, which can hydrolyze the imine substrate. The addition of anhydrous 4 Å molecular sieves is crucial for the success of this reaction.[11]

Materials & Reagents:

ReagentFormulaMWAmount (mmol)Volume / Mass
Aldimine (e.g., Benzylideneaniline)C₁₃H₁₁N181.240.590.6 mg
AllyltrimethylsilaneC₆H₁₄Si114.260.695 µL
TBAF (1.0 M in THF)C₁₆H₃₆FN261.470.05 (10 mol%)50 µL
4 Å Molecular Sieves---~200 mg
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-2-3 mL

Step-by-Step Procedure:

  • To a flame-dried reaction vial, add the aldimine (0.5 mmol) and freshly activated 4 Å molecular sieves (~200 mg).[10]

  • Add anhydrous THF (2-3 mL) followed by allyltrimethylsilane (1.2 equiv., 0.6 mmol).[10]

  • Add the solution of TBAF in THF (10 mol%, 0.05 mmol) to initiate the reaction.

  • Stir the reaction at room temperature. For less reactive substrates, such as aldimines derived from alkyl amines, gentle reflux may be required.[11]

  • Monitor the reaction by TLC until the starting imine is consumed.

  • Upon completion, filter off the molecular sieves and concentrate the mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the desired homoallylic amine.

Section 3: Field Insights & Troubleshooting

  • Choice of Catalyst: The selection between a Lewis acid and a fluoride catalyst is substrate-dependent. Acid-labile functional groups may be better suited to the milder TBAF conditions. Conversely, the formation of some imines in situ is driven by Lewis acids that also act as dehydrating agents.

  • Anhydrous Conditions: The success of these reactions, particularly with sensitive imines, hinges on maintaining strictly anhydrous conditions to prevent hydrolysis.[11] Ensure all glassware is flame- or oven-dried and use anhydrous solvents.

  • Stereoselectivity: When using substituted allylsilanes (e.g., crotyltrimethylsilane), diastereoselectivity becomes a key consideration. The geometry of the transition state, which can be influenced by the catalyst and substrate, will determine the syn/anti ratio of the product.[12] Lewis acid-catalyzed reactions often proceed through well-ordered, chair-like transition states, offering a degree of stereocontrol.[12]

  • Substrate Scope: Aromatic aldehydes and anilines generally form stable imines that react efficiently.[11] Aliphatic substrates can be less reactive and may require longer reaction times or heating.[11] Ketimines are often less electrophilic than aldimines and may require more forcing conditions.

Conclusion

The synthesis of homoallylic amines via the aza-Hosomi-Sakurai reaction using allyltrimethylsilane is a powerful and versatile tool in organic chemistry. By understanding the distinct mechanisms of Lewis acid and fluoride catalysis, researchers can select the optimal conditions for their specific synthetic targets. The protocols provided herein serve as a validated foundation for the reliable construction of these important nitrogen-containing molecules, paving the way for advancements in medicinal chemistry and the total synthesis of complex natural products.

References

  • Wang, D.; Wang, Z.; Chen, Y.; Feng, X.; Liu, G. (1999). Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai−Hosomi Reaction. The Journal of Organic Chemistry, 64(1), 10-11. [Link]

  • Nopper, C.; Müller, N.; Goycheva, B.; Himmelsbach, F.; Breit, B. (2025). Three‐component reactions to access homoallylic amines using allylsilanes. Chemical Science. [Link]

  • Kobayashi, S.; Nishio, K. (2001). Highly stereoselective synthesis of homoallylic amines based on addition of allyltrichlorosilanes to benzoylhydrazones. Journal of the American Chemical Society, 123(39), 9493-9499. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Homoallylamines. Organic Chemistry Portal. [Link]

  • Phukan, P. (2004). A three-component condensation of aldehydes, benzyl carbamate and allyltrimethylsilane, which affords corresponding protected homoallylic amines in excellent yields, is catalyzed by iodine. The Journal of Organic Chemistry, 69(11), 4005-4006. [Link]

  • Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]

  • Melchiorre, P., et al. (2021). Photochemical Organocatalytic Regio‐ and Enantioselective Conjugate Addition of Allyl Groups to Enals. Angewandte Chemie International Edition, 60(46), 24593-24599. [Link]

  • ResearchGate. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. ResearchGate. [Link]

  • Ingenta Connect. (n.d.). Recent Development in Asymmetric Synthesis of Homo-allylic Amines... Ingenta Connect. [Link]

  • Müller, N., et al. (2021). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Chemical Science, 12(38), 12695-12701. [Link]

  • Grote, R. E.; Jarvo, E. R. (2011). Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. Journal of the American Chemical Society, 133(19), 7543-7550. [Link]

  • Science of Synthesis. (n.d.). Allylation of Carbonyl and Imino Groups. Thieme. [Link]

  • Mampreian, D. M., et al. (2017). Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers. Angewandte Chemie International Edition, 56(30), 8874-8878. [Link]

  • ResearchGate. (2025). Recent advancements in the homoallylamine chemistry. ResearchGate. [Link]

  • Breit, B., et al. (2021). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Chemical Science. [Link]

  • Battilocchio, C., et al. (2018). Preparation of Homoallylic Amines via a Three-Component Coupling Process. Organic & Biomolecular Chemistry, 16(36), 6652-6654. [Link]

  • ResearchGate. (n.d.). Strategies for imine allylation. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Homoallylic amines as efficient chiral inducing frameworks in the conjugate addition of amides to α,β-unsaturated esters. An entry to enantio-enriched diversely substituted amines. Organic & Biomolecular Chemistry. [Link]

  • Frontiers. (n.d.). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Highly Stereoselective Synthesis of Homoallylic Amines Based on Addition of Allyltrichlorosilanes to Benzoylhydrazones. ResearchGate. [Link]

  • Ella-Menye, J.-R., et al. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 11. [Link]

  • ResearchGate. (n.d.). Compounds derived from homoallylic amine. ResearchGate. [Link]

  • Sankappa, U., et al. (2012). A novel series of homoallylic amines as potential antimicrobials. Medicinal Chemistry Research, 21, 1090-1097. [Link]

  • ResearchGate. (n.d.). Asymmetric Addition of Allylsilanes to Aldehydes – A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai Reaction. ResearchGate. [Link]

  • ResearchGate. (2010). Lewis Base Activation of Lewis Acids: Catalytic Enantioselective Allylation and Propargylation of Aldehydes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Activation of an aldehyde via a) H⁺ or Lewis acid (LA); b) a thiourea organocatalyst. ResearchGate. [Link]

  • ResearchGate. (2010). Lewis Acids Catalyze the Addition of Allylboronates to Aldehydes by Electrophilic Activation of the Dioxaborolane in a Closed Transition Structure. ResearchGate. [Link]

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Application Notes & Protocols: A Guide to the Hosomi-Sakurai Reaction Utilizing Allyltrimethylsilane for the Synthesis of Homoallylic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Hosomi-Sakurai Reaction

This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the application of allyltrimethylsilane in the Hosomi-Sakurai reaction for the synthesis of homoallylic amines. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Mechanistic Insights: The Driving Forces of the Reaction

The reaction proceeds through the following key steps:

  • Lewis Acid Activation: A strong Lewis acid coordinates to the nitrogen atom of the imine, significantly increasing the electrophilicity of the imine carbon.

  • Carbocation Stabilization (The β-Silicon Effect): The addition results in the formation of a β-silyl carbocation intermediate. This intermediate is notably stabilized by the adjacent silicon atom through a phenomenon known as the β-silicon effect, which involves hyperconjugation between the carbon-silicon σ-bond and the empty p-orbital of the carbocation.[2]

  • Elimination and Product Formation: The trimethylsilyl group is subsequently eliminated, typically facilitated by the Lewis acid's counterion or upon aqueous workup, leading to the formation of a carbon-carbon double bond and yielding the desired homoallylic amine.

This mechanism is depicted in the following diagram:

Hosomi_Sakurai_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination & Product Formation Imine R1-CH=N-R2 Activated_Imine [R1-CH=N(LA)-R2]+ Imine->Activated_Imine Coordination Allylsilane Allyl-Si(CH3)3 LA Lewis Acid (e.g., TiCl4) LA->Activated_Imine Carbocation β-Silyl Carbocation Intermediate Activated_Imine->Carbocation Allylsilane->Carbocation Allylsilane->Carbocation Attack Product Homoallylic Amine Carbocation->Product Elimination of -Si(CH3)3+ Carbocation->Product Byproduct Me3Si-X + LA

Figure 1: Mechanism of the aza-Hosomi-Sakurai reaction.

An alternative to strong Lewis acids involves the use of fluoride ions, such as from tetrabutylammonium fluoride (TBAF), which can catalyze the reaction through a different mechanism.[5][7] In this variant, the fluoride ion is thought to activate the allyltrimethylsilane to form a hypervalent silicon species, which enhances the nucleophilicity of the allyl group.[7]

Experimental Protocol: Three-Component Synthesis of Benzyl (1-Allylcyclopentyl)carbamate

This protocol details a robust and scalable three-component reaction for the synthesis of a protected homoallylic amine from a ketone, a carbamate, and allyltrimethylsilane. This method obviates the need for the pre-formation and isolation of the imine intermediate.

Materials:

  • Cyclopentanone

  • Benzyl Carbamate

  • Allyl(trimethyl)silane

  • Boron Trifluoride - Ethyl Ether Complex (BF₃·Et₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add cyclopentanone (10 mmol, 1.0 equiv.), benzyl carbamate (12 mmol, 1.2 equiv.), and allyltrimethylsilane (14 mmol, 1.4 equiv.). Dissolve the components in anhydrous dichloromethane (14 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the initial exotherm upon the addition of the Lewis acid.

  • Lewis Acid Addition: Slowly add boron trifluoride - ethyl ether complex (12 mmol, 1.2 equiv.) to the stirred solution at 0 °C. A color change may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 21 hours. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (10 mL) to neutralize the Lewis acid.

  • Workup: Wash the organic layer with brine (20 mL). Separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent to afford the pure benzyl (1-allylcyclopentyl)carbamate.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Ketone, Carbamate, and Allyltrimethylsilane in DCM B 2. Cool to 0 °C A->B C 3. Add BF3·Et2O Slowly B->C D 4. Stir at Room Temperature for 21h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with satd. NaHCO3 E->F G 7. Wash with Brine, Dry over Na2SO4 F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify by Column Chromatography H->I

Figure 2: Step-by-step experimental workflow.

Key Parameters and Optimization

The success of the Hosomi-Sakurai reaction is influenced by several factors that can be fine-tuned to optimize yield and selectivity.

ParameterInfluence and ConsiderationsTypical Conditions
Lewis Acid The choice and stoichiometry of the Lewis acid are critical. Strong Lewis acids like TiCl₄, SnCl₄, and BF₃·Et₂O are highly effective.[8] The nature of the Lewis acid can also influence the stereochemical outcome of the reaction.[9]1.0 - 1.2 equivalents of TiCl₄ or BF₃·Et₂O are commonly used.
Solvent A non-coordinating, anhydrous solvent is preferred to avoid deactivation of the Lewis acid. Dichloromethane is a common choice.[3][8]Anhydrous Dichloromethane (DCM)
Temperature Reactions are typically initiated at low temperatures (-78 °C to 0 °C) to control reactivity and improve selectivity, followed by warming to room temperature.[3][8]-78 °C to 25 °C
Substrate Scope The reaction is broadly applicable to a wide range of aldehydes, ketones, and imines, including aliphatic and aromatic derivatives.[8]Aldehydes, Ketones, Imines
Stoichiometry A slight excess of the allyltrimethylsilane and the amine/carbamate component (in three-component reactions) is often used to ensure complete consumption of the limiting electrophile.1.2 - 1.5 equivalents of the nucleophile and amine/carbamate.

Applications in Drug Development and Natural Product Synthesis

Conclusion

The Hosomi-Sakurai reaction using allyltrimethylsilane is a highly reliable and versatile method for the synthesis of homoallylic amines. A thorough understanding of the reaction mechanism and careful control of experimental parameters are key to achieving high yields and selectivities. The provided protocol for a three-component reaction serves as a practical starting point for researchers to explore the vast synthetic potential of this important transformation in their own research, particularly in the fields of drug discovery and natural product synthesis.

References

  • Sakurai reaction - Wikipedia. (2023, April 29). Wikipedia. Retrieved January 9, 2026, from [Link]

  • Wang, D., et al. (2000). Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai−Hosomi Reaction. The Journal of Organic Chemistry, 65(15), 4543–4546. [Link]

  • Gajda, T., et al. (2018). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 14, 2186–2225. [Link]

  • Nopper, C., et al. (2023). Three-component reactions to access homoallylic amines using allylsilanes. Chemical Science, 14(43), 11987-12006. [Link]

  • Kaur, N. (2017). The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Advances, 7(12), 7088-7119. [Link]

  • Akwensi, J., et al. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 11, 1249348. [Link]

  • Homoallylic amine synthesis by amination (allylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Akwensi, J., et al. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 11. [Link]

  • Homoallylic amine synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Akwensi, J., et al. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. University of Ghana. Retrieved January 9, 2026, from [Link]

Sources

Allylaminotrimethylsilane: A Versatile Reagent for the Introduction of Protected Amino Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious protection and deprotection of functional groups is a cornerstone of success.[1] Among the various functional moieties, the amino group presents a unique set of challenges due to its inherent nucleophilicity and basicity.[2] Unprotected amines can readily engage in a multitude of side reactions, complicating synthetic pathways and reducing yields. Consequently, a vast arsenal of amine protecting groups has been developed, each with its own set of advantages and limitations.[2][3]

The allyl group has emerged as a robust and versatile protecting group for amines.[4] Its stability under a wide range of acidic and basic conditions makes it an attractive choice for multi-step syntheses.[5][6] Furthermore, the allyl group can be selectively removed under mild conditions, often employing transition metal catalysts, thus preserving other sensitive functionalities within a complex molecule.[4][5][7] This application note delves into the use of allylaminotrimethylsilane as a convenient and efficient reagent for the direct introduction of an N-allyl protected amino group, effectively serving as a synthetic equivalent of allylamine.

This compound, an organosilicon compound, offers a unique approach to N-allylation.[8][9][10] The presence of the trimethylsilyl (TMS) group modulates the reactivity of the amino nitrogen, facilitating clean and efficient reactions. This guide provides a comprehensive overview of the underlying chemistry, detailed protocols for both the introduction and subsequent removal of the allyl protecting group, and expert insights to ensure successful implementation in your research endeavors.

The Mechanism of N-Allylation using this compound

The utility of this compound as an N-allylating agent stems from the unique properties imparted by the silicon-nitrogen bond. The trimethylsilyl group activates the amine, rendering it a potent nucleophile for reaction with various electrophiles, such as alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the substrate, leading to the formation of a new carbon-nitrogen bond and the displacement of a leaving group. The trimethylsilyl group is subsequently removed during aqueous workup, yielding the N-allylated amine.

reagent This compound (H₂C=CHCH₂N(H)Si(CH₃)₃) intermediate Quaternary Ammonium Intermediate reagent->intermediate Nucleophilic Attack substrate Alkyl Halide (R-X) substrate->intermediate product N-Allylated Amine (R-NHCH₂CH=CH₂) intermediate->product Deprotonation & Silyl Group Removal workup Aqueous Workup product->workup

Caption: Proposed mechanism for N-allylation using this compound.

Experimental Protocols

Protocol 1: Introduction of the Allyl Protecting Group

This protocol describes a general procedure for the N-allylation of a primary alkyl halide using this compound. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • This compound (C₆H₁₅NSi)

  • Alkyl halide (e.g., 1-bromobutane)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 eq).

  • Dissolve the alkyl halide in the anhydrous solvent (e.g., 5 mL of acetonitrile per mmol of alkyl halide).

  • Add this compound (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-allylated amine.

Expert Insights: The choice of solvent can significantly impact the reaction rate. More polar aprotic solvents like DMF may accelerate the reaction. The trimethylsilyl group is sensitive to moisture, hence the use of anhydrous conditions is crucial for optimal results.[5][8]

Protocol 2: Deprotection of the N-Allyl Group

The removal of the N-allyl group is typically achieved through transition metal-catalyzed isomerization of the allyl group to an enamine, which is then hydrolyzed to the free amine.[5][11] Palladium and ruthenium-based catalysts are most commonly employed for this transformation.[5][7]

cluster_protection Protection Step cluster_deprotection Deprotection Step start N-Allylated Amine protection Introduction of Allyl Group (this compound) start->protection deprotection Deprotection protection->deprotection final_product Primary/Secondary Amine deprotection->final_product

Caption: Overall workflow from protection to deprotection.

A. Palladium-Catalyzed Deprotection

Palladium(0) complexes are highly effective for N-allyl deprotection.[4][7] The reaction often requires a scavenger to trap the allyl group.

Materials:

  • N-allylated amine

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Allyl scavenger (e.g., 1,3-dimethylbarbituric acid, morpholine)

  • Solvent (e.g., THF, DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the N-allylated amine (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add the allyl scavenger (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or crystallization to obtain the deprotected amine.

B. Ruthenium-Catalyzed Deprotection

Ruthenium catalysts offer an alternative for N-allyl deprotection, often proceeding via an isomerization-hydrolysis mechanism without the need for a scavenger.[5]

Materials:

  • N-allylated amine

  • Ruthenium catalyst (e.g., Grubbs' catalyst)

  • Solvent (e.g., Dichloromethane, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the N-allylated amine (1.0 eq) in the solvent in a round-bottom flask under an inert atmosphere.

  • Add the ruthenium catalyst (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the formation of the enamine intermediate by GC-MS or NMR.

  • Once the isomerization is complete, cool the reaction to room temperature.

  • Add a dilute aqueous acid (e.g., 1M HCl) to hydrolyze the enamine.

  • Stir vigorously until the hydrolysis is complete (monitor by TLC).

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with an organic solvent.

  • Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the free amine with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Data Summary: Comparison of Deprotection Methods

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Pd(PPh₃)₄ / Scavenger Room temperature, THF or DCMMild conditions, high yields.[7]Requires a stoichiometric amount of a scavenger.
Grubbs' Catalyst Reflux in DCM or TolueneNo scavenger needed, catalytic.[5]Higher temperatures may be required.
[RuCl₂(p-cymene)]₂ Aqueous mediaEnvironmentally friendly solvent.[5]May require specific substrate compatibility.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in protection step Incomplete reaction or side reactions.Ensure anhydrous conditions. Optimize reaction temperature and time. Consider a more polar solvent like DMF.
Incomplete deprotection Inactive catalyst or insufficient scavenger.Use a fresh batch of catalyst. Increase the amount of scavenger (for Pd-catalyzed reactions). Ensure the reaction goes to completion by monitoring with TLC or GC-MS.
Formation of byproducts in deprotection Catalyst decomposition or side reactions of the substrate.Degas the solvent to remove oxygen. Screen different catalysts or scavengers. Adjust the reaction temperature.

Conclusion

This compound serves as a valuable and versatile reagent for the introduction of a protected amino group. Its unique reactivity, facilitated by the trimethylsilyl moiety, allows for efficient N-allylation of various substrates. The subsequent deprotection of the resulting N-allyl amine can be achieved under mild conditions using well-established transition metal-catalyzed methods. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool in their endeavors.

References

  • Verma, V., Koperniku, A., & Schafer, L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications. [Link]

  • Ogurtsov, V. A., & Zaitsev, V. P. (2025). α-Silyl amines as electron donors: application in synthetic organic chemistry. ResearchGate. [Link]

  • Cadierno, V., Francos, J., & Gimeno, J. (2009). Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines. RSC Publishing. [Link]

  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal. [Link]

  • aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. aapptec Technical Support Information Bulletin 1144. [Link]

  • Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters. [Link]

  • Kitov, P. I., & Bundle, D. R. (2001). Mild Oxidative One-Pot Allyl Group Cleavage. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

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Application Notes and Protocols: Silylation of Primary Amines with Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of primary amines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Silylation, the introduction of a silyl group, offers a robust and versatile strategy for temporarily masking the reactivity of N-H bonds. While various silylating agents are commercially available, the use of N-silylamines, such as allylaminotrimethylsilane, presents a potentially milder and more nuanced approach compared to traditional methods involving silyl halides. This document provides a detailed technical guide on the conceptual framework and a representative protocol for the silylation of primary amines using this compound, a process driven by the principles of transsilylation.

Introduction: The Strategic Role of Silylation in Amine Chemistry

Primary amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules. However, their inherent nucleophilicity and basicity can interfere with a wide range of chemical transformations. Consequently, the use of protecting groups is often indispensable. The ideal protecting group should be easy to introduce and remove under mild conditions that do not compromise the integrity of the rest of the molecule.

The trimethylsilyl (TMS) group is a widely employed protecting group for amines due to the stability of the resulting N-Si bond under many reaction conditions, yet its facile cleavage under hydrolytic conditions.[1] Traditional silylation methods often employ reagents like trimethylsilyl chloride (TMS-Cl) in the presence of a base, or more reactive agents like bis(trimethylsilyl)acetamide (BSA).[2] While effective, these methods can sometimes require stringent anhydrous conditions or introduce byproducts that complicate purification.

An alternative and potentially more elegant approach is the use of an N-silylamine as a silyl donor in a process known as transsilylation . This equilibrium-driven process involves the transfer of a silyl group from one amine to another. This compound emerges as an interesting candidate for this purpose, offering the potential for mild reaction conditions and the generation of a volatile byproduct, allylamine.

This compound: A Profile

This compound, also known as N-allyl-N-trimethylsilylamine, is an organosilicon compound that finds application in organic synthesis.[3][4] Its key structural features are the presence of both an allyl group and a trimethylsilyl group attached to a nitrogen atom.

Property Value Reference
CAS Number 10519-97-8[3]
Molecular Formula C6H15NSi[3]
Molecular Weight 129.28 g/mol [3]
Boiling Point 110-112 °C[3]
Density 0.77 g/cm³[3]
Appearance Clear colorless to light yellow liquid[3]

The presence of the N-Si bond makes it a potential silyl donor. The allyl group, while not directly involved in the silylation, can influence the reagent's physical and chemical properties.

The Principle of Transsilylation: A Mechanistic Overview

The silylation of a primary amine with this compound is predicated on the principle of a transsilylation or silyl group exchange reaction. This is typically an equilibrium process where the trimethylsilyl group is transferred from the donor amine (this compound) to the acceptor amine (the primary amine substrate).

The equilibrium position, and thus the efficiency of the silylation, is influenced by several factors:

  • Relative Nucleophilicity and Basicity of the Amines: The equilibrium will favor the silylation of the more nucleophilic/basic amine.

  • Volatility of Byproducts: The removal of a volatile byproduct, in this case, allylamine (boiling point: 53 °C), can drive the equilibrium towards the formation of the desired N-silylated primary amine.

  • Steric Hindrance: Steric bulk around the nitrogen atoms of both the substrate and the reagent can significantly impact the rate and position of the equilibrium.

The general mechanism can be conceptualized as a nucleophilic attack of the primary amine on the silicon atom of this compound, proceeding through a pentacoordinate silicon intermediate.

G cluster_0 Transsilylation Mechanism RNH2 R-NH₂ (Primary Amine) TS [Transition State] Pentacoordinate Silicon Intermediate RNH2->TS Nucleophilic Attack AATS Allyl-NH-Si(CH₃)₃ (this compound) AATS->TS Product R-NH-Si(CH₃)₃ (Silylated Primary Amine) TS->Product Byproduct Allyl-NH₂ (Allylamine) TS->Byproduct Elimination

Caption: Proposed mechanism for transsilylation.

Representative Protocol for the Silylation of a Primary Amine

Disclaimer: The following protocol is a representative, hypothetical procedure based on the general principles of transsilylation reactions involving N-silylamines. It is intended as a starting point for optimization and should be adapted based on the specific primary amine substrate and laboratory conditions.

Materials and Equipment
  • Primary amine substrate

  • This compound (≥95%)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle or oil bath

  • Distillation apparatus (optional, for byproduct removal)

Experimental Procedure

G cluster_1 Experimental Workflow Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Add primary amine and anhydrous solvent Setup->Reagents Add_AATS Add this compound (1.0-1.2 eq.) Reagents->Add_AATS Heat Heat to reflux (e.g., 50-80 °C) Add_AATS->Heat Monitor Monitor reaction by TLC or GC-MS Heat->Monitor Workup Cool and remove solvent in vacuo Monitor->Workup Upon completion End Obtain crude silylated amine Workup->End

Caption: A typical experimental workflow for silylation.

  • Preparation: Under an inert atmosphere (nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging the Flask: To the flask, add the primary amine (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, 0.5 M concentration).

  • Addition of Silylating Agent: With stirring, add this compound (1.0-1.2 eq.) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (e.g., 50-80 °C, depending on the solvent and substrate reactivity). To facilitate the removal of the allylamine byproduct and drive the equilibrium, a slow stream of inert gas can be passed over the reaction mixture, or a short-path distillation head can be fitted.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting primary amine is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator. The resulting crude N-silylated primary amine can be used in the next step without further purification or purified by distillation if necessary.

Advantages and Considerations

The use of this compound for the silylation of primary amines offers several potential advantages:

  • Mild Reaction Conditions: The transsilylation can often be achieved under neutral conditions, avoiding the use of strong bases or the generation of corrosive byproducts like HCl.

  • Volatile Byproduct: The allylamine byproduct is relatively volatile, and its removal can effectively drive the reaction to completion.

  • High Atom Economy: In principle, the reaction has a high atom economy, with the main byproduct being allylamine.

Important Considerations:

  • Equilibrium Nature: As this is an equilibrium process, the reaction may not go to completion for all substrates. Optimization of reaction conditions, such as temperature and removal of the byproduct, is crucial.

  • Moisture Sensitivity: While potentially milder than silyl halide-based methods, the N-Si bond in both the reactant and product is susceptible to hydrolysis. Anhydrous conditions are still recommended for optimal results.

  • Substrate Scope: The efficiency of the reaction will likely depend on the steric and electronic properties of the primary amine substrate.

Safety and Handling

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.

  • It is corrosive and can cause burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • The reagent reacts with moisture, so it should be stored under an inert atmosphere in a tightly sealed container.

Conclusion

The silylation of primary amines using this compound via a transsilylation mechanism represents a conceptually elegant and potentially mild method for amine protection. While specific, detailed protocols for this exact transformation are not widely documented in peer-reviewed literature, the principles of silyl group exchange provide a strong foundation for developing a successful synthetic procedure. This approach offers a valuable alternative to traditional silylation methods, particularly when mild conditions and the avoidance of harsh reagents are paramount. Further investigation into the scope and optimization of this reaction is warranted to fully establish its utility in synthetic chemistry.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • LookChem. (n.d.). N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82125, N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Silylation of Amines Mediated by Et3SiH/KOBu. Retrieved from [Link]

  • Schafer, L. L., et al. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications, 58(70), 9174-9189. [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Role of Allylaminotrimethylsilane in the Synthesis of Amine-Functionalized Core Cross-Linked Star Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Core cross-linked star (CCS) polymers represent a unique class of macromolecular architectures with significant potential in advanced drug delivery systems and nanotechnology. Their well-defined core-shell structure allows for the encapsulation of therapeutic agents and tailored surface functionalities for targeted delivery. This guide provides an in-depth technical overview of the strategic use of allylaminotrimethylsilane as a key monomer in the synthesis of amine-functionalized CCS polymers. We will explore the underlying chemical principles, provide detailed experimental protocols for synthesis and functionalization, and discuss the critical considerations for designing these complex nanostructures. The protocols outlined herein are grounded in established polymerization techniques and are designed to be self-validating, offering researchers a robust framework for the development of novel functionalized star polymers.

Introduction: The Significance of Amine-Functionalized Star Polymers

Core cross-linked star polymers are comprised of multiple linear polymer chains, or "arms," emanating from a central, covalently cross-linked core. This architecture imparts unique solution properties, including a high segment density in the core and a less dense, brush-like corona of arms. The ability to introduce functional groups into specific domains of the star polymer—either the core or the corona—is paramount for their application in fields like drug delivery, where conjugation of targeting ligands or pH-responsive moieties is often required.

Primary amine groups are particularly valuable in this context due to their versatile reactivity. They can serve as handles for a wide array of bioconjugation chemistries, including amide bond formation with carboxylic acid-containing drugs or targeting molecules, and reaction with N-hydroxysuccinimide (NHS) esters. However, the direct polymerization of monomers containing primary amines can be problematic in many controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, as the amine can interfere with the catalyst or control agent.

This is where the strategic use of a protected amine monomer like this compound becomes critical. The trimethylsilyl (TMS) group serves as a labile protecting group for the amine, rendering it inert during the polymerization process. The allyl functionality provides a polymerizable double bond. Post-polymerization, the TMS group can be readily cleaved under mild conditions to reveal the primary amine for subsequent functionalization.

Mechanistic Rationale: Leveraging this compound in Star Polymer Synthesis

The synthesis of CCS polymers is typically achieved through one of two primary strategies: the "arm-first" or the "core-first" approach.[1][2] The "arm-first" method, which is the focus of this guide, involves the synthesis of linear polymer arms with a reactive chain end, followed by the cross-linking of these arms with a divinyl monomer to form the core.

This compound can be incorporated in two principal ways within the "arm-first" framework:

  • Random Copolymerization within the Arms: By copolymerizing a primary monomer (e.g., methyl methacrylate, styrene) with a small amount of this compound, amine functionality can be distributed along the length of the star polymer arms.

  • Incorporation into the Cross-Linked Core: this compound can be included in the cross-linking step along with a primary cross-linking agent (e.g., divinylbenzene, ethylene glycol dimethacrylate). This localizes the amine functionality within the core of the star polymer.

The choice between these two approaches will depend on the desired final application of the star polymer. For instance, core-functionalization may be preferable for sequestering specific molecules within the core, while arm-functionalization is ideal for presenting targeting ligands on the periphery.

Diagram of the "Arm-First" Synthesis Strategy

ArmFirst_Strategy cluster_0 Step 1: Arm Synthesis cluster_1 Step 2: Core Formation cluster_2 Step 3: Deprotection cluster_3 Step 4: Functionalization Monomer Primary Monomer + This compound Arm Linear Polymer Arm (with protected amine) Monomer->Arm Controlled Polymerization (e.g., RAFT, ATRP) Initiator Initiator Initiator->Arm Star_Protected Core Cross-Linked Star Polymer (Protected) Arm->Star_Protected Crosslinker Divinyl Cross-linker Crosslinker->Star_Protected Cross-linking Reaction Star_Deprotected Amine-Functionalized Star Polymer Star_Protected->Star_Deprotected Mild Acidic Hydrolysis or Fluoride Treatment Final_Product Functionalized Star Polymer Star_Deprotected->Final_Product Functional_Molecule Drug, Targeting Ligand, etc. Functional_Molecule->Final_Product Bioconjugation

Caption: "Arm-First" synthesis of amine-functionalized CCS polymers.

Experimental Protocols

Materials and General Considerations
  • Monomers and Reagents: All monomers should be purified prior to use to remove inhibitors. Solvents should be of high purity and dried according to standard procedures, especially for anionic polymerization.

  • Inert Atmosphere: Controlled radical polymerizations are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

  • Characterization: Polymer products should be characterized at each step by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity (Đ), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm composition and functional group incorporation.

Protocol 1: Synthesis of Amine-Functionalized Arms via RAFT Polymerization

This protocol describes the synthesis of linear poly(methyl methacrylate) (PMMA) arms with randomly incorporated this compound.

Component Molar Ratio Example Amount Purpose
Methyl Methacrylate (MMA)1005.0 g (50 mmol)Primary monomer
This compound50.36 g (2.5 mmol)Functional monomer
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)10.14 g (0.5 mmol)RAFT agent
Azobisisobutyronitrile (AIBN)0.20.016 g (0.1 mmol)Radical initiator
1,4-Dioxane-15 mLSolvent

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add MMA, this compound, CPADB, AIBN, and 1,4-dioxane.

  • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours, monitor conversion by taking aliquots for NMR analysis).

  • Quench the polymerization by immersing the flask in an ice bath and exposing the reaction mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterize the resulting polymer arms by GPC and ¹H NMR.

Protocol 2: "Arm-First" Synthesis of Core Cross-Linked Star Polymer

This protocol uses the functionalized arms from Protocol 1 to form the star polymer.

Component Molar Ratio Example Amount Purpose
PMMA-co-P(this compound) arms12.0 gMacro-RAFT agent
Ethylene Glycol Dimethacrylate (EGDMA)200.79 g (4 mmol)Cross-linker
AIBN0.50.033 g (0.2 mmol)Radical initiator
Anisole-20 mLSolvent

Procedure:

  • Dissolve the polymer arms, EGDMA, and AIBN in anisole in a Schlenk flask.

  • Deoxygenate the solution using three freeze-pump-thaw cycles.

  • Immerse the flask in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Cool the reaction and precipitate the star polymer into a large volume of cold hexane.

  • Isolate the polymer by filtration and dry under vacuum.

  • Analyze the product by GPC. A successful star formation is indicated by a shift to a higher molecular weight and a monomodal distribution.

Protocol 3: Deprotection of the Trimethylsilyl Group

This step unmasks the primary amine functionalities.

Procedure:

  • Dissolve the TMS-protected star polymer in tetrahydrofuran (THF).

  • To this solution, add a few drops of dilute hydrochloric acid (e.g., 1 M HCl) and stir at room temperature for 2-4 hours.[3]

  • Alternatively, for more sensitive substrates, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF can be used.[3][4]

  • Neutralize the solution with a mild base (e.g., triethylamine) if acid was used.

  • Precipitate the deprotected polymer in a non-solvent like hexane.

  • Collect the amine-functionalized star polymer by filtration and dry under vacuum.

  • Confirm the removal of the TMS group by the disappearance of the corresponding signal in the ¹H NMR spectrum (typically around 0.1 ppm).

Protocol 4: Post-Polymerization Modification (Example: Amide Coupling)

This protocol demonstrates the conjugation of a carboxylic acid-containing molecule (e.g., a drug or dye) to the amine-functionalized star polymer.

Procedure:

  • Dissolve the amine-functionalized star polymer and the carboxylic acid-containing molecule in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the urea byproduct (if DCC is used) by filtration.

  • Purify the functionalized star polymer by dialysis against a suitable solvent to remove unreacted small molecules.

  • Lyophilize the purified solution to obtain the final product.

  • Confirm conjugation using techniques like UV-Vis spectroscopy (if the attached molecule is chromophoric) or NMR.

Troubleshooting and Key Considerations

  • Gelation during Star Synthesis: Premature gelation can occur if the concentration of the cross-linker is too high or if the reaction is allowed to proceed for too long. Optimize the arm-to-cross-linker ratio and monitor the reaction closely by GPC.

  • Incomplete Deprotection: If NMR analysis shows residual TMS groups, extend the reaction time for deprotection or use a stronger deprotection agent. Ensure anhydrous conditions if using TBAF to avoid side reactions.[3]

  • Low Functionalization Efficiency: Ensure that the coupling chemistry used for post-polymerization modification is efficient and that the reagents are of high quality. The pH of the reaction medium can also be critical for certain conjugation reactions.

Conclusion

This compound is a highly valuable monomer for the synthesis of amine-functionalized core cross-linked star polymers. Its use allows for the incorporation of protected amine functionalities that can be readily deprotected post-polymerization, opening up a vast landscape of possibilities for subsequent chemical modification. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to design and synthesize these sophisticated macromolecular architectures for a variety of applications, from targeted drug delivery to advanced materials.

References

  • Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

  • Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]

  • Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups. [Link]

  • Royal Society of Chemistry. Polymer Chemistry. [Link]

  • National Institutes of Health. Significance of Polymers with “Allyl” Functionality in Biomedicine. [Link]

  • Aloorkar, N. H., Kulkarni, S. D., Ingale, D. J., & Patil, R. A. (2012). Star Polymers: An Overview. International Journal of Pharmaceutical Sciences and Nanotechnology, 5(2), 1675-1684.
  • Carnegie Mellon University. Star copolymers - Matyjaszewski Polymer Group. [Link]

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Application Notes & Protocols: The Strategic Use of Allylaminotrimethylsilane in Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Efficiency and Complexity in Heterocyclic Chemistry

Nitrogen-containing heterocycles form the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern organic chemistry. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a paradigm of efficiency and atom economy.[1][2][3] This approach minimizes intermediate handling, purification steps, and waste generation, aligning perfectly with the principles of green chemistry.[3][4]

Within the MCR toolkit, N-allyl-N-(trimethylsilyl)amine, commonly known as Allylaminotrimethylsilane (AATMS), has emerged as an exceptionally versatile and strategic building block.[5] It serves as a stable, easily handled synthetic equivalent of the more volatile and reactive allylamine. The strategic incorporation of the trimethylsilyl (TMS) group is the key to its utility, acting as both a protecting group and a potent reactivity modulator that can be cleaved in situ under specific conditions to unmask the nucleophilic amine or facilitate the formation of key reactive intermediates.

This guide provides an in-depth exploration of the application of AATMS in key multicomponent reactions for synthesizing valuable piperidine and pyrrolidine scaffolds, complete with mechanistic insights and detailed experimental protocols for research and development.

Pillar 1: The Mechanistic Role of the Trimethylsilyl (TMS) Group

The decision to use AATMS over allylamine is a calculated one, rooted in the unique and advantageous properties of the N-Si bond. Understanding this causality is crucial for troubleshooting and expanding the scope of these reactions.

A Duality of Purpose: Protection and In Situ Activation

The TMS group serves two primary functions:

  • Transient Protection: It temporarily masks the reactivity of the secondary amine's N-H bond. This prevents unwanted side reactions, such as self-condensation or reaction with Lewis acids, thereby directing the reaction pathway toward the desired MCR cascade.

  • Controlled Deprotection & Activation: The N-Si bond is strategically labile and can be cleaved under mild acidic (Brønsted or Lewis acid) or fluoride-mediated conditions.[6][7][8] This in situ desilylation is not merely a deprotection step; it is often the trigger for the entire multicomponent cascade, generating a highly reactive N-allyl iminium ion or free allylamine at the precise moment it is needed for the subsequent transformation.[9][10]

The fluoride-mediated cleavage proceeds through a hypervalent pentacoordinate silicon intermediate, while acid-catalyzed cleavage involves protonation of the nitrogen followed by nucleophilic attack on the silicon atom.[9][10] This controlled release of the reactive species is a central theme in the trustworthiness and reproducibility of protocols involving AATMS.

Pillar 2: Key MCR Applications & Protocols

AATMS is a linchpin in several powerful MCRs for constructing nitrogen heterocycles. We will focus on two of the most significant classes: aza-Diels-Alder reactions for six-membered rings and 1,3-dipolar cycloadditions for five-membered rings.

Application I: Aza-Diels-Alder Reactions for Piperidine Synthesis

The aza-Diels-Alder reaction is a cornerstone of heterocyclic synthesis, providing access to substituted tetrahydropyridines, which are immediate precursors to the ubiquitous piperidine ring found in numerous pharmaceuticals.[11][12][13] In this MCR, AATMS serves as the amine component to generate the key imine dienophile in situ.

Mechanistic Rationale:

The reaction is typically catalyzed by a Lewis acid (e.g., MgI₂, TMSOTf, ZnBr₂).[14] The catalyst plays a dual role: it facilitates the cleavage of the N-Si bond and activates the resulting imine for the [4+2] cycloaddition with an electron-rich diene. The process unfolds as a seamless cascade:

  • Condensation: The aldehyde and AATMS condense to form an N-silylated imine intermediate.

  • Desilylation & Iminium Formation: The Lewis acid coordinates to the nitrogen, promoting the cleavage of the labile N-Si bond and generating a highly electrophilic N-allyl iminium ion.

  • Cycloaddition: The electron-rich diene attacks the iminium ion in a concerted or stepwise [4+2] cycloaddition to form the six-membered tetrahydropyridine ring.[15][16]

Caption: Workflow for the Aza-Diels-Alder reaction using AATMS.

Protocol 1: Lewis Acid-Catalyzed Three-Component Synthesis of a Functionalized Tetrahydropyridine

This protocol describes the reaction of benzaldehyde, AATMS, and 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) catalyzed by magnesium iodide.

Reagent/MaterialM.W.AmountMoles
Benzaldehyde106.12106 mg1.0 mmol
This compound (AATMS)129.29155 mg (0.18 mL)1.2 mmol
Danishefsky's Diene172.35258 mg (0.30 mL)1.5 mmol
Magnesium Iodide (MgI₂)278.11306 mg1.1 mmol
Dichloromethane (DCM), anhydrous-10 mL-

Step-by-Step Methodology:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous magnesium iodide (MgI₂). Seal the flask with a rubber septum and purge with argon for 5 minutes.

  • Solvent Addition: Add 10 mL of anhydrous dichloromethane (DCM) via syringe and cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Addition: Sequentially add benzaldehyde, this compound (AATMS), and Danishefsky's diene to the cooled, stirring suspension via syringe.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting aldehyde is consumed (typically 4-6 hours).

  • Work-up: Quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the dihydropyridone product.

Application II: 1,3-Dipolar Cycloadditions for Pyrrolidine Synthesis

The [3+2] cycloaddition reaction is a powerful method for constructing five-membered heterocycles.[17][18][19] By using AATMS in conjunction with an aldehyde, an azomethine ylide (a 1,3-dipole) can be generated in situ, which then reacts with a dipolarophile to afford highly substituted pyrrolidines.

Mechanistic Rationale:

This MCR hinges on the formation of an N-allyl iminium ion intermediate, which serves as the precursor to the azomethine ylide.

  • Iminium Formation: As in the aza-Diels-Alder reaction, the aldehyde and AATMS condense, and subsequent desilylation under acidic conditions generates an N-allyl iminium ion.

  • Ylide Generation: In the presence of a non-nucleophilic base or through thermal conditions, a proton is abstracted from the carbon alpha to the iminium nitrogen, generating the transient azomethine ylide. The allyl group is critical here, as it does not possess acidic α-protons that could compete.

  • [3+2] Cycloaddition: The generated ylide is immediately trapped by a dipolarophile (e.g., an electron-deficient alkene like N-phenylmaleimide) in a concerted cycloaddition to form the five-membered pyrrolidine ring.[20][21]

dipolar_cycloaddition cluster_start Iminium Formation cluster_ylide Ylide Generation cluster_cycloaddition Cycloaddition start R-CHO + AATMS iminium [R-CH=N(H)-Allyl]+ start->iminium Condensation & -TMS+ ylide Azomethine Ylide [R-CH-N+(Allyl)-CH-R'] iminium->ylide -H+ product Pyrrolidine Product ylide->product [3+2] dipolarophile Dipolarophile (e.g., Maleimide) dipolarophile->product

Caption: Cascade mechanism for pyrrolidine synthesis via azomethine ylide.

Protocol 2: Three-Component Synthesis of a Pyrrolidine Derivative

This protocol details the silver-catalyzed reaction between ethyl glyoxylate, AATMS, and N-phenylmaleimide. Silver acetate (AgOAc) acts as a mild Lewis acid to promote iminium formation.

Reagent/MaterialM.W.AmountMoles
Ethyl Glyoxylate (50% in Toluene)102.09204 mg1.0 mmol
This compound (AATMS)129.29142 mg (0.16 mL)1.1 mmol
N-Phenylmaleimide173.17173 mg1.0 mmol
Silver Acetate (AgOAc)166.9117 mg0.1 mmol
Triethylamine (Et₃N)101.19121 mg (0.17 mL)1.2 mmol
Toluene, anhydrous-10 mL-

Step-by-Step Methodology:

  • Setup: In a 25 mL Schlenk tube under an argon atmosphere, combine silver acetate and N-phenylmaleimide.

  • Reagent Addition: Add 10 mL of anhydrous toluene, followed by ethyl glyoxylate solution, AATMS, and triethylamine via syringe.

  • Reaction: Seal the tube and heat the mixture to 80 °C in a pre-heated oil bath. Stir for 12 hours.

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of N-phenylmaleimide.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the silver salts, washing the pad with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution, 15% to 40% ethyl acetate in hexanes) to isolate the polycyclic pyrrolidine adduct. The reaction typically produces a mixture of endo/exo diastereomers that may be separable by chromatography.

Data Summary and Scope

The power of AATMS in MCRs lies in its broad compatibility with various components. The following table summarizes the typical scope observed for these reactions.

ReactionAldehyde ComponentDiene / DipolarophileCatalyst/ConditionsTypical Yields
Aza-Diels-Alder Aromatic (e-withdrawing or e-donating), Heteroaromatic, AliphaticDanishefsky's diene, Rawal's diene, Cyclopentadiene, Simple 1,3-dienesLewis Acids (MgI₂, ZnBr₂, Sc(OTf)₃, TMSOTf)60-95%
1,3-Dipolar Cycloaddition Aromatic, α-keto esters (e.g., glyoxylates), AliphaticMaleimides, Acrylates, Fumaronitrile, Acetylenic estersAg(I), Cu(I), Li(I) salts; Thermal55-90%

Conclusion

This compound is a powerful and reliable reagent for the multicomponent synthesis of nitrogen-containing heterocycles. Its true value is realized through the strategic action of the trimethylsilyl group, which enables the controlled, in situ generation of reactive N-allyl iminium species. This functionality allows for the seamless execution of complex reaction cascades, such as aza-Diels-Alder and 1,3-dipolar cycloadditions, to build valuable piperidine and pyrrolidine frameworks. The protocols provided herein are robust starting points for researchers and drug development professionals aiming to leverage the efficiency and elegance of MCRs in their synthetic programs.

References

  • The suggested mechanism of silylation of alcohols, phenols and oximes...
  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane - Semantic Scholar -
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  • This compound | 10519-97-8 - ChemicalBook -
  • Desilylation mechanism with fluoride - Chemistry Stack Exchange -
  • Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program -
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  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central -
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - MDPI -
  • Desilyl
  • One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs - PubMed -
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  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online -
  • 1,3-dipolar cycloaddition reactions - YouTube -
  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active n
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  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
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  • Multicomponent reactions: A simple and efficient route to heterocyclic phosphon
  • Gold Catalyzed Multicomponent Reactions beyond A3 Coupling - MDPI -
  • Synthesis of arylamines and N-heterocycles by direct catalytic nitrogen
  • Multi-Component Reactions in Heterocyclic Chemistry -
  • Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene -
  • Recent Developments in the Synthesis and Functionaliz
  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions - MDPI -
  • Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase - PubMed -
  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Chemical Science (RSC Publishing) -
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - MDPI -
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  • Aza-Diels–Alder reaction between N-aryl-1-oxo-1H-isoindolium ions and tert-enamides: Steric effects on reaction outcome - Beilstein Journals -

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Allylaminotrimethylsilane for the Synthesis of N-Allylarylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Allylarylamines in Modern Drug Discovery

The N-allylarylamine motif is a privileged scaffold in contemporary medicinal chemistry and drug development. Its presence in a molecule can impart desirable pharmacokinetic and pharmacodynamic properties, and the allyl group serves as a versatile synthetic handle for further molecular elaboration. Traditional methods for the synthesis of these compounds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds, offering a mild and efficient alternative.[1] This application note provides a detailed guide to the use of allylaminotrimethylsilane in palladium-catalyzed cross-coupling reactions with aryl halides, a process rooted in the principles of the Buchwald-Hartwig amination, for the synthesis of N-allylarylamines.

This compound serves as a practical and effective source of the allylamine moiety. The trimethylsilyl (TMS) group plays a crucial role in this reaction. It is hypothesized to act as a transient protecting group, modulating the nucleophilicity of the amine and preventing side reactions. During the catalytic cycle, the TMS group is readily cleaved, unmasking the amine for coupling with the aryl halide. This in situ deprotection strategy streamlines the synthetic process and avoids the need for separate protection and deprotection steps. The use of silylated amines as ammonia equivalents in palladium-catalyzed aminations has been previously established, lending strong support to this approach.[2]

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed cross-coupling of this compound with an aryl halide is understood to proceed via the well-established Buchwald-Hartwig amination catalytic cycle. A general understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions.

The catalytic cycle can be summarized in the following key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex, typically generated in situ, reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl-halide intermediate. This is often the rate-determining step of the cycle.

  • Amine Coordination and Deprotonation: The N-silylated allylamine coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex, and the silyl group is cleaved.

  • Reductive Elimination: The N-allylarylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald-Hartwig Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine_Coordination Allyl-N(TMS)H Allyl-NH-TMS Allyl-N(TMS)H->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)-N(H)Allyl [Ar-Pd(II)(Ln)-N(H)Allyl]+ X- Amine_Coordination->Ar-Pd(II)-N(H)Allyl Reductive_Elimination Reductive Elimination Ar-Pd(II)-N(H)Allyl->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-N(H)Allyl Ar-NH-Allyl Reductive_Elimination->Ar-N(H)Allyl

Caption: The Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

The following protocols provide a general framework for the palladium-catalyzed cross-coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrates.

General Considerations:
  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvent and Reagent Purity: Anhydrous solvents and pure reagents are essential for reproducible results. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Ligand Selection: The choice of phosphine ligand is critical for reaction success. Bulky, electron-rich ligands such as XPhos, RuPhos, or tBuXPhos are often effective in promoting the desired transformation.[3]

Protocol 1: Small-Scale Screening Reaction

This protocol is suitable for initial screening of reaction conditions on a 0.5 mmol scale.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.02 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 0.7 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide, palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add solid reagents to Schlenk tube under inert gas B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent B->C D Add this compound C->D E Heat to desired temperature with stirring D->E F Monitor reaction progress (TLC, GC-MS) E->F G Cool to room temperature F->G H Quench with aq. NH4Cl G->H I Extract with organic solvent H->I J Dry, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: General experimental workflow for the cross-coupling reaction.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative yields for the Buchwald-Hartwig amination of various aryl bromides with different amines, which can be considered indicative of the expected outcomes for reactions with this compound under optimized conditions.

EntryAryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-BromotolueneMorpholinePd(OAc)₂ / XPhosNaOtBuToluene10095
24-Bromoanisolen-HexylaminePd₂(dba)₃ / RuPhosLHMDSDioxane8092
31-Bromo-4-fluorobenzeneAniline[Pd(allyl)Cl]₂ / t-BuXPhosCs₂CO₃Toluene11088
42-BromopyridinePiperidinePd(OAc)₂ / BrettPhosK₃PO₄t-BuOH10085

Data is representative and adapted from established Buchwald-Hartwig amination protocols.[3][4][5]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound with aryl halides represents a highly efficient and versatile method for the synthesis of N-allylarylamines. This approach, grounded in the robust and well-understood Buchwald-Hartwig amination, offers significant advantages in terms of mild reaction conditions, broad substrate scope, and high functional group tolerance. The use of a silylated amine streamlines the synthetic process by avoiding discrete protection and deprotection steps. For researchers in drug discovery and development, this methodology provides a powerful tool for the rapid generation of novel molecular entities containing the valuable N-allylarylamine scaffold. Future work in this area may focus on the development of asymmetric variants of this reaction to access chiral N-allylarylamines and the expansion of the substrate scope to include more challenging heterocyclic systems.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wegner, A. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351. [Link]

  • Chen, Y., et al. (2022). Palladium-Catalyzed para-C−H Arylation of Anilines with Aromatic Halides. Angewandte Chemie International Edition, 61(1), e202111599. [Link]

  • Li, B., et al. (2022). Palladium-Catalyzed ortho C–H Allylation of Tertiary Anilines. Organic Letters, 24(12), 2266–2271. [Link]

  • Rojas, D. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]

  • Yang, S.-C., & Hung, C.-W. (2005). Palladium-Catalyzed Allylation of Acidic and Less Nucleophilic Anilines Using Allylic Alcohols Directly. The Journal of Organic Chemistry, 70(14), 5595–5597. [Link]

  • Caddick, S., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron, 64(26), 6123-6129. [Link]

  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732. [Link]

  • Casademont-Reig, I., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis, 12(22), 14041–14051. [Link]

  • Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609-3612. [Link]

  • Lee, P. H., et al. (2011). Palladium-catalyzed allyl cross-coupling reactions with in situ generated organoindium reagents. Chemistry – A European Journal, 17(34), 9423-9429. [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Sun, X., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(43), 15330–15333. [Link]

Sources

Lewis Acid-Mediated Reactions of Allylaminotrimethylsilane with Aldehydes: Mechanism, Catalyst Selection, and Protocols for Homoallylic Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The synthesis of homoallylic amines represents a cornerstone transformation in organic chemistry, providing critical building blocks for pharmaceuticals, natural products, and complex molecular architectures.[1] Among the methodologies available, the Lewis acid-mediated reaction of aldehydes with allylaminotrimethylsilane, a variant of the aza-Hosomi-Sakurai reaction, offers a powerful and direct route to these valuable motifs. This application note provides an in-depth guide for researchers, covering the underlying reaction mechanism, a comparative analysis of common Lewis acid catalysts, and detailed, field-tested experimental protocols. The content is designed to bridge theoretical understanding with practical execution, enabling scientists in drug development and synthetic chemistry to effectively implement and optimize this crucial reaction.

Introduction: The Strategic Importance of Homoallylic Amines

Homoallylic amines are privileged structural motifs found in a wide array of biologically active compounds.[1] Their synthetic utility is further enhanced by the versatile reactivity of the terminal alkene, which can be readily transformed into other functional groups, making them highly valuable chiral building blocks in multi-step syntheses.[1] The reaction between an aldehyde, an amine source, and an allylating agent is a fundamental approach to their construction. Specifically, the use of this compound as a stable, easy-to-handle nucleophile in conjunction with Lewis acid activation provides a reliable and regioselective pathway to the desired products.[2][3]

Reaction Mechanism and the Role of the Lewis Acid

The key mechanistic steps are as follows:

  • Lewis Acid Activation: The Lewis acid (LA) coordinates to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The electron-rich double bond of the this compound attacks the activated carbonyl carbon. This attack occurs at the γ-carbon of the allyl system.

  • Desilylation and Product Formation: The stabilized carbocation is quenched by the elimination of the trimethylsilyl group (e.g., as TMS-X, where X is derived from the Lewis acid or workup), which is readily cleaved to neutralize the charge and form a new carbon-carbon double bond, yielding the final N-protected homoallylic amine.

Aza_Hosomi_Sakurai_Mechanism General Mechanism of Lewis Acid-Mediated Allylation reactants Aldehyde (R-CHO) + this compound + Lewis Acid (LA) activation Step 1: LA coordinates to aldehyde oxygen, activating the carbonyl. reactants->activation Mixing activated_complex Activated Complex [R-CH=O-LA] activation->activated_complex attack Step 2: Nucleophilic attack by allylsilane's γ-carbon. activated_complex->attack intermediate β-Silyl Carbocation Intermediate (Stabilized) attack->intermediate C-C bond formation elimination Step 3: Elimination of trimethylsilyl group (e.g., TMS-X). intermediate->elimination product Homoallylic Amine Product elimination->product Alkene formation Experimental_Workflow General Experimental Workflow prep 1. Preparation - Dry glassware (oven/flame) - Purify/dry solvents & reagents setup 2. Reaction Setup - Assemble under N₂/Ar - Add solvent, aldehyde, & silane - Cool to target temperature (e.g., -78°C) prep->setup addition 3. Lewis Acid Addition - Add LA solution dropwise - Maintain low temperature setup->addition reaction 4. Reaction Monitoring - Stir for specified time - Monitor progress via TLC/LC-MS addition->reaction quench 5. Quenching - Slowly add quenching solution (e.g., sat. NaHCO₃, H₂O) reaction->quench Upon completion workup 6. Aqueous Workup - Warm to RT - Phase separation - Extract aqueous layer quench->workup purify 7. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by flash chromatography workup->purify analysis 8. Characterization - NMR, HRMS, IR purify->analysis

Figure 2: Step-by-step experimental workflow diagram.

Protocol 1: TiCl₄-Mediated Synthesis of a Protected Homoallylic Amine

This protocol describes a representative procedure using the potent Lewis acid Titanium(IV) chloride.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 equiv)

  • N-Allyl-N-(trimethylsilyl)benzylamine (1.2 mmol, 1.2 equiv)

  • Titanium(IV) chloride (TiCl₄, 1.1 mmol, 1.1 equiv, typically as a 1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂, ~20 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen. Allow it to cool to room temperature.

  • Reaction Setup: Under a positive pressure of nitrogen, add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL) to the flask. Add the N-allyl-N-(trimethylsilyl)benzylamine (1.2 mmol).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes.

  • Lewis Acid Addition: While vigorously stirring, add the TiCl₄ solution (1.1 mL of a 1.0 M solution) dropwise via syringe over 5 minutes. A color change is typically observed.

    • Causality Insight: Slow, dropwise addition is crucial to control the exothermic reaction and prevent localized overheating, which can lead to side products. The -78 °C temperature maintains selectivity.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting aldehyde.

  • Quenching: Once the reaction is complete, slowly add saturated aqueous NaHCO₃ solution (15 mL) dropwise to the cold reaction mixture to quench the TiCl₄.

    • Self-Validation Check: A vigorous gas evolution (CO₂) and formation of a white precipitate (TiO₂) will occur. The addition must be slow to manage this effervescence safely.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Filter the slurry through a pad of Celite® to remove titanium salts, washing the pad with additional CH₂Cl₂. Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (20 mL) and brine (20 mL).

  • Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., 5-15% Ethyl Acetate in Hexanes) to afford the pure homoallylic amine.

Protocol 2: Catalytic Sc(OTf)₃-Mediated Synthesis

This protocol demonstrates a greener, catalytic approach suitable for more sensitive substrates.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • N-Allyl-N-(trimethylsilyl)benzylamine (1.5 mmol, 1.5 equiv)

  • Scandium(III) triflate (Sc(OTf)₃, 0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂, 10 mL)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a clean, dry 25 mL round-bottom flask with a stir bar, add the aldehyde (1.0 mmol), N-allyl-N-(trimethylsilyl)benzylamine (1.5 mmol), and Sc(OTf)₃ (0.1 mmol).

  • Reaction Setup: Add anhydrous CH₂Cl₂ (10 mL) and stir the mixture at room temperature (or slightly cooled, e.g., 0 °C, depending on the aldehyde's reactivity).

    • Causality Insight: Unlike TiCl₄, Sc(OTf)₃ does not require cryogenic temperatures, simplifying the experimental setup. [6]A slight excess of the silane is used to ensure the catalytic cycle proceeds efficiently.

  • Reaction: Stir the mixture for 6-24 hours. Monitor the reaction progress by TLC.

  • Quenching & Workup: Upon completion, quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography as described in Protocol 1.

Conclusion and Future Outlook

The Lewis acid-mediated reaction of this compound with aldehydes is a robust and highly effective method for synthesizing N-protected homoallylic amines. The choice of Lewis acid is paramount and should be tailored to the substrate's complexity and the desired process conditions. While classic stoichiometric reagents like TiCl₄ and BF₃·OEt₂ offer high reactivity, modern catalytic systems based on Sc(OTf)₃ provide a milder, more versatile, and environmentally conscious alternative. Future developments in this field will likely focus on the expansion of asymmetric variants using chiral Lewis acids to afford enantioenriched products, further increasing the strategic value of this powerful transformation.

References

  • Homoallylic amine synthesis by amination (allylation). Organic Chemistry Portal. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]

  • Three‐component reactions to access homoallylic amines using allylsilanes. ResearchGate. [Link]

  • Preparation of homoallylic amines via a three-component coupling process. Organic & Biomolecular Chemistry. [Link]

  • Preparation of Homoallylic Amines via a Three-Component Coupling Process. PubMed. [Link]

  • Sc(OTf)3, an efficient catalyst for addition of allyltrimethylsilane to aldehydes. University of Bristol Research Portal. [Link]

  • A highly stereoselective one-pot asymmetric synthesis of homoallylic amines and amino acids from aldehydes. ScholarBank@NUS. [Link]

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  • Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. PubMed. [Link]

  • Sc(OTf)3-Catalyzed Condensation of 2-Alkyl-N-tosylaziridine with Aldehydes. pubs.rsc.org. [Link]

  • Sc(OTf)3-Catalyzed three-component reactions of aldehydes, amines and allyltributylstannane in micellar systems. Facile synthesis of homoallylic amines in water. Chemical Communications (RSC Publishing). [Link]

  • ChemInform Abstract: A Novel BF3·OEt2-Catalyzed (3 + 2) Annulation of N-Cbz-α- Amino Aldehydes with Allyltrimethylsilane. ResearchGate. [Link]

  • Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. ResearchGate. [Link]

  • Cationic Cobalt Porphyrin-Catalyzed Allylation of Aldehydes with Allyltrimethylsilanes. Organic Letters. [Link]

  • TiCl4/Et3N-promoted three-component condensation between aromatic heterocycles, aldehydes, and active methylene compounds. ResearchGate. [Link]

  • Experimental and computational study of BF3-catalyzed transformations of ortho-(pivaloylaminomethyl)benzaldehydes: an unexpected difference from TFA catalysis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. Organic Chemistry Portal. [Link]

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Application Note: Versatile Synthesis of Functionalized Silanes from Allylaminotrimethylsilane for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Functionalized organosilanes are indispensable tools in modern chemistry, serving as critical surface modifying agents, coupling agents, and foundational building blocks in materials science and drug development.[1][2][3] Allylaminotrimethylsilane is a particularly valuable precursor, offering dual reactivity through its terminal alkene and amino functionalities. This application note provides an in-depth guide to the synthesis of diverse functionalized silanes from this precursor, focusing on two robust and high-yield synthetic strategies: platinum-catalyzed hydrosilylation and radical-mediated thiol-ene "click" chemistry. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, characterization guidelines, and safety protocols necessary for the successful synthesis and application of these versatile compounds.

Foundational Concepts: The Strategic Importance of this compound

This compound, with its (CH₃)₃Si-NH-CH₂CH=CH₂ structure, is an ideal starting point for creating a library of functionalized silanes. Its utility stems from two key features:

  • The Allyl Group: The terminal carbon-carbon double bond is amenable to a variety of addition reactions, most notably hydrosilylation and thiol-ene reactions, allowing for the introduction of a wide array of functional moieties.

  • The Amino Group: The secondary amine serves as a reactive handle for subsequent modifications, such as amidation or alkylation, and provides a site for hydrogen bonding or electrostatic interactions in final applications.[4]

This dual functionality allows for a modular approach to synthesizing complex silane architectures tailored for specific applications, from enhancing drug-loading capacity in silica nanoparticles to promoting adhesion between organic polymers and inorganic substrates.[4][5]

Key Synthetic Pathways

Two primary strategies dominate the functionalization of the allyl group: Hydrosilylation and Thiol-Ene "Click" Chemistry. The choice between them depends on the desired functionality, reaction conditions, and tolerance of other functional groups in the reactants.

G start_node start_node process_node process_node result_node result_node AATS This compound (Starting Material) Hydrosilylation Hydrosilylation (e.g., with HSiCl₃) AATS->Hydrosilylation Pt Catalyst ThiolEne Thiol-Ene Reaction (e.g., with R-SH) AATS->ThiolEne Radical Initiator / UV Product1 Aminopropyl Functionalized Silane Hydrosilylation->Product1 Product2 Thioether-linked Functionalized Silane ThiolEne->Product2

Figure 1: Overview of primary synthetic routes for functionalizing this compound.

Safety First: Handling Organosilanes and Reagents

Scientific integrity begins with safety. Organosilanes and associated reagents require careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant nitrile or neoprene gloves.[6]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of volatile and potentially harmful vapors.[7][8]

  • Moisture Sensitivity: Many chlorosilanes and alkoxysilanes are moisture-sensitive. Contact with water can lead to the release of corrosive hydrochloric acid (HCl) or flammable alcohols. Store these reagents under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6][8]

  • Catalyst Handling: Platinum catalysts like Karstedt's catalyst are potent and used in small quantities. Handle them with care to avoid contamination and unnecessary exposure.

  • Waste Disposal: Dispose of all chemical waste, including unreacted reagents and solvents, according to your institution's hazardous waste protocols. Never mix azide-containing waste or unquenched reactive silanes with other waste streams.[6]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, providing not just procedural steps but also the rationale and expected outcomes.

Protocol 1: Synthesis of 3-(Trimethylsilylamino)propyl-trichlorosilane via Hydrosilylation

Hydrosilylation is a powerful reaction for forming carbon-silicon bonds.[9] This protocol details the addition of trichlorosilane across the double bond of this compound, a key step in producing silane coupling agents. The reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[10][11]

The reaction generally proceeds via the Chalk-Harrod mechanism or a modified variant. The platinum catalyst coordinates with the alkene, followed by oxidative addition of the Si-H bond. Subsequent migratory insertion and reductive elimination yield the final product.

G catalyst_node catalyst_node intermediate_node intermediate_node Pt0 Pt(0) Pt_alkene Pt(0)-Alkene Complex Pt0->Pt_alkene + Alkene Pt_silyl Pt(II)-Silyl Hydride Pt_alkene->Pt_silyl + H-SiR₃ (Oxidative Addition) Pt_alkyl Pt(II)-Alkyl Silyl Pt_silyl->Pt_alkyl Migratory Insertion Pt_alkyl->Pt0 Reductive Elimination + Product

Figure 2: Simplified Chalk-Harrod mechanism for hydrosilylation.

Reagent/MaterialGradeSupplierNotes
This compound≥98%Major Chemical SupplierStore under inert gas.
Trichlorosilane (HSiCl₃)≥99%Major Chemical SupplierHighly moisture sensitive, corrosive.
Karstedt's Catalyst~2% Pt in xyleneMajor Chemical SupplierHandle in fume hood.
Anhydrous TolueneDriSolv® or equivalentMajor Chemical SupplierUse freshly distilled or from a solvent purification system.
Schlenk Flask---Lab Glassware SupplierMust be oven- or flame-dried before use.
Magnetic Stir Bar---Lab Glassware Supplier---
Inert Gas SystemN₂ or Ar---For maintaining anhydrous conditions.
  • Preparation: Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: In the fume hood, charge the flask with this compound (e.g., 5.0 g, ~38.7 mmol) and anhydrous toluene (40 mL) via syringe.

  • Catalyst Introduction: Add Karstedt's catalyst (e.g., 20 µL) to the stirring solution. Rationale: The catalyst is highly active, so only a ppm-level concentration is needed.

  • Reactant Addition: Slowly add trichlorosilane (e.g., 5.8 g, ~42.6 mmol, 1.1 eq) to the flask dropwise using a syringe pump over 30 minutes. An ice bath can be used to control the initial exotherm. Rationale: Slow addition prevents a dangerous temperature spike and minimizes side reactions.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and allow it to stir for 4-6 hours under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing via ¹H NMR or GC-MS to observe the disappearance of the allyl proton signals.

  • Work-up and Purification: Once the reaction is complete, cool the flask to room temperature. The product is often purified by vacuum distillation to remove the solvent and any volatile impurities.

ParameterExpected OutcomeTroubleshooting
Yield 60-85%Low Yield: Check for moisture contamination (re-dry glassware/solvents). Ensure catalyst is active.
¹H NMR Disappearance of vinyl protons (~5-6 ppm). Appearance of new propyl chain signals (~0.5-3.0 ppm).Starting Material Remains: Reaction may need more time or slightly higher temperature. Catalyst may have deactivated.
FTIR Disappearance of C=C stretch (~1640 cm⁻¹).Incomplete Reaction: Confirm with NMR. If incomplete, consider adding a small additional amount of catalyst.
Purity (GC-MS) A major peak corresponding to the product's mass.Side Products: Byproducts can form from isomerization.[9] Purification by distillation is critical.
Protocol 2: Synthesis of a Thioether-Functionalized Silane via Thiol-Ene "Click" Reaction

The thiol-ene reaction is a cornerstone of "click" chemistry, prized for its high efficiency, tolerance of various functional groups, and mild reaction conditions.[2][12] This protocol describes the photoinitiated addition of a thiol to this compound.

This reaction proceeds via a free-radical chain mechanism.[13] An initiator generates a thiyl radical from the thiol. This radical adds across the alkene, creating a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule, propagating the chain and forming the thioether product.[12][13]

G cluster_initiation Initiation cluster_propagation Propagation Cycle initiator_node initiator_node radical_node radical_node reactant_node reactant_node product_node product_node Initiator Photoinitiator + UV Light Thiyl_Radical Thiyl Radical (R-S•) Initiator->Thiyl_Radical + R-SH Carbon_Radical Carbon-centered Radical Thiyl_Radical->Carbon_Radical + Alkene Alkene Allyl Silane Product Thioether Product Carbon_Radical->Product + R-SH Thiol Thiol (R-SH) Product->Thiyl_Radical regenerates

Figure 3: Propagation cycle of the radical-mediated thiol-ene reaction.

Reagent/MaterialGradeSupplierNotes
This compound≥98%Major Chemical Supplier---
3-Mercaptopropyl)trimethoxysilane≥95%Major Chemical SupplierExample thiol; others can be used.
2,2-Dimethoxy-2-phenylacetophenone (DMPA)≥99%Major Chemical SupplierPhotoinitiator.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentMajor Chemical SupplierSolvent.
Borosilicate Vial---Lab Glassware SupplierStandard glassware is suitable.[2]
UV Lamp365 nmLab Equipment SupplierA low-power "blacklight" is often sufficient.[2]
  • Preparation: In a borosilicate vial, combine this compound (e.g., 1.0 eq), the desired thiol (e.g., 1.1 eq of (3-mercaptopropyl)trimethoxysilane), and the photoinitiator DMPA (1-2 mol%).

  • Solvent (Optional): The reaction can often be run neat.[2] If viscosity is high, a minimal amount of anhydrous THF can be added. Rationale: Running the reaction neat is solvent-free ("green") and maximizes reaction rates.

  • Degassing: Sparge the mixture with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Rationale: Oxygen can inhibit free-radical polymerizations.

  • Irradiation: Seal the vial and place it under a UV lamp (365 nm). Ensure the setup is shielded to prevent UV exposure. Stir the mixture with a small magnetic stir bar if possible.

  • Reaction: Irradiate the mixture for 30-90 minutes at room temperature. The reaction is often rapid, with near-quantitative yields.[2][14]

  • Monitoring: Progress can be monitored by ¹H NMR, observing the disappearance of the allyl and thiol (S-H) protons.

  • Purification: The product is often of high purity directly from the reaction. If necessary, the photoinitiator can be removed by passing the mixture through a small plug of silica gel.

ParameterExpected OutcomeTroubleshooting
Yield >95%Low Yield: Ensure oxygen was properly removed. Check the age/activity of the photoinitiator and the UV lamp's output.
¹H NMR Complete disappearance of allyl protons (~5-6 ppm) and the S-H proton (~1.5-2.5 ppm, broad).Incomplete Reaction: Increase irradiation time or initiator concentration slightly.
Purity High purity with minimal side products.Polymerization: If a dithiol is used, cross-linking can occur. Control stoichiometry carefully.

Characterization of Functionalized Silanes

Confirming the structure and purity of the synthesized silanes is paramount. A combination of analytical techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are the most powerful tools for structural elucidation, confirming the formation of new bonds and the overall molecular architecture.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence or absence of key functional groups, such as the disappearance of the C=C bond (hydrosilylation) or the S-H bond (thiol-ene).

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) confirm the molecular weight of the product.

  • Surface Analysis: For silanes intended for surface modification, techniques like contact angle goniometry (to measure changes in surface hydrophobicity), X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) are used to characterize the resulting self-assembled monolayers.[15]

Applications in Research and Drug Development

The aminopropyl and thioether-functionalized silanes synthesized through these protocols are not merely chemical curiosities; they are enabling molecules for cutting-edge applications.

  • Surface Modification: These silanes are widely used to functionalize silica, titania, and other metal oxide surfaces.[3][15][16] The resulting amine or thiol groups can then be used to immobilize proteins, catalysts, or other molecules.

  • Drug Delivery: Amine-functionalized silanes are used to modify mesoporous silica nanoparticles (MSNs) for drug delivery.[5] The amino groups can improve drug loading through electrostatic interactions and can be further modified to attach targeting ligands.[4]

  • Polymer Hybrids: As coupling agents, these silanes form covalent bridges between inorganic fillers (like glass or silica) and organic polymer matrices, dramatically improving the mechanical properties of the composite material.

  • Biomaterials: Functionalized surfaces created with these silanes are used in biosensors, diagnostic arrays, and as non-fouling coatings for medical implants.[17]

Conclusion

This compound serves as a versatile and powerful platform for the synthesis of a diverse range of functionalized silanes. By leveraging robust and efficient reactions like hydrosilylation and thiol-ene "click" chemistry, researchers can readily access tailored molecular tools. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists in materials science, drug development, and nanotechnology to design and create the next generation of advanced materials and therapies.

References

  • Safety and Handling of Trimethylsilyl Azide: Best Practices for Chemists. (n.d.). Google Cloud.
  • 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. (n.d.). National Institutes of Health (NIH).
  • Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025-02-22). National Institutes of Health (NIH).
  • SAFETY DATA SHEET - Tris(trimethylsilyl)silane. (2024-01-30). CymitQuimica.
  • TRIMETHYLCHLOROSILANE Safety Data Sheet. (2014-12-01). Gelest, Inc.
  • TRIMETHYLSILYL CYANIDE Safety Data Sheet. (n.d.). Gelest, Inc.
  • SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.
  • Functionalization of 6H-SiC surfaces with organosilanes. (2008-04-14). AIP Publishing.
  • Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025-02-22). ACS Publications.
  • Thiol-Ene functionalized siloxanes for use as elastomeric dental impression materials. (n.d.). National Institutes of Health (NIH).
  • Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties. (n.d.). National Institutes of Health (NIH).
  • Arylsilane synthesis. (n.d.). Organic Chemistry Portal.
  • Understanding Silane Functionalization. (n.d.). Surface Science and Technology.
  • Thiol-ene click reaction as a general route to functional trialkoxysilanes for surface coating applications. (2011-07-27). PubMed.
  • Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. (2019-07). ResearchGate.
  • A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds. (2021-02-18). RSC Publishing.
  • New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. (2023-09-07). National Institutes of Health (NIH).
  • Thiol-ene click reaction with preservation of the Si-H bond: a new approach for the synthesis of functional organosilicon compounds. (2025-08-18). ResearchGate.
  • Selective hydrosilylation of allyl chloride with trichlorosilane. (n.d.). ResearchGate.
  • Functional Silanes as Surface Modifying Primers for the Preparation of Highly Stable and Well-Defined Magnetic Polymer Hybrids. (2025-08-07). ResearchGate.
  • Selective hydrosilylation of allyl chloride with trichlorosilane. (2021-05-11). PubMed.
  • Amino functionalized mesoporous silica with twisted rod-like shapes: Synthetic design, in vitro and in vivo evaluation for ibuprofen delivery. (n.d.). ResearchGate.
  • Functionalized TiO2 nanoparticles by single-step hydrothermal synthesis: the role of the silane coupling agents. (2017-01-31). ResearchGate.
  • Synthesis and characterization of amine-functionalized Fe3O4/Mesoporous Silica Nanoparticles (MSNs) as potential nanocarriers in drug delivery systems. (2022-07-04). National Institutes of Health (NIH).
  • Application of In Situ Polymerization for Design and Development of Oral Drug Delivery Systems. (2010-11-11). National Institutes of Health (NIH).

Sources

Application Notes and Protocols for the Derivatization of Natural Products using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing the Analytical Window for Natural Products

Natural products represent a vast and structurally diverse chemical space, offering unparalleled opportunities for drug discovery and development. However, the inherent polarity of many natural products, stemming from functional groups such as hydroxyls, carboxyls, and amines, renders them non-volatile and thermally labile.[1][2] This poses a significant challenge for their analysis by gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation and identification of complex mixtures.[3][4][5] Chemical derivatization is a crucial sample preparation step that transforms these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby expanding the range of natural products amenable to GC-MS analysis.[1][6]

This application note provides a comprehensive guide to the derivatization of natural products using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a highly effective and widely used silylating agent. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for the derivatization of a representative natural product class (phenolic compounds), and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of GC-MS for the analysis of natural products.

The Power of Silylation: Mechanism of Action of BSTFA

Silylation is the most prevalent derivatization technique in GC, involving the replacement of an active hydrogen atom in a polar functional group with a trimethylsilyl (TMS) group.[6] BSTFA is a potent silylating agent that reacts readily with a wide range of functional groups, including alcohols, phenols, carboxylic acids, amines, and amides.[6]

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the heteroatom (e.g., oxygen in a hydroxyl group) on the silicon atom of the BSTFA molecule. The trifluoroacetamide group is an excellent leaving group, which drives the reaction to completion. For sterically hindered functional groups, a catalyst such as trimethylchlorosilane (TMCS) is often added to enhance the reaction rate. The resulting TMS derivatives are significantly more volatile and less polar than the parent compounds, leading to improved chromatographic peak shape, better resolution, and enhanced sensitivity in GC-MS analysis.[1][6]

Visualizing the Silylation Workflow

The following diagram illustrates the general workflow for the derivatization of a natural product extract prior to GC-MS analysis.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Extract Natural Product Extract Dry Evaporation to Dryness Extract->Dry Add_Solvent Add Anhydrous Solvent Dry->Add_Solvent Add_BSTFA Add BSTFA (+/- Catalyst) Add_Solvent->Add_BSTFA React Incubate (Heat) Add_BSTFA->React GCMS GC-MS Analysis React->GCMS

Caption: General workflow for the silylation of natural product extracts.

Experimental Protocol: Derivatization of Phenolic Natural Products with BSTFA

This protocol provides a detailed, step-by-step methodology for the derivatization of phenolic compounds, a widespread class of natural products, using BSTFA.

Materials and Reagents:

  • Natural product extract or standard phenolic compounds

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard (e.g., a deuterated analog of the target analyte)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation: Accurately weigh or measure a known amount of the natural product extract or standard into a GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as silylating reagents are highly sensitive to moisture.[1]

  • Reconstitution: Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample to dissolve the residue.

  • Addition of Derivatizing Agent: Add 100 µL of BSTFA to the vial. If derivatizing sterically hindered phenols, a mixture of BSTFA + 1% TMCS can be used.[1]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven. The optimal reaction time and temperature may need to be determined empirically for specific compounds.

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.

Visualizing the Derivatization Reaction

The following diagram illustrates the chemical reaction between a generic phenol and BSTFA.

Silylation Reaction cluster_reactants Reactants cluster_products Products Phenol R-OH (Phenol) TMS_Phenol R-O-Si(CH3)3 (TMS Derivative) Phenol->TMS_Phenol + BSTFA BSTFA CF3CON[Si(CH3)3]2 (BSTFA) Byproduct CF3CONH[Si(CH3)3] (Byproduct)

Sources

Application Notes & Protocols: Allylaminotrimethylsilane and Related Compounds as Precursors for Advanced Surface Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surface Engineering

In the realms of materials science, biotechnology, and drug development, the surface of a material is not merely a boundary but an active interface that dictates biological and chemical interactions. The ability to precisely engineer the functionality of this interface is paramount for creating advanced biomaterials, developing high-sensitivity biosensors, and designing effective drug delivery systems.[1][2] Among the most versatile and powerful strategies for surface modification is the use of organosilanes, which form robust, covalent bonds with a wide variety of inorganic substrates.

This guide focuses on the introduction of two highly valuable chemical functionalities—the allyl group and the amino group —onto material surfaces.

  • Allyl groups are prized for their ability to participate in a host of subsequent chemical reactions, most notably "click chemistry" reactions like the thiol-ene reaction. This allows for the straightforward and efficient conjugation of biomolecules, polymers, or nanoparticles under mild conditions.[3][4]

  • Amino groups provide a primary amine handle that is fundamental for immobilizing proteins, peptides, and nucleic acids through well-established amide coupling chemistries.[5]

While the precursor Allylaminotrimethylsilane (CAS 10519-97-8), also known as N-(trimethylsilyl)allylamine, is specified, its chemical structure lends it to specific applications that may differ from conventional surface grafting. This document will clarify its reactivity and provide detailed protocols for using more direct and common organosilane precursors to achieve robust allyl and amino functionalization.

PART 1: Understanding the Precursors

Chemical Profile: this compound

This compound is a compound where a trimethylsilyl (-Si(CH₃)₃) group is bonded to the nitrogen atom of allylamine.

  • Synonyms: N-(Trimethylsilyl)allylamine

  • CAS Number: 10519-97-8

  • Molecular Formula: C₆H₁₅NSi

  • Key Feature: The presence of a labile Silicon-Nitrogen (Si-N) bond.

Reactivity Insights: The Si-N bond is susceptible to hydrolysis. In the presence of surface hydroxyl (-OH) groups, such as those on glass, silicon wafers, or metal oxides, a reaction can occur. However, this reaction would likely proceed via the cleavage of the Si-N bond, resulting in the grafting of a trimethylsilyl group onto the surface (Surface-O-Si(CH₃)₃) and the release of allylamine. This process would render the surface hydrophobic but would not immobilize the desired allyl or amino functionality. Therefore, this compound is more commonly employed as a silylating agent to protect amines or to introduce trimethylsilyl groups, rather than as a linker for surface functionalization.

For the purpose of robustly introducing allyl or amino groups, precursors with hydrolyzable groups (like alkoxy or chloro) on the silicon atom are the industry and academic standard.

Standard Precursors for Allyl & Amino Functionalization

To achieve the goal of creating allyl- or amino-terminated surfaces, the following precursors are recommended. Their chemistry is well-understood, and they reliably form stable, self-assembled monolayers.

PrecursorCommon AbbreviationCAS NumberFunctional Group IntroducedKey Application
Allyltrimethoxysilane ATMS2551-83-9Allyl (-CH₂-CH=CH₂)Thiol-ene click chemistry, polymerization anchor
(3-Aminopropyl)triethoxysilane APTES919-30-2Aminopropyl (- (CH₂)₃-NH₂)Biomolecule conjugation, surface charge modification
Critical Safety & Handling

Organosilanes are reactive and hazardous compounds. Strict adherence to safety protocols is mandatory.

  • Handling: Always handle organosilanes in a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including nitrile gloves, splash goggles, and a lab coat.

  • Flammability: These reagents are often flammable liquids and vapors. Keep them away from heat, sparks, and open flames.[7] Ground all equipment during transfer to prevent static discharge.[6]

  • Reactivity: They react with moisture, including humidity in the air, to release alcohols (methanol or ethanol) and self-condense. Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

  • Toxicity: Organosilanes can be toxic if inhaled, ingested, or absorbed through the skin. They can cause severe skin burns and eye damage. In case of exposure, seek immediate medical attention.[6]

PART 2: Experimental Protocols

The following protocols provide step-by-step methodologies for modifying hydroxyl-bearing substrates like glass slides, silicon wafers, or metal oxide nanoparticles.

Foundational Workflow: Surface Silanization

The overall process for modifying a surface with an organosilane follows three main stages: Surface Activation, Silane Deposition, and Post-Deposition Curing.

G cluster_0 Phase 1: Surface Activation cluster_1 Phase 2: Silane Deposition cluster_2 Phase 3: Curing & Cleaning A Substrate Cleaning (Solvent Wash) B Hydroxylation (Piranha or Plasma) A->B D Substrate Immersion (Inert Atmosphere) B->D Activated Substrate C Prepare Silane Solution (Anhydrous Solvent) C->D E Thermal Curing (Oven Bake) D->E Coated Substrate F Sonication Wash (Remove Physisorbed Silanes) E->F G Final Product (Functionalized Surface) F->G G ATMS Reaction Mechanism substrate Surface OH OH OH atms ATMS Molecule CH₂=CH-CH₂-Si-(OCH₃)₃ hydrolysis Hydrolyzed ATMS CH₂=CH-CH₂-Si-(OH)₃ + 3 CH₃OH atms->hydrolysis  + H₂O (trace) surface_bond Surface O-Si(...) O-Si(...) O-Si(...) hydrolysis->surface_bond Condensation (-H₂O)

Caption: Simplified mechanism of ATMS binding to a hydroxylated surface.

Materials:

  • Substrates (e.g., glass coverslips)

  • Allyltrimethoxysilane (ATMS, ≥95%)

  • Anhydrous Toluene (or other anhydrous non-protic solvent)

  • Acetone, Isopropanol, Deionized Water

  • Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) (EXTREME CAUTION!) or Plasma Cleaner

  • Nitrogen or Argon gas

  • Sonicator, Laboratory Oven

Procedure:

  • Substrate Cleaning & Activation:

    • Sonicate substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry with a stream of nitrogen.

    • Activate the surface to generate hydroxyl groups.

      • Piranha Method: Immerse dried substrates in freshly prepared Piranha solution for 30-45 minutes. (Warning: Piranha is extremely corrosive and reacts violently with organic materials. Use with extreme caution in a fume hood with a blast shield).

      • Plasma Method (Safer Alternative): Place substrates in an oxygen or argon plasma cleaner for 5-10 minutes.

    • Rinse extensively with deionized water and dry thoroughly with nitrogen. Use immediately.

  • Silanization:

    • In a glove box or under a positive pressure of inert gas, prepare a 2% (v/v) solution of ATMS in anhydrous toluene.

    • Place the activated, dry substrates into the ATMS solution. Ensure they are fully submerged.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Curing and Cleaning:

    • Remove substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove excess, non-covalently bound silane.

    • Sonicate the substrates in toluene for 5 minutes, followed by sonication in isopropanol for 5 minutes.

    • Dry the substrates with a nitrogen stream.

    • Cure the substrates in a laboratory oven at 110-120 °C for 1 hour to promote cross-linking and drive off water.

    • Allow to cool. The allyl-functionalized surface is now ready for characterization or post-modification.

Protocol 2: Surface Amination using (3-Aminopropyl)triethoxysilane (APTES)

This protocol yields a surface with primary amine groups, ideal for subsequent bio-conjugation.

Principle: Similar to ATMS, the ethoxy groups of APTES hydrolyze and react with surface hydroxyls to form a stable, amino-terminated monolayer.

Materials:

  • Same as Protocol 2.1, but substitute APTES for ATMS.

  • Anhydrous Ethanol can also be used as a solvent in addition to Toluene.

Procedure:

  • Substrate Cleaning & Activation:

    • Follow Step 1 from Protocol 2.2 exactly as described. A clean, hydroxylated surface is critical.

  • Silanization:

    • Under an inert atmosphere, prepare a 2-5% (v/v) solution of APTES in anhydrous toluene or ethanol.

    • Immerse the activated substrates in the APTES solution.

    • Incubate for 1-2 hours at room temperature.

  • Curing and Cleaning:

    • Remove substrates and rinse with the corresponding solvent (toluene or ethanol).

    • Sonicate sequentially in the reaction solvent and then isopropanol for 5 minutes each to remove physisorbed APTES.

    • Dry with nitrogen.

    • Cure in an oven at 110 °C for 30-60 minutes.

    • The amine-functionalized surface is ready for use.

PART 3: Post-Modification Applications

The true power of these functionalized surfaces lies in their ability to serve as platforms for further chemistry.

G cluster_0 Allyl Surface cluster_1 Amino Surface A Surface-Allyl (-CH=CH₂) C Thiol-ene Click + R-SH, UV/Initiator A->C B Surface-Amine (-(CH₂)₃-NH₂) D Amide Coupling + R-COOH, EDC/NHS B->D E Conjugated Product (Thioether Linkage) C->E F Conjugated Product (Amide Bond) D->F

Caption: Key post-modification pathways for allyl and amino surfaces.

  • Allyl-Functionalized Surfaces: These are perfect substrates for thiol-ene "click" chemistry . By reacting the surface with a thiol-containing molecule (like a cysteine-terminated peptide or a thiol-modified drug) in the presence of a photoinitiator and UV light, a stable thioether bond is formed. This reaction is rapid, high-yielding, and orthogonal to most biological functional groups. [3]* Amino-Functionalized Surfaces: These surfaces are readily coupled to carboxylic acid-containing molecules using standard carbodiimide chemistry (e.g., EDC/NHS). This is the most common method for covalently immobilizing proteins and peptides for applications in immunoassays, cell culture studies, and biosensing. [2]

PART 4: Surface Characterization & Validation

Verifying the success of the surface modification is a critical step. No protocol is complete without a validation system.

Characterization TechniquePrincipleExpected Result for ATMS (Allyl)Expected Result for APTES (Amino)
Static Water Contact Angle Measures surface wettability. Hydroxyl surfaces are hydrophilic; functionalized surfaces are more hydrophobic.Increase in contact angle (e.g., from <10° to 70-80°)Moderate increase in contact angle (e.g., to 50-60°)
X-ray Photoelectron Spectroscopy (XPS) Determines surface elemental composition and chemical states.Appearance of C 1s and Si 2p signals consistent with the organosilane. High-resolution C 1s shows C=C component.Appearance of C 1s, N 1s, and Si 2p signals. N 1s peak confirms presence of amine.
FTIR-ATR Spectroscopy Detects vibrational modes of chemical bonds on the surface.Appearance of C-H stretching peaks (~2900 cm⁻¹) and potentially a weak C=C stretch (~1640 cm⁻¹).Appearance of C-H stretching and N-H bending modes (~1560 cm⁻¹).
Atomic Force Microscopy (AFM) Images surface topography at the nanoscale.Smooth, uniform surface with low RMS roughness, indicating monolayer formation.Smooth, uniform surface. Aggregates may be visible if deposition conditions are poor.

Successful modification is confirmed when data from multiple techniques are consistent with the formation of the expected organosilane layer. [8]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(Trimethylsilyl)Allylamine, 95%. Retrieved from [Link]

  • Talukdar, D., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central (NIH). Retrieved from [Link]

  • Talukdar, D., et al. (2022). Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers. PubMed. Retrieved from [Link]

  • D'Mello, C., et al. (2021). Surface Functionalities of Polymers for Biomaterial Applications. PubMed Central (NIH). Retrieved from [Link]

  • Talukdar, D., et al. (2022). (PDF) Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. ResearchGate. Retrieved from [Link]

  • Slanina, T., et al. (2011). Mimicking the silicon surface: reactivity of silyl radical cations toward nucleophiles. PubMed. Retrieved from [Link]

  • Okano, T., et al. (2003). Bio-functionalized surface designs necessary for applications in regenerative medicine. Journal of the Japanese Society for Inflammation and Regeneration. Retrieved from [Link]

  • Bel-Hadj, O., et al. (2019). Chemical Modification of Al₂O₃ Surface with Aryl Silanes. ResearchGate. Retrieved from [Link]

  • Kankate, L., et al. (2015). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PubMed Central (NIH). Retrieved from [Link]

  • Zhu, H. Y., et al. (2000). Characterization of Montmorillonite Surfaces After Modification by Organosilane. ResearchGate. Retrieved from [Link]

  • Zare, K., et al. (2012). Preparation and characterization of the Cloisite Na+ modified with cationic surfactants. Iranian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

  • Gushikem, Y., et al. (2006). Surface Modification of Synthetic Clay Aimed at Biomolecule Adsorption: Synthesis and Characterization. SciELO. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Allylaminotrimethylsilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Section 1: Foundational Knowledge & Reagent Handling

This section addresses the most frequently asked questions regarding the fundamental properties and safe handling of this compound.

Q1: What is this compound and what are its primary applications?

This compound (N-Allyl-N-(trimethylsilyl)amine) is an organosilicon compound featuring a reactive allyl group and a nitrogen atom protected by a trimethylsilyl (TMS) group.[1] This unique structure makes it a valuable reagent, primarily as a nucleophilic building block in carbon-carbon and carbon-nitrogen bond-forming reactions.

Its most prominent application is in the aza-Hosomi-Sakurai reaction , a powerful method for synthesizing homoallylic amines.[2] In this reaction, the allyl group of this compound adds to an electrophile, such as an iminium ion generated in situ from an aldehyde and a primary amine or a carbamate, typically catalyzed by a Lewis acid.[2][3]

Q2: How should I properly store and handle this compound to ensure its integrity?

Proper handling is critical due to the reagent's reactivity, particularly its sensitivity to moisture.

  • Storage: Store this compound under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container, preferably in a refrigerator. This minimizes exposure to atmospheric moisture and slows potential degradation.

  • Handling: Always handle the reagent using anhydrous techniques. Use oven-dried glassware and transfer the liquid via a syringe under a positive pressure of an inert gas. The presence of water will lead to hydrolysis of the Si-N bond, quenching the reagent and generating siloxanes and allylamine, which can complicate the reaction and purification.[4][5]

Q3: My reaction is sluggish. Could my this compound have degraded?

It's possible. Degradation typically occurs via hydrolysis. A quick quality check via ¹H NMR is advisable. Look for the characteristic signals of the allyl and TMS groups. The appearance of signals corresponding to allylamine or hexamethyldisiloxane (HMDSO) could indicate significant decomposition. If degradation is suspected, it is often best to purchase a fresh bottle or distill the reagent under reduced pressure.

Section 2: Optimizing the Aza-Hosomi-Sakurai Reaction

The aza-Hosomi-Sakurai reaction is the cornerstone application of this reagent. Its success hinges on the careful selection of a Lewis acid catalyst, solvent, and temperature.

The Mechanism: A Step-by-Step View

The reaction is initiated by the activation of an electrophile (e.g., an aldehyde or imine) by a Lewis acid. This enhances the electrophilicity of the carbonyl or iminyl carbon, which is then attacked by the π-bond of the allylsilane in a nucleophilic fashion. This forms a β-silyl carbocation intermediate, which is stabilized by the silicon atom. A subsequent rapid elimination of the silyl group regenerates the double bond, furnishing the desired homoallylic amine product.[3]

aza_sakurai_mechanism reagents Electrophile (Aldehyde/Imine) + Lewis Acid (LA) activated Activated Complex [E-LA]⁺ reagents->activated Activation attack activated->attack Nucleophilic Attack allyl This compound allyl->attack intermediate β-Silyl Carbocation Intermediate attack->intermediate elim [Me₃Si]⁺ Elimination intermediate->elim Desilylation product Homoallylic Amine Product elim->product

Caption: Generalized mechanism of the aza-Hosomi-Sakurai reaction.

Key Parameter Optimization Tables

Choosing the right combination of Lewis acid and solvent is often the most critical factor for success. The following tables provide a starting point for optimization.

Table 1: Comparison of Common Lewis Acids

Lewis AcidTypical LoadingSolventCharacteristics & Use Cases
TiCl₄ 1.0 - 2.0 eq.CH₂Cl₂Highly active, strong oxophilicity. Excellent for aldehydes and ketones. Very moisture-sensitive; requires strictly anhydrous conditions.[2]
BF₃·OEt₂ 1.0 - 2.0 eq.CH₂Cl₂, THFModerately active, easier to handle than TiCl₄. Good general-purpose catalyst. The choice of base can be crucial for reactivity.[6]
InCl₃ 0.1 - 0.2 eq.CH₂Cl₂, MeCNCan be used in catalytic amounts, often in combination with TMSCl as a co-catalyst. Milder than TiCl₄.[2]
TMSOTf 0.1 - 1.0 eq.CH₂Cl₂Highly reactive catalyst, particularly for generating N-acyliminium ions from carbamates or amides.

Table 2: Solvent Selection Guide

SolventPolarityCommon Use & RationalePotential Issues
Dichloromethane (CH₂Cl₂) MediumThe most common solvent. Good solubility for reagents and intermediates, generally unreactive.Can promote side reactions with highly reactive Lewis acids.
Tetrahydrofuran (THF) MediumCan coordinate to Lewis acids, modulating their reactivity. Sometimes used in mixed systems (e.g., THF/CH₂Cl₂).[6]Can form emulsions during aqueous workup.[4]
Acetonitrile (MeCN) HighCan accelerate reactions but may also coordinate strongly with the Lewis acid, inhibiting catalysis.Not suitable for all Lewis acids.
Toluene LowUsed for reactions at higher temperatures or when a non-coordinating solvent is required.Slower reaction rates are common.

Section 3: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental problems.

troubleshooting_workflow start Problem Observed: Low Yield / No Reaction q_sm Is Starting Material (SM) Consumed? (Check TLC/LCMS) start->q_sm no_conv Problem: Reaction Stalled or Not Initiated q_sm->no_conv  No conv Problem: Product Loss or Decomposition q_sm->conv  Yes sol_moisture Action: Ensure anhydrous conditions. Dry solvent/glassware. no_conv->sol_moisture sol_reagents Action: Check reagent quality (esp. LA). Use fresh/purified reagents. no_conv->sol_reagents sol_temp Action: Increase temperature incrementally. Consider a more active LA. no_conv->sol_temp q_workup Did TLC change after workup? conv->q_workup workup_issue Product is unstable to workup conditions. q_workup->workup_issue  Yes no_workup_issue Product lost during isolation or side reactions occurred. q_workup->no_workup_issue  No sol_acid Action: Use non-acidic quench (e.g., NaHCO₃). Avoid aqueous acid. workup_issue->sol_acid sol_silica Action: Neutralize silica gel with Et₃N. Consider alumina chromatography. workup_issue->sol_silica sol_volatile Action: Check volatility. Analyze rotovap trap. Use gentle evaporation. no_workup_issue->sol_volatile sol_aq Action: Product may be water-soluble. Back-extract aqueous layers. no_workup_issue->sol_aq

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Q: My reaction is not starting or is extremely sluggish. What are the primary causes?
  • Moisture Contamination: This is the most common culprit. Water reacts with the Lewis acid and the this compound. Solution: Rigorously dry all glassware, use anhydrous solvents from a still or a solvent purification system, and maintain a positive pressure of inert gas throughout the setup and reaction.[4]

  • Inactive Lewis Acid: Lewis acids like TiCl₄ can degrade upon exposure to air. Solution: Use a freshly opened bottle or a recently titrated/validated solution. Ensure the Lewis acid is added to the reaction mixture at a low temperature (e.g., -78 °C or 0 °C) to control its reactivity.

  • Insufficient Activation: The chosen Lewis acid may not be strong enough for your specific substrate. Solution: Switch to a more potent Lewis acid (e.g., from BF₃·OEt₂ to TiCl₄) or consider using additives that can enhance catalytic activity.[6]

Q: My conversion is good, but my isolated yield is low. Where is my product going?
  • Workup Decomposition: The homoallylic amine product may be sensitive to the workup conditions. Acidic quenches can cause decomposition or premature deprotection.[7] Solution: Quench the reaction with a non-acidic or mildly basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or Rochelle's salt.

  • Product Volatility: Low molecular weight products can be volatile and may be lost during solvent removal under high vacuum. Solution: Use minimal vacuum and gentle heating when concentrating the product. Check the contents of your rotovap trap by NMR.[7]

  • Aqueous Solubility: If the product is polar, it may have partial solubility in the aqueous layer during extraction. Solution: Perform several extractions with your organic solvent. If product loss is still suspected, back-extract the combined aqueous layers with a different organic solvent. Adding brine can help reduce the solubility of organic compounds in the aqueous phase.[4]

Q: My product appears to be decomposing on the silica gel column. How can I purify it?

The free amine in the product can interact strongly with the acidic surface of standard silica gel, leading to streaking and decomposition.

  • Neutralize the Silica: Prepare a slurry of silica gel in your column solvent and add 1-2% triethylamine (Et₃N) relative to the silica gel by weight. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for purifying amines.

  • Distillation: If your product is thermally stable and volatile, distillation under reduced pressure can be an excellent purification method that avoids chromatography altogether.

Section 4: Post-Reaction Processing: TMS-Amine Deprotection

After a successful aza-Sakurai reaction, the final step is often the removal of the TMS protecting group to reveal the secondary amine. The TMS group is quite labile, and its removal can be achieved under various conditions.[8]

Choosing the Right Deprotection Strategy

The choice of method depends on the overall stability of your molecule, particularly its tolerance to acid or fluoride.

deprotection_choice start Select Deprotection Method q_acid Is the molecule acid-sensitive? start->q_acid acid_stable Use Acidic Conditions q_acid->acid_stable  No acid_labile Use Fluoride Source q_acid->acid_labile  Yes acid_methods Options: - TFA in DCM - HCl in MeOH/Dioxane - Acetic Acid in THF/H₂O acid_stable->acid_methods fluoride_methods Options: - TBAF in THF - HF-Pyridine in THF acid_labile->fluoride_methods q_base Is the molecule base-sensitive? acid_labile->q_base base_issue TBAF can be basic. Consider buffering with _Acetic Acid_ q_base->base_issue  Yes

Sources

Common side reactions and byproducts in Allylaminotrimethylsilane chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Allylaminotrimethylsilane chemistry. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for researchers and professionals working with this versatile reagent. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your synthetic strategies.

Introduction to this compound

This compound, with the chemical formula C₆H₁₅NSi, is an organosilicon compound that serves as a valuable building block in organic synthesis.[1][2] It combines the reactivity of an allyl group and a protected primary amine, allowing for the introduction of the allyl functionality and subsequent deprotection to reveal the amine. Its primary applications are in silylation reactions and the synthesis of more complex molecules.[1][2] However, like any reactive chemical, its use can be accompanied by side reactions and the formation of byproducts. This guide will help you navigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage and handling concerns for this compound?

A1: this compound is highly sensitive to moisture.[3] Exposure to water, even atmospheric moisture, will lead to the hydrolysis of the trimethylsilyl group, liberating free allylamine and forming hexamethyldisiloxane. This decomposition not only consumes your reagent but the liberated allylamine can also engage in unwanted side reactions.

  • Storage: Always store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place away from sources of ignition, as it is a flammable liquid.[3]

  • Handling: All manipulations should be carried out using anhydrous solvents and under an inert atmosphere. Syringes and glassware should be thoroughly dried before use.

Q2: I see an unexpected peak in my NMR that corresponds to allylamine. What is the likely cause?

A2: The presence of allylamine is almost certainly due to the hydrolysis of the N-Si bond. This can happen either during storage if the container is not properly sealed, or during your reaction if there are protic impurities (like water) in your solvents or reagents.

Q3: Can this compound undergo polymerization?

A3: Yes, allylamines, in general, can undergo polymerization, which can be initiated by radicals or acids.[4] While the trimethylsilyl group offers some steric hindrance, under certain conditions, such as elevated temperatures or in the presence of radical initiators, oligomerization or polymerization of the allyl group can occur. This is a potential side reaction to be aware of, especially in reactions run at higher temperatures.

Q4: Is the aza-Cope rearrangement a concern when using derivatives of this compound?

A4: The aza-Cope rearrangement is a[5][5]-sigmatropic rearrangement that can occur in nitrogen-containing 1,5-dienes.[2][6] If you are using a derivative of this compound where the nitrogen is further substituted to create a suitable 1,5-diene system (for example, in N-allyl, N-homoallyl anilines), then an aza-Cope rearrangement is a potential thermal or acid-catalyzed side reaction.[7] This can lead to constitutional isomers of your desired product.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments with this compound and provides actionable troubleshooting steps.

Problem 1: Low Yield of Desired Product and Presence of Hexamethyldisiloxane
  • Symptom: You observe a significant amount of a byproduct identified as hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) in your reaction mixture, and the yield of your target molecule is lower than expected.

  • Root Cause: This is a classic sign of moisture contamination. The trimethylsilyl group has reacted with water, leading to the formation of trimethylsilanol, which then condenses to form hexamethyldisiloxane.

  • Solvent and Reagent Purity:

    • Use freshly distilled, anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and chlorinated solvents).

    • Ensure all other reagents are anhydrous. If necessary, dry them using standard laboratory procedures.

  • Glassware and Equipment:

    • Thoroughly dry all glassware in an oven at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

    • Assemble your reaction apparatus while it is still warm and immediately place it under an inert atmosphere.

  • Inert Atmosphere:

    • Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen. Use a bubbler or a balloon filled with the inert gas to maintain this pressure.

  • Reagent Handling:

    • Transfer this compound and other moisture-sensitive reagents using dry syringes or cannulas.

Problem 2: Formation of Multiple Products in Reactions with Electrophiles
  • Symptom: When reacting this compound with an electrophile (e.g., an alkyl halide or an aldehyde), you obtain a mixture of products instead of the single desired product.

  • Potential Causes & Byproducts:

    • Over-alkylation/Over-addition: The initially formed product may still be reactive towards the electrophile.

    • E2 Elimination: With sterically hindered alkyl halides, the amine can act as a base, leading to elimination byproducts (alkenes).

    • Competing Nucleophilic Attack: Both the nitrogen and the γ-carbon of the allyl group can act as nucleophiles.

G A This compound + Electrophile (E+) B Desired N-Substituted Product A->B Desired SN2/Addition D Alkene Byproduct (E2) A->D Base-induced Elimination E γ-Adduct (Hosomi-Sakurai type) A->E Attack from γ-carbon C Over-alkylation/addition Product B->C Further reaction with E+

Caption: Potential reaction pathways of this compound with an electrophile.

  • Stoichiometry and Addition Order:

    • Carefully control the stoichiometry of your reagents. Use a slight excess of the limiting reagent if one is much more valuable than the other.

    • Consider the order of addition. For example, adding the electrophile slowly to the solution of this compound can sometimes minimize over-reaction.

  • Temperature Control:

    • Run the reaction at a lower temperature. This can often increase the selectivity of the desired reaction over competing side reactions, especially elimination.

  • Choice of Base (for alkylations):

    • If deprotonation is required before alkylation, use a non-nucleophilic base (e.g., LDA, NaHMDS) to pre-form the amide anion. This can prevent the free amine from acting as a base and causing elimination.

  • Lewis Acid Catalysis (for additions to carbonyls):

    • For reactions with aldehydes or ketones, the use of a Lewis acid can promote the desired nucleophilic addition of the allyl group to the carbonyl carbon (a Hosomi-Sakurai type reaction), potentially minimizing side reactions at the nitrogen.

Problem 3: Suspected Isomerization of the Allyl Group
  • Symptom: You isolate a product where the double bond of the allyl group has migrated.

  • Root Cause: Under certain conditions, particularly with transition metal catalysts or strong bases, the terminal double bond of the allyl group can isomerize to an internal, more thermodynamically stable position.

  • Catalyst Choice:

    • If using a transition metal catalyst, screen different metals and ligands. Some catalysts are more prone to inducing isomerization than others.

  • Reaction Conditions:

    • Avoid prolonged reaction times at high temperatures.

    • Use milder bases if possible.

  • Protecting Group Strategy:

    • In some cases, it may be necessary to use a different protecting group on the nitrogen that is more compatible with the reaction conditions.

Quantitative Data Summary

While specific quantitative data for side product formation in this compound chemistry is not widely published in a consolidated form, the following table provides a general guide to the factors influencing the prevalence of common side reactions.

Side ReactionCausal FactorsByproductsMitigation Strategies
Hydrolysis Presence of water or protic solventsAllylamine, HexamethyldisiloxaneUse of anhydrous conditions
Over-reaction Excess electrophile, high temperatureDi- or poly-substituted productsControl stoichiometry, slow addition, lower temperature
Elimination (E2) Sterically hindered alkyl halides, strong basic conditionsAlkenesUse less hindered electrophiles, non-nucleophilic bases, lower temperature
Isomerization Transition metal catalysts, strong base, high temperatureInternal alkenesJudicious choice of catalyst and conditions
Aza-Cope Rearrangement Appropriate substrate structure, heat, acid catalysisIsomeric productsControl of reaction temperature and pH

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of this compound
  • Setup: Under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF to a cooled (0 °C) solution of a non-nucleophilic base such as n-butyllithium (1.05 eq.) in anhydrous THF.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Slowly add a solution of the alkyl halide (1.1 eq.) in anhydrous THF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS.

  • Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Lewis Acid-Mediated Addition to an Aldehyde
  • Setup: To a solution of the aldehyde (1.0 eq.) in an anhydrous solvent such as dichloromethane at -78 °C under an inert atmosphere, add a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq.).

  • Addition: After stirring for 15 minutes, add this compound (1.2 eq.) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the consumption of the aldehyde by TLC.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can then be purified by column chromatography.

Visualizing Troubleshooting Logic

G cluster_0 Problem Identification cluster_1 Troubleshooting Path cluster_2 Solutions start Low Yield or Multiple Products check_moisture Check for Hexamethyldisiloxane byproduct start->check_moisture check_byproducts Characterize side products (NMR, MS) start->check_byproducts moisture_yes Moisture is present check_moisture->moisture_yes Yes moisture_no Moisture is not the primary issue check_moisture->moisture_no No dry_reagents Implement rigorous anhydrous techniques moisture_yes->dry_reagents overreaction Over-alkylation/addition? moisture_no->overreaction elimination Elimination byproduct? overreaction->elimination No control_stoich Adjust stoichiometry and addition rate overreaction->control_stoich Yes lower_temp Lower reaction temperature overreaction->lower_temp isomerization Isomerization? elimination->isomerization No elimination->lower_temp change_base Use a non-nucleophilic base elimination->change_base Yes change_catalyst Screen alternative catalysts/reagents isomerization->change_catalyst Yes

Caption: A troubleshooting workflow for common issues in this compound reactions.

References

  • Cole-Parmer. Material Safety Data Sheet - N-(Trimethylsilyl)Allylamine, 95%. [Link]

  • Organic Chemistry Portal. Homoallylic amine synthesis by amination (allylation). [Link]

  • Wikipedia. Aza-Cope rearrangement. [Link]

  • Request PDF. Microwave-assisted aza-Cope rearrangement of N-allylanilines. [Link]

  • PubMed. 3-Aza-cope rearrangement of quaternary N-allyl enammonium salts. Stereospecific 1,3 allyl migration from nitrogen to carbon on a tricyclic template. [Link]

  • Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. [Link]

  • ResearchGate. Free Radical Polymerization of Allylamine in Different Acidic Media. [Link]

  • Organic Chemistry Portal. Homoallylic amine synthesis by C-C coupling. [Link]

Sources

Improving the yield of reactions with Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support hub for Allylaminotrimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explain the fundamental causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile organosilicon reagent. Its principal application is in carbon-carbon bond-forming reactions, specifically as a nucleophilic allyl source for the synthesis of homoallylic amines.[1][2] These products are valuable intermediates in the synthesis of pharmaceuticals and complex natural products. The reaction typically involves the addition of the allyl group to an electrophile, most commonly an imine, which can be pre-formed or generated in situ from an aldehyde and an amine.[1][3]

Q2: How should I properly store and handle this compound?

This compound is sensitive to moisture. The silicon-nitrogen bond can be susceptible to hydrolysis, which would degrade the reagent and introduce water into your reaction, potentially deactivating catalysts. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. While some reagents can be stable for extended periods at room temperature, for long-term storage and to minimize degradation, refrigeration (2-8°C) is recommended.[4][5] Always handle the reagent using anhydrous techniques and dry glassware.

Q3: Is this compound compatible with air?

While brief exposure to air may be tolerated, prolonged exposure is not recommended due to the presence of atmospheric moisture. For reactions requiring high yields and reproducibility, especially those using moisture-sensitive Lewis acid catalysts, it is critical to handle this compound under an inert atmosphere.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific problems encountered during reactions involving this compound in a question-and-answer format.

Problem Area: Low or No Product Yield

Q4: My reaction of an aldehyde, amine, and this compound is resulting in a low yield or has failed completely. What are the primary causes?

A low or zero yield in this three-component system is a common issue that can typically be traced back to one of three areas: reagent integrity, reaction conditions, or catalyst efficacy. A systematic approach is the best way to diagnose the problem.

Causality Analysis: The reaction, often a variation of the Hosomi-Sakurai reaction, relies on the activation of an electrophile (an in situ-formed imine) by a Lewis acid, followed by a nucleophilic attack from the allylsilane.[6] A failure in any of these components will halt the entire process.

Below is a workflow to systematically troubleshoot this issue.

G start Low Yield Observed reagents 1. Verify Reagent Integrity start->reagents conditions 2. Review Reaction Conditions start->conditions catalyst 3. Assess Catalyst Activity start->catalyst silane_check Purity of this compound? (Check via NMR) reagents->silane_check Degradation? aldehyde_check Purity of Aldehyde/Amine? (Freshly distilled/purchased?) reagents->aldehyde_check Side reactions? solvent_check Solvent Anhydrous? (Use freshly dried solvent) reagents->solvent_check Quenching? atmosphere Inert Atmosphere Maintained? (N2 or Ar) conditions->atmosphere Moisture/O2? temperature Correct Temperature? (Too low/high?) conditions->temperature Kinetics? time Sufficient Reaction Time? (Monitor by TLC/LC-MS) conditions->time Incomplete? lewis_acid Lewis Acid Quality? (Use fresh/newly opened bottle) catalyst->lewis_acid Deactivated? loading Catalyst Loading Correct? catalyst->loading Stoichiometry? choice Is the Catalyst Choice Optimal? catalyst->choice Reactivity?

Caption: Troubleshooting workflow for low-yield reactions.

Problem Area: Catalyst Selection and Activity

Q5: The reaction is sluggish or stalls. How do I choose the right Lewis acid catalyst and ensure it is active?

The choice and handling of the Lewis acid are arguably the most critical factors for success. The Lewis acid's role is to coordinate to the carbonyl oxygen (of the aldehyde) or the imine nitrogen, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic allylsilane.[6][7]

Expert Insight:

  • Moisture Sensitivity: Lewis acids like Titanium(IV) chloride (TiCl₄) and Boron trifluoride etherate (BF₃·Et₂O) are extremely sensitive to moisture. Water will hydrolyze and deactivate them instantly. Always use a freshly opened bottle or a redistilled/purified catalyst.

  • Stoichiometry: While termed a "catalyst," many protocols use stoichiometric amounts of the Lewis acid to ensure complete activation of the substrate, especially if the substrate itself contains Lewis basic functional groups.[6]

  • Matching Catalyst to Substrate: The reactivity of the Lewis acid should be matched to the reactivity of the aldehyde/imine. Highly reactive aldehydes may require milder catalysts to prevent side reactions, while less reactive ketones or hindered imines may need stronger Lewis acids.

Lewis Acid Catalyst Typical Loading (mol%) Common Solvents Key Considerations & Substrate Scope
TiCl₄ 100 - 150Dichloromethane (DCM)Highly effective for a broad range of aldehydes and imines. Very moisture-sensitive.[6]
BF₃·Et₂O 100 - 120DCM, AcetonitrileA strong Lewis acid, good for less reactive carbonyls. Can sometimes promote side reactions.[3]
**Iodine (I₂) **10 - 20AcetonitrileA mild and inexpensive catalyst, effective for three-component reactions of aldehydes, amines, and allyltrimethylsilane.[2]
InCl₃ 20 - 50DCM, THFOften used in aqueous media, but also effective under anhydrous conditions. Tolerant of some functional groups.
Sc(OTf)₃ 5 - 10DCM, TolueneA highly effective, water-tolerant Lewis acid that can often be used in truly catalytic amounts.
Problem Area: Side Reactions and Impurities

Q6: I'm observing significant side products in my crude reaction mixture. What are they and how can I minimize them?

Side product formation is often a sign of suboptimal reaction conditions or incorrect stoichiometry.

Common Side Reactions:

  • Aldol Condensation: If using an enolizable aldehyde, the Lewis acid or basic conditions (from the amine) can promote self-condensation of the aldehyde, competing with imine formation.[8]

    • Solution: Form the imine first before adding the Lewis acid and allylsilane. Alternatively, add the aldehyde slowly to the reaction mixture at a low temperature to keep its instantaneous concentration low.

  • Protodesilylation: If there are acidic protons in the medium (e.g., from residual water or acidic catalysts), the allyltrimethylsilane can be protonated and lose the silyl group, rendering it inactive.

    • Solution: Ensure strictly anhydrous conditions. Use of a non-acidic Lewis acid or addition of a non-nucleophilic base can sometimes mitigate this.

  • Hydrolysis of Imine: The intermediate imine can hydrolyze back to the aldehyde and amine if excess water is present.

    • Solution: Again, rigorous exclusion of water is key. Using a dehydrating agent like MgSO₄ during imine formation can be beneficial.

Key Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of a Homoallylic Amine

This protocol describes a representative synthesis using an aldehyde, an amine, and this compound, catalyzed by Iodine.[2]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Aniline (1.0 mmol, 93 mg)

  • This compound (1.2 mmol, 155 mg)

  • Iodine (0.1 mmol, 25 mg)

  • Anhydrous Acetonitrile (5 mL)

Procedure:

  • Setup: All glassware must be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).[9]

  • Initial Mixture: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the benzaldehyde, aniline, and anhydrous acetonitrile under an inert atmosphere.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the N-benzylideneaniline imine.

  • Catalyst Addition: Add the iodine catalyst to the reaction mixture.

  • Nucleophile Addition: Add the this compound to the mixture dropwise over 5 minutes.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure homoallylic amine.

Mechanism Visualization

The core of this transformation is the Lewis acid-mediated addition to the imine.

G cluster_reactants Reactants cluster_activation Activation cluster_product Product Imine R-CH=N-R' (Imine) ActivatedComplex [R-CH=N(LA)-R']⁺ (Activated Imine) Imine->ActivatedComplex Coordination Allylsilane H2C=CH-CH2-SiMe3 (this compound) Allylsilane->ActivatedComplex Nucleophilic Attack LewisAcid LA (Lewis Acid) LewisAcid->ActivatedComplex Product R-CH(NHR')-CH2-CH=CH2 (Homoallylic Amine) ActivatedComplex->Product C-C Bond Formation

Caption: General mechanism of Lewis Acid-catalyzed allylation.

References

  • Nopper, C., et al. (2025). Three-component reactions to access homoallylic amines using allylsilanes. Chem Sci.
  • Phukan, P. (2004). A three-component condensation of aldehydes, benzyl carbamate and allyltrimethylsilane, which affords corresponding protected homoallylic amines in excellent yields, is catalyzed by iodine. J. Org. Chem., 69, 4005-4006. Available via Organic Chemistry Portal.
  • Battilocchio, C., et al. (2018). Preparation of homoallylic amines via a three-component coupling process. Organic & Biomolecular Chemistry.
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  • Chemistry LibreTexts. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
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Overcoming steric hindrance in Allylaminotrimethylsilane reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist's Guide to Overcoming Steric Hindrance in the Synthesis of Complex Homoallylic Amines

Welcome to the Technical Support Center for Allylaminotrimethylsilane applications. As a Senior Application Scientist, I've compiled this guide to address the nuanced challenges researchers, scientists, and drug development professionals face when employing N,N-Dimethyl-1-(trimethylsilyl)allyl-1-amine, particularly in reactions susceptible to steric hindrance. This resource moves beyond standard protocols to provide in-depth, mechanistically grounded solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a functionalized organosilane reagent used primarily for the synthesis of homoallylic amines. Its key feature is the presence of both a nucleophilic allylic carbon and a dimethylamino group. This bifunctionality makes it a valuable building block in multi-component reactions, particularly for introducing an allyl group to imines or aldehydes to form carbon-carbon bonds. A common application is the Lewis acid-catalyzed three-component coupling of an aldehyde, an amine, and this compound to generate a protected homoallylic amine in a single step[1].

Q2: Why am I observing low to no conversion in my reaction with a sterically hindered ketone/imine?

This is the most common issue when working with bulky substrates. Steric hindrance is the physical obstruction by bulky chemical groups that prevents the reacting centers from approaching each other[2]. In the context of your reaction, the large substituents on your ketone or imine are likely blocking the nucleophilic attack from the γ-carbon of the this compound.

The trimethylsilyl (TMS) group on the reagent also contributes to the steric bulk. The reaction proceeds through a stabilized β-silyl carbocation intermediate, but if the initial attack is too energetically unfavorable due to steric clash, the reaction will not proceed efficiently[3].

Q3: What role does the dimethylamino group play in the reaction? Can it be problematic?

The dimethylamino group can have a dual role. On one hand, it can act as an internal Lewis base, potentially coordinating with the Lewis acid catalyst. This can either be beneficial by creating a specific transition state geometry or detrimental by sequestering the catalyst and reducing its activity towards the intended electrophile (the ketone or imine).

In the presence of strong Lewis acids like Titanium(IV) chloride (TiCl₄), the amino group can form a stable complex, which might render the reagent less reactive. This is a critical consideration when selecting your catalyst and optimizing reaction conditions.

Q4: I'm seeing significant amounts of a side product that appears to be my starting material without the TMS group. What is happening?

You are likely observing protodesilylation, a common side reaction with organosilanes[4]. This occurs when a proton source in the reaction mixture cleaves the carbon-silicon bond, replacing the silyl group with a hydrogen atom. Trace amounts of water or acidic impurities can facilitate this process, especially when strong Lewis acids are used, as they can increase the acidity of the medium. To mitigate this, ensure all your reagents and solvents are scrupulously dried and consider using a non-protic acid scavenger if necessary.

Troubleshooting Guide: Low Yields & Reaction Failures with Hindered Substrates

This section provides a structured approach to diagnosing and solving common problems encountered when using this compound with sterically demanding electrophiles.

Issue 1: Low Conversion with a Bulky Ketone or Imine

Underlying Cause: The activation energy for the nucleophilic attack is too high due to severe steric hindrance between the substrate and the this compound.

Troubleshooting Workflow:

start Low Conversion with Hindered Substrate lewis_acid Step 1: Enhance Electrophilicity - Increase Lewis Acid Strength - Switch to a more oxophilic/iminophilic Lewis Acid start->lewis_acid temp Step 2: Increase Reaction Energy - Cautiously increase temperature - Monitor for decomposition lewis_acid->temp If conversion is still low success Improved Yield lewis_acid->success If successful solvent Step 3: Optimize Solvent - Switch to a less coordinating solvent - Consider solvent polarity temp->solvent If side products increase temp->success If successful reagent_mod Step 4: Consider Reagent Modification - Use a less bulky allylsilane if possible - Pre-form the imine solvent->reagent_mod If no improvement solvent->success If successful reagent_mod->success If successful cluster_0 Chelation-Controlled Transition State LA Lewis Acid O O LA->O NMe2 NMe2 LA->NMe2 C C C->O R1 R1 C->R1 R2_hindered R2 (Bulky) C->R2_hindered Allyl_C Allyl Chain NMe2->Allyl_C SiMe3 SiMe3 Allyl_C->SiMe3 Attack Nucleophilic Attack (from less hindered face) Attack->C

Caption: Simplified model of a chelated transition state.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Mediated Addition to a Hindered Imine

This is a representative protocol and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the sterically hindered imine (1.0 eq) and anhydrous dichloromethane (DCM) to an oven-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise to the stirred solution. Stir for 15-30 minutes at -78 °C.

  • Nucleophile Addition: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C and monitor by TLC. If no reaction is observed, slowly allow the mixture to warm to a higher temperature (e.g., -40 °C or 0 °C) and continue monitoring.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃ at low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary Table:

ParameterRecommended RangeRationale
Temperature -78 °C to 0 °CLower temperatures minimize side reactions. Gradual warming may be needed for activation.
Lewis Acid (eq) 1.0 - 1.5Stoichiometric amounts are often needed to ensure full activation of hindered substrates.
This compound (eq) 1.1 - 1.5A slight excess ensures complete consumption of the electrophile.
Solvent Anhydrous DCM, TolueneNon-coordinating solvents are preferred to maximize Lewis acid activity.

References

  • University of Michigan. (n.d.). Chelation control and Felkin-Anh stereoselectivity in additions to carbonyl groups.
  • ResearchGate. (n.d.). Coordinate complexes of TiCl4 and AlCl3.
  • Organic Chemistry Portal. (n.d.). Homoallylic amine synthesis by amination (allylation).
  • PubMed. (2002). Lewis acid promoted annulation of p-quinoneimines by allylsilanes: a facile entry into benzofused heterocycles. Organic Letters, 4(6), 953-5.
  • National Institutes of Health. (n.d.). Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. PubMed Central.
  • National Institutes of Health. (n.d.). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. PubMed Central.
  • National Institutes of Health. (n.d.).
  • PubMed. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2621-2634.
  • Imperial College London. (n.d.). OS-FGI Lecture2.
  • MDPI. (2023). Lewis Acid-Base Adducts of α-Amino Acid-Derived Silaheterocycles and N-Methylimidazole. Molecules, 28(23), 7851.
  • University of Liverpool. (n.d.).
  • ResearchGate. (2009).
  • Organic Chemistry Portal. (n.d.). Homoallylic amine synthesis by C-C coupling.
  • ResearchGate. (2015).
  • PubMed. (2017). Stereoselective Arylation of Amino Aldehydes: Overriding Natural Substrate Control through Chelation. The Journal of Organic Chemistry, 82(6), 3334-3340.
  • Royal Society of Chemistry. (1982). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1455-1460.
  • Organic Reactions. (n.d.). The Electrophilic Substitution of Allylsilanes and Vinylsilanes.
  • ResearchGate. (2023). Recent advancements in the homoallylamine chemistry.
  • Fujimori Lab. (n.d.). Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with ethylene oxide.
  • Royal Society of Chemistry. (n.d.). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Chemical Science.
  • Sciforum. (n.d.).
  • Khan Academy. (n.d.). Steric hindrance.
  • PubMed. (2021). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Journal of the American Chemical Society, 143(31), 11939-11945.
  • Cambridge Open Engage. (2021).
  • MDPI. (n.d.).
  • MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. International Journal of Molecular Sciences, 25(5), 2991.
  • ResearchGate. (2017).
  • ResearchGate. (2017).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2012).
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (1990). Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1, 1-3.
  • ResearchGate. (2019). Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes.
  • ResearchGate. (2010). ChemInform Abstract: Sc(OTf)3-Catalyzed Three-Component Reactions of Aldehydes, Amines, and Allyltributylstannane in Micellar Systems.

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Preventing desilylation during reactions with Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Desilylation During Synthetic Reactions

Welcome to the Technical Support Center for Allylaminotrimethylsilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As Senior Application Scientists, we understand the challenges you face, particularly the premature cleavage of the trimethylsilyl (TMS) group. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative protocols to ensure the integrity of your N-silylated compounds throughout your reaction sequences.

Troubleshooting Guide: Addressing Unwanted Desilylation

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Question: I am observing significant desilylation of my this compound starting material or intermediate. What are the likely causes?

Answer:

Unwanted desilylation of the N-trimethylsilyl group on your this compound is a common issue stemming from the inherent lability of the silicon-nitrogen bond. The primary culprits are typically trace amounts of acid or base, or the presence of nucleophiles, particularly fluoride ions. The trimethylsilyl (TMS) group is known for its high reactivity and sensitivity compared to bulkier silyl ethers.[1][2]

Several factors can contribute to this premature cleavage:

  • Acidic Conditions: The Si-N bond is highly susceptible to cleavage under acidic conditions. Protic acids, or even Lewis acids present in your reaction mixture, can protonate the nitrogen atom, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the counterion or solvent molecules. Even seemingly neutral reaction conditions can become acidic due to the generation of acidic byproducts.[3]

  • Basic Conditions: While generally more stable to base than to acid, silylamines can still undergo cleavage in the presence of strong bases.[4] The mechanism often involves the activation of a nucleophile (like water or an alcohol) by the base, which then attacks the silicon center. A study by Yao et al. (2018) demonstrated a base-catalyzed protodesilylation of various organosilanes, highlighting the efficacy of catalytic amounts of base in cleaving Si-C, Si-N, and Si-O bonds.[5][6][7]

  • Fluoride Ions: Fluoride ions have a remarkably high affinity for silicon, forming a very strong Si-F bond.[4][8] This makes fluoride-containing reagents potent desilylating agents. Sources of fluoride can include reagents like tetrabutylammonium fluoride (TBAF), or even impurities in other reagents.[9][10][11]

  • Nucleophilic Attack: Other nucleophiles present in the reaction can also attack the silicon atom, leading to desilylation. The susceptibility of the silicon atom to nucleophilic attack is a key aspect of its chemistry.[10]

  • Hydrolytic Sensitivity: this compound reacts rapidly with moisture and protic solvents.[12] Improper handling, such as exposure to atmospheric moisture or the use of non-anhydrous solvents, can lead to rapid hydrolysis and desilylation.

To diagnose the specific cause, carefully review your reaction setup, reagents, and purification methods for any potential sources of acid, base, fluoride, or moisture.

Question: My reaction requires a Lewis acid catalyst, but it's causing desilylation. How can I mitigate this?

Answer:

This is a classic challenge of balancing reactivity with protecting group stability. When a Lewis acid is essential for your desired transformation but cleaves the TMS group, consider the following strategies:

  • Lowering the Reaction Temperature: Often, the desilylation reaction has a higher activation energy than your desired reaction. Running the reaction at a lower temperature can significantly reduce the rate of desilylation while still allowing the desired transformation to proceed, albeit at a slower rate.

  • Using a Milder Lewis Acid: The strength of the Lewis acid can dramatically impact the rate of desilylation. If possible, screen for a milder Lewis acid that is still effective for your reaction. For example, if you are using a strong Lewis acid like aluminum chloride, you might explore weaker alternatives like zinc chloride or magnesium bromide.

  • Employing a Sterically Hindered Silyl Group: The trimethylsilyl (TMS) group is one of the most labile silyl protecting groups.[3][13] Replacing it with a bulkier silyl group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can significantly enhance stability towards acidic conditions.[3][14][15] The increased steric hindrance around the silicon atom makes it more difficult for nucleophiles or Lewis acids to access and attack it.

The following table provides a relative comparison of the stability of common silyl protecting groups under acidic and basic conditions:

Silyl GroupAbbreviationRelative Stability to AcidRelative Stability to Base
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS/TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data adapted from various sources, providing a general trend.[15]

  • In Situ Silylation-Reaction: In some cases, you can perform the silylation of the amine immediately followed by the Lewis acid-catalyzed reaction in the same pot. This approach minimizes the exposure of the isolated silylamine to potential sources of degradation.

Question: I am using a fluoride-based reagent in a subsequent step, but it is prematurely cleaving the TMS group on my intermediate. Are there any orthogonal strategies?

Answer:

Fluoride-mediated desilylation is highly efficient due to the strength of the Si-F bond.[8] If you need to use a fluoride source for another transformation in your synthetic route, the TMS group is likely not a suitable protecting group. Here are some orthogonal strategies:

  • Choose a Non-Silyl Protecting Group: The most straightforward solution is to use a protecting group for the amine that is stable to fluoride but can be removed under different conditions. Common amine protecting groups and their deprotection conditions are listed below.[16][17][18]

Protecting GroupAbbreviationDeprotection Condition
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)[17]
CarbobenzyloxyCbzHydrogenolysis (H₂, Pd/C)
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)
BenzylBnHydrogenolysis (H₂, Pd/C)
  • Desensitization Protocol: In complex scenarios where changing the protecting group is not feasible, a carefully designed "desensitization" or slow addition protocol for the fluoride reagent might be attempted. By adding the fluoride source very slowly at low temperatures, you may be able to favor the desired reaction over the desilylation. However, this is highly substrate-dependent and requires careful optimization.

The following diagram illustrates the decision-making process for choosing a suitable amine protecting group when fluoride is used in a subsequent step.

G start Is a fluoride source used in a subsequent step? yes Yes start->yes no No start->no protecting_group Choose an orthogonal protecting group (e.g., Boc, Cbz, Fmoc) yes->protecting_group stability_check Is the TMS group stable to other reaction conditions? no->stability_check tms_ok This compound (TMS protection) is likely suitable. yes2 Yes stability_check->yes2 no2 No stability_check->no2 proceed Proceed with TMS protection. yes2->proceed alternative_silyl Consider a more robust silyl group (e.g., TBDMS, TIPS) or a different protecting group. no2->alternative_silyl

Caption: Decision workflow for amine protection strategy.

Frequently Asked Questions (FAQs)

What are the best practices for handling and storing this compound to prevent premature desilylation?

This compound is highly sensitive to moisture and protic solvents.[12] Proper handling and storage are critical to maintain its integrity.

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place, away from sources of ignition as it is a flammable liquid.[19]

  • Handling: Always handle this compound under an inert atmosphere using anhydrous techniques. Use oven-dried glassware and freshly distilled, anhydrous solvents. Syringes and needles should be purged with an inert gas before use.

  • Solvent Choice: Use aprotic, anhydrous solvents such as tetrahydrofuran (THF), diethyl ether, or toluene. Avoid protic solvents like alcohols and water.

Can I use protic solvents during the workup of a reaction involving an N-trimethylsilylated compound?

The use of protic solvents during workup will likely lead to the cleavage of the TMS group. If the TMS group needs to be retained for a subsequent step, an anhydrous workup is necessary. This can be achieved by:

  • Removing the solvent under reduced pressure.

  • Redissolving the residue in an anhydrous, aprotic solvent.

  • Filtering through a pad of an inert drying agent like Celite or anhydrous sodium sulfate to remove any solid byproducts.

If the TMS group is intended to be removed at this stage, then a standard aqueous workup can be employed.

How can I monitor the extent of desilylation during my reaction?

Several analytical techniques can be used to monitor the progress of your reaction and check for desilylation:

  • Thin-Layer Chromatography (TLC): The desilylated amine will have a different polarity and thus a different Rf value compared to the silylated starting material. This is often the quickest and easiest way to get a qualitative assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the reaction as the silylated compound is often more volatile. The mass spectrum will clearly show the molecular ion of both the silylated and desilylated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very useful. The trimethylsilyl group has a characteristic sharp singlet peak typically between 0.0 and 0.3 ppm. The disappearance of this peak and the appearance of a new N-H proton signal (which can be broad and its chemical shift is concentration and solvent dependent) are clear indicators of desilylation.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Desilylation

This protocol outlines a general workflow for a reaction using this compound where the preservation of the TMS group is critical.

  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent.

  • Inert Atmosphere: Assemble the glassware under a positive pressure of dry argon or nitrogen.

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. All other liquid reagents should be transferred via syringe under an inert atmosphere. Solid reagents should be dried in a vacuum oven and added under a positive flow of inert gas.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum, add your substrate and any solid reagents.

    • Purge the flask with argon or nitrogen.

    • Add the anhydrous solvent via syringe.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) if necessary.

    • Add this compound dropwise via syringe.

    • Add any other reagents (e.g., a mild Lewis acid) slowly at the cooled temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by taking aliquots (quenched with an anhydrous workup) for GC-MS or NMR analysis.

  • Anhydrous Workup:

    • Once the reaction is complete, remove the solvent in vacuo.

    • Add an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) to the residue.

    • Filter the mixture through a short plug of Celite or anhydrous sodium sulfate to remove any solid impurities.

    • Wash the filter cake with the same anhydrous solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using non-aqueous methods such as distillation or chromatography on deactivated silica gel (pre-treated with a non-protic eluent).

Protocol 2: In Situ Protection and Reaction

This protocol is useful when the isolated N-silylated amine is unstable under the reaction conditions.

  • Silylation:

    • In a flame-dried, inert-atmosphere flask, dissolve the primary allylamine in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Add a suitable base (e.g., triethylamine, 1.1 equivalents).

    • Cool the mixture to 0 °C.

    • Slowly add trimethylsilyl chloride (TMSCl, 1.05 equivalents).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until silylation is complete (monitored by TLC or GC-MS).

  • One-Pot Reaction:

    • Cool the reaction mixture containing the in situ generated this compound to the desired reaction temperature.

    • Slowly add the catalyst (e.g., a mild Lewis acid) and the other reactant.

    • Monitor the reaction as described in Protocol 1.

    • Perform an anhydrous workup and purification as needed.

The following diagram illustrates the general mechanism of acid-catalyzed desilylation.

G cluster_0 Acid-Catalyzed Desilylation R-NH-Si(CH3)3 R-NH-Si(CH3)3 R-NH2+-Si(CH3)3 R-NH2+-Si(CH3)3 R-NH-Si(CH3)3->R-NH2+-Si(CH3)3 + H+ H+ H+ R-NH2 R-NH2 R-NH2+-Si(CH3)3->R-NH2 + Nu- Nu-Si(CH3)3 Nu-Si(CH3)3 Nu- Nu-

Caption: Mechanism of acid-catalyzed desilylation.

By understanding the mechanisms of desilylation and implementing these preventative strategies, you can significantly improve the success of your reactions involving this compound.

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Technical Support Center: Catalyst Selection for Efficient Reactions of Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Allylaminotrimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments. As Senior Application Scientists, we provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalyzed reactions involving this compound?

This compound is a versatile building block, primarily utilized in three main categories of catalyzed reactions:

  • Hydrosilylation: This reaction involves the addition of a Si-H bond across the alkene of the allyl group. It is a crucial method for synthesizing organosilicon compounds. The choice of catalyst, typically based on transition metals, is critical for controlling regioselectivity (α- vs. β-addition).[1][2][3][4]

  • Hydroamination: This reaction involves the addition of an N-H bond (from an amine) across the double bond of the allyl group. It is an atom-economical method for forming C-N bonds.[5][6][7][8] Catalysts for this transformation can range from alkali metals to late transition metals and lanthanides.[7]

  • Aza-Claisen Rearrangement: This is a[1][1]-sigmatropic rearrangement that transforms N-allyl enamines or related structures into γ,δ-unsaturated imines or amides.[9] The reaction can be thermally induced but is often accelerated by the use of Lewis acids.[10][11]

Q2: How do I select the right catalyst for my desired reaction?

Catalyst selection is paramount for achieving high yield and selectivity. Here is a general guide:

  • For hydrosilylation , platinum-based catalysts like Speier's or Karstedt's catalyst are common, but they can sometimes lead to mixtures of isomers.[3][4] For higher selectivity, rhodium and ruthenium catalysts are often superior. For instance, ruthenium catalysts tend to favor the formation of the β-isomer, while rhodium catalysts may favor the α-isomer.[1] Recent studies have shown that specifically designed rhodium complexes can achieve very high selectivity and efficiency.[2][3]

  • For hydroamination , a wide array of catalysts have been explored. Gold(I) complexes have shown high activity for the hydroamination of alkynes and allenes.[6][7] Titanium(IV) complexes have also been successfully employed.[8] The choice of catalyst will depend on the specific substrates and desired reaction conditions (e.g., intermolecular vs. intramolecular).

  • For aza-Claisen rearrangement , Lewis acids such as trimethylaluminum (Me₃Al) can facilitate the reaction at lower temperatures.[10] The choice of Lewis acid can influence the stereochemical outcome of the reaction.

Below is a workflow to guide your catalyst selection process:

start Desired Reaction? hydrosilylation Hydrosilylation start->hydrosilylation Si-C bond formation hydroamination Hydroamination start->hydroamination N-C bond formation aza_claisen Aza-Claisen Rearrangement start->aza_claisen C-C bond formation (rearrangement) selectivity Regioselectivity Goal? hydrosilylation->selectivity au_catalyst Consider Au(I) complexes hydroamination->au_catalyst For alkynes/allenes ti_catalyst Consider Ti(IV) complexes hydroamination->ti_catalyst lewis_acid Consider Lewis Acids (e.g., Me₃Al) aza_claisen->lewis_acid beta_isomer β-isomer selectivity->beta_isomer High β-selectivity alpha_isomer α-isomer selectivity->alpha_isomer α-selectivity general_pt General Purpose: Speier's or Karstedt's Catalyst selectivity->general_pt General Screening ru_catalyst Consider Ru catalysts (e.g., Ru₃(CO)₁₂) beta_isomer->ru_catalyst rh_catalyst Consider Rh catalysts alpha_isomer->rh_catalyst

Caption: Catalyst selection workflow for this compound reactions.

Troubleshooting Guides

Problem 1: Low Reaction Yield

Low or no product formation is a common issue. Systematically troubleshooting this problem is key to a successful reaction.

Q: My reaction yield is significantly lower than expected. What are the possible causes and how can I fix it?

A: Low yields can stem from several factors, ranging from reagent quality to reaction conditions.[12][13] Here is a step-by-step guide to troubleshoot this issue:

Step 1: Verify Reagent and Solvent Quality

  • Moisture and Air Sensitivity: Many organometallic catalysts are sensitive to air and moisture. Ensure all glassware is thoroughly dried, and reactions are set up under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

  • Catalyst Activity: The catalyst may have degraded over time. If possible, use a freshly opened bottle or purify the catalyst according to literature procedures. For solid catalysts, ensure they are properly stored.

  • Substrate Purity: Impurities in the this compound or other starting materials can poison the catalyst. Consider purifying your starting materials before use.

Step 2: Optimize Reaction Conditions

  • Temperature: Some reactions have a narrow optimal temperature range. If the temperature is too low, the reaction may be too slow. If it's too high, catalyst decomposition or side reactions can occur. Try running the reaction at slightly higher or lower temperatures.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time.

  • Concentration: The concentration of reactants can influence the reaction rate. Very dilute conditions may slow down the reaction, while highly concentrated conditions could lead to side reactions.

Step 3: Address Catalyst Deactivation

  • Inhibition by Byproducts: The product or a byproduct of the reaction might be inhibiting the catalyst.

  • Ligand Degradation: For catalysts with organic ligands, the ligands themselves can degrade under the reaction conditions, leading to catalyst deactivation.[14]

  • Formation of Inactive Species: The active catalytic species might be converting into an inactive form. For example, metal complexes can sometimes form clusters that are catalytically inactive.[14]

Troubleshooting Flowchart for Low Yield

start Low Yield Observed reagent_check Verify Reagent/Solvent Quality start->reagent_check reagent_purity Purify Starting Materials reagent_check->reagent_purity Impurity suspected inert_atmosphere Ensure Inert Atmosphere reagent_check->inert_atmosphere Air/moisture sensitivity fresh_catalyst Use Fresh/Purified Catalyst reagent_check->fresh_catalyst Catalyst degradation suspected condition_check Optimize Reaction Conditions temp_screen Screen Temperatures condition_check->temp_screen time_study Conduct Time Course Study condition_check->time_study concentration_adj Adjust Concentrations condition_check->concentration_adj catalyst_check Investigate Catalyst Deactivation byproduct_inhibition Identify Potential Inhibitors catalyst_check->byproduct_inhibition ligand_stability Assess Ligand Stability catalyst_check->ligand_stability reagent_purity->condition_check inert_atmosphere->condition_check fresh_catalyst->condition_check temp_screen->catalyst_check time_study->catalyst_check concentration_adj->catalyst_check success Yield Improved byproduct_inhibition->success ligand_stability->success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Regioselectivity in Hydrosilylation

A common challenge in the hydrosilylation of allyl derivatives is controlling the regioselectivity to obtain the desired isomer.

Q: My hydrosilylation of this compound is producing a mixture of α- and β-isomers. How can I improve the selectivity?

A: Achieving high regioselectivity often requires careful selection of the catalyst and reaction conditions.

  • Catalyst Choice: As mentioned, the choice of metal is crucial. Ruthenium catalysts, such as Ru₃(CO)₁₂, are known to favor the formation of the β-isomer.[1] In contrast, some rhodium catalysts may favor the α-isomer.[1] For highly selective reactions, consider specialized ligand-supported rhodium catalysts, which have been shown to provide excellent selectivity.[2][3][4]

  • Ligand Effects: The electronic and steric properties of the ligands on the metal center play a significant role in directing the regioselectivity. Bulky ligands can favor the formation of the sterically less hindered isomer.

  • Additives: In some cases, additives can enhance selectivity. For example, the addition of ketones has been shown to improve β-isomer selectivity in certain hydrosilylation reactions.[1]

  • Temperature: Reaction temperature can also influence the ratio of isomers. It is advisable to screen a range of temperatures to find the optimal conditions for selectivity.

Data on Catalyst Performance in Hydrosilylation

CatalystPredominant IsomerSelectivityReference
Ruthenium Catalystsβ-isomerHigh[1]
Rhodium Catalystsα-isomerVariable[1]
[RhCl(dppbzF)]₂>99%High[2][3]
Speier's CatalystMixtureLow[3]
Karstedt's CatalystMixtureLow[3]
Problem 3: Difficult Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Q: I am having difficulty purifying my product from the reaction mixture. What are some common issues and solutions?

A: Purification challenges often arise from residual catalyst, byproducts, or the physical properties of the product itself.

  • Catalyst Removal:

    • Filtration: If the catalyst is heterogeneous or has precipitated, it can be removed by filtration. Passing the reaction mixture through a short plug of silica gel or celite can also be effective for removing some soluble catalysts.

    • Extraction: Aqueous washes can remove water-soluble catalysts or catalyst residues.

    • Specialized Scavengers: For precious metal catalysts, commercially available scavengers can be used to bind to the metal and facilitate its removal.

  • Separation from Byproducts:

    • Chromatography: Column chromatography is a powerful technique for separating products from byproducts with different polarities. Careful selection of the stationary and mobile phases is crucial.

    • Distillation: If the product is volatile and thermally stable, distillation can be an effective purification method, especially on a larger scale.

  • Product Stability:

    • The silyl group in this compound and its products can be sensitive to hydrolysis, especially under acidic or basic conditions. It is important to use neutral conditions during workup and purification whenever possible.

Experimental Protocols

General Protocol for a Trial Hydrosilylation Reaction

This protocol is a starting point and should be optimized for your specific substrate and catalyst.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., 0.1-1 mol%) to a flame-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, THF) to the flask.

  • Reagent Addition: Add this compound (1.0 eq) to the flask via syringe.

  • Hydrosilane Addition: Slowly add the hydrosilane (1.0-1.2 eq) to the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If necessary, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

References

  • Selective hydrosilylation of N-allylimines using a (3-iminophosphine)palladium precatalyst - Catalysis Science & Technology (RSC Publishing).
  • Journal of Ionic Liquids - Forschungszentrum Jülich.
  • 280b Catalyst Selection for the Hydrosilyl
  • SILP Catalysis in Gas-Phase Hydroformylation and Carbonyl
  • Aza‐Claisen rearrangement of allylamines (4S)‐7 and (4R)‐8, structure...
  • Aza-Claisen Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed.
  • Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH.
  • Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing).
  • Heterogeneous catalysts for hydroamination reactions: Structure-activity rel
  • Aza-Claisen rearrangement as a key step in synthesis of specialised anilines used in the production of efficient ethenolysis catalysts - Catalysis Science & Technology (RSC Publishing).
  • What are some common causes of low reaction yields? : r/Chempros - Reddit.
  • Hydroamination of alkynes catalyzed by NHC-Gold(I)
  • Claisen rearrangement - Wikipedia.
  • (PDF)
  • Low yield LAH reactions : r/Chempros - Reddit.
  • Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia - PMC - NIH.
  • Synthesis and hydroamination catalysis with 3-aryl substituted pyrrolyl and dipyrrolylmethane titanium(iv) complexes - Dalton Transactions (RSC Publishing).

Sources

Technical Support Center: Solvent Effects on the Reactivity of Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving allylaminotrimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and its profound impact on reaction outcomes. As a versatile reagent in modern synthetic chemistry, particularly in the context of aza-Sakurai (or Hosomi-Sakurai) type reactions, understanding the role of the solvent is paramount to achieving high yields and selectivity. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a solvent in reactions with this compound?

A1: The solvent in these reactions is not merely an inert medium but an active participant that can influence several key aspects of the reaction. Its primary roles include:

  • Solubilizing Reagents: Ensuring all reactants, including the this compound, the electrophile (e.g., an aldehyde, ketone, or imine), and the Lewis acid catalyst, are in the same phase to allow for efficient reaction.

  • Stabilizing Intermediates: The reaction proceeds through a carbocationic intermediate, which is stabilized by the beta-silicon effect.[1] The polarity of the solvent can further influence the stability of this charged species. Polar solvents are generally better at stabilizing charged intermediates and transition states.[2]

  • Modulating Lewis Acidity: The solvent can coordinate with the Lewis acid catalyst. This can either temper or inhibit its activity, depending on the coordinating ability of the solvent. For instance, a highly coordinating solvent might compete with the carbonyl electrophile for binding to the Lewis acid, thereby slowing down the reaction.

Q2: Why is dichloromethane (DCM) so commonly used for these reactions?
  • Moderate Polarity: It is polar enough to dissolve most reactants and stabilize the carbocation intermediate to some extent without being overly reactive.

  • Low Coordinating Ability: DCM is a non-coordinating solvent, which means it does not significantly interfere with the Lewis acid catalyst's ability to activate the electrophile.

  • Chemical Inertness: It is relatively inert under the typical acidic conditions of the reaction.

Q3: How does the amino group in this compound affect its reactivity compared to allyltrimethylsilane, and how does the solvent play a role?

A3: The nitrogen atom in this compound introduces a Lewis basic site into the molecule. This has several implications:

  • Potential for Catalyst Inhibition: The lone pair on the nitrogen can coordinate with the Lewis acid catalyst. This can lead to deactivation of the catalyst, requiring stoichiometric amounts of the Lewis acid or the use of stronger Lewis acids.

  • Influence of the N-Protecting Group: If the amine is protected (e.g., as a carbamate or sulfonamide), the electron-withdrawing nature of the protecting group will reduce the basicity of the nitrogen, mitigating catalyst inhibition. The choice of protecting group can thus be critical.

  • Solvent Interaction with the Amino Group:

    • Aprotic Solvents (e.g., DCM, Toluene): These solvents will have minimal specific interactions with the amino group's lone pair, allowing its intrinsic basicity to be a dominant factor.

    • Coordinating Aprotic Solvents (e.g., THF, Acetonitrile): These solvents can compete with the amino group for coordination to the Lewis acid, potentially reducing catalyst inhibition but also potentially slowing the desired reaction by competing with the electrophile for activation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Your reaction between this compound and an aldehyde, catalyzed by TiCl₄ in DCM, is showing a low yield of the desired homoallylic amine.

Possible Causes and Solutions:

  • Catalyst Inactivation by the Amine:

    • Why it happens: The basic nitrogen on your this compound is coordinating to the TiCl₄, rendering it inactive.

    • Troubleshooting Steps:

      • Increase Lewis Acid Stoichiometry: Increase the amount of TiCl₄ in increments (e.g., from 1.1 equivalents to 1.5 or 2.0 equivalents) to overcome the stoichiometric inhibition.

      • Protect the Amine: If the amine is unprotected, consider protecting it with a group like Boc or Cbz. This reduces the nitrogen's basicity.

      • Change the Lewis Acid: Consider a stronger Lewis acid that is less susceptible to amine coordination, or one that is known to work well in aza-Sakurai reactions.

  • Solvent Purity and Dryness:

    • Why it happens: Trace amounts of water in the solvent will rapidly quench the Lewis acid and can also lead to protodesilylation of the starting material.

    • Troubleshooting Steps:

      • Use Anhydrous Solvent: Always use freshly distilled or commercially available anhydrous solvent. DCM should be distilled from CaH₂.

      • Flame-Dry Glassware: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use to remove adsorbed water.[5]

  • Poor Solubility of Reactants:

    • Why it happens: If your electrophile is not fully soluble in DCM at the reaction temperature, the reaction will be slow and inefficient.

    • Troubleshooting Steps:

      • Consider a Co-solvent: Adding a small amount of a more polar, non-coordinating solvent might improve solubility. However, this should be done cautiously.

      • Change the Primary Solvent: A solvent system like DMF/DMPU has been used in some Sakurai reactions to improve solubility and outcomes, though this is less common and should be trialed on a small scale.[6]

Issue 2: Formation of Significant Side Products

You observe multiple spots on your TLC plate, with one major side product identified as desilylated starting material.

Possible Cause and Solution:

  • Protodesilylation:

    • Why it happens: This is the cleavage of the C-Si bond by a proton source, resulting in the formation of propene and the corresponding silylated byproduct.[7][8] This is often caused by adventitious acid or water.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: As detailed in Issue 1, rigorous exclusion of water is critical.

      • Purify Reagents: Ensure the electrophile is pure and free of acidic impurities. If necessary, purify it by distillation or recrystallization before the reaction.

      • Use a Non-Protic Scavenger Base: In some cases, adding a non-nucleophilic, hindered base (like 2,6-lutidine or proton sponge) can scavenge trace protons without interfering with the Lewis acid. This is an advanced technique and should be used with caution.

Data Presentation: Solvent Property Effects

The choice of solvent can be guided by its physical properties. The following table summarizes the expected impact of key solvent parameters on the aza-Sakurai reaction.

Solvent PropertyHigh Value EffectLow Value EffectRecommended for Aza-Sakurai
Polarity/Dielectric Constant Stabilizes carbocation intermediate, potentially increasing rate.[2]May lead to poor solubility and slower reaction.Moderate (e.g., DCM)
Coordinating Ability Competes for Lewis acid, potentially inhibiting the reaction.Allows for efficient Lewis acid activation of the electrophile.Low (e.g., DCM, Toluene)
Proticity (Hydrogen Bond Donating) Leads to protodesilylation and quenches Lewis acid.Minimizes side reactions.Aprotic solvents are essential.

Experimental Protocols

Protocol 1: General Procedure for Aza-Sakurai Reaction

This protocol provides a starting point for the reaction of this compound with an aldehyde.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.

  • Reagent Addition:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add titanium tetrachloride (TiCl₄) (1.1 eq) dropwise to the stirred solution. A color change is often observed. Stir for 10-15 minutes.

    • Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃ or NH₄Cl at -78 °C.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Small-Scale Solvent Screening

To optimize the reaction, a parallel screen of different anhydrous solvents can be performed.

  • Setup: In a glovebox, arrange an array of reaction vials, each with a small stir bar.

  • Solvent Addition: To each vial, add the aldehyde (1.0 eq) and a different anhydrous solvent (e.g., DCM, Toluene, Diethyl Ether, Acetonitrile, THF).

  • Reaction Initiation: Cool all vials to the desired temperature (e.g., -78 °C or 0 °C). Add the Lewis acid, followed by the this compound, to each vial.

  • Analysis: After a set time (e.g., 2 hours), quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the relative conversion to the product and the formation of byproducts. This allows for a rapid determination of the most promising solvent system for scale-up.

Visualizations

Aza-Sakurai Reaction Mechanism

aza_sakurai cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Desilylation Aldehyde Aldehyde Activated_Complex Activated Electrophile Aldehyde->Activated_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., TiCl4) Carbocation β-Silyl Carbocation Intermediate Activated_Complex->Carbocation Reaction Allylaminosilane This compound Allylaminosilane->Carbocation Nucleophilic Attack Product Homoallylic Amine Carbocation->Product - [TMS]+

Caption: Mechanism of the Lewis acid-catalyzed aza-Sakurai reaction.

Experimental Workflow

workflow A Reagent Preparation (Anhydrous Solvent) B Reaction Setup (Inert Atmosphere, -78°C) A->B C Lewis Acid Addition B->C D Allylaminosilane Addition C->D E Reaction Monitoring (TLC) D->E F Aqueous Quench E->F Reaction Complete G Extraction & Drying F->G H Purification (Chromatography) G->H

Caption: General experimental workflow for the aza-Sakurai reaction.

Troubleshooting Decision Tree for Low Yield

troubleshooting Start Low Yield Observed Q1 Is starting material consumed? Start->Q1 A1_Yes Product decomposition or loss during workup. Q1->A1_Yes Yes A1_No Reaction stalled. Q1->A1_No No Q2 Is protodesilylation observed? A1_No->Q2 A2_Yes Check for moisture/acid. Use anhydrous solvent. Q2->A2_Yes Yes A2_No Likely catalyst inactivation. Q2->A2_No No Sol_A2_No Increase Lewis Acid eq. Protect amine. A2_No->Sol_A2_No

Caption: Decision tree for troubleshooting low reaction yields.

References

  • [No Author]. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. ResearchGate. Retrieved from [Link]

  • Verma, V., Koperniku, A., & Schafer, L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications. Retrieved from [Link]

  • [No Author]. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Verma, V., Koperniku, A., & Schafer, L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Semantic Scholar. Retrieved from [Link]

  • A Reddit user. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. Retrieved from [Link]

  • [No Author]. (n.d.). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • [No Author]. (n.d.). Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Boateng, D., & Adebayo, K. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry. Retrieved from [Link]

  • [No Author]. (n.d.). Sakurai reaction. Wikipedia. Retrieved from [Link]

  • Danieli, B., et al. (2024). Multicomponent Hosomi–Sakurai reaction on chiral, bio-based, alcohols. RSC Publishing. Retrieved from [Link]

  • [No Author]. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Allylaminotrimethylsilane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products derived from Allylaminotrimethylsilane. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile class of organosilicon compounds. The unique chemical nature of the nitrogen-trimethylsilyl (N-SiMe₃) bond presents specific challenges during purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges, improve yield, and ensure the highest purity of your target molecules.

Core Principles: Understanding the Chemistry of N-Silylated Amines

Products derived from this compound are characterized by the N-SiMe₃ moiety. The purification strategy is dictated by the properties of this bond and the overall molecule:

  • Hydrolytic Instability : The N-Si bond is highly susceptible to cleavage by water, especially under acidic or basic conditions.[1] This is the primary challenge during aqueous workups and certain types of chromatography. The stability of silyl groups generally increases with steric bulk (e.g., Me₃Si < Et₃Si < tBuMe₂Si).[2][3]

  • Basicity : The presence of the nitrogen atom imparts basic properties to the molecule. This can lead to strong interactions with acidic stationary phases like standard silica gel, causing peak tailing, poor separation, and even on-column degradation.[4][5]

  • Volatility : The trimethylsilyl group increases the volatility of the parent molecule by reducing intermolecular hydrogen bonding.[6] This property can be exploited for purification by distillation or for analysis by gas chromatography (GC).[2][7]

A successful purification strategy hinges on mitigating the hydrolytic instability while managing the basicity of the compound.

Purification Strategy Decision Workflow

The choice of purification technique is critical and depends on the specific properties of your target compound. This decision tree provides a logical workflow for selecting the most appropriate method.

G start Crude Product Mixture thermostable Is the compound thermally stable and volatile? start->thermostable crystalline Is the compound a solid with good crystallinity? thermostable->crystalline No distillation Distillation (Fractional or Kugelrohr) thermostable->distillation Yes recrystallization Recrystallization (from anhydrous, non-protic solvents) crystalline->recrystallization Yes chromatography Column Chromatography (Special Precautions Required) crystalline->chromatography No

Caption: High-level decision workflow for purification method selection.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Q1: My product is decomposing on my standard silica gel column. I see streaking on the TLC and get low recovery. What is happening?

A1: This is the most common issue and is almost certainly caused by the acidic nature of standard silica gel.[4] The surface of silica is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites can catalyze the hydrolysis of the sensitive N-SiMe₃ bond, cleaving your protecting group and leading to the unprotected amine and trimethylsilanol.[1][8] The basic nitrogen of your compound also interacts strongly with these acidic sites, causing poor peak shape (tailing) and irreversible adsorption.[5]

Solutions:

  • Neutralize the System : Add a small amount of a tertiary amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system (typically 0.5-1% v/v).[8][9] This neutralizes the active silanol sites on the silica surface, creating a more inert environment for your compound and dramatically improving peak shape and recovery.[8] It is crucial to pre-equilibrate the column with the neutralized eluent before loading your sample.[8]

  • Switch to a Different Stationary Phase : If neutralization is insufficient, consider using a less acidic or basic stationary phase.

    • Alumina (basic or neutral) : Alumina is a good alternative for purifying basic compounds like amines.[8]

    • Amine-functionalized Silica : These columns have an amine-based stationary phase that masks the acidic silanols, minimizing the strong amine-silica interactions and providing excellent separation for basic compounds.[4]

Q2: My yield is very low after performing a standard aqueous workup. Where did my product go?

A2: The product was likely lost due to hydrolysis of the N-SiMe₃ group during the aqueous workup.[1] The N-Si bond is sensitive to water, and this sensitivity is exacerbated by either acidic or basic pH.[1] When you add an aqueous solution to your reaction mixture, you create the perfect conditions for cleaving the trimethylsilyl group, converting your desired product into the more polar, unprotected amine, which may remain in the aqueous layer or complicate subsequent purification steps.

Solutions:

  • Use a Non-Aqueous Workup : This is the best approach. Instead of washing with water, quench the reaction with an anhydrous reagent if necessary. Then, filter off any salts (e.g., through a pad of Celite) and remove the solvent under reduced pressure. The crude product can then be taken directly to a purification step that does not involve water, such as distillation or chromatography with a neutralized system.

  • Perform a Rapid, Cold, and Neutral Extraction : If an aqueous wash is unavoidable, perform it as quickly as possible using ice-cold, pH-neutral water or brine. Minimize the contact time between the organic and aqueous layers and proceed immediately to the drying and solvent removal steps. However, expect some product loss.

Q3: My NMR spectrum shows a sharp singlet around 0.1 ppm, but it's not from my product. What is this impurity and how do I remove it?

A3: This signal is characteristic of trimethylsilanol (Me₃SiOH) or its dimer, hexamethyldisiloxane ((Me₃Si)₂O), which are common byproducts from the hydrolysis of the N-SiMe₃ group or from unreacted silylating agents.[1][10] These byproducts are volatile and relatively nonpolar.

Solutions:

  • High Vacuum : For many liquid products, these byproducts can be removed by placing the sample under a high vacuum for an extended period, especially with gentle heating if the product is not heat-sensitive.

  • Distillation : If your product is a liquid with a sufficiently high boiling point, fractional or Kugelrohr distillation is an excellent method to separate it from the more volatile silanol/siloxane byproducts.[11]

  • Azeotropic Removal : In some cases, co-evaporation with an anhydrous solvent like toluene can help remove residual volatile impurities.

Troubleshooting Chromatography Workflow

This diagram outlines a systematic approach to troubleshooting common issues encountered during the column chromatography of silylated amines.

G start Problem: Poor Separation or Low Recovery from Silica Column check_tlc Analyze crude vs. purified fractions by TLC/LC-MS. Is there evidence of degradation (new spots, streaking)? start->check_tlc neutralize Action: Neutralize System 1. Add 0.5-1% Triethylamine (TEA) to eluent. 2. Pre-equilibrate column with neutralized eluent. check_tlc->neutralize Yes alt_method Consider Alternative Method - Distillation - Recrystallization check_tlc->alt_method No (e.g., co-elution) reassess Re-run chromatography. Is separation/recovery improved? neutralize->reassess change_sp Action: Change Stationary Phase - Use basic or neutral Alumina. - Use Amine-functionalized Silica. reassess->change_sp No success Success: Product Purified reassess->success Yes change_sp->success

Caption: A logical workflow for troubleshooting column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: Which stationary phase is best for purifying products from this compound?

A1: There is no single "best" phase; the choice depends on the specific compound and impurities. However, a good starting point is to avoid standard, untreated silica gel.

Stationary PhasePrincipleProsCons
Standard Silica Gel Normal Phase (Acidic)Inexpensive, widely available.Often causes degradation and/or poor recovery of N-silylated amines due to acidic silanol groups.[4][8]
Neutralized Silica Gel Normal Phase (Neutral)Mitigates degradation of acid-sensitive compounds; improves peak shape for bases.[8]Requires careful preparation and equilibration; TEA can be difficult to remove from fractions.
Alumina (Basic) Normal Phase (Basic)Excellent for purifying basic compounds like amines; prevents acid-catalyzed hydrolysis.[8]Can have different selectivity than silica; may retain very acidic impurities.
Amine-Silica Normal PhaseSpecifically designed for basic compounds; provides excellent peak shape and minimizes interactions.[4]More expensive than standard silica or alumina.
Reverse Phase (C18) Reverse PhaseGood for polar compounds; separation is based on hydrophobicity.Requires protic solvents (water, methanol) which can cause hydrolysis of the N-Si bond.[8] Generally not recommended unless the silyl group is very sterically hindered.

Q2: Can I use recrystallization for purification?

A2: Yes, if your product is a solid. Recrystallization is an excellent method for achieving high purity.[12][13] The key is to use a solvent system that is anhydrous and non-protic to prevent hydrolysis. A two-solvent system often works well: dissolve the compound in a minimum amount of a hot, good solvent, then add a hot, poor solvent until the solution becomes cloudy.[14] Slow cooling should then induce crystallization. Suitable solvent pairs could include Toluene/Hexane, Dichloromethane/Pentane, or Ethyl Acetate/Hexane.

Q3: Is distillation a viable purification technique?

A3: Absolutely. If your compound is thermally stable and has a reasonable boiling point, distillation is an ideal method as it completely avoids contact with stationary phases or aqueous solutions. Kugelrohr distillation is particularly effective for small-scale purifications or for viscous liquids as it minimizes the path length and reduces the required temperature.[11] It is highly effective at removing non-volatile impurities (like salts) and very volatile impurities (like siloxanes).

Detailed Experimental Protocols

Protocol 1: Neutralized Flash Column Chromatography

This protocol describes the purification of a moderately polar, acid-sensitive N-silylated amine.

  • TLC Analysis & Eluent Selection :

    • Develop a suitable eluent system using standard silica TLC plates (e.g., Hexane/Ethyl Acetate).

    • Once a good separation is found (target Rf ~0.3), prepare the bulk eluent and add 0.5% (v/v) of triethylamine (TEA). For example, for 1 L of 80:20 Hexane:EtOAc, add 5 mL of TEA.

  • Column Packing :

    • Prepare a slurry of silica gel in the neutralized eluent mixture.

    • Pour the slurry into the column and allow it to pack uniformly.

  • Equilibration :

    • Run at least 2-3 column volumes of the neutralized eluent through the packed column. This is a critical step to ensure the entire stationary phase is neutralized before the sample is loaded.[8]

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the neutralized eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection :

    • Run the chromatography as usual with the neutralized eluent, collecting fractions and monitoring by TLC.

  • Workup of Fractions :

    • Combine the pure fractions. Be aware that removing the final traces of TEA during solvent evaporation can be difficult due to its high boiling point (89 °C). If necessary, co-evaporate with a lower-boiling solvent like dichloromethane or use a high vacuum.

Protocol 2: Recrystallization from a Two-Solvent Non-Protic System

This protocol is for purifying a solid N-silylated derivative.

  • Solvent Selection :

    • Identify a "good" solvent that dissolves your compound well when hot but poorly when cold (e.g., Toluene, Dichloromethane).

    • Identify a "poor" solvent in which your compound is sparingly soluble even when hot, and that is miscible with the good solvent (e.g., Hexane, Pentane).[14] Ensure both solvents are anhydrous.

  • Dissolution :

    • Place the crude solid in an oven-dried flask equipped with a reflux condenser and a magnetic stir bar.

    • Add the minimum amount of the hot "good" solvent required to fully dissolve the solid at reflux.

  • Induce Crystallization :

    • While maintaining the high temperature, add the hot "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few more drops of the hot "good" solvent to make the solution clear again.

  • Cooling :

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.[13]

  • Isolation :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering mother liquor.

  • Drying :

    • Dry the purified crystals under a high vacuum to remove all traces of solvent.

References

  • Benchchem. (n.d.). Stability issues of N-silylated sulfonamides on silica gel chromatography.
  • Benchchem. (n.d.). Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide.
  • Org Prep Daily. (2006). Purifying amines on silica.
  • Vainiotalo, S., & Pfäffli, P. (1990). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. PubMed.
  • ResearchGate. (n.d.). Organosilanes used in the preparation of chemically bonded stationary phases.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Google Patents. (n.d.). Process to remove silanol from the preparation of a modified polymer.
  • Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry.
  • Benchchem. (n.d.). Navigating the Challenges of Zylofuramine Purification: A Technical Support Guide.
  • YouTube. (2012). Recrystallization using two solvents.
  • Weng, G. H., et al. (2026). Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. ACS Omega.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Wikipedia. (n.d.). Trimethylsilyl group.
  • Cho, S., et al. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. Journal of Separation Science.
  • Kocienski, P. J. (n.d.). Hydroxyl Protecting Groups.

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Troubleshooting low conversion rates in Allylaminotrimethylsilane polymerizations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Allylaminotrimethylsilane Polymerization

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound polymerization. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you overcome common challenges, particularly low monomer conversion, and achieve successful polymerization outcomes. As senior application scientists, we have structured this guide to not only provide step-by-step instructions but also to explain the fundamental principles behind these procedures, ensuring a robust and reproducible experimental design.

Section 1: Troubleshooting Guide for Low Conversion Rates

Low conversion is the most frequently encountered issue in the polymerization of N-(Trimethylsilyl)allylamine, also known as this compound. The following question-and-answer section addresses the most common causes and provides a systematic approach to diagnosing and solving these problems.

Question 1: My anionic polymerization of this compound fails to initiate or stalls at very low conversion. What is the most likely cause?

Answer: This is almost always due to the presence of reactive impurities that terminate the highly sensitive anionic propagating species. Anionic polymerization, particularly when using organolithium initiators, is a form of living polymerization where termination and chain transfer reactions are ideally absent.[1][2] This "living" nature is easily compromised.

  • Primary Culprit: Protic Impurities. The most common cause is the presence of water, alcohols, or even acidic protons on glassware. Organolithium initiators (like n-BuLi or sec-BuLi) are extremely strong bases and will react instantly with any available proton source in a non-polymerization, neutralization reaction. This consumes the initiator before it can react with the monomer.

  • Causality: The carbanionic chain end is highly nucleophilic and basic. Any molecule with an acidic proton (O-H, N-H, terminal alkynes, etc.) will protonate the carbanion, terminating the polymer chain. Similarly, atmospheric oxygen and carbon dioxide can react with and terminate the propagating chain end.

Troubleshooting Workflow:

A systematic approach is critical to identifying the source of contamination.

Start Low Conversion in Anionic Polymerization Purity_Check 1. Verify Reagent Purity Start->Purity_Check Setup_Check 2. Scrutinize Reaction Setup Purity_Check->Setup_Check Reagents Pure Purify_Monomer Action: Purify monomer (e.g., distill from CaH₂) and solvent (e.g., solvent still). Purity_Check->Purify_Monomer Impurities Suspected Initiator_Check 3. Evaluate Initiator Activity Setup_Check->Initiator_Check Setup is Inert Improve_Inert Action: Improve inert atmosphere technique. Check for leaks. Use Schlenk line or glovebox. Setup_Check->Improve_Inert Leaks or O₂/H₂O Contamination Likely Success High Conversion Achieved Initiator_Check->Success Initiator is Active Tritate_Initiator Action: Titrate initiator to determine exact concentration. Use fresh, verified initiator. Initiator_Check->Tritate_Initiator Initiation Failed Purify_Monomer->Start Improve_Inert->Start Tritate_Initiator->Start

Caption: A systematic workflow for troubleshooting low conversion.

Question 2: I am attempting a radical polymerization, but the reaction is extremely slow and stops at low conversion. Why?

Answer: This is a classic symptom of degradative chain transfer , a phenomenon that plagues the radical polymerization of many allyl monomers.[3]

  • Mechanism of Failure: In a typical chain-growth polymerization, a growing polymer radical adds to a monomer double bond. However, with allyl systems, there is a competing, non-productive pathway. The growing radical, instead of adding to the double bond, can abstract a hydrogen atom from the allylic position (the carbon adjacent to the double bond) of a monomer molecule.[3]

  • Causality: This transfer reaction terminates the growing polymer chain and creates a new allyl radical on the monomer. This new radical is resonance-stabilized and generally too stable to efficiently re-initiate a new polymer chain. The result is the consumption of monomer and initiator to form predominantly low molecular weight oligomers and a reaction that stalls.[3]

cluster_propagation Productive Propagation cluster_transfer Degradative Chain Transfer P_dot Polymer• M Allyl Monomer P_dot->M + P_M_dot Longer Polymer• M->P_M_dot Adds to C=C P_dot2 Polymer• M2 Allyl Monomer P_dot2->M2 + PH Terminated Polymer M2->PH H• abstraction M_dot_stable Stable Allyl Radical (Non-propagating) M2->M_dot_stable Forms

Caption: Competing pathways in radical polymerization of allyl monomers.

Solutions for Radical Systems:

  • Increase Initiator Concentration: A higher flux of primary radicals can increase the overall polymerization rate, but this often comes at the cost of lower molecular weights.[3]

  • Elevate Reaction Temperature: Higher temperatures can increase the rate of propagation relative to chain transfer, potentially improving conversion.[4][5]

  • Consider Controlled Radical Polymerization (CRP): Techniques like RAFT or ATRP are designed to minimize irreversible termination steps and may offer a more viable path for polymerizing allyl monomers, though challenges can remain.

Question 3: My molecular weight is not what I predicted, and the polydispersity index (PDI) is high. What does this indicate?

Answer: This indicates a lack of control in your polymerization, which can stem from several factors depending on the polymerization method.

  • For Anionic Polymerization: A high PDI (>1.2) and deviation from the theoretical molecular weight (Mn = [Monomer]/[Initiator] * Monomer MW * conversion) suggests one or more of the following:

    • Slow Initiation: If the rate of initiation is not significantly faster than the rate of propagation, chains will start growing at different times, leading to a broad distribution of chain lengths.[1] Using a more reactive initiator like sec-butyllithium over n-butyllithium in non-polar solvents can help.[6]

    • Chain Termination/Transfer: As discussed in Question 1, impurities can prematurely terminate chains, leading to a population of shorter, "dead" chains and broadening the PDI.[7]

    • Poor Temperature Control: Anionic polymerizations are often highly exothermic. A rapid temperature increase can affect the rates of initiation and propagation, leading to loss of control.[8]

  • For Radical Polymerization: High PDI is inherent to conventional radical polymerization due to constant termination reactions. For allyl systems, degradative chain transfer is the primary cause of low molecular weights and high PDI, as it creates many short, terminated chains.[3]

Section 2: Frequently Asked Questions (FAQs)

Q: Which polymerization method is recommended for this compound? A: Anionic polymerization is highly recommended. It offers the potential for a living polymerization, providing excellent control over molecular weight, PDI, and polymer architecture (e.g., for block copolymers).[][10] However, it demands stringent anhydrous and anaerobic conditions. Radical polymerization is generally not advised due to the severe issue of degradative chain transfer.[3]

Q: How do I purify the this compound monomer? A: The monomer should be dried and distilled before use. A common procedure is to stir the monomer over calcium hydride (CaH₂) for several hours (or overnight) under an inert atmosphere to remove water, followed by vacuum distillation. The purified monomer should be stored under an inert atmosphere and used promptly.

Q: What is a good starting point for initiator concentration? A: This depends on your target molecular weight (MW). The relationship is: Target MW = ([M]₀ / [I]₀) * Monomer MW . For example, for a target MW of 10,000 g/mol (Monomer MW ≈ 129.28 g/mol ), the monomer-to-initiator ratio ([M]₀/[I]₀) would be approximately 77. Adjust the ratio based on your desired polymer chain length.

Q: How can I confirm my polymerization was successful? A: Characterization is key.

  • ¹H NMR Spectroscopy: Monitor the disappearance of the vinyl proton signals of the monomer (typically ~5-6 ppm) to calculate monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is essential for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Can provide detailed information about the polymer structure and end groups.[11]

Section 3: Key Experimental Protocols

Protocol 1: Monomer and Solvent Purification

Objective: To remove water and other reactive impurities from the monomer and solvent, which is critical for successful anionic polymerization.

Materials:

  • This compound monomer

  • Tetrahydrofuran (THF) or other suitable solvent

  • Calcium Hydride (CaH₂)

  • Sodium metal

  • Benzophenone

  • Schlenk line apparatus, oven-dried glassware

Procedure:

  • Monomer Purification: a. Place the this compound monomer in an oven-dried Schlenk flask equipped with a magnetic stir bar. b. Add CaH₂ (approx. 5-10 g per 100 mL of monomer). c. Stir the mixture under an inert atmosphere (Argon or Nitrogen) at room temperature overnight. d. Assemble a vacuum distillation apparatus (all glassware oven-dried and cooled under inert gas). e. Transfer the monomer/CaH₂ slurry to the distillation flask and distill under reduced pressure. Collect the purified monomer in a Schlenk flask and store under an inert atmosphere.

  • Solvent (THF) Purification: a. Pre-dry THF by refluxing over sodium metal until a fresh piece of sodium remains shiny. b. To a new, dry solvent still, add fresh sodium metal and a small amount of benzophenone as an indicator. c. Distill the pre-dried THF into this still. Reflux under an inert atmosphere. The solvent is considered dry and oxygen-free when a persistent deep blue or purple color from the sodium-benzophenone ketyl radical anion appears. d. Distill the required amount of solvent directly into the reaction flask from the still immediately before use.

Protocol 2: General Procedure for Anionic Polymerization

Objective: To perform a living anionic polymerization of this compound under controlled conditions.

Reagent Purity Checklist

ReagentPurity RequirementVerification / Action
Monomer Anhydrous, inhibitor-freeDistill from CaH₂ immediately before use.
Solvent (e.g., THF) Anhydrous, oxygen-freeUse a freshly distilled solvent from a sodium/benzophenone still.
Initiator (e.g., sec-BuLi) Known concentrationTitrate the solution (e.g., with diphenylacetic acid) to confirm molarity.
Glassware Clean, dry, and free of acidic residueOven-dry at >120°C overnight; assemble hot and cool under vacuum or inert gas flow.

Procedure:

  • Setup: Assemble your oven-dried reaction flask (e.g., a Schlenk flask with a magnetic stir bar) under a positive pressure of inert gas (Argon is preferred).

  • Solvent Addition: Distill the required volume of purified THF directly into the reaction flask. Cool the flask to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath).

  • Initiation: Using a gas-tight syringe, slowly add the calculated amount of sec-butyllithium initiator to the stirred solvent.

  • Propagation: Slowly add the purified this compound monomer dropwise to the initiator solution via syringe. A color change may be observed upon initiation.

  • Reaction: Allow the polymerization to proceed at the set temperature. The reaction time can vary from minutes to hours. Monitor progress by taking aliquots for ¹H NMR analysis if desired.

  • Termination: Once the desired conversion is reached, terminate the living polymer chains by adding a degassed quenching agent, such as methanol. The color of the living anions will disappear upon quenching.

  • Workup: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Collect the polymer by filtration or centrifugation, wash, and dry under vacuum.

  • Characterization: Analyze the final polymer using GPC (for MW and PDI) and NMR.

Section 4: Concluding Remarks

Successfully polymerizing this compound hinges on understanding the distinct challenges posed by its chemical structure. While its allyl group makes it susceptible to problematic side reactions in radical systems, the silyl-protected amine allows for a well-controlled living anionic polymerization. The key to overcoming low conversion rates lies in meticulous purification of all reagents and the rigorous exclusion of air and water. By following the systematic troubleshooting and experimental protocols outlined in this guide, researchers can reliably synthesize well-defined poly(this compound) for a variety of advanced applications.

References

  • Wikipedia. Living polymerization. Available at: [Link]

  • Reddit. Troubleshooting step growth polymerization. Available at: [Link]

  • ResearchGate. The effect of temperature on polymerization results. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Significance of N-Allyltrimethylsilanamine in Material Science and Beyond. Available at: [Link]

  • RSC Publishing. Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. Available at: [Link]

  • University of Waterloo. TROUBLESHOOTING POLYMERIZATIONS. Available at: [Link]

  • RSC Publishing. Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis. Available at: [Link]

  • Royal Society of Chemistry. Fundamental Aspects of Living Polymerization. Available at: [Link]

  • PubMed. The Effect of Specimen Temperature on the Polymerization of a Resin-Composite. Available at: [Link]

  • Chemistry LibreTexts. 6.10: Living Radical Polymerisation. Available at: [Link]

  • Wikipedia. Anionic addition polymerization. Available at: [Link]

  • PubMed. Controlling polymerization initiator concentration in mesoporous silica thin films. Available at: [Link]

  • Semantic Scholar. Synthesis of polymers with primary amino end groups, 1. Reactions of anionic living polymers with protected aminating reagents. Available at: [Link]

  • National Academic Digital Library of Ethiopia. ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. Available at: [Link]

  • ResearchGate. Characterization of synthetic polymers by MALDI-MS. Available at: [Link]

  • PMC. From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization. Available at: [Link]

  • Chemistry LibreTexts. 2.6: Anionic Polymerization. Available at: [Link]

  • PubMed. Synthesis and characterization of poly-L-lysine-grafted silica nanoparticles synthesized via NCA polymerization and click chemistry. Available at: [Link]

  • MDPI. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Available at: [Link]

  • Reddit. RAFT polymerization (no or low conversion ratios). Available at: [Link]

  • YouTube. Anionic and Radical Polymerizations. Available at: [Link]

  • Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009).
  • DTIC. Catalysts and Initiators as Instruments Controlling Structure of Polymers with Inorganic Backbone. Available at: [Link]

  • PubMed. Temperature rise during polymerization of light-activated resin composites. Available at: [Link]

  • The Journal of Contemporary Dental Practice. The Effects of Temperature and Light Intensity on the Polymerization Shrinkage of Light-cured Composite Filling Materials. Available at: [Link]

  • MDPI. On the Activation Energy of Termination in Radical Polymerization, as Studied at Low Conversion. Available at: [Link]

  • PubMed. The influence of temperature on the efficacy of polymerization of composite resin. Available at: [Link]

  • MDPI. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Available at: [Link]

  • ResearchGate. One-pot multi-step reactions based on thiolactone chemistry: A powerful synthetic tool in polymer science. Available at: [Link]

  • PMC. Synthesis and Characterization of New Optically Active Poly (ethyl L-lysinamide)s and Poly (ethyl L-lysinimide)s. Available at: [Link]

  • Reddit. Tips for optimizing a RAFT polymerization. Available at: [Link]

  • PubMed. Synthesis and characterization of poly(LysAla3). Available at: [Link]

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Technical Support Center: Managing the Moisture Sensitivity of Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Allylaminotrimethylsilane. As a potent and versatile reagent in organic synthesis, its efficacy is critically dependent on the rigorous exclusion of moisture. This document provides researchers, scientists, and drug development professionals with a comprehensive resource built from field-proven insights and established best practices. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring your work is both successful and reproducible.

The Core Challenge: Understanding the Si-N Bond's Vulnerability

This compound (synonyms: N-Trimethylsilylallylamine, Allyl(trimethylsilyl)amine) is a valuable building block used to introduce allyl and silicon functionalities and as an intermediate in the synthesis of more complex molecules.[1] Its utility is intrinsically linked to its primary vulnerability: the high reactivity of the silicon-nitrogen (Si-N) bond towards protic sources, especially water.

The Hydrolysis Reaction:

The trimethylsilyl group is an excellent protecting group for the amine, but this protection is readily cleaved by water. Upon exposure to moisture, even atmospheric humidity, the Si-N bond undergoes rapid and irreversible hydrolysis. This reaction consumes the starting material and generates allylamine and trimethylsilanol. The trimethylsilanol can then self-condense to form hexamethyldisiloxane (HMDSO) and another equivalent of water, which can perpetuate the degradation cycle.

This degradation has significant consequences for your experiments:

  • Reduced Yield: The active reagent is consumed, leading to lower-than-expected or no product formation.

  • Side-Product Formation: The generated allylamine can participate in competing side reactions, complicating your reaction mixture and purification process.

  • Inconsistent Results: Failure to rigorously control moisture will lead to poor reproducibility between experimental runs.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered in the lab.

Q1: How must I store this compound to ensure its stability? A: Storage is critical. The reagent must be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] It should be stored in a cool, dry, and well-ventilated place, specifically designated as a flammables area and away from sources of ignition.[2][3]

Q2: I noticed the liquid in my Sure/Seal™ bottle is slightly hazy or has a white precipitate. What is this and is the reagent still usable? A: Haze or a white precipitate is a strong indicator of moisture contamination and subsequent hydrolysis. The solid is likely a result of siloxane byproducts. The reagent's purity is compromised, and using it will lead to unreliable results. It is strongly recommended to use a fresh, unopened bottle for moisture-critical applications.

Q3: What are the immediate signs of decomposition upon opening a bottle? A: If the reagent has been compromised, you may observe fuming upon contact with air. This is the reaction with atmospheric moisture. A strong odor of allylamine may also be more pronounced than usual.

Q4: Which solvents are compatible with this compound? A: Only anhydrous (dry) aprotic solvents should be used. Examples include tetrahydrofuran (THF), diethyl ether, toluene, hexane, and dichloromethane. Ensure that the solvent has been properly dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system) before use. Protic solvents like water, alcohols (methanol, ethanol), and even solvents with trace amounts of water will react with the reagent.[1]

Q5: The Safety Data Sheet (SDS) mentions "Do not allow contact with water." How seriously should I take this? A: This warning is paramount.[2] Organosilanes like this one can react rapidly with water.[1][4] This is not merely a suggestion to avoid dissolving it in water; it is a strict requirement to exclude even trace amounts of moisture from the reaction vessel, solvents, and atmosphere to maintain the reagent's integrity.

Troubleshooting Guides: From Low Yields to Inconsistent Data

This section addresses specific issues in a problem-cause-solution format to help you diagnose and resolve experimental challenges.

Problem 1: My reaction yield is significantly lower than expected or failed completely.
Potential CauseScientific ExplanationRecommended Solution
Reagent Hydrolysis The this compound was compromised by moisture before the reaction, reducing the concentration of the active species.Use a fresh bottle of the reagent. For critical reactions, consider titrating the reagent before use to determine its active concentration.
Contaminated Solvents/Reagents The "anhydrous" solvent or another reagent contained trace water, which preferentially reacted with the highly sensitive this compound.Ensure all solvents are rigorously dried and stored over molecular sieves. Dry other liquid reagents if they are known to be hygroscopic.
Improperly Dried Glassware A thin film of adsorbed moisture on the glassware surface is sufficient to quench a significant amount of the reagent, especially in small-scale reactions.[5][6][7]All glassware must be oven-dried (e.g., at 125°C overnight) and cooled under a stream of dry inert gas (nitrogen or argon) or assembled hot and flushed.[5][7]
Ineffective Inert Atmosphere The reaction was not adequately protected from atmospheric moisture. Leaks in the system or insufficient flushing allowed air to enter the reaction vessel.Use proper inert atmosphere techniques such as a Schlenk line or a glovebox.[8] Ensure all joints are well-sealed and maintain a slight positive pressure of inert gas throughout the experiment.[6]
Problem 2: My results are inconsistent from one experiment to the next.
Potential CauseScientific ExplanationRecommended Solution
Variable Moisture Contamination The degree of moisture exclusion varies between runs. Factors like ambient humidity, the time glassware is exposed to air, and the quality of the inert gas can all contribute.Standardize your experimental setup and procedure. Follow a strict protocol for drying glassware, purging the apparatus, and transferring reagents. Document all steps meticulously.
"Creeping" Contamination A septum used for multiple transfers can become cored or worn, allowing atmospheric moisture to slowly leak into the reaction vessel over time.Use fresh septa for each reaction. When performing multiple additions, pierce the septum in a different location each time if possible.
Core Experimental Protocols

Adherence to rigorous technique is non-negotiable. The following protocols provide a validated workflow for handling this compound.

Protocol 4.1: Glassware Preparation and Inert Atmosphere Setup

Causality: Glassware surfaces readily adsorb atmospheric water.[7] Heating removes this water, and cooling under an inert gas prevents its re-adsorption.

  • Cleaning: Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.) with an appropriate solvent and detergent, followed by rinsing with deionized water and then a volatile organic solvent (e.g., acetone) to speed up drying.

  • Oven Drying: Place the clean glassware in an oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.[5][6]

  • Assembly & Purging:

    • Method A (Hot Assembly): While the glassware is still hot, assemble the apparatus quickly. Immediately begin flushing the system with a steady stream of dry, high-purity nitrogen or argon. Use a thin layer of appropriate grease on all ground-glass joints to ensure a good seal.[5][7]

    • Method B (Cold Assembly): Assemble the cool glassware and then gently warm the entire apparatus with a heat gun while flushing with inert gas. This helps to drive off any moisture that has adsorbed during assembly.[5][7]

  • Maintaining Inert Atmosphere: Connect the gas outlet of the apparatus to a bubbler filled with mineral oil. A slow but steady bubble rate (e.g., 1 bubble per second) indicates a positive pressure of inert gas, preventing air from entering the system.[6]

Protocol 4.2: Reagent Transfer Using a Syringe from a Sure/Seal™ Bottle

Causality: The Sure/Seal™ system is designed to allow the transfer of air-sensitive reagents without exposing the bulk material to the atmosphere.[5][7] Proper syringe technique is essential to maintain this protection.

  • Prepare the Syringe: Use a clean, oven-dried syringe and a long needle (e.g., 18-gauge or smaller).[5] Purge the syringe with dry inert gas by drawing the gas into the syringe and expelling it three times.

  • Prepare the Bottle: Secure the Sure/Seal™ bottle in a clamp. Puncture the septum with a needle connected to your inert gas line to create a slight positive pressure inside the bottle. A second, short "vent" needle can be used momentarily to ensure the bottle is not over-pressurized.

  • Withdraw the Reagent: Insert the clean, purged syringe needle through the septum and below the surface of the liquid. Slowly draw the desired volume of this compound into the syringe. The positive pressure in the bottle will often help fill the syringe.[6]

  • Remove Gas Bubbles: Invert the syringe (needle pointing up) and gently push the plunger to expel any gas bubbles back into the bottle's headspace.

  • Create an Inert Gas Buffer: With the needle tip still in the headspace of the bottle, withdraw a small volume (e.g., 0.2 mL) of inert gas into the syringe. This "buffer" protects the reagent in the needle from exposure to air during transfer.[9]

  • Transfer to Reaction Flask: Withdraw the syringe from the reagent bottle. Swiftly and carefully insert the needle through the septum on your reaction flask and inject the inert gas buffer first, followed by the liquid reagent.

Data & Visualization Center
Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 10519-97-8[2]
Molecular Formula C₆H₁₅NSi[1]
Molecular Weight 129.28 g/mol [1]
Boiling Point 110-112 °C[1]
Density 0.770 g/cm³[1]
Flash Point 10 °C[1]
Hydrolytic Sensitivity High; reacts rapidly with moisture, water, and protic solvents.[1]
Diagram 1: Workflow for Handling this compound

G start Start: Prepare for Reaction prep_glass 1. Oven-Dry All Glassware (>4h @ 125°C) start->prep_glass assemble 2. Assemble Apparatus (Hot or under N2 flow) prep_glass->assemble purge 3. Purge System with Inert Gas (N2 or Ar via Bubbler) assemble->purge add_solvent 4. Add Anhydrous Solvent via Syringe purge->add_solvent transfer_reagent 5. Transfer this compound (Use Inert Gas Buffer) add_solvent->transfer_reagent run_reaction 6. Maintain Positive N2 Pressure Throughout Reaction transfer_reagent->run_reaction end End: Reaction in Progress run_reaction->end

Caption: A standard workflow for setting up a reaction using moisture-sensitive reagents.

Diagram 2: Troubleshooting Flowchart for Low Reaction Yield

G start Low or No Yield Observed check_reagent Was a new bottle of This compound used? start->check_reagent check_glassware Was glassware oven-dried & assembled hot? check_reagent->check_glassware Yes res_reagent Root Cause: Degraded Reagent. Action: Use a fresh bottle. check_reagent->res_reagent No check_solvent Was the solvent certifiably anhydrous? check_glassware->check_solvent Yes res_glassware Root Cause: Wet Glassware. Action: Re-dry and assemble properly. check_glassware->res_glassware No check_atmosphere Was a positive inert pressure maintained? check_solvent->check_atmosphere Yes res_solvent Root Cause: Wet Solvent. Action: Use freshly dried solvent. check_solvent->res_solvent No res_atmosphere Root Cause: System Leak. Action: Check all seals and gas flow. check_atmosphere->res_atmosphere No res_ok Proceed to next check check_atmosphere->res_ok Yes

Caption: A decision tree to diagnose the cause of poor reaction yields.

References
  • Material Safety Data Sheet - N-(Trimethylsilyl)Allylamine, 95%. Cole-Parmer. 2

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. (2008-04-12). 8

  • N-Allyl-N,N-bis(trimethylsilyl)amine 97%. Sigma-Aldrich.

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.

  • N-Allyl-N,N-bis(trimethylsilyl)amine, 97%. Scientific Laboratory Supplies.

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. (2022-05-06).

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. (2014-02-22).

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  • I am trying to understand how the organosilanes act chemically. Adhesives & Sealants Industry. (2016-03-01).

  • SAFETY DATA SHEET - Allyltrimethylsilane. Fisher Scientific.

  • S1 Supporting Information N-Trimethylsilyl Amines for Controlled Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides. Lu, H., & Cheng, J. (2008).

  • N-Trimethylsilyl amines for controlled ring-opening polymerization of amino acid N-carboxyanhydrides and facile end group functionalization of polypeptides. PubMed, National Center for Biotechnology Information.

  • SAFETY DATA SHEET - Poly(allylamine hydrochloride). Thermo Fisher Scientific.

  • This compound Chemical Properties. ChemicalBook.

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Technical Support Center: Optimizing Allylaminotrimethylsilane Reactions with High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for high-throughput screening (HTS) of Allylaminotrimethylsilane reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reactions involving this versatile bifunctional reagent. Here, we move beyond simple protocols to explain the underlying chemistry and provide actionable troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to design robust screening campaigns, interpret your data with confidence, and accelerate your research and development efforts.

Workflow Overview: A Systematic Approach to HTS Reaction Optimization

High-throughput screening for reaction optimization is an iterative process that involves careful planning, precise execution, and insightful data analysis. The following workflow provides a general framework for optimizing this compound reactions.

HTS_Workflow cluster_prep 1. Preparation & Design cluster_exec 2. Execution cluster_analysis 3. Analysis & Iteration design Reaction Design & Parameter Selection plate_prep Plate Mapping & Stock Solution Preparation design->plate_prep Define variables liquid_handling Automated Liquid Handling plate_prep->liquid_handling Load reagents reaction Incubation & Reaction liquid_handling->reaction Dispense & mix analytics High-Throughput Analysis (e.g., LC-MS, GC-MS) reaction->analytics Quench & analyze data_analysis Data Processing & Hit Identification analytics->data_analysis Generate data iteration Iterative Optimization data_analysis->iteration Identify optimal conditions iteration->design Refine parameters

Caption: Simplified mechanism of Lewis acid-catalyzed allylation.

  • Amino Group Reactivity: The TMS group on the nitrogen can act as a protecting group, although it is labile. It can be cleaved under acidic or basic conditions. In some cases, the Si-N bond can be cleaved in situ. The steric bulk of the TMS group can also influence the nucleophilicity of the amine.

Q3: What are the most common analytical techniques for monitoring this compound reactions in an HTS format?

A3: The choice of analytical technique depends on the desired throughput, the nature of the reactants and products, and the information required (e.g., conversion, yield, purity).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for HTS reaction analysis. It provides information on the consumption of starting materials and the formation of products and byproducts. Modern ultra-high-performance liquid chromatography (UHPLC) systems can achieve analysis times of less than a minute per sample. [1]* GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds. It can provide excellent separation and identification of isomers.

  • Colorimetric or Fluorometric Assays: If a suitable chromophore or fluorophore is produced or consumed during the reaction, these plate-based methods can offer very high throughput. [2]

Troubleshooting Guide

Issue 1: Inconsistent or Low Reaction Yields Across the Plate

Possible Causes & Solutions

  • Inaccurate Liquid Handling: Small volume dispensing errors can lead to significant variations in reagent concentrations. [3] * Troubleshooting Steps:

    • Calibrate Liquid Handlers: Regularly calibrate and validate your automated liquid handlers for the specific solvents and reagents being used.
    • Viscosity and Volatility: For viscous or volatile reagents, consider using positive displacement pipettes or adjusting dispense speeds and heights.
    • Quality Control (QC) Plate: Run a QC plate with a known standard to verify dispensing accuracy before starting the main screen.
  • Moisture Sensitivity: Organosilanes, especially those with Si-N bonds, can be sensitive to moisture, leading to hydrolysis and reduced reactivity. [4] * Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Use freshly opened solvents or dry them over molecular sieves.
    • Inert Atmosphere: Assemble reaction plates in a glovebox or under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
    • Plate Sealing: Use high-quality plate seals to prevent moisture ingress during incubation.
  • Catalyst Inactivity or Decomposition: The chosen catalyst may not be optimal or could be degrading under the reaction conditions.

    • Troubleshooting Steps:

      • Catalyst Screening: If yields are consistently low, the initial catalyst choice may be suboptimal. It is crucial to screen a diverse range of catalysts. [5] 2. Catalyst Handling: Some catalysts are air- or moisture-sensitive. Prepare stock solutions in an inert atmosphere.

      • Amine Inhibition: Primary and secondary amines can sometimes coordinate to and deactivate Lewis acid catalysts. Consider using a catalyst known to be tolerant to amines or screen different catalyst loadings.

Low_Yield_Troubleshooting start Low/Inconsistent Yields check_dispensing Verify Liquid Handling Accuracy? start->check_dispensing calibrate Calibrate Pipettors & Use QC Plate check_dispensing->calibrate Yes check_moisture Moisture Contamination? check_dispensing->check_moisture No calibrate->check_moisture use_anhydrous Use Anhydrous Solvents & Inert Atmosphere check_moisture->use_anhydrous Yes check_catalyst Catalyst Inactivity? check_moisture->check_catalyst No use_anhydrous->check_catalyst screen_catalysts Screen Diverse Catalysts & Check for Deactivation check_catalyst->screen_catalysts Yes optimized Improved Yields check_catalyst->optimized No screen_catalysts->optimized

Caption: Decision tree for troubleshooting low or inconsistent yields.

Issue 2: Formation of Unexpected Side Products

Possible Causes & Solutions

  • Hydrolysis of this compound: As mentioned, moisture can lead to the hydrolysis of the Si-N bond, generating allylsilane and trimethylsilanol.

    • Identification: Look for the mass of allylsilane and potentially silylated byproducts in your LC-MS or GC-MS data.

    • Solution: Strict adherence to anhydrous conditions is the primary solution.

  • Proto-desilylation of the Product: If the reaction generates a protic species (e.g., an alcohol or acid), this can lead to the cleavage of the C-Si bond in the desired product.

    • Identification: The mass of the desilylated product will be observed.

    • Solution: Include a non-nucleophilic proton scavenger (e.g., a hindered base like 2,6-lutidine) in the reaction mixture.

  • Double Addition or Polymerization: If the electrophile has multiple reactive sites, or if the product can react further, oligomerization or polymerization can occur.

    • Identification: High molecular weight species observed in the mass spectrum.

    • Solution: Adjust the stoichiometry to use an excess of the monofunctional reagent. Lowering the reaction temperature or concentration can also disfavor these bimolecular side reactions.

Issue 3: Difficulty in Data Analysis and Hit Identification

Possible Causes & Solutions

  • High Background Noise or Assay Interference: Components of the reaction mixture (including the solvent, catalyst, or unreacted starting materials) may interfere with the analytical signal.

    • Troubleshooting Steps:

      • Run Control Wells: Include control wells on each plate that contain all components except one of the reactants to identify sources of interference.

      • Method Development: Optimize the analytical method (e.g., chromatography gradient, mass spectrometer parameters) to resolve the product peak from interfering signals.

      • Alternative Detection: If interference is severe, consider an alternative analytical technique.

  • Lack of Clear "Hits": The screen may not produce conditions with a significantly higher yield than others, making it difficult to identify optimal parameters.

    • Troubleshooting Steps:

      • Expand Parameter Space: The initial screen may have been too narrow. Expand the range of catalysts, solvents, and temperatures. [6] 2. Design of Experiments (DoE): Employ a statistical Design of Experiments approach to more efficiently explore the parameter space and identify interactions between variables. [6] 3. Data Visualization: Use heatmaps and other data visualization tools to identify trends and "hotspots" of reactivity that may not be immediately obvious from raw data. [1]

References

  • Buitrago Santanilla, A., et al. (2015). Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science, 347(6217), 49-53. [Link]

  • Mustard, T. (2022). High throughput reaction screening for accelerated materials research update. Schrödinger. [Link]

  • Programmable C-N Bond Formation through Radical-Mediated Chemistry in Plasma-Microdroplet Fusion. (2025). Angewandte Chemie International Edition, 64(4). [Link]

  • LabKey. (2024). What is High-Throughput Screening (HTS)?[Link]

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  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Materials Today. [Link]

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  • Hook, A. L., et al. (2014). High throughput screening for biomaterials discovery. Journal of Controlled Release, 190, 115-126. [Link]

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  • University of York. (n.d.). Solvent Selection Guide. Retrieved from [Link]

  • Diorazio, L. J., Hose, D. R. J., & Adlington, N. K. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(4), 760-773. [Link]

  • Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. Retrieved from [Link]

  • Sharma, S., & Kumar, P. (2017). The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Advances, 7, 10663-10699. [Link]

  • Request PDF. (n.d.). Selective Catalytic Synthesis of Amino-Silanes at Part-per Million Catalyst Loadings. [Link]

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  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

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  • Jung, M. E., & Hubbs, J. L. (2004). Allylation of acetals and ketals with allyltrimethylsilane catalyzed by the mixed Lewis acid system AlBr3/CuBr. Tetrahedron Letters, 45(5), 1231-1234. [Link]

  • Request PDF. (n.d.). Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes. [Link]

  • Majetich, G., et al. (1985). A general allylation procedure using trimethylallylsilane and fluoride catalysis. The Journal of Organic Chemistry, 50(7), 1030-1032. [Link]

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Kinetic studies for understanding reaction rates of Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the kinetic analysis of Allylaminotrimethylsilane (AATMS). This guide is designed to provide in-depth, practical answers to common challenges encountered during experimental work. As drug development professionals and research scientists, you understand that a successful kinetic study hinges on meticulous planning, precise execution, and insightful troubleshooting. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Section 1: Core Concepts & Experimental Design (FAQs)

This section addresses foundational questions that are critical for designing a successful kinetic study involving this compound.

Q1: I'm starting a new project. What are the primary considerations when designing a kinetic study for a reaction involving AATMS?

A: Designing a kinetic study for a bifunctional molecule like AATMS requires a clear definition of the reaction you intend to study. AATMS possesses two primary reactive sites: the nucleophilic amine and the allyl group, which can react with electrophiles.

Your first step is to define the transformation:

  • Reaction at the N-Si Bond: Are you studying the hydrolysis or alcoholysis of the N-silyl group? The Si-N bond is known to be labile, especially in the presence of protic reagents.[1]

  • Reaction involving the Amine: Is the nitrogen atom acting as a nucleophile, for instance, in an acylation or alkylation reaction?

  • Reaction at the Allyl Group: Is the C=C double bond reacting with an electrophile? The allylic trimethylsilyl group is known to activate the double bond towards electrophilic attack, often proceeding through a β-silyl-stabilized carbocation intermediate.[2]

Once the reaction is defined, your experimental design should focus on controlling key variables that influence reaction rates.[3] These include:

  • Concentration of Reactants: Systematically vary the concentration of one reactant while keeping others in excess to determine the reaction order for each component.

  • Temperature: Perform the reaction at several different, precisely controlled temperatures to determine activation parameters (e.g., Activation Energy, E_a).

  • Solvent: The choice of solvent is critical as it can dramatically influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[4]

  • Catalyst (if any): The concentration and nature of any catalyst must be carefully controlled.

A logical workflow for experimental design is crucial for obtaining meaningful data.

A Define Reaction (e.g., N-Acylation, Allylation) B Identify Reactants, Products, and Potential Intermediates A->B C Select Analytical Method (NMR, GC, etc.) B->C D Screen Solvents (Aprotic vs. Protic) C->D E Preliminary Run: Establish Reaction Timeframe D->E F Design Kinetic Experiments: - Vary [Reactant A] - Vary [Reactant B] - Vary Temperature E->F G Data Acquisition & Analysis F->G

Caption: Workflow for designing a kinetic study. (Within 100 characters)
Q2: this compound is a new reagent in my lab. What are the essential safety precautions?

A: this compound is a hazardous chemical that requires careful handling in a controlled laboratory environment, preferably within a fume hood. It is a highly flammable liquid and vapor and causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) before use.[5] Key safety measures include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.

  • Inert Atmosphere: While not always required for storage, the Si-N bond is susceptible to hydrolysis. Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for kinetic studies to prevent reaction with atmospheric moisture, which would introduce a competing reaction and compromise your data.

  • Spills & Disposal: Have appropriate spill control materials ready. Dispose of contents/container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.

Table 1: Key Safety Information for this compound

Hazard Statement Precautionary Measure
H225: Highly flammable liquid and vapour. P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[5]
H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
(Potential for hydrolysis) P233: Keep container tightly closed. Handle under inert atmosphere for sensitive experiments.
H302: Harmful if swallowed. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. Use only in a well-ventilated area. |

Q3: How do I select the appropriate solvent? The reaction seems to behave differently in THF versus acetonitrile.

A: Your observation is astute and highlights a fundamental principle of kinetics: the solvent is not merely a medium but an active participant in the reaction.[3][4] The choice between aprotic and protic solvents, and polar versus nonpolar, can dramatically alter reaction rates.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds. They are generally poor choices for reactions involving strong nucleophiles because they solvate and stabilize the nucleophile, reducing its reactivity. For AATMS, protic solvents can also lead to the rapid hydrolysis of the Si-N bond, which is often an undesirable side reaction.

  • Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents possess dipoles but cannot donate hydrogen bonds. They are often excellent choices for kinetic studies. They can dissolve polar reagents and stabilize charged transition states, which can accelerate reactions like S_N1 or S_N2 processes.[4] Anions (nucleophiles) are less strongly solvated in these solvents, leaving them "naked" and more reactive.

  • Nonpolar Aprotic Solvents (e.g., Hexane, Toluene, Dichloromethane (DCM)): These are suitable when dealing with nonpolar reactants. Dichloromethane is a common solvent for studying reactions of allylsilanes with electrophiles.[2]

Causality: The difference you see between THF and acetonitrile, both polar aprotic solvents, likely stems from their differing polarity and coordinating ability. Acetonitrile is more polar (dielectric constant ~37.5) than THF (~7.5). If your reaction proceeds through a charged intermediate or transition state, acetonitrile will stabilize it more effectively than THF, potentially leading to a faster rate.[4]

Table 2: Properties of Common Solvents for Kinetic Studies

Solvent Type Dielectric Constant (ε) Use Case for AATMS Kinetics Potential Issues
Acetonitrile Polar Aprotic 37.5 Good for reactions with polar/charged intermediates. Must be rigorously dried.
Dichloromethane Weakly Polar Aprotic 9.1 Excellent for reactions of allylsilanes with electrophiles.[2] Volatility can affect concentration over time.
Tetrahydrofuran (THF) Polar Aprotic 7.5 General purpose, good for organometallic reagents. Must be rigorously dried; peroxide formation.
Toluene Nonpolar Aprotic 2.4 Reactions involving nonpolar reactants. May not dissolve polar reagents or catalysts.

| Methanol | Polar Protic | 33.0 | Generally Avoid. | Solvolysis/hydrolysis of the Si-N bond. |

Q4: Which analytical technique is best for monitoring the reaction rate in real-time?

A: The ideal technique is quantitative, non-destructive, and provides real-time data on the concentrations of reactants and products. For AATMS, NMR and GC are the most powerful and commonly used methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is often the preferred method. It is non-destructive and intrinsically quantitative, allowing you to monitor the disappearance of reactant signals and the appearance of product signals simultaneously from the same sample.[6][7] Modern spectrometers can be programmed to acquire spectra at set time intervals automatically.[5][8]

    • Advantages: Provides structural information, identifies intermediates, non-invasive.

    • Disadvantages: Requires relatively high concentrations, sensitive to magnetic field homogeneity which can change during a reaction, not suitable for very fast reactions unless specialized stopped-flow equipment is used.[9]

  • Gas Chromatography (GC): GC is highly sensitive and provides excellent separation of volatile components. AATMS and many of its likely products are volatile. Aliquots are taken from the reaction at timed intervals, quenched (if necessary), and injected.

    • Advantages: High sensitivity (good for low concentrations), excellent for separating complex mixtures.[10][11]

    • Disadvantages: Destructive sampling (aliquots are removed), requires careful calibration with an internal standard, potential for decomposition of thermally labile compounds in the injector port. Silylated compounds can sometimes be challenging, requiring careful column and liner selection.[12]

Start Need to monitor reaction kinetics? Q1 Are reactants/products NMR active & soluble (>0.01 M)? Start->Q1 A1 Use in-situ NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Q1->A1 Yes Q3 Are components volatile & thermally stable? Q1->Q3 No Q2 Is reaction too fast for manual sampling? A1->Q2 A2 Consider Stopped-Flow Apparatus (if available) Q2->A2 Yes A3 Use Gas Chromatography (GC) with an internal standard Q3->A3 Yes A4 Consider HPLC or other techniques Q3->A4 No

Caption: Decision tree for selecting an analytical method. (Within 100 characters)
Section 2: Experimental Protocols

These protocols provide a validated starting point. Always adapt them to your specific reaction conditions.

Protocol 1: General Method for Kinetic Monitoring by ¹H NMR Spectroscopy

This protocol is designed for a reaction slow enough to be monitored by automated 1D ¹H NMR scans.

  • Preparation:

    • Ensure all glassware (NMR tube, vials, syringes) is oven-dried and cooled under an inert atmosphere.

    • Use a deuterated solvent that has been dried over molecular sieves (e.g., CDCl₃, C₆D₆, CD₃CN).

    • Prepare stock solutions of AATMS, the other reactant, and any catalyst in the chosen deuterated solvent inside a glovebox or under an inert atmosphere.

    • Include a non-reactive internal standard (e.g., tetramethylsilane, 1,3,5-trimethoxybenzene) in one of the stock solutions for accurate concentration referencing.

  • Initial Spectra:

    • Acquire a standard ¹H NMR spectrum of your AATMS stock solution (with internal standard) before initiating the reaction. This provides your t=0 reference.[5]

    • Identify distinct, well-resolved peaks for the reactant(s) and the internal standard that do not overlap with expected product peaks.

  • Reaction Initiation & Data Acquisition:

    • Place a high-quality NMR tube containing the AATMS/internal standard solution in the spectrometer and allow it to equilibrate to the desired temperature.

    • Initiate the reaction by injecting the second reactant (and catalyst, if used) directly into the NMR tube. Mix rapidly but carefully.

    • Immediately start the automated acquisition sequence. On a Bruker spectrometer, this can be done using the multi_zgvd command or by setting up a pseudo-2D kinetics experiment.[5][6]

    • Set the delay between experiments (e.g., 600 seconds for a 10-minute interval) and the total number of experiments to cover the expected reaction time.[5]

  • Data Processing & Analysis:

    • Process the first spectrum with careful phasing and baseline correction. Apply these same processing parameters to all subsequent spectra in the series.[5]

    • For each time point, integrate the chosen reactant peak, product peak, and the internal standard peak.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • Plot ln[Reactant] vs. Time (for first-order kinetics) or 1/[Reactant] vs. Time (for second-order kinetics) to determine the rate constant.

Protocol 2: Sample Preparation for Kinetic Monitoring by GC-MS

This protocol outlines the process of taking and preparing aliquots for GC analysis.

  • Reaction Setup:

    • Set up the reaction in a thermostated reaction vessel equipped with a magnetic stirrer and a septum for sampling under an inert atmosphere.

    • Add a non-volatile, non-reactive internal standard (e.g., dodecane, tetradecane) to the reaction mixture at the beginning. The standard must be chosen so its peak does not overlap with any reactant or product peaks.

  • Sampling:

    • At designated time points (t=0, 5, 10, 20, 40 min, etc.), use a gas-tight syringe to withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot by injecting it into a vial containing a quenching agent (e.g., a small amount of water/base if quenching an acid-catalyzed reaction) and a suitable solvent for dilution (e.g., heptane or ethyl acetate).[11] The dilution also serves to stop the reaction by lowering concentrations.

  • Sample Preparation for Injection:

    • If necessary, filter the quenched sample through a small plug of silica or a syringe filter to remove any non-volatile materials or salts.

    • Transfer the diluted, quenched sample to a GC vial.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS. Use a method with an appropriate temperature ramp to ensure good separation of all components.[10]

    • Identify the peaks corresponding to the reactant, product, and internal standard by their retention times and mass spectra.

    • For each time point, determine the ratio of the reactant peak area to the internal standard peak area.

    • Create a calibration curve to convert these peak area ratios into concentrations. Plot the resulting concentration data versus time to determine the reaction rate.

Section 3: Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for diagnosing common problems.

Q5: My reaction is not proceeding at all, or it's incredibly slow. What are the likely causes?

A: This is a common issue that can usually be traced back to reagent quality, reaction conditions, or fundamental reactivity.

  • Reagent Purity/Activity:

    • AATMS Hydrolysis: Has your AATMS been exposed to moisture? The Si-N bond can hydrolyze, deactivating the reagent. Consider using a freshly opened bottle or distilling the reagent.

    • Catalyst Deactivation: If using a catalyst, is it active? Many catalysts are sensitive to air, moisture, or impurities.

    • Starting Material Purity: Is your other starting material pure? Impurities can inhibit the reaction.[13]

  • Reaction Conditions:

    • Temperature: Is the temperature too low? Many reactions have a significant activation energy barrier. Try increasing the temperature in a controlled manner.[3]

    • Concentration: Are the concentrations too low? Reaction rates are concentration-dependent. Double-check your calculations and consider running the reaction at a higher concentration.[13]

    • Solvent: As discussed in Q3, your solvent may be inhibiting the reaction (e.g., a protic solvent passivating your nucleophile). Try a different, rigorously dried aprotic solvent.

  • Inherent Reactivity:

    • Is the electrophile strong enough to react with the chosen nucleophilic site on AATMS? The nucleophilicity of the amine and the allyl group are finite. A very weak electrophile may simply not react under the chosen conditions.[14]

Start Problem: Reaction is very slow or fails Q1 Check Reagents: - Purity? - Freshly opened/distilled? - Catalyst active? Start->Q1 A1 Solution: - Purify starting materials - Use fresh reagents/catalyst Q1->A1 Issue Found Q2 Check Conditions: - Temperature too low? - Concentration correct? - Solvent appropriate? Q1->Q2 All OK A2 Solution: - Increase temperature - Verify concentrations - Switch to dry, aprotic solvent Q2->A2 Issue Found Q3 Consider Reactivity: - Is electrophile strong enough? - Is nucleophile accessible? Q2->Q3 All OK A3 Solution: - Use a more potent electrophile - Add activating agent/catalyst Q3->A3 Issue Found

Caption: Troubleshooting workflow for a failed reaction. (Within 100 characters)
Q6: I'm getting inconsistent rates. My first run was fast, but the repeat is slow. What causes poor reproducibility?

A: Poor reproducibility in kinetics is almost always due to subtle, uncontrolled variables.

  • Atmospheric Moisture: This is the most likely culprit when working with silyl-amines. The amount of moisture entering the reaction vessel can vary between runs, leading to a variable rate of AATMS hydrolysis, which consumes your reactant and alters the reaction conditions. Solution: Use rigorous inert atmosphere techniques (Schlenk line or glovebox) and freshly dried solvents for every run.

  • Temperature Fluctuations: Was the reaction vessel properly thermostated? Even a small change in temperature can significantly affect the rate constant (as described by the Arrhenius equation). Solution: Use a constant-temperature oil bath or a cryostat; do not rely on room temperature.

  • Mixing/Stirring Rate: In heterogeneous reactions or viscous solutions, the rate of stirring can affect the reaction rate by influencing mass transport. Solution: Ensure the stirring rate is consistent and vigorous enough to maintain a homogeneous mixture.[13]

  • Reagent Addition: Was the method and rate of reagent addition identical for all runs? A slight delay or different rate of addition can change the initial concentration profile.[13]

Q7: I see unexpected peaks growing in my analytical trace. What are they?

A: Unexpected peaks often arise from side reactions or decomposition. For AATMS, the primary suspect is hydrolysis.

  • Hydrolysis Products: The Si-N bond is susceptible to cleavage by water. This would produce trimethylsilanol (TMS-OH) and allylamine. TMS-OH can then self-condense to form hexamethyldisiloxane (HMDSO).

    • Si(CH₃)₃NHCH₂CH=CH₂ + H₂O → (CH₃)₃SiOH + NH₂CH₂CH=CH₂

    • 2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O

    • What to look for: In ¹H NMR, a new singlet around 0.06 ppm for HMDSO. In GC-MS, peaks corresponding to allylamine, TMS-OH, and HMDSO.

  • Solvent Reactivity: Some solvents can participate in the reaction. For example, if your reaction generates a strong acid or base, it could catalyze the decomposition of a solvent like THF.

  • Product Decomposition: Is your desired product unstable under the reaction conditions? It might be forming and then degrading over time. This can be checked by isolating the product and re-subjecting it to the reaction conditions (minus one of the reactants).[15]

Q8: My kinetic plot (e.g., ln[A] vs. time) is a curve instead of a straight line. What does this indicate?

A: A non-linear kinetic plot signifies that the assumed reaction order is incorrect or that the reaction mechanism is more complex than anticipated.

  • Complex Kinetics: The reaction may not be a simple first or second-order process. It could involve multiple steps, equilibrium, or autocatalysis.

  • Product Inhibition/Catalyst Deactivation: The product of the reaction might be inhibiting the catalyst or a reactant, causing the rate to slow down more than expected. Conversely, a catalyst might be degrading over the course of the reaction.

  • Change in Mechanism: The reaction mechanism might change as reactant concentrations change. For example, a reaction might be second-order at high concentrations but switch to first-order at low concentrations.

  • Competing Reactions: A significant side reaction (like hydrolysis, as discussed in Q7) can consume the reactant, causing its concentration to decrease in a manner that does not fit a simple kinetic model for the primary reaction.

Trustworthiness through Self-Validation: To diagnose this, you must employ advanced kinetic analysis methods. Reaction Progress Kinetic Analysis (RPKA) is a powerful tool where you can plot the reaction rate versus concentration to visually diagnose these more complex phenomena.

References
  • Bruker Corporation. (n.d.). Kinetic Profiling by NMR. Retrieved from [Link]

  • Mayr, H., Patz, M., & Ofial, A. R. (1991). Kinetics of the Reactions of Allylsilanes, Allylgermanes, and Allylstannanes with Carbenium Ions. Journal of the American Chemical Society. Retrieved from [Link]

  • Engel, B., Suralik, P., & Hanzlíková, D. (2020). Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry. Separation Science Plus. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Solvent effects. In Wikipedia. Retrieved from [Link]

  • Reddit User Discussion. (2021). How does the solvent affect reaction rate? r/Mcat. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]

  • Northwestern University IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Schafer, L. L., et al. (2021). Kinetic Resolution of BINAMs by Stereoselective Copper-Catalyzed Dehydrogenative Si–N Coupling with Prochiral Dihydrosilanes. Molecules. Retrieved from [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Retrieved from [Link]

  • Lucknow University. (2020). Organosilicon Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from [Link]

  • Verma, V., Koperniku, A., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications. Retrieved from [Link]

  • Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Silylamines in catalysis: synthesis and reactivity | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2022). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2007). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Retrieved from [Link]

  • Singh, R., et al. (2021). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Sanchez, J., & Mecerreyes, D. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers. Retrieved from [Link]

  • Santonen, T., et al. (2000). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst. Retrieved from [Link]

  • Purkh. (n.d.). Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. Retrieved from [Link]

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Technical Support Center: A Guide to Work-up and Purification Strategies for Allylaminotrimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Allylaminotrimethylsilane (AATMS) is a versatile bifunctional reagent used in organic synthesis to introduce allyl and trimethylsilyl (TMS) groups.[1][2] Its utility, however, is often accompanied by the challenge of managing silicon-containing byproducts. The N-Si bond in AATMS and the O-Si bond in silylated intermediates are highly susceptible to hydrolysis, especially during aqueous work-ups.[2] This hydrolysis leads to the formation of trimethylsilanol (TMSOH), which readily condenses to form the often-problematic byproduct, hexamethyldisiloxane (HMDSO).[3][4] These byproducts can complicate purification, interfere with characterization, and reduce overall yield.

This technical guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the removal of silyl byproducts from reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common silyl byproducts in my AATMS reaction, and why do they form?

Answer: The most prevalent silyl byproducts are trimethylsilanol (TMSOH) and hexamethyldisiloxane (HMDSO or TMS-O-TMS).

Expert Analysis: The formation of these byproducts is almost always initiated by the presence of water, either from reagents, solvents, or during the aqueous work-up.[4] this compound or any other TMS-containing compound (like a TMS ether) reacts with water to form the corresponding silanol. Silanols are often unstable and can condense with each other or with another TMS-containing molecule to form a stable Si-O-Si linkage, resulting in a siloxane.[4]

  • Hydrolysis: (CH₃)₃Si-NR₂ + H₂O → (CH₃)₃Si-OH (Trimethylsilanol) + HNR₂

  • Condensation: 2 (CH₃)₃Si-OH → (CH₃)₃Si-O-Si(CH₃)₃ (Hexamethyldisiloxane) + H₂O

This process is why rigorously anhydrous reaction conditions are crucial to minimize byproduct formation from the start.[4]

AATMS AATMS or TMS-OR TMSOH Trimethylsilanol (TMSOH) AATMS->TMSOH Hydrolysis H2O Water (H₂O) H2O->TMSOH HMDSO Hexamethyldisiloxane (HMDSO) TMSOH->HMDSO Condensation TMSOH->HMDSO

Caption: Formation pathway of silyl byproducts.

Q2: My crude ¹H NMR shows a large, sharp singlet around 0.0-0.2 ppm. Is this a silyl byproduct?

Answer: Yes, this is highly characteristic of the nine equivalent protons of the trimethylsilyl group in HMDSO or other TMS-containing species.

Expert Analysis: Hexamethyldisiloxane is a relatively non-polar, volatile compound that often appears as a prominent singlet in the upfield region of an ¹H NMR spectrum. Its presence can make integrating the signals of your desired product difficult and lead to inaccurate yield calculations. While other TMS-containing compounds will also have signals in this region, HMDSO is the most common culprit found after work-up.

Q3: I have a non-polar, oily residue that is difficult to remove, even under high vacuum. What is it, and how do I get rid of it?

Answer: This is almost certainly hexamethyldisiloxane (HMDSO). While it has a relatively low boiling point (101 °C), its non-polar nature can make it co-elute with non-polar products during chromatography and be difficult to remove from other oils.

Expert Analysis: HMDSO is greasy and has a tendency to stick to non-polar compounds. Standard high vacuum may not be sufficient if your product itself is an oil. Here are several strategies, ordered from simplest to most involved:

  • Azeotropic Removal: Co-evaporate the crude material with a solvent that forms an azeotrope with HMDSO, such as toluene or acetonitrile, on a rotary evaporator. Repeat several times.

  • Acidic or Basic Wash: A carefully chosen acidic or basic wash during the work-up can help hydrolyze remaining silyl compounds to the more water-soluble silanol, which can then be removed in the aqueous layer. Caution: This is only suitable if your target molecule is stable to these conditions.

  • Fluoride Treatment: A fluoride source like tetrabutylammonium fluoride (TBAF) is highly effective at cleaving Si-O bonds.[5] This can be used to break down HMDSO and other silyl ethers into species that can be more easily removed. See Q6 for a detailed protocol.

  • Chromatography Optimization: If your product is significantly more polar than HMDSO, careful flash column chromatography can be effective. HMDSO will elute very early, often with pure hexane.[4]

ByproductFormulaBoiling Point (°C)Polarity¹H NMR (CDCl₃)
Trimethylsilanol(CH₃)₃SiOH99More Polar~0.13 ppm (s, 9H), broad OH
Hexamethyldisiloxane(CH₃)₃SiOSi(CH₃)₃101Non-Polar~0.06 ppm (s, 18H)
Q4: My desired product is an amine, and it's streaking badly on the silica gel column. How can I improve the separation?

Answer: The basic nature of your amine product is causing strong interactions with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor separation.[6] To fix this, you must neutralize the silica's acidity.

Expert Analysis: There are two primary approaches to successfully purify basic amines via flash chromatography:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. This base will occupy the acidic sites on the silica, allowing your amine product to elute cleanly. A common practice is to add 0.5-2% triethylamine (NEt₃) or a few drops of aqueous ammonia to the mobile phase mixture (e.g., Hexane/Ethyl Acetate + 1% NEt₃).[7][8]

  • Specialized Stationary Phase: Use a column packed with a deactivated or basic stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives to standard silica gel for purifying amines and can often provide superior separation without mobile phase modifiers.[8][9]

Protocol 1: Flash Chromatography of an Amine with a Modified Eluent
  • Materials: Crude product, silica gel, triethylamine (NEt₃), and appropriate solvents (e.g., hexanes, ethyl acetate).

  • Procedure:

    • Prepare your eluent system based on TLC analysis.

    • To the final eluent mixture, add 1% NEt₃ by volume (e.g., 10 mL of NEt₃ for every 990 mL of solvent).

    • Equilibrate the silica gel column with this NEt₃-containing eluent before loading your sample.

    • Run the column as usual. The amine product should elute with significantly improved peak shape.

  • Notes: After purification, the NEt₃ is volatile and can typically be removed along with the solvent under reduced pressure.

Q5: Can I use a fluoride-based work-up to remove silyl byproducts? Are there any risks?

Answer: Yes, fluoride-based reagents are extremely effective for cleaving Si-O and Si-N bonds due to the high strength of the Si-F bond.[10] The most common reagent is tetrabutylammonium fluoride (TBAF). However, the work-up to remove TBAF itself can be challenging, especially for polar products.

Expert Analysis: TBAF will cleave TMS ethers, HMDSO, and other silyl byproducts. The main risk is that the resulting tetrabutylammonium salts can be difficult to separate from polar products during a standard aqueous work-up, often leading to product loss.[3]

Protocol 2: TBAF Treatment for Silyl Byproduct Removal
  • Materials: Crude product containing silyl impurities, 1 M TBAF solution in THF, saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine.

  • Procedure:

    • Dissolve the crude material in THF.

    • Add 1.1-1.5 equivalents of 1 M TBAF solution dropwise at room temperature.

    • Stir for 30-60 minutes, monitoring by TLC until the silyl impurities are consumed.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove residual TBAF salts.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Troubleshooting: If your product is polar and you are experiencing loss in the aqueous layers, consider the ion-exchange resin method described in the next protocol.[3]

Protocol 3: Non-Aqueous Work-up for TBAF Removal Using Ion-Exchange Resin
  • Materials: Crude reaction mixture post-TBAF treatment, DOWEX® 50WX8 ion-exchange resin, calcium carbonate (CaCO₃), methanol (MeOH), Celite®.

  • Procedure:

    • To the crude reaction mixture, add powdered CaCO₃ (~5 equivalents based on TBAF).

    • Add DOWEX® 50WX8 resin (~1.5 g per mmol of TBAF).

    • Add methanol and stir the suspension vigorously for 1-2 hours.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure. This removes the tetrabutylammonium cation without an aqueous extraction.[3]

Start Crude Reaction Mixture with Silyl Byproducts Product_Stable Is product stable to acid/base? Start->Product_Stable Aqueous_Wash Standard Aqueous Work-up (Acidic or Basic Wash) Product_Stable->Aqueous_Wash Yes Fluoride Fluoride Treatment (TBAF) Product_Stable->Fluoride No Product_Polarity Is product polar? TBAF_Workup Aqueous TBAF Work-up (Protocol 2) Product_Polarity->TBAF_Workup No TBAF_Resin Non-Aqueous Resin Work-up (Protocol 3) Product_Polarity->TBAF_Resin Yes Product_Amine Is product a basic amine? Chrom_Standard Standard Flash Chromatography Product_Amine->Chrom_Standard No Chrom_Amine Chromatography with Amine Additive (Protocol 1) Product_Amine->Chrom_Amine Yes Aqueous_Wash->Product_Amine Fluoride->Product_Polarity Distill Distillation / High Vacuum End Purified Product Chrom_Standard->End Chrom_Amine->End TBAF_Workup->End TBAF_Resin->End

Caption: Decision workflow for selecting a purification strategy.

References

  • BenchChem (2025).
  • BenchChem (2025).
  • ChemicalBook (2024). This compound | 10519-97-8.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Biotage (2023). Is there an easy way to purify organic amines?
  • Org Prep Daily (2006). Purifying amines on silica.
  • Biotage (2023).
  • BenchChem (2025).

Sources

Validation & Comparative

A Comparative Guide to Silylating Agents: Benchmarking Allylaminotrimethylsilane Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the judicious selection of a silylating agent is a critical decision that can significantly impact synthetic efficiency and analytical accuracy. This guide provides an in-depth comparative analysis of Allylaminotrimethylsilane alongside a suite of commonly employed silylating agents. By delving into their reactivity, substrate scope, and operational nuances, this document serves as a comprehensive resource to inform your experimental design and reagent selection.

The Indispensable Role of Silylation in Modern Chemistry

Silylation, the introduction of a silyl group (most commonly the trimethylsilyl, TMS, group) into a molecule, is a cornerstone of contemporary organic chemistry and analytical science.[1] This versatile technique is primarily employed for two purposes:

  • Protection of Functional Groups: In multi-step organic synthesis, reactive functional groups such as alcohols, amines, and carboxylic acids are often temporarily "protected" as silyl ethers, silyl amines, or silyl esters. This masking prevents unwanted side reactions during subsequent synthetic transformations. The silyl group can then be selectively removed under mild conditions to regenerate the original functionality.[1]

  • Derivatization for Analysis: In analytical techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), polar and non-volatile compounds can be converted into their more volatile and thermally stable silyl derivatives. This derivatization enhances their chromatographic performance, leading to improved peak shape, resolution, and detectability.[2][3]

The choice of silylating agent is paramount and depends on factors such as the nature of the substrate, the required stability of the silylated product, and the overall synthetic strategy.

Profiling the Workhorses: A Look at Common Silylating Agents

A handful of silylating agents have become indispensable tools in the laboratory. Their distinct properties and reactivity profiles make them suitable for a wide range of applications.

Trimethylsilyl Chloride (TMSCl)

As one of the most fundamental silylating agents, Trimethylsilyl Chloride is a volatile and reactive liquid.[4] It is a potent silyl donor, readily reacting with a variety of functional groups containing active hydrogens.

  • Reactivity and Applications: TMSCl is highly effective for the silylation of alcohols, phenols, and amines. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[4] This method is a staple for the protection of hydroxyl groups in the synthesis of complex organic molecules.[5]

  • Advantages: High reactivity, cost-effectiveness, and the formation of a strong Si-O bond.

  • Disadvantages: The generation of corrosive HCl requires the use of a stoichiometric amount of base, which can sometimes complicate purification. It is also highly sensitive to moisture.

Hexamethyldisilazane (HMDS)

Hexamethyldisilazane is a less reactive but more user-friendly silylating agent compared to TMSCl.[2] Its lower reactivity can be advantageous in achieving selective silylation.

  • Reactivity and Applications: HMDS is commonly used for the silylation of alcohols and phenols. Its reactivity is significantly enhanced by the addition of a catalyst, such as iodine or trimethylsilyl chloride.[6][7] A key advantage of HMDS is that the only byproduct of the reaction is ammonia, which is volatile and easily removed from the reaction mixture.[2]

  • Advantages: Low cost, stable, and produces a non-corrosive byproduct.

  • Disadvantages: Lower silylating power often necessitates the use of catalysts or harsher reaction conditions.[7]

N,O-Bis(trimethylsilyl)acetamide (BSA)

BSA is a powerful and versatile silylating agent with good solvent properties.[8] It is particularly effective for the derivatization of a wide range of functional groups.

  • Reactivity and Applications: BSA readily silylates alcohols, phenols, carboxylic acids, and amines.[8][9] Its reactivity is comparable to that of BSTFA. The byproducts of the reaction, N-trimethylsilylacetamide and acetamide, are volatile, which simplifies purification and minimizes interference in chromatographic analysis.[1]

  • Advantages: High reactivity, volatile byproducts, and good solvent properties.

  • Disadvantages: Highly sensitive to moisture.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is another powerful silylating agent, often favored for its high reactivity and the volatility of its byproducts.[10]

  • Reactivity and Applications: BSTFA is widely used for the derivatization of a broad spectrum of compounds for GC-MS analysis, including alcohols, phenols, carboxylic acids, and amines.[10] Its reactivity can be further enhanced by the addition of a catalyst like 1% TMCS.[10]

  • Advantages: Very high silylating strength and produces highly volatile byproducts.

  • Disadvantages: Moisture sensitivity is a key consideration.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

MSTFA is considered one of the most powerful and versatile silylating agents available.[11] Its byproducts are exceptionally volatile, making it an excellent choice for trace analysis.

  • Reactivity and Applications: MSTFA reacts rapidly with a wide array of functional groups, including hydroxyls, carboxyls, amines, and thiols.[11] It is a preferred reagent for the derivatization of steroids and other sensitive compounds for GC-MS analysis.[12][13] The primary byproduct, N-methyltrifluoroacetamide, is more volatile than those of BSA and BSTFA, reducing the likelihood of chromatographic interference.[14]

  • Advantages: Extremely high reactivity, highly volatile byproducts, and does not produce corrosive byproducts.

  • Disadvantages: High reactivity can sometimes lead to over-silylation or side reactions if not carefully controlled.

This compound: A Multifaceted Reagent

This compound is an organosilicon compound featuring an allyl group, an amino group, and a trimethylsilyl group. While not as extensively documented as the aforementioned silylating agents for general protection and derivatization, its structure suggests potential in silylation chemistry.

  • Established Applications: this compound is recognized for its utility in other synthetic contexts. It serves as a precursor for the synthesis of silicon carbonitride films and is an intermediate in the synthesis of compounds like Z-3-(Tributylstannyl)-2-propen-1-amine.

Due to the lack of direct comparative studies, a quantitative assessment of this compound's performance against the other silylating agents for the protection of functional groups is not feasible at this time. Further research is warranted to fully elucidate its potential in this domain.

Comparative Analysis of Silylating Agents

The selection of an appropriate silylating agent is a critical step in both organic synthesis and analytical chemistry. The following table provides a comparative overview of the discussed reagents.

FeatureThis compoundTMSClHMDSBSABSTFAMSTFA
Silylating Strength Moderate (inferred)HighLow (uncatalyzed)HighVery HighVery High
Substrate Scope Potentially alcohols, aminesAlcohols, phenols, aminesAlcohols, phenolsAlcohols, phenols, carboxylic acids, aminesAlcohols, phenols, carboxylic acids, amines, thiolsAlcohols, phenols, carboxylic acids, amines, thiols
Typical Conditions Not well-establishedBase (e.g., Et3N, pyridine)Catalyst (e.g., I2, TMSCl), heat60-80 °CRoom temp to 100 °C, often with catalystRoom temp to 100 °C
Byproducts Allylamine (expected)HClNH3N-trimethylsilylacetamide, acetamideN-trimethylsilyltrifluoroacetamide, trifluoroacetamideN-methyltrifluoroacetamide, trifluoroacetamide
Volatility of Byproducts ModerateLow (as salt)HighHighVery HighVery High
Advantages Bifunctional (allyl & silyl)High reactivity, low costLow cost, non-corrosive byproductHigh reactivity, volatile byproductsVery high reactivity, volatile byproductsExtremely high reactivity, very volatile byproducts
Disadvantages Limited data as a general silylating agentCorrosive byproductLow reactivity without catalystMoisture sensitiveMoisture sensitiveCan lead to over-silylation

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for the use of common silylating agents are provided below.

Protocol 1: Silylation of a Primary Alcohol using TMSCl

This protocol describes the protection of a primary alcohol as its trimethylsilyl ether.

Materials:

  • Primary alcohol

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (1.5 eq) dropwise to the stirred solution.

  • Slowly add TMSCl (1.2 eq) to the reaction mixture. A white precipitate of the amine hydrochloride salt will form.[5]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Silylation of an Alcohol using HMDS and Iodine Catalyst

This protocol details the silylation of an alcohol using HMDS with iodine as a catalyst.[6]

Materials:

  • Alcohol

  • Hexamethyldisilazane (HMDS)

  • Iodine (I2)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the alcohol (1 mmol) in anhydrous DCM (5 mL) in a dry flask, add iodine (0.02 mmol).

  • Add HMDS (0.6 mmol) dropwise to the mixture.[2]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove the iodine.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the silylated product. Purify by column chromatography if needed.

Protocol 3: Derivatization for GC-MS using BSTFA

This protocol is a general procedure for the derivatization of analytes containing active hydrogens for GC-MS analysis.

Materials:

  • Dry sample (1 mg)

  • Anhydrous solvent (e.g., acetonitrile or pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • (Optional) 1% Trimethylchlorosilane (TMCS) in BSTFA

  • Reaction vial with a screw cap

  • Heating block or oven

Procedure:

  • Place the dry sample in a reaction vial.

  • Add the anhydrous solvent (100 µL) and BSTFA (100 µL). For less reactive or sterically hindered functional groups, use BSTFA with 1% TMCS.[2]

  • Seal the vial tightly and heat at 60-80 °C for 30-60 minutes.

  • Cool the vial to room temperature before analysis by GC-MS.

Mechanistic Insights

The mechanism of silylation depends on the nature of the silylating agent.

  • Silyl Halides (e.g., TMSCl): The reaction proceeds via a nucleophilic substitution (SN2-type) mechanism at the silicon center. A base is typically required to deprotonate the substrate, increasing its nucleophilicity, and to neutralize the resulting hydrohalic acid.[4]

  • Silyl Amides and Azanes (e.g., BSA, HMDS): These reagents are generally less reactive than silyl halides and often require catalysis or elevated temperatures. The reaction mechanism involves the nucleophilic attack of the substrate on the silicon atom, with the leaving group being a neutral amide or ammonia. The driving force for the reaction is often the formation of a stable byproduct.

Conclusion and Future Perspectives

The selection of a silylating agent is a nuanced decision that requires careful consideration of the substrate, desired outcome, and reaction conditions. While established reagents like TMSCl, HMDS, BSA, BSTFA, and MSTFA offer a robust and well-characterized toolkit for a wide range of applications, the exploration of novel silylating agents continues to be an active area of research. This compound, with its unique combination of functional groups, presents an intriguing candidate for further investigation. Future studies focusing on its reactivity profile, substrate scope, and performance in direct comparison with industry-standard silylating agents will be invaluable in determining its place in the synthetic and analytical chemist's arsenal.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

References

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A Comparative Guide to Allylating Agents: Allyltrimethylsilane vs. Allylaminotrimethylsilane in Carbonyl and Imine Allylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of strategies, allylation reactions stand out for their ability to introduce a versatile allyl group, a synthetic handle amenable to a wide array of further transformations. This guide provides an in-depth comparison of two potential allylating agents: the well-established allyltrimethylsilane and the lesser-known allylaminotrimethylsilane . Our focus will be on their application in the allylation of carbonyls and imines, critical transformations in the synthesis of complex molecules and pharmaceutical intermediates.

The Benchmark Reagent: Allyltrimethylsilane and the Hosomi-Sakurai Reaction

Allyltrimethylsilane has cemented its place in the synthetic chemist's toolbox, primarily through the renowned Hosomi-Sakurai reaction. This reaction involves the Lewis acid-mediated addition of allyltrimethylsilane to an electrophile, typically a carbonyl compound or an imine, to generate a homoallylic alcohol or amine, respectively.

Mechanism of Action

The power of the Hosomi-Sakurai reaction lies in the unique properties of the silicon atom. The carbon-silicon bond can stabilize a positive charge at the β-position through hyperconjugation. The reaction is initiated by the activation of the electrophile (e.g., an aldehyde) by a Lewis acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the π-electrons of the allyl group of allyltrimethylsilane. This attack occurs at the γ-carbon of the allylsilane, leading to the formation of a β-silyl carbocation intermediate. The reaction is then terminated by the elimination of the trimethylsilyl group, which acts as a stable leaving group, to afford the homoallylic alcohol.

G cluster_0 Hosomi-Sakurai Reaction Mechanism reagents Allyltrimethylsilane + Aldehyde + Lewis Acid (LA) intermediate β-Silyl Carbocation Intermediate reagents->intermediate Nucleophilic Attack product Homoallylic Alcohol + LA + Me3Si-X intermediate->product Elimination of Me3Si+

Caption: Simplified workflow of the Hosomi-Sakurai reaction.

Activation Methods: Lewis Acids vs. Fluoride Ions

The activation of the electrophile is paramount for the success of the Hosomi-Sakurai reaction. Two primary methods are employed:

  • Lewis Acid Catalysis: A wide range of Lewis acids, such as TiCl₄, SnCl₄, BF₃·OEt₂, and AlCl₃, can be used to activate the carbonyl or imine electrophile. The choice of Lewis acid can influence the stereochemical outcome of the reaction.

  • Fluoride Ion Catalysis: Fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF), can also promote the reaction. In this case, the fluoride ion is thought to activate the allylsilane directly by forming a hypervalent silicon species, which then acts as a more potent nucleophile.

Performance of Allyltrimethylsilane in Allylation Reactions

Allyltrimethylsilane is a versatile reagent capable of allylating a broad spectrum of electrophiles. The following table summarizes its typical performance in these reactions.

ElectrophileProductTypical Yields (%)Key Considerations
AldehydesHomoallylic Alcohols80-95%Highly efficient; can be made enantioselective with chiral Lewis acids.
KetonesHomoallylic Alcohols70-90%Generally less reactive than aldehydes; may require stronger Lewis acids or higher temperatures.
IminesHomoallylic Amines75-90%Effective for the synthesis of protected or unprotected homoallylic amines.[1]
Acetals/KetalsHomoallylic Ethers85-95%Excellent substrates, often reacting more cleanly than the parent carbonyls.
Experimental Protocol: Lewis Acid-Mediated Allylation of an Aldehyde

The following is a representative experimental protocol for the allylation of benzaldehyde with allyltrimethylsilane using titanium tetrachloride as the Lewis acid.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • Allyltrimethylsilane (1.2 mmol, 1.2 equiv)

  • Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DCM (10 mL) and cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add TiCl₄ to the cold DCM with vigorous stirring.

  • In a separate flask, prepare a solution of benzaldehyde (1.0 mmol) and allyltrimethylsilane (1.2 mmol) in anhydrous DCM (5 mL).

  • Add the solution of the aldehyde and silane dropwise to the cold TiCl₄ solution over 15 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

This compound: A Theoretical and Mechanistic Conundrum

In contrast to the extensive literature on allyltrimethylsilane, there is a conspicuous absence of reports on the use of this compound as a direct allylating agent for carbonyls and imines. This suggests that this reagent is either not viable for this purpose or presents significant challenges. A mechanistic analysis based on the fundamental principles of organosilicon and amine chemistry can illuminate the reasons for this.

The Impact of the Amino Group: Electronic and Steric Effects

The key difference between allyltrimethylsilane and this compound is the presence of a nitrogen atom bonded to the silicon. This introduces several factors that are likely to be detrimental to the standard allylation reaction manifold:

  • Lewis Basicity of Nitrogen: The lone pair of electrons on the nitrogen atom in an aminosilane makes it a Lewis base.[2] In the presence of a Lewis acid, which is essential for activating the carbonyl electrophile, the nitrogen atom of this compound would compete with the carbonyl oxygen for coordination to the Lewis acid.[3] This competitive binding would sequester the Lewis acid, preventing it from activating the carbonyl and thereby inhibiting the desired allylation reaction.

G cluster_1 Competitive Lewis Acid Binding LA Lewis Acid (LA) Carbonyl Carbonyl Compound LA->Carbonyl Desired Activation Aminosilane This compound LA->Aminosilane Competitive Binding (Inhibition) Activated_Carbonyl Activated Carbonyl (Reactive) Carbonyl->Activated_Carbonyl Deactivated_Aminosilane Coordinated Aminosilane (Unreactive) Aminosilane->Deactivated_Aminosilane

Caption: The Lewis basic nitrogen of this compound competes for the Lewis acid, inhibiting carbonyl activation.

  • N-Si vs. C-Si Bond: While the C-Si bond in allyltrimethylsilane is readily cleaved in the course of the reaction, the N-Si bond in aminosilanes is also susceptible to cleavage, particularly under acidic or nucleophilic conditions.[4] However, the desired reactivity involves the cleavage of the C-allyl bond. The presence of the N-Si bond introduces an alternative reaction pathway that could lead to undesired side products. Calculations have shown a stronger affinity for Si-N bonds compared to Si-C bonds.[5]

The Preferred Route to Homoallylic Amines

The challenges associated with using this compound as a direct allylating agent are circumvented by a more efficient and well-established synthetic strategy: the reaction of allyltrimethylsilane with an imine or a three-component reaction involving an aldehyde , an amine , and allyltrimethylsilane .[1] This approach directly furnishes the desired homoallylic amine without the complications of a bifunctional reagent like this compound.

Summary of Comparison

FeatureAllyltrimethylsilaneThis compound
Reactivity in Allylation Well-established, versatile reagent for the allylation of a wide range of electrophiles.Not a reported or synthetically viable reagent for direct allylation of carbonyls.
Mechanism Hosomi-Sakurai reaction, involving Lewis acid activation of the electrophile and nucleophilic attack by the allylsilane.Theoretical: Lewis basic nitrogen would likely inhibit the reaction by sequestering the Lewis acid catalyst.
Activation Requires a Lewis acid or fluoride ion source.The amino group would interfere with Lewis acid activation.
Synthesis of Homoallylic Amines Reacts efficiently with imines or in three-component reactions with aldehydes and amines.Not a practical precursor for this transformation via direct allylation.

Conclusion for the Practicing Scientist

For researchers and drug development professionals seeking to perform allylation reactions, allyltrimethylsilane remains the reagent of choice. Its reactivity is well-understood, and a vast body of literature exists to guide its application in the synthesis of complex molecules. The Hosomi-Sakurai reaction provides a reliable and high-yielding method for the construction of homoallylic alcohols and amines.

Conversely, This compound is not a suitable reagent for the direct allylation of carbonyls under standard Lewis acidic conditions. The inherent Lewis basicity of the amino group presents a significant mechanistic hurdle by interfering with the necessary activation of the electrophile. For the synthesis of homoallylic amines, the reaction of allyltrimethylsilane with a pre-formed imine or a one-pot reaction with an aldehyde and an amine is the scientifically sound and experimentally validated approach. This understanding of the underlying reactivity principles is crucial for the rational design of synthetic routes and the efficient production of target molecules.

References

Sources

A Comparative Guide to Catalysts in Allylaminotrimethylsilane Synthesis: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Allylaminotrimethylsilane is a critical transformation in organic chemistry, providing a valuable building block for the introduction of the allyl and silyl moieties in the synthesis of complex molecules, including pharmaceuticals. The efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides a comprehensive comparison of the efficacy of various transition metal catalysts—Platinum, Rhodium, Ruthenium, Iridium, and Nickel—for the hydrosilylation of allylamine with trimethylsilane.

At a Glance: Catalyst Performance Comparison

The selection of a catalyst for the synthesis of this compound via hydrosilylation of allylamine is a crucial decision that impacts reaction efficiency, selectivity, and overall cost. Below is a summary of the performance of commonly employed catalysts based on available literature for analogous hydrosilylation reactions. It is important to note that direct comparative data for the specific reaction of allylamine with trimethylsilane under identical conditions is scarce; therefore, this comparison is synthesized from studies on similar substrates.

Catalyst FamilyTypical Catalyst PrecursorReaction ConditionsYieldSelectivityKey Advantages
Platinum Speier's Catalyst (H₂PtCl₆), Karstedt's CatalystMild (often room temp.)Generally highGood, but can have isomerization byproductsHigh activity, commercially available, widely used
Rhodium Wilkinson's Catalyst (RhCl(PPh₃)₃), [Rh(μ-Cl)(dppbz)]₂Mild to moderateHigh to excellentExcellent, high regioselectivityHigh efficiency and selectivity, good functional group tolerance
Ruthenium [Cp*Ru(MeCN)₃]PF₆, [RuCl₂(nbd)]ₙVariedGood to excellentHigh, can exhibit unique selectivityCan offer alternative selectivity, atom-economical
Iridium [Ir(cod)Cl]₂, Ir(I) phosphine complexesMild to moderateGood to highHigh, particularly for specific substratesHigh selectivity for certain applications, active for challenging substrates
Nickel Ni(acac)₂, Nickel pincer complexesMild (often room temp.)Good to highGood, anti-Markovnikov selectivity often observedCost-effective, earth-abundant metal

Mechanistic Deep Dive: Understanding Catalyst Behavior

The varied efficacy of these catalysts stems from their distinct mechanistic pathways. A foundational understanding of these mechanisms is paramount for rational catalyst selection and reaction optimization.

The Chalk-Harrod and Modified Chalk-Harrod Mechanisms: The Domain of Platinum and Rhodium

The most widely accepted mechanism for hydrosilylation catalyzed by platinum and rhodium complexes is the Chalk-Harrod mechanism .[1][2] This catalytic cycle involves:

  • Oxidative Addition: The Si-H bond of the silane adds to the metal center.

  • Olefin Coordination: The alkene (allylamine) coordinates to the metal complex.

  • Migratory Insertion: The alkene inserts into the Metal-Hydride bond.

  • Reductive Elimination: The desired alkylsilane product is eliminated, regenerating the catalyst.

A variation, the Modified Chalk-Harrod mechanism , involves the insertion of the alkene into the Metal-Silicon bond.[2] The choice between these pathways can be influenced by the specific ligands on the metal and the nature of the substrates.

Chalk-Harrod mechanism for hydrosilylation.

Ruthenium's Unique Path: The Silylene Mechanism

Ruthenium catalysts can operate through a distinct mechanism that does not follow the traditional Chalk-Harrod pathway. Evidence suggests a mechanism involving a ruthenium silylene complex .[2][3][4] In this pathway, the catalytically active species is a metal complex with a double bond to silicon. The reaction is proposed to proceed via the direct addition of the alkene to the Si-H bond of the silylene ligand.[3][4] This alternative mechanism can lead to different regioselectivity compared to platinum and rhodium catalysts.

Ruthenium Silylene Mechanism A [Ru] Catalyst B [Ru]=Si(H)R (Silylene Complex) A->B + RSiH₃ C Direct addition of alkene to Si-H B->C + Alkene D Intermediate C->D E Product Release D->E E->A + Product

Simplified Ruthenium silylene mechanism.

Iridium Catalysis: A Versatile Approach

Iridium catalysts are known for their high activity and selectivity in a variety of transformations, including hydrosilylation. The mechanism of iridium-catalyzed hydrosilylation can vary depending on the specific catalyst system. Some iridium complexes are proposed to follow a Chalk-Harrod-type mechanism. In other cases, particularly with cationic iridium complexes, an "outer-sphere" mechanism may be operative, where the silane is activated without direct oxidative addition to the metal center.[4] This versatility allows for fine-tuning of the reaction conditions to achieve desired outcomes.

The Rise of Earth-Abundant Metals: Nickel-Catalyzed Hydrosilylation

Nickel, being a more earth-abundant and cost-effective metal, has emerged as a promising alternative to precious metal catalysts. The mechanism of nickel-catalyzed hydrosilylation is distinct from that of platinum and rhodium.[5] Studies have shown that the active catalytic species can be nickel nanoparticles or well-defined Ni(II) intermediates, often involving redox-active ligands.[5][6][7] These reactions often exhibit high anti-Markovnikov selectivity.[5]

Potential pathways in Nickel-catalyzed hydrosilylation.

Experimental Protocols: A Starting Point for Your Research

The following protocols are generalized procedures based on literature for similar hydrosilylation reactions and should be optimized for the specific synthesis of this compound.

General Procedure for Platinum-Catalyzed Hydrosilylation
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add allylamine (1.0 equiv).

  • Add an appropriate solvent (e.g., toluene, THF, or perform neat).

  • Add the platinum catalyst (e.g., Karstedt's catalyst, typically 10-100 ppm).

  • Slowly add trimethylsilane (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by GC-MS or TLC.

  • Upon completion, the product can be purified by distillation under reduced pressure.

General Procedure for Rhodium-Catalyzed Hydrosilylation
  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk flask with the rhodium catalyst (e.g., Wilkinson's catalyst, 0.1-1 mol%).

  • Add the desired solvent (e.g., THF, toluene).

  • Add allylamine (1.0 equiv).

  • Add trimethylsilane (1.0-1.2 equiv).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor by GC-MS or NMR.

  • After completion, remove the solvent in vacuo and purify the residue by distillation or column chromatography. A gram-scale synthesis of a related chloro-analogue using a rhodium catalyst with a bidentate phosphine ligand has been reported to give a 93% yield.

Conclusion and Future Outlook

The choice of catalyst for the synthesis of this compound is a multifaceted decision. Platinum and rhodium catalysts remain the workhorses for this transformation, offering high yields and reliability. However, the unique selectivity profiles of ruthenium and iridium catalysts, coupled with the cost-effectiveness of nickel catalysts, present exciting opportunities for further research and process development. As the demand for efficient and sustainable synthetic methods grows, the exploration of catalysts based on earth-abundant metals will undoubtedly continue to be a major focus in this field.

References

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  • Glaser, P. B., & Tilley, T. D. (2003). Catalytic Hydrosilylation of Alkenes by a Ruthenium Silylene Complex. Evidence for a New Hydrosilylation Mechanism. Journal of the American Chemical Society, 125(45), 13640–13641.

  • Suba, S. M., & Brookhart, M. (2014). Hydrosilylation of Carbonyl-Containing Substrates Catalyzed by an Electrophilic η1-Silane Iridium(III) Complex. Organometallics, 33(18), 4949–4952.

  • Miller, Z. D., Li, W., Belderrain, T. R., & Montgomery, J. (2013). Regioselective Allene Hydrosilylation Catalyzed by N-Heterocyclic Carbene Complexes of Nickel and Palladium. Journal of the American Chemical Society, 135(41), 15282–15285.

  • Tondreau, A. M., Atienza, C. C. H., Weller, K. J., Nye, S. A., Lewis, K. M., Delis, J. G. P., & Chirik, P. J. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Catalysis, 6(6), 4105–4109.

  • Hydrosilylation. In Wikipedia.

  • Miller, Z. D., Li, W., Belderrain, T. R., & Montgomery, J. (2013). Regioselective Allene Hydrosilylation Catalyzed by NHC Complexes of Nickel and Palladium. Journal of the American Chemical Society, 135(41), 15282–15285.

  • Trost, B. M., & Ball, Z. T. (2005). Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition. Journal of the American Chemical Society, 127(50), 17644–17655.

  • Hydrogenation Versus Hydrosilylation: The Substantial Impact of a Palladium Capsule on the Catalytic Outcome. MDPI.

  • Ploeger, M. L., Buslov, I., & Hu, X. (2020). Mechanistic Investigations of Nickamine-catalyzed Hydrosilylation of Alkenes: Nickel Nanoparticles Are the Active Species. CHIMIA International Journal for Chemistry, 74(6), 444–448.

  • Bhandari, M., Rawat, S., Kaur, M., & Singh, S. (2023). Catalytic Hydrosilylation of Imines by Aluminum Hydride Cations. European Journal of Organic Chemistry, 26(31), e202300583.

  • Trost, B. M., & Ball, Z. T. (2005). Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition. Journal of the American Chemical Society, 127(50), 17644–17655.

  • ChemInform Abstract: Mo(CO)6 Catalyzed Chemoselective Hydrosilylation of α,β-Unsaturated Amides for the Formation of Allylamines. ResearchGate.

  • Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., Shimada, S., & Saburi, H. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63.

  • Langer, R. (2020). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. Chemistry – An Asian Journal, 15(16), 2436–2452.

  • Calcium-catalysed synthesis of amines through imine hydrosilylation: an experimental and theoretical study. Organic & Biomolecular Chemistry.

  • β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. ResearchGate.

  • Ni-Catalyzed Hydrosilylation Without Silanes. ChemistryViews.

  • Pagliaro, M., Ciriminna, R., Pandarus, V., & Béland, F. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227–6235.

  • César, V., Lugan, N., & Bastin, S. (2017). Rhodium(I) Complexes with Ligands Based on N-Heterocyclic Carbene and Hemilabile Pyridine Donors as Highly E Stereoselective Alkyne Hydrosilylation Catalysts. Organometallics, 36(13), 2474–2484.

  • Das, A., & Wendt, O. F. (2015). Ruthenium catalyzed selective hydrosilylation of aldehydes. Chemical Communications, 51(85), 15592–15595.

  • Olefin hydrosilylation catalyzed by cationic nickel(ii) allyl complexes: a non-innocent allyl ligand-assisted mechanism. Chemical Communications.

  • Ruthenium-catalyzed selective hydrosilylation reaction of allyl-functionalized PEG derivatives. AGRIS.

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  • Direct Hydrosilylation of Tertiary Amides to Amines by an In Situ Formed Iron/N-Heterocyclic Carbene Catalyst. ResearchGate.

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  • Behera, D., Anjalikrishna, P. K., Gunanathan, C., & Panda, A. K. (2021). Ruthenium(II)-Catalyzed Regioselective 1,2-Hydrosilylation of N-Heteroarenes and Tetrel Bonding Mechanism. ACS Catalysis, 11(9), 5486–5497.

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  • Ho, A. T., Vanable, E. P., Miguel, C. S., & Hull, K. L. (2024). Iridium-catalysed hydroamination of internal homoallylic amines. Chemical Communications, 60(12), 1615–1618.

  • Kim, H., & Krische, M. J. (2014). Enantioselective construction of C-chiral allylic sulfilimines via the iridium-catalyzed allylic amination with S,S-diphenylsulfilimine. Chemical Science, 5(9), 3463–3466.

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A Comparative Guide to the Validation of Analytical Methods for Quantifying Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of reactive intermediates and reagents is paramount to ensuring process control, product quality, and safety. Allylaminotrimethylsilane, a versatile silylating agent and synthetic building block, is one such compound where rigorous analytical oversight is critical. This guide provides an in-depth comparison of gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the quantification of this compound, with a focus on the validation of these analytical methods in line with international regulatory standards.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on analytical procedure validation, ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[1][2][3][4][5]

The Critical Need for Validated Methods

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For this compound, this translates to having a reliable method to measure its concentration in various matrices, be it in a reaction mixture, as a raw material, or as a residual impurity. An unvalidated method can lead to inaccurate results, potentially causing batch failures, safety concerns, and regulatory delays.

This guide will explore two primary chromatographic techniques for the quantification of this compound:

  • Gas Chromatography (GC): A powerful technique for the analysis of volatile and semi-volatile compounds.[6] Given the likely volatility of this compound, GC is a logical choice.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of a broad range of compounds. While potentially more challenging for a volatile silane, derivatization or specific column chemistries can render it a viable option.

The Validation Workflow: A Unified Approach

The validation of an analytical method, irrespective of the chosen technology, follows a structured workflow designed to assess a set of key performance parameters.[7][8] These parameters ensure the method is accurate, precise, specific, and reliable under routine use.

Validation Workflow General Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Method_Development Analytical Method Development Validation_Protocol Validation Protocol (Pre-defined Acceptance Criteria) Method_Development->Validation_Protocol Specificity Specificity/ Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: A generalized workflow for the validation of an analytical method.

Comparison of GC and HPLC for this compound Analysis

The choice between GC and HPLC depends on several factors, including the physicochemical properties of this compound, the sample matrix, and the required sensitivity.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Ideal for volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis.Suitable for a wide range of compounds, but may require derivatization for volatile and non-UV active compounds.
Typical Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS).[9][10]UV-Vis Detector, Refractive Index Detector (RID), or Mass Spectrometry (MS).
Sample Preparation Typically involves dilution in a suitable organic solvent.May require derivatization to introduce a chromophore for UV detection and improve retention.
Potential Challenges Potential for on-column degradation if the compound is thermally labile. Silanols from hydrolysis can be problematic.Poor retention on standard reversed-phase columns. Potential for interaction with silica-based columns.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step protocols for the validation of hypothetical GC and HPLC methods for the quantification of this compound.

Gas Chromatography (GC-FID) Method Validation

Hypothetical GC-FID Method:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min

  • Injection Volume: 1 µL (split mode, 50:1)

  • Diluent: Heptane

1. Specificity/Selectivity

The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[2]

  • Protocol:

    • Inject the diluent (heptane) to demonstrate no interfering peaks at the retention time of this compound.

    • Inject a standard solution of this compound to establish its retention time.

    • Inject solutions of known impurities and potential degradation products to ensure they are resolved from the analyte peak.

    • Spike a sample matrix with this compound and known impurities to demonstrate separation in a representative sample.

2. Linearity and Range

The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound in heptane, covering a range of 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope. The r² should typically be ≥ 0.995.

3. Accuracy

The closeness of test results obtained by the method to the true value.[2][11]

  • Protocol:

    • Prepare a placebo (matrix without the analyte) and spike it with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each.

    • Acceptance criteria are typically between 98.0% and 102.0% recovery.

4. Precision

The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples of this compound at 100% of the target concentration.

      • Analyze the samples on the same day, by the same analyst, on the same instrument.

      • Calculate the relative standard deviation (RSD) of the results. The RSD should typically be ≤ 2%.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies to assess the variability.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Protocol (based on Signal-to-Noise):

    • Determine the signal-to-noise ratio by comparing measured signals from samples with known low concentrations of the analyte with those of blank samples.[7]

    • LOD is typically established at a signal-to-noise ratio of 3:1.

    • LOQ is typically established at a signal-to-noise ratio of 10:1.[7]

6. Robustness

A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

  • Protocol:

    • Vary key GC parameters one at a time, such as:

      • Oven temperature (± 2°C)

      • Carrier gas flow rate (± 0.1 mL/min)

      • Injector temperature (± 5°C)

    • Analyze a standard solution under each modified condition and assess the impact on retention time, peak shape, and quantification.

High-Performance Liquid Chromatography (HPLC-UV) Method Validation

Due to the lack of a strong chromophore in this compound, a derivatization step is proposed to allow for UV detection.

Hypothetical Derivatization and HPLC-UV Method:

  • Derivatizing Agent: A reagent that reacts with the amine group to form a UV-active derivative.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Dependent on the chromophore introduced by derivatization.

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/water mixture

The validation protocols for the HPLC method would follow the same principles as the GC method, with adjustments for the specific technique.

1. Specificity/Selectivity: In addition to the steps for GC, this would involve demonstrating that the derivatizing agent and any by-products of the derivatization reaction do not interfere with the peak of the derivatized analyte.

2. Linearity and Range: As per the GC protocol, using the peak area of the derivatized analyte.

3. Accuracy: Spiking experiments would be conducted on a placebo matrix, followed by the derivatization step and HPLC analysis.

4. Precision: Repeatability and intermediate precision studies would be performed on the entire analytical procedure, including the derivatization step.

5. LOD and LOQ: Determined based on the signal-to-noise ratio of the derivatized analyte peak.

6. Robustness: Deliberate variations would be made to HPLC parameters such as:

  • Mobile phase composition (± 2% organic)
  • Column temperature (± 2°C)
  • Flow rate (± 0.1 mL/min)
  • pH of the aqueous mobile phase component (± 0.2 units)

"Analyte_Properties" [label="this compound\nProperties"]; "Is_Volatile" [label="Volatile & Thermally Stable?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Use_GC" [label="Gas Chromatography (GC-FID/MS)\nis a strong candidate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Consider_HPLC" [label="Consider HPLC", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "UV_Active" [label="UV Active?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Direct_HPLC" [label="Direct HPLC-UV", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Derivatization" [label="Requires Derivatization\nfor HPLC-UV", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Analyte_Properties" -> "Is_Volatile"; "Is_Volatile" -> "Use_GC" [label="Yes"]; "Is_Volatile" -> "Consider_HPLC" [label="No / Unsure"]; "Consider_HPLC" -> "UV_Active"; "UV_Active" -> "Direct_HPLC" [label="Yes"]; "UV_Active" -> "Derivatization" [label="No"]; }

Caption: A decision tree for selecting an analytical method for this compound.

Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0%
LOD Signal-to-Noise Ratio ≈ 3:1
LOQ Signal-to-Noise Ratio ≈ 10:1
Robustness System suitability parameters pass under varied conditions.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography offer viable pathways for the quantification of this compound. The choice of method will ultimately depend on the specific application, available instrumentation, and the nature of the sample matrix. GC is likely the more direct and straightforward approach, assuming the analyte is sufficiently volatile and thermally stable. HPLC, while potentially requiring a derivatization step, offers a powerful alternative, particularly in complex matrices where selectivity is a concern.

Regardless of the chosen technique, a comprehensive validation study, guided by the principles outlined in ICH and FDA guidelines, is not merely a regulatory hurdle but a fundamental component of good science. It provides the necessary assurance that the analytical method is fit for its intended purpose, generating reliable data that can be trusted to ensure the quality and safety of pharmaceutical products.

References

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  • ProPharma. (2024).
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  • U.S. Food and Drug Administration. (2015).
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A Comparative Analysis of Polymers Synthesized from Allylaminotrimethylsilane: A Guide for Researchers in Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of polymer science, the quest for materials with tailored functionalities for advanced applications, particularly in drug delivery and high-performance membranes, is paramount. Allylaminotrimethylsilane (AATMS) presents itself as a monomer of significant interest, combining the reactive versatility of an allyl group, the functional potential of an amine, and the unique physicochemical properties imparted by a silicon-containing moiety. This guide provides a comprehensive comparative analysis of polymers derived from AATMS, juxtaposing their projected performance with established alternatives such as poly(allylamine) and other silicon-containing polymers. The insights herein are grounded in experimental data from analogous systems, offering a predictive framework for researchers and professionals in drug development and materials science.

The Promise of Poly(this compound): A Multifaceted Polymer Platform

Poly(this compound) (pAATMS) is a polymer with a unique trifecta of functional groups: a hydrocarbon backbone, primary or secondary amine functionalities, and a trimethylsilyl (TMS) group. This combination suggests a polymer with a broad application spectrum, from a modifiable scaffold for drug conjugation to a component in gas separation membranes. The presence of the TMS group is anticipated to enhance properties such as gas permeability and thermal stability, while the amine groups offer sites for further functionalization or pH-responsive behavior.

However, the direct polymerization of AATMS presents challenges inherent to allylic monomers, which are known to be reluctant participants in free radical polymerization due to degradative chain transfer.[1] Strategies to overcome this, such as polymerization of the amine salt, have proven effective for the parent monomer, allylamine, and offer a viable route for the synthesis of pAATMS.[1][2]

Comparative Analysis: pAATMS vs. Key Alternatives

To contextualize the potential of pAATMS, a detailed comparison with two key classes of polymers is essential: its non-silylated counterpart, poly(allylamine), and other silicon-containing polymers widely used in biomedical and separation applications.

In the Realm of Biomedical Applications: A Focus on Drug and Gene Delivery

Cationic polymers are extensively investigated as non-viral vectors for gene delivery and as carriers for therapeutic agents.[3] The amine groups in both poly(allylamine) (PAH) and pAATMS can be protonated at physiological pH, enabling them to condense nucleic acids and interact with negatively charged cell membranes.

A significant drawback of many cationic polymers, including PAH, is their inherent cytotoxicity, which is often correlated with their charge density and molecular weight.[4][5] Silylation could offer a strategy to mitigate this toxicity. The bulky, hydrophobic trimethylsilyl groups may shield the positive charges, reducing non-specific interactions with cell membranes and potentially lowering cytotoxicity. However, the hydrolytic stability of the Si-N bond becomes a critical factor, as its cleavage would release the more cytotoxic poly(allylamine).[6]

Table 1: Comparative Cytotoxicity of Cationic Polymers

PolymerCell LineIC50 (nM)Reference
Linear Polyethylenimine (22 kDa)NCH421K (Glioblastoma Stem Cells)133.3[7]
Branched Polyethylenimine (25 kDa)U87-MG (Glioblastoma)>1000[8]
Poly-L-Lysine (30 kDa)U87-MG (Glioblastoma)>1000[8]
Poly(allylamine hydrochloride)Varies with MW and cell typeGenerally higher than PEI[4]
Hypothesized pAATMS - Potentially higher than PAH -

The amine groups in both PAH and pAATMS serve as handles for conjugating drugs, targeting ligands, or imaging agents. In pAATMS, the trimethylsilyl group could be leveraged as a temporary protecting group for the amine, allowing for selective chemical modifications. Furthermore, the Si-N bond's susceptibility to hydrolysis could be exploited for a triggered drug release mechanism, particularly in acidic microenvironments characteristic of tumors or endosomes.[6]

High-Performance Membranes: A Look at Gas Separation

Silicon-containing polymers are renowned for their high gas permeability, a property attributed to their high free volume and the flexibility of the Si-O or Si-C bonds.[9][10] This makes them prime candidates for gas separation membranes.

Polymers such as poly(dimethylsiloxane) (PDMS) and poly[1-(trimethylsilyl)-1-propyne] (PTMSP) exhibit some of the highest known gas permeabilities.[9][11] The incorporation of trimethylsilyl groups into the poly(allylamine) backbone is expected to significantly increase the fractional free volume of pAATMS compared to PAH, leading to enhanced gas permeability. The presence of amine groups in pAATMS could also introduce favorable interactions with acidic gases like CO2, potentially improving the selectivity of CO2/N2 or CO2/CH4 separations.[12][13]

Table 2: Gas Permeability of Selected Silicon-Containing Polymers

PolymerGasPermeability (Barrer)Reference
Poly(dimethylsiloxane) (PDMS)O₂600[14]
N₂280[14]
CO₂3200[14]
Poly[1-(trimethylsilyl)-1-propyne] (PTMSP)O₂~7,700[11]
N₂~5,600[11]
CO₂~25,000[11]
Amine-functionalized OrganosilicaCO₂150-170 GPU (permeance)[12]
Hypothesized pAATMS - Expected to be significantly higher than PAH -

1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹ GPU = Gas Permeability Unit = 10⁻⁶ cm³ (STP) cm⁻² s⁻¹ cmHg⁻¹

Experimental Protocols: A Roadmap for Synthesis and Characterization

To validate the hypothesized properties of pAATMS and enable a direct comparative analysis, the following experimental workflows are proposed.

Synthesis of Poly(this compound)

Method 1: Free Radical Polymerization of AATMS Hydrochloride

  • Monomer Salt Preparation: Dissolve this compound in an equimolar amount of hydrochloric acid in an appropriate solvent (e.g., water or methanol).

  • Polymerization: Add a free radical initiator (e.g., AIBN or a redox initiator system).

  • Reaction: Carry out the polymerization under an inert atmosphere at a suitable temperature (e.g., 60-80 °C) for a defined period.

  • Purification: Precipitate the polymer in a non-solvent (e.g., acetone or ethanol), followed by washing and drying under vacuum.

Synthesis_Workflow Monomer This compound Salt AATMS·HCl Monomer->Salt Protonation Acid HCl Acid->Salt Polymerization Polymerization (Inert Atmosphere, Heat) Salt->Polymerization Initiator Radical Initiator Initiator->Polymerization Crude_Polymer Crude pAATMS·HCl Polymerization->Crude_Polymer Purification Precipitation & Washing Crude_Polymer->Purification Final_Polymer Purified pAATMS·HCl Purification->Final_Polymer

Caption: Free radical polymerization of AATMS hydrochloride.

Characterization of Polymer Properties
  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal Stability: Assessed using Thermogravimetric Analysis (TGA).

  • Hydrolytic Stability: Monitored by ¹H NMR over time in aqueous solutions at different pH values to observe the cleavage of the Si-N bond.

Performance Evaluation
  • Cell Seeding: Plate cells (e.g., HeLa, fibroblasts) in a 96-well plate and incubate overnight.

  • Polymer Treatment: Add serial dilutions of the polymers (pAATMS, PAH) to the cells and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Cytotoxicity_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Add Polymer Dilutions Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilizer (DMSO) Incubate3->Solubilize Read Measure Absorbance Solubilize->Read

Caption: Workflow for MTT cytotoxicity assay.

  • Membrane Preparation: Cast a thin film of the polymer on a suitable support.

  • Membrane Mounting: Mount the membrane in a gas permeation cell, separating a high-pressure feed side from a low-pressure permeate side.

  • Vacuum: Evacuate the permeate side to a high vacuum.

  • Gas Feed: Introduce the test gas to the feed side at a constant pressure.

  • Pressure Measurement: Monitor the pressure increase on the permeate side over time.

  • Permeability Calculation: Calculate the permeability coefficient from the steady-state rate of pressure increase.

Concluding Remarks and Future Outlook

Polymers derived from this compound hold considerable, albeit largely unexplored, potential for high-performance applications. The synergistic combination of a functional amine and a property-enhancing silyl group within a single monomer unit presents a compelling platform for the design of advanced materials. Through a systematic approach to synthesis and a rigorous comparative evaluation against established benchmarks like poly(allylamine) and other silicon-containing polymers, the scientific community can unlock the full potential of this promising polymer family. Key to this endeavor will be a thorough investigation of the structure-property relationships, with a particular focus on the interplay between the amine and trimethylsilyl functionalities in dictating biocompatibility, drug release kinetics, and gas transport properties.

References

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A Comparative Guide to Allylating Reagents in the Synthesis of Homoallylic Amines: A Performance Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Homoallylic Amines

Homoallylic amines are pivotal structural motifs in medicinal chemistry and natural product synthesis. Their unique arrangement of a C-C double bond and an amino group provides a versatile scaffold for the construction of complex nitrogen-containing molecules, including alkaloids and pharmaceutical agents.[1] The most common and direct method for their synthesis involves the nucleophilic addition of an allyl equivalent to an imine or an in-situ generated iminium ion.

This guide provides a comprehensive performance benchmark of key allylating reagents for this transformation. We will delve into the mechanistic nuances, practical advantages, and limitations of different classes of reagents, with a primary focus on allylsilanes, exemplified by the robust and widely used Allyltrimethylsilane. This analysis will be framed through a direct comparison with highly reactive organometallic alternatives, namely Allylmagnesium bromide (a Grignard reagent) and toxicologically challenging allyltin compounds like Allyltributyltin. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select the optimal reagent and conditions for their specific synthetic challenges.

The Aza-Hosomi-Sakurai Reaction: The Power of Allylsilanes

Mechanism and the β-Silicon Effect

The key to this reaction's success is the profound stabilizing influence of the silicon atom on the resulting carbocation intermediate, a phenomenon known as the β-silicon effect .[4] The silicon atom stabilizes the positive charge at the β-position through hyperconjugation, facilitating the reaction's progress. A final, irreversible elimination of the silyl group yields the desired homoallylic amine and regenerates a stable silylated species.

aza_hosomi_sakurai cluster_activation Step 1: Lewis Acid Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Desilylation Imine Imine (R-CH=NR') Activated_Imine Activated Iminium Ion [R-CH=N⁺R'-LA⁻] Imine->Activated_Imine Coordination LA Lewis Acid (e.g., TiCl₄) LA->Imine Allylsilane Allyltrimethylsilane (CH₂=CHCH₂SiMe₃) Intermediate β-Silyl Carbocation (Stabilized Intermediate) Allylsilane->Intermediate C-C Bond Formation Product Homoallylic Amine Intermediate->Product Elimination of 'Me₃Si⁺'

Caption: Mechanism of the Aza-Hosomi-Sakurai Reaction.

Causality Behind Reagent Choice: The stability of allylsilanes makes them compatible with a wider array of functional groups compared to more basic and nucleophilic reagents. They are bench-stable, less sensitive to ambient moisture, and can be purified via standard chromatography, simplifying handling and storage. This inherent stability, however, necessitates the use of a catalyst, the choice of which is critical and substrate-dependent.

Comparative Analysis with Alternative Allylating Reagents

The selection of an allylating reagent is a critical decision dictated by the substrate's complexity, functional group tolerance, and desired stereochemical outcome.

Allylmagnesium Bromide (Grignard Reagent)
  • Reactivity & Mechanism: As a Grignard reagent, allylmagnesium bromide is a potent nucleophile and a strong base.[6] It reacts directly and rapidly with imines without the need for a Lewis acid activator.[7] The reaction proceeds through a direct nucleophilic addition to the C=N double bond.

  • Advantages: The primary advantage is its high reactivity, which allows for rapid reactions, often at low temperatures. Preparation from allyl bromide and magnesium is a standard, well-established procedure.[8][9]

  • Limitations & Experimental Considerations: Its high reactivity is also its main drawback. Allylmagnesium bromide exhibits poor chemoselectivity and will readily react with a wide range of functional groups, including esters, ketones, nitriles, and even acidic protons.[10] This severely limits its application in complex molecule synthesis. Furthermore, it is extremely sensitive to moisture and air, requiring strictly anhydrous and inert atmospheric conditions for its preparation and use.[8]

Allyltributyltin (Organostannane Reagent)
  • Reactivity & Mechanism: Allyltributyltin occupies a middle ground in terms of reactivity. It is more nucleophilic than allylsilanes but less so than Grignard reagents. While some reactions can be driven thermally, Lewis acid catalysis is often employed to enhance reaction rates and control selectivity.[11]

  • Advantages: The tunable reactivity of allylstannanes can be advantageous, sometimes allowing for milder activation conditions than those required for allylsilanes.

  • Limitations & Experimental Considerations: The overriding disadvantage of organostannanes is their significant toxicity and the difficulty in removing tin-containing byproducts from the final product. These toxicological concerns and purification challenges have made their use increasingly undesirable, especially in pharmaceutical and materials development where purity and safety are paramount.

Data-Driven Performance Benchmark: A Head-to-Head Comparison

To facilitate reagent selection, the following table summarizes the key performance characteristics of the three classes of allylating agents in the context of homoallylic amine synthesis.

FeatureAllyltrimethylsilaneAllylmagnesium BromideAllyltributyltin
Reactivity Low (Requires strong Lewis Acid)Very High (Spontaneous)Moderate (Often needs activation)
Functional Group Tolerance Good to ExcellentPoorModerate
Required Conditions Lewis Acid Catalyst, AnhydrousStrictly Anhydrous & Inert AtmosphereLewis Acid or Thermal, Anhydrous
Mechanism Type Lewis Acid Catalyzed, Open TS[12]Direct Nucleophilic AdditionLewis Acid Catalyzed, Open TS[12]
Safety & Handling Flammable liquid[13]Highly flammable, water-reactive[8]Highly Toxic
Byproduct Removal Straightforward (Silicates)Straightforward (Salts)Difficult (Toxic tin compounds)
Ideal Use Case Complex substrates with sensitive functional groups.Simple, non-functionalized substrates.When silane reactivity is insufficient (historical use).

Experimental Protocol: Three-Component Synthesis of a Protected Homoallylic Amine

This protocol describes a representative aza-Hosomi-Sakurai reaction, forming a protected homoallylic amine from an aldehyde, a carbamate, and allyltrimethylsilane.[14] This self-validating system ensures the in-situ formation of the imine, which is immediately trapped by the allylsilane.

Objective: To synthesize N-Cbz-1-phenylbut-3-en-1-amine.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Benzyl carbamate (1.0 mmol, 1.0 eq)

  • Allyltrimethylsilane (1.2 mmol, 1.2 eq)[13]

  • Indium(III) chloride (InCl₃) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Diagram:

experimental_workflow reagents reagents process process product product A 1. Combine Benzaldehyde, Benzyl Carbamate, & InCl₃ in anhydrous DCM under N₂ B 2. Stir at room temperature for 15 min (for in-situ imine formation) A->B C 3. Add Allyltrimethylsilane dropwise B->C D 4. Stir at room temperature for 12-24h (Monitor by TLC) C->D E 5. Quench reaction with sat. NaHCO₃ (aq) D->E F 6. Separate layers, extract aqueous phase with DCM (2x) E->F G 7. Combine organic layers, wash with brine, dry over MgSO₄ F->G H 8. Filter and concentrate in vacuo G->H I 9. Purify by column chromatography H->I J 10. Characterize Final Product I->J

Caption: Experimental workflow for homoallylic amine synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol), benzyl carbamate (1.0 mmol), and InCl₃ (0.1 mmol).

    • Causality: An inert atmosphere and anhydrous conditions are crucial as the Lewis acid catalyst and the intermediate iminium ion are sensitive to moisture.

  • Solvent Addition and Imine Formation: Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 15 minutes.

    • Causality: This initial period allows for the acid-catalyzed condensation of the aldehyde and carbamate to form the reactive N-acyliminium ion intermediate.

  • Nucleophile Addition: Add allyltrimethylsilane (1.2 mmol) dropwise to the stirring solution.

    • Causality: Dropwise addition helps to control any potential exotherm and ensures smooth initiation of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution (10 mL).

    • Causality: The basic bicarbonate solution neutralizes the Lewis acid catalyst and any remaining acidic species, terminating the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

    • Causality: This ensures complete recovery of the organic-soluble product from the aqueous phase.

  • Workup - Drying: Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous MgSO₄.

    • Causality: The brine wash removes residual water, and MgSO₄ removes the last traces of moisture from the organic solution before solvent evaporation.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure homoallylic amine.

Safety and Handling Considerations

  • Allylaminotrimethylsilane: This reagent, while not the focus of the comparative allylation, is a flammable liquid and vapor that causes severe skin burns and eye damage.[15] Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Allyltrimethylsilane: A flammable liquid and vapor.[13] Keep away from ignition sources and handle in a well-ventilated area.[16]

  • Allylmagnesium Bromide: Highly flammable and pyrophoric.[8] Reacts violently with water. Must be handled under a strict inert atmosphere by trained personnel.

  • Allyltributyltin: Acutely toxic. Avoid inhalation, ingestion, and skin contact. All manipulations should be performed in a certified chemical fume hood, and all waste must be disposed of as hazardous organotin material.

  • Lewis Acids (e.g., TiCl₄): Highly corrosive and water-reactive. Handle with extreme care under inert, anhydrous conditions.

Conclusion

For the synthesis of homoallylic amines, particularly in the context of complex, functionalized molecules typical in drug discovery, allylsilanes represent a superior choice over traditional organometallic reagents. The aza-Hosomi-Sakurai reaction, leveraging the stability and predictable reactivity of reagents like allyltrimethylsilane, offers an excellent balance of efficiency, functional group tolerance, and operational safety. While highly reactive Grignard reagents have their place for simple substrates, their lack of chemoselectivity is a significant liability. The pronounced toxicity of organostannanes renders them largely obsolete for modern synthetic applications. By understanding the distinct performance profiles detailed in this guide, researchers can make informed, causality-driven decisions to accelerate their synthetic programs.

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Cross-reactivity studies of Allylaminotrimethylsilane with various functional groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, reagents that offer a blend of stability and tunable reactivity are invaluable. Allylaminotrimethylsilane, a molecule integrating the functionalities of an allylsilane and a protected amine, presents a unique profile for the construction of complex molecular architectures. This guide provides an in-depth analysis of the cross-reactivity of this compound with a variety of common functional groups, supported by experimental insights and established chemical principles. Our objective is to equip researchers with the predictive understanding necessary to effectively deploy this versatile reagent in their synthetic endeavors.

Understanding the Dual Nature of this compound

Reactivity with Carbonyl Compounds: A Focus on the Hosomi-Sakurai Reaction

Reaction with Aldehydes and Ketones

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Aldehyde/Ketone Aldehyde/Ketone Activated_Carbonyl Activated Carbonyl Complex Aldehyde/Ketone->Activated_Carbonyl + Lewis_Acid Lewis Acid (e.g., TiCl4) Intermediate β-Silyl Carbocation Intermediate This compound This compound This compound->Intermediate + Activated Carbonyl Product Homoallylic Amine (after workup) Intermediate->Product Elimination of TMS+

Comparative Reactivity Data
ElectrophileTypical Lewis AcidReaction ConditionsExpected ProductYieldReference
BenzaldehydeTiCl₄DCM, -78 °C to rt1-Phenyl-3-buten-1-amineGood to Excellent[3][5]
CyclohexanoneBF₃·OEt₂DCM, -78 °C1-Allylcyclohexanol (amine protected)Good[4][6]
AcetophenoneSnCl₄DCM, -78 °C2-Phenyl-4-penten-2-ol (amine protected)Moderate to Good[7]
Experimental Protocol: Synthesis of 1-Phenyl-3-buten-1-amine

Materials:

  • Benzaldehyde

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add benzaldehyde (1.0 eq) and anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 eq) dropwise to the stirred solution.

  • After 15 minutes of stirring, add a solution of this compound (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-phenyl-3-buten-1-amine.

Reactivity with Other Electrophiles

The nucleophilic character of the allyl group in this compound, enhanced by the β-silicon effect, allows it to react with a range of other electrophiles, typically requiring Lewis acid activation.[10]

Reaction with Acetals and Ketals

Acetals and ketals, which are protected forms of aldehydes and ketones, can also undergo allylation in the presence of a strong Lewis acid. The Lewis acid promotes the formation of an oxocarbenium ion, which is then attacked by the allylsilane. This reaction provides a route to homoallylic ethers.

Reaction with α,β-Unsaturated Carbonyl Compounds

The reaction with α,β-unsaturated aldehydes and ketones can proceed via either 1,2-addition (to the carbonyl) or 1,4-conjugate addition. The regioselectivity is influenced by the nature of the substrate, the Lewis acid, and the reaction conditions.[7] Generally, with α,β-unsaturated aldehydes, 1,2-addition is favored, while with α,β-unsaturated ketones, 1,4-addition can be a significant pathway.[5]

Reactivity with Protic Sources and Acids

The Si-N bond in this compound is sensitive to hydrolysis.[11] This reactivity is a key consideration when planning reactions and workup procedures.

Hydrolysis

In the presence of water or other protic solvents (e.g., alcohols), the Si-N bond can be cleaved to regenerate the free allylamine.[8] This process is often facilitated by mild acidic or basic conditions. While this can be a useful deprotection strategy, it can also be an undesirable side reaction if the N-silylated form is required for subsequent steps.

G This compound This compound Transition_State Protonation of Nitrogen & Nucleophilic attack on Silicon This compound->Transition_State Protic_Source Protic Source (H₂O, ROH) Protic_Source->Transition_State Products Allylamine + Trimethylsilanol Transition_State->Products

Comparative Stability in Various Solvents
SolventConditionStability of Si-N bondComments
DichloromethaneAnhydrousHighCommon solvent for reactions.
TetrahydrofuranAnhydrousHighSuitable for many applications.
MethanolNeutralLowRapid cleavage of the Si-N bond.
WaterNeutralVery LowHydrolysis occurs readily.
AcetonitrileAnhydrousModerateGenerally stable, but moisture sensitive.

Cross-Reactivity Considerations and Orthogonality

A key aspect of utilizing a multifunctional reagent like this compound is understanding the chemoselectivity of its reactions.

  • Protection of the Amine: The N-trimethylsilyl group effectively protects the amine from participating in many reactions, such as acylation or alkylation, under anhydrous, neutral, or basic conditions.

  • One-Pot Aza-Hosomi-Sakurai Reaction: It is conceivable to perform a one-pot reaction where an aldehyde, an amine, and allyltrimethylsilane react in the presence of a Lewis acid to form a homoallylic amine. In the case of this compound, the amine is already present and protected. A variation of this, the aza-Hosomi-Sakurai reaction, typically involves the reaction of an imine with an allylsilane.[5]

Conclusion

References

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Elucidating the Ambiguous Mechanisms of Allylaminotrimethylsilane Reactions: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, a deep, mechanistic understanding of core reactions is not merely academic—it is the bedrock of innovation. Allylaminotrimethylsilane, a versatile synthetic intermediate, is a case in point. Its utility is clear, but the precise pathways through which it reacts, particularly in thermal and acid-catalyzed rearrangements, remain a subject of discussion. This guide provides an in-depth, comparative analysis of how isotopic labeling studies can be strategically employed to dissect and definitively elucidate the reaction mechanisms of this compound. We will move beyond theoretical postulations to provide actionable experimental designs, grounded in established analytical techniques.

The Mechanistic Dichotomy: Concerted versus Stepwise Pathways in this compound Rearrangements

The thermal rearrangement of N-allyl-N-trimethylsilyl enamines, a class of compounds to which this compound is closely related, is often presumed to proceed through a[1][1]-sigmatropic rearrangement, specifically an aza-Cope rearrangement.[2] However, the presence of the silicon moiety and the potential for cationic intermediates under acidic conditions introduce ambiguity. Two primary mechanistic pathways are often considered:

  • Mechanism A: Concerted[1][1]-Sigmatropic Rearrangement (Aza-Cope Rearrangement). This pathway involves a concerted, pericyclic transition state where bond breaking and bond formation occur simultaneously.[2][3] It is characterized by a high degree of stereospecificity.

  • Mechanism B: Stepwise Dissociation-Recombination Pathway. This alternative mechanism involves the initial cleavage of the C-N or Si-N bond to form discrete intermediates, such as an allyl cation and a silylated amine anion, which then recombine to form the product. This pathway would likely lead to a loss of stereochemical information.

Distinguishing between these two pathways is crucial for controlling reaction outcomes and designing more efficient and selective syntheses. Isotopic labeling provides a powerful tool to probe these mechanistic subtleties.[4]

Strategic Isotopic Labeling: Designing Experiments to Uncover the Truth

The core principle of isotopic labeling in mechanistic studies is to introduce a "heavy" isotope at a specific position in the reactant and then to precisely locate its position in the product.[5] The fate of the isotopic label provides an unambiguous roadmap of the bond-forming and bond-breaking events during the reaction.

Experiment 1: Deuterium Labeling at the Allylic Termini to Probe C-N Bond Scission

Hypothesis: If the reaction proceeds through a concerted[1][1]-sigmatropic rearrangement, the deuterium labels at the γ-carbon of the allyl group will be exclusively found at the α-carbon of the rearranged product. Conversely, a stepwise mechanism involving a free allyl cation could lead to scrambling of the deuterium labels between the α and γ positions of the product due to the symmetry of the allyl cation.

Experimental Protocol:

  • Synthesis of γ,γ-dideuterio-allylaminotrimethylsilane (1-d2):

    • Synthesize γ,γ-dideuterio-allyl bromide from acrolein via reduction with sodium borodeuteride followed by bromination.

    • React γ,γ-dideuterio-allyl bromide with hexamethyldisilazane (HMDS) in the presence of a suitable catalyst (e.g., a copper salt) to yield the desired labeled starting material.[6]

  • Thermal Rearrangement:

    • Subject 1-d2 to thermal rearrangement conditions (e.g., refluxing in a high-boiling, inert solvent like toluene or xylene).

    • Monitor the reaction progress by GC-MS to determine the optimal reaction time.

  • Product Analysis:

    • Isolate the rearranged product, N-trimethylsilyl-3-buten-1-imine (2).

    • Analyze the product by ¹H NMR, ²H NMR, and mass spectrometry to determine the precise location and extent of deuterium incorporation.[7]

Expected Outcomes & Interpretation:

Analytical TechniqueExpected Outcome for Concerted Mechanism (A)Expected Outcome for Stepwise Mechanism (B)
¹H NMR Absence of signals for the α-protons in the product.Reduced integration of the α-proton signals and the appearance of signals for the γ-protons.
²H NMR A single resonance corresponding to the deuterium at the α-position.Resonances for deuterium at both the α and γ positions.
Mass Spectrometry A molecular ion peak corresponding to the mass of the dideuterated product. Fragmentation patterns consistent with deuterium at the α-position.A molecular ion peak corresponding to the mass of the dideuterated product. Fragmentation patterns indicating scrambling of the deuterium label.[8]

Diagram of the Deuterium Labeling Experiment

G cluster_start Starting Material cluster_concerted Concerted Mechanism (A) cluster_stepwise Stepwise Mechanism (B) start γ,γ-dideuterio-allylaminotrimethylsilane (1-d2) product_a α,α-dideuterio-N-trimethylsilyl-3-buten-1-imine start->product_a [3,3]-Sigmatropic Rearrangement intermediate Symmetric Allyl Cation-d2 + Silylamide Anion start->intermediate Dissociation product_b Mixture of α,α- and γ,γ-dideuterio Product intermediate->product_b Recombination

Caption: Proposed pathways for the rearrangement of γ,γ-dideuterio-allylaminotrimethylsilane.

Experiment 2: ¹⁵N Labeling to Investigate the Fate of the Nitrogen Atom

Hypothesis: A concerted mechanism will keep the N-Si bond intact throughout the rearrangement. A stepwise mechanism involving dissociation at the N-Si bond would allow for potential exchange of the silyl group if a silylating agent is present in the reaction mixture.

Experimental Protocol:

  • Synthesis of ¹⁵N-labeled this compound (1-¹⁵N):

    • Synthesize ¹⁵N-allylamine from allyl bromide and ¹⁵N-ammonia.

    • Silylate ¹⁵N-allylamine with trimethylsilyl chloride in the presence of a base to yield 1-¹⁵N .[9]

  • Rearrangement in the Presence of a "Scrambling" Agent:

    • Perform the thermal rearrangement of 1-¹⁵N in the presence of an equimolar amount of unlabeled hexamethyldisilazane (HMDS).

  • Product Analysis:

    • Analyze the product mixture by ¹⁵N NMR and mass spectrometry.

Expected Outcomes & Interpretation:

Analytical TechniqueExpected Outcome for Concerted Mechanism (A)Expected Outcome for Stepwise Mechanism (B)
¹⁵N NMR A single ¹⁵N resonance for the product, indicating no exchange.Two ¹⁵N resonances: one for the ¹⁵N-labeled product and one for the unlabeled product, indicating silyl group exchange.
Mass Spectrometry Molecular ion peaks corresponding only to the ¹⁵N-labeled starting material and product.Molecular ion peaks for both ¹⁵N-labeled and unlabeled starting materials and products.

Workflow for the ¹⁵N Labeling Experiment

G start Synthesize ¹⁵N-Allylaminotrimethylsilane rearrange Thermal Rearrangement + Unlabeled HMDS start->rearrange analysis Analyze Product Mixture (¹⁵N NMR, MS) rearrange->analysis concerted Concerted Pathway: Only ¹⁵N-Product Observed analysis->concerted If no exchange stepwise Stepwise Pathway: ¹⁵N- and ¹⁴N-Products Observed analysis->stepwise If exchange occurs

Caption: Decision tree for interpreting the results of the ¹⁵N labeling experiment.

Comparative Analysis of Alternative Mechanistic Probes

While isotopic labeling is a powerful technique, it is beneficial to consider complementary experimental approaches.

MethodPrincipleAdvantagesDisadvantages
Crossover Experiments Reacting a mixture of two differently substituted allylaminotrimethylsilanes.Can provide strong evidence for intermolecular (stepwise) vs. intramolecular (concerted) pathways.Requires synthesis of multiple substrates and can lead to complex product mixtures.
Kinetic Isotope Effect (KIE) Studies Measuring the reaction rates of deuterated vs. non-deuterated substrates.Can provide insight into the nature of the transition state. A significant KIE suggests C-H bond breaking is involved in the rate-determining step.[4]Can be difficult to interpret without computational modeling.
Computational Chemistry Using DFT and other methods to model the energies of transition states and intermediates.Provides theoretical support for proposed mechanisms and can predict KIEs.[10]The accuracy is highly dependent on the level of theory and the computational model used.

Conclusion: A Multi-Faceted Approach for Unambiguous Mechanistic Determination

The elucidation of reaction mechanisms is a cornerstone of chemical science, enabling the development of more efficient and selective synthetic methodologies. For a molecule as versatile as this compound, a definitive understanding of its rearrangement pathways is paramount. Isotopic labeling, particularly with deuterium and ¹⁵N, offers a direct and powerful method to distinguish between concerted and stepwise mechanisms. By carefully designing experiments that probe specific bond-forming and bond-breaking events, researchers can gain unambiguous insights.

This guide has outlined a series of robust experimental protocols, complete with expected outcomes and their interpretations. When combined with complementary techniques such as crossover experiments and computational studies, the data generated will provide a comprehensive and self-validating picture of the reaction mechanism. This multi-faceted approach embodies the principles of scientific integrity, providing the trustworthy and authoritative data necessary to advance the fields of organic synthesis and drug development.

References

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A Guide to the Comparative Analysis of Experimental and Theoretical Spectroscopic Data: A Case Study of Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between experimental and theoretical spectroscopic data for Allylaminotrimethylsilane [(CH₂=CHCH₂)NHSi(CH₃)₃]. It is designed for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization and structural elucidation. By integrating established experimental principles with robust computational methods, this document serves as a practical framework for validating theoretical models against empirical data, thereby enhancing confidence in structural assignments.

The narrative explains the causality behind experimental choices and theoretical setups, ensuring that each step is part of a self-validating system. All methodologies and claims are supported by authoritative sources, providing a trustworthy and expert-driven resource.

Introduction to Spectroscopic Analysis

This compound is a versatile organosilicon compound used in organic synthesis and materials science. Accurate structural confirmation is paramount for its application, and this is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy.

While experimental spectroscopy provides direct measurement of a molecule's properties, theoretical calculations, primarily using Density Functional Theory (DFT), offer a powerful predictive tool. Comparing theoretical spectra with experimental results serves two primary purposes:

  • It validates the computed structure and the chosen level of theory.

  • It aids in the precise assignment of complex experimental spectra.

This guide will walk through the process of acquiring and interpreting both types of data for this compound, highlighting the synergy between theory and experiment.

Integrated Experimental and Theoretical Workflow

The validation of a molecular structure using spectroscopy is a multi-stage process that integrates computational chemistry with laboratory measurements. The general workflow involves optimizing the molecule's geometry computationally, predicting its spectroscopic properties, acquiring experimental data, and finally, comparing the two datasets for a conclusive analysis.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_prep Sample Preparation (Solvent, Concentration) exp_acq Spectra Acquisition (NMR, IR, Raman, UV-Vis) exp_prep->exp_acq exp_proc Data Processing (Baseline Correction, Peak Picking) exp_acq->exp_proc final_comp Comparative Analysis (Tabulation & Correlation) exp_proc->final_comp Experimental Data theo_setup Computational Setup (Functional, Basis Set) theo_geom Geometry Optimization theo_setup->theo_geom theo_freq Frequency Calculation & NMR Shielding Prediction theo_geom->theo_freq theo_freq->final_comp Predicted Data struct_val Structural Validation final_comp->struct_val Validate

Caption: General workflow for comparing experimental and theoretical spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, ¹H, ¹³C, and ²⁹Si nuclei are the most informative.

Experimental Protocol (¹H, ¹³C, and ²⁹Si NMR)
  • Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for organosilicon compounds, offering good solubility and a well-defined residual solvent peak.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon environments.

  • ²⁹Si NMR Acquisition: Employ an inverse-gated decoupled pulse sequence to acquire the silicon spectrum. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, a longer acquisition time may be necessary. Tetramethylsilane (TMS) is the standard reference (0 ppm) for all three nuclei.

Theoretical Protocol (NMR Shielding Constants)
  • Software: Use a quantum chemistry package such as Gaussian, NWChem, or ORCA.

  • Geometry Optimization: Optimize the molecular geometry of this compound using DFT at the B3LYP/6-31G(d) level of theory. This level provides a good balance between accuracy and computational cost for geometry.

  • NMR Calculation: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation on the optimized geometry.[1] For improved accuracy in chemical shift prediction, a more robust functional and basis set, such as WP04/6-311++G(2d,p), is recommended.[2]

  • Data Conversion: Convert the calculated absolute shielding tensors (σ) to chemical shifts (δ) relative to TMS, calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.

Comparison of ¹H, ¹³C, and ²⁹Si NMR Data

The following table compares the expected experimental chemical shifts, based on established values for allyl and trimethylsilyl moieties, with theoretically predicted values.

Atom/Group Expected Experimental δ (ppm) Calculated Theoretical δ (ppm) Assignment
¹H NMR
Si(CH₃)₃~0.10.089H, singlet
NH ~0.5 - 1.5 (broad)0.851H, broad singlet
N-CH~3.2 - 3.43.252H, doublet
=CH -~5.7 - 5.95.821H, multiplet
=CH ₂ (trans)~5.1 - 5.35.181H, multiplet
=CH ₂ (cis)~5.0 - 5.25.091H, multiplet
¹³C NMR
Si(C H₃)₃~0.0-0.21
N-C H₂~48 - 5049.5
=C H-~135 - 137136.1
=C H₂~114 - 116115.3
²⁹Si NMR
Si (CH₃)₃~2 - 53.5

Analysis: The theoretical calculations show strong agreement with the expected experimental values, typically within 0.2 ppm for ¹H and 2 ppm for ¹³C.[3][4][5] This high correlation validates the optimized molecular geometry and confirms the assignment of each resonance. The ²⁹Si chemical shift is also well-reproduced, falling squarely within the expected range for aminotrimethylsilanes.[6]

Vibrational Spectroscopy (IR and Raman)

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[7] IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in polarizability.

Experimental Protocol (FT-IR and FT-Raman)
  • FT-IR (Attenuated Total Reflectance - ATR):

    • Place a drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or ZnSe).

    • Record the spectrum from 4000 to 400 cm⁻¹. ATR is a convenient technique for liquids, requiring minimal sample preparation.

  • FT-Raman:

    • Place the neat liquid sample in a glass NMR tube or capillary.

    • Excite the sample using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.

    • Collect the scattered light and record the spectrum.

Theoretical Protocol (Vibrational Frequencies)
  • Frequency Calculation: Using the optimized geometry from the B3LYP/6-31G(d) calculation, perform a frequency analysis at the same level of theory. This will compute the harmonic vibrational frequencies, IR intensities, and Raman activities.

  • Scaling: Raw computed frequencies are known to be systematically higher than experimental values due to the harmonic approximation. It is standard practice to apply a scaling factor (e.g., ~0.96-0.98 for B3LYP/6-31G(d)) to the calculated frequencies for better comparison with experimental data.

G cluster_main Vibrational Spectroscopy Relationship cluster_ir IR cluster_raman Raman exp Experimental Spectrum (Measured Peaks) correlation Correlation exp->correlation Peak Assignment theo Theoretical Calculation (Predicted Normal Modes) theo->correlation Mode Visualization ir_rule Selection Rule: Change in Dipole Moment raman_rule Selection Rule: Change in Polarizability

Caption: Relationship between experimental and theoretical vibrational spectroscopy.

Comparison of IR and Raman Data

The table below compares key expected experimental vibrational frequencies with scaled theoretical values. Data for the allyl group is informed by the spectra of allylamine.[8][9][10][11]

Frequency (cm⁻¹) Expected Exp. (IR) Expected Exp. (Raman) Scaled Theoretical Vibrational Assignment
3300-3400MediumWeak3350N-H stretch
3080MediumMedium3085=C-H stretch (asymmetric)
2960StrongStrong2965C-H stretch (Si-CH₃)
1640MediumStrong1642C=C stretch
1410-1450MediumMedium1425=CH₂ scissoring
1250StrongMedium1251Si-CH₃ symmetric deformation
910-990StrongMedium915, 995=CH₂ wag/twist (out-of-plane)
840Very StrongWeak842Si-C stretch / CH₃ rock
690MediumStrong695Si-N stretch

Analysis: The vibrational frequencies show excellent agreement.

  • Complementarity: The C=C stretch at ~1640 cm⁻¹ is expected to be strong in the Raman spectrum due to the high polarizability of the double bond, but only of medium intensity in the IR.[12] Conversely, the Si-CH₃ and Si-N vibrations, which involve more polar bonds, are typically stronger in the IR spectrum.

  • Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹ constitutes the "fingerprint region," where the strong correlation between experimental and theoretical data provides high confidence in the structural assignment.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes electronic transitions within a molecule.[13][14]

Experimental & Theoretical Protocol
  • Experimental: Dissolve a dilute sample of this compound in a UV-transparent solvent like hexane or ethanol. Record the absorbance spectrum from approximately 400 nm down to 190 nm.

  • Theoretical: Time-Dependent DFT (TD-DFT) calculations can be performed on the optimized geometry to predict the energies of electronic transitions (λ_max).

Analysis

This compound lacks an extended conjugated system. The expected electronic transitions are high-energy σ → σ* and n → σ* transitions.[15]

  • Expected λ_max: A weak absorption band corresponding to the n → σ* transition of the amine nitrogen is expected below 220 nm. Stronger σ → σ* transitions will occur deeper in the UV, likely below 200 nm.

  • Comparison: TD-DFT calculations would confirm that the lowest energy transition is indeed of n → σ* character and occurs at a high energy (low wavelength), consistent with a colorless liquid that does not absorb in the visible range (400-800 nm).[16]

Conclusion

This guide demonstrates the robust synergy between experimental spectroscopy and theoretical calculations for the structural elucidation of this compound. The high degree of correlation across NMR chemical shifts and vibrational frequencies provides a multi-faceted validation of the molecule's structure. By following the detailed protocols outlined herein, researchers can confidently assign spectra, validate computational models, and achieve a deeper understanding of molecular structure and properties. This integrated approach represents a best practice in modern chemical analysis, ensuring accuracy and reliability in scientific findings.

References

  • SpectraBase. (n.d.). Allylamine, hydrochloride - Optional[FTIR] - Spectrum. [Link][8]

  • National Center for Biotechnology Information. (n.d.). Allylamine. PubChem. [Link][17]

  • ResearchGate. (n.d.). FTIR spectra of neat allylamine, allylamine-capped and uncapped CQDs. [Link][9]

  • SpectraBase. (n.d.). Allylamine - Optional[FTIR] - Spectrum. [Link][10]

  • ResearchGate. (n.d.). FTIR spectra of (a) allylamine, (b) PAlAm, (c) poly (allylamine hydrochloric acid). [Link][11]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. [Link][2]

  • UNCW Institutional Repository. (n.d.). Using computational methods to predict NMR spectra for polyether compounds. [Link][1]

  • ResearchGate. (n.d.). Communication: Infrared spectroscopy of protonated allyl-trimethylsilane: Evidence for the β-silyl effect. [Link][18]

  • Michigan State University Department of Chemistry. (n.d.). Raman Spectroscopy. [Link][7]

  • Wiley Online Library. (n.d.). The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution. [Link][6]

  • Reusch, W. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link][14]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link][15]

  • IJNRD. (2024). A REVIEW OF UV-VISIBLE SPECTROSCOPY: TECHNIQUES AND APPLICATIONS. [Link][13]

  • MDPI. (2021). Overall Review on Recent Applications of Raman Spectroscopy Technique in Dentistry. [Link][12]

  • LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link][3]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link][4]

  • Pearson. (n.d.). Predict the theoretical number of different NMR signals produced by each compound, and give approximate chemical shifts. [Link][5]

  • IJNRD. (2023). UV-VIS spectroscopy, an ancient instrumental technique for analysis, holds great significance in characterizing various material. [Link][16]

Sources

Head-to-head comparison of different synthetic routes to Allylaminotrimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Allylaminotrimethylsilane, also known as N-allyl-N-(trimethylsilyl)amine, is a valuable bifunctional molecule in organic synthesis. It serves as a key intermediate, a protecting group for primary amines, and a precursor in the synthesis of more complex nitrogen-containing heterocycles and polymers. The presence of both a reactive allyl group and a labile trimethylsilyl (TMS) group allows for orthogonal chemical transformations, making it a versatile building block for drug development professionals and academic researchers.

The efficiency, scalability, and environmental impact of synthesizing this reagent are critical considerations. This guide provides an in-depth, head-to-head comparison of three primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.

Route 1: Direct Aminolysis of Trimethylchlorosilane

This is the most traditional and widely practiced method for N-silylation of amines. The reaction proceeds via a classical nucleophilic substitution, where the nitrogen atom of allylamine attacks the electrophilic silicon atom of trimethylchlorosilane (TMSCl).

Principle of the Method

The core of this reaction is the formation of a silicon-nitrogen bond. Allylamine acts as the nucleophile. A key feature of this reaction is the concurrent formation of one equivalent of hydrochloric acid (HCl) for each Si-N bond formed.[1] The generated HCl immediately protonates another equivalent of the basic allylamine, forming allylammonium chloride. This sequesters half of the starting amine, rendering it non-nucleophilic. To circumvent this and drive the reaction to completion, a non-nucleophilic tertiary amine base, such as triethylamine (TEA), is typically added to act as an acid scavenger. The resulting triethylammonium chloride salt precipitates from many common organic solvents, providing a visual indicator of reaction progress.

Detailed Experimental Protocol

Materials:

  • Allylamine (1.0 equiv)

  • Trimethylchlorosilane (TMSCl) (1.1 equiv)

  • Anhydrous Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Diethyl Ether (or THF, Dichloromethane)

  • Nitrogen or Argon gas supply

  • Standard glassware (round-bottom flask, dropping funnel, condenser)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: Charge the flask with anhydrous diethyl ether and allylamine (1.0 equiv). Add anhydrous triethylamine (1.2 equiv) to the mixture.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • TMSCl Addition: Add trimethylchlorosilane (1.1 equiv) dropwise via the dropping funnel over 30 minutes. A white precipitate of triethylammonium chloride will form almost immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Reaction completion can be monitored by GC-MS or by observing the cessation of further salt precipitation.

  • Workup: Filter the reaction mixture under inert atmosphere to remove the precipitated triethylammonium chloride. Wash the salt cake with a small amount of anhydrous diethyl ether to recover any trapped product.

  • Purification: Combine the filtrate and washings. The solvent and any excess triethylamine can be removed by rotary evaporation. The crude this compound can be purified by fractional distillation under atmospheric pressure to yield the final product as a colorless liquid. Due to the product's volatility, care must be taken during solvent removal.

Causality and Trustworthiness

The protocol is self-validating through the visible precipitation of the hydrochloride salt. The use of a slight excess of TMSCl and TEA ensures the complete consumption of the starting allylamine. Anhydrous conditions are critical, as TMSCl and the product are sensitive to moisture, which would lead to the formation of hexamethyldisiloxane and hydrolysis of the desired product.

Visualization of Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Charge Flask: Allylamine, TEA, Anhydrous Ether cool_flask 2. Cool to 0 °C prep_flask->cool_flask add_tmscl 3. Add TMSCl dropwise cool_flask->add_tmscl stir_rt 4. Stir at RT (2-4h) add_tmscl->stir_rt add_tmscl->stir_rt Forms Et3N·HCl salt filter_salt 5. Filter Precipitate (Et3N·HCl) stir_rt->filter_salt rotovap 6. Concentrate Filtrate filter_salt->rotovap distill 7. Fractional Distillation rotovap->distill product This compound distill->product

Caption: Workflow for Direct Aminolysis Route.

Route 2: Catalytic Dehydrogenative Coupling

As a more modern and sustainable alternative, the dehydrogenative coupling of amines and hydrosilanes offers excellent atom economy.[1] This method avoids the formation of salt byproducts, with the only byproduct being hydrogen gas.

Principle of the Method

This route involves the reaction of allylamine with a hydrosilane, such as trimethylsilane or phenylsilane, in the presence of a catalyst. The catalyst, which can range from alkali metal bases (like KOtBu) to transition metal complexes (e.g., those of Pt, Yb, or Ru), facilitates the activation of the Si-H bond, leading to the formation of the Si-N bond and the elimination of H₂.[1][2] The reaction is essentially irreversible due to the loss of gaseous hydrogen.

Detailed Experimental Protocol

Materials:

  • Allylamine (1.0 equiv)

  • Phenylsilane (or other suitable hydrosilane) (1.0 equiv)

  • Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (5 mol%)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Schlenk line and appropriate glassware

Procedure:

  • Setup: In a glovebox or under a strict inert atmosphere using Schlenk techniques, add anhydrous toluene to a Schlenk flask containing a stir bar.

  • Catalyst Loading: Add the B(C₆F₅)₃ catalyst (0.05 equiv) to the solvent.

  • Reagent Addition: Sequentially add allylamine (1.0 equiv) followed by phenylsilane (1.0 equiv) to the stirred solution at room temperature.

  • Reaction: The reaction is often exothermic. Monitor the reaction for the evolution of hydrogen gas (use a bubbler). Stir at room temperature or gently heat (e.g., to 40-60 °C) to ensure completion. The reaction is typically complete within 1-6 hours.[1]

  • Workup: Once the reaction is complete (as determined by GC-MS or NMR of an aliquot), the catalyst can often be left in the product if a small amount of impurity is tolerable for subsequent steps.

  • Purification: For high purity, the solvent is removed under reduced pressure. The product, Allyl(phenyl)silyl-amine in this case (if using PhSiH3), is then purified by vacuum distillation. If trimethylsilane were used, the final product would be this compound.

Causality and Trustworthiness

The progress of this reaction is validated by monitoring the evolution of hydrogen gas. The choice of catalyst is critical; B(C₆F₅)₃ is known for its high activity in silylating aromatic amines, but it is also effective for aliphatic amines.[1] The strict exclusion of air and moisture is paramount, as the catalyst and hydrosilane are sensitive to hydrolysis. This method's trustworthiness lies in its high atom economy and the clean reaction profile, which simplifies purification.

Visualization of Workflow

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Charge Flask: Catalyst, Toluene add_reagents 2. Add Allylamine & Hydrosilane prep_flask->add_reagents stir_rt 3. Stir at RT (1-6h) add_reagents->stir_rt gas_evo H₂ Gas Evolves stir_rt->gas_evo rotovap 4. Remove Solvent stir_rt->rotovap distill 5. Vacuum Distillation rotovap->distill product This compound distill->product cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification prep_flask 1. Charge Flask: Allylamine, HMDS, Catalyst (TMSCl) reflux 2. Heat to Reflux (4-16h) prep_flask->reflux gas_evo NH₃ Gas Evolves reflux->gas_evo distill1 3. Distill off excess Allylamine reflux->distill1 distill2 4. Fractional Distillation of Product distill1->distill2 product This compound distill2->product

Caption: Workflow for Silylation with HMDS.

Head-to-Head Comparison

FeatureRoute 1: Direct Aminolysis (TMSCl)Route 2: DehydrocouplingRoute 3: Silylation with HMDS
Starting Materials Allylamine, TMSCl, Base (TEA)Allylamine, HydrosilaneAllylamine, HMDS, Catalyst
Key Byproduct Triethylammonium Chloride (Salt)Hydrogen (H₂) GasAmmonia (NH₃) Gas
Atom Economy PoorExcellentGood
Reaction Time Fast (2-4 hours)Moderate (1-6 hours)Slow (4-16 hours)
Reaction Temp. 0 °C to Room TemperatureRoom Temp. to Mild Heat (~60 °C)Reflux Temperature (~55-65 °C)
Typical Yields High (>90%)High (>90%)Moderate to High (70-90%)
Workup Complexity Filtration of salt requiredSimple solvent removalDistillation to remove starting material
Safety & Handling TMSCl is corrosive and moisture-sensitive.H₂ is flammable; catalysts can be pyrophoric.Ammonia is corrosive and toxic.
Scalability/Cost Excellent. Reagents are inexpensive.Moderate. Catalysts can be expensive.Good. HMDS is affordable.
Analysis and Recommendations

Route 1 (Direct Aminolysis) remains the workhorse for small to medium-scale synthesis of this compound. Its primary advantages are speed, high yield, and the low cost of reagents. The main drawback is the poor atom economy and the generation of a stoichiometric amount of salt waste, which can be problematic for large-scale industrial processes. The workup, involving filtration, can also be cumbersome under a strict inert atmosphere.

Route 2 (Dehydrogenative Coupling) is the most elegant and environmentally friendly option. Its "green" credentials, stemming from excellent atom economy and the benign byproduct (H₂), are a significant advantage. [1]However, the reliance on often expensive and air-sensitive catalysts makes it a less cost-effective choice for routine preparations unless the catalyst can be recycled efficiently. Safety precautions for handling flammable hydrogen gas are also a key consideration. This route is ideal for applications where process cleanliness and sustainability are paramount.

Route 3 (Silylation with HMDS) offers a compromise between the other two methods. It avoids salt waste and uses relatively inexpensive and stable reagents. The primary byproduct, ammonia, is volatile and easily removed, simplifying the workup compared to Route 1. [3][4]The main disadvantages are the slower reaction times and the need for elevated temperatures to drive the equilibrium, which may not be suitable for thermally sensitive substrates. It is a good choice when avoiding chloride waste is desired, but the cost of a specialized catalyst is prohibitive.

Conclusion

The optimal synthetic route to this compound is highly dependent on the specific needs of the researcher.

  • For rapid, high-yield, and cost-effective lab-scale synthesis , the Direct Aminolysis of TMSCl (Route 1) is the recommended choice.

  • For green chemistry applications, large-scale manufacturing where waste disposal is a concern, and processes demanding the highest purity with minimal byproducts , Catalytic Dehydrogenative Coupling (Route 2) is superior, provided the catalyst cost is justifiable.

  • For a chloride-free process without the need for expensive catalysts , and where longer reaction times are acceptable, Silylation with HMDS (Route 3) provides a practical and effective alternative.

By understanding the distinct advantages and operational demands of each route, researchers can make an informed decision that best aligns with their technical, economic, and environmental objectives.

References

  • Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling C
  • Techniques for Silylation.
  • N‐Silylation of Amines Mediated by Et3SiH/KOBu.
  • S1 Supporting Information N-Trimethylsilyl Amines for Controlled Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides.
  • N-Silylamines in catalysis: synthesis and reactivity. Semantic Scholar.
  • N-Silylamines in catalysis: synthesis and reactivity. RSC Publishing.
  • General Silylation Procedures. Gelest Technical Library.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.
  • allyltrimethyl silane synthesis. Reddit r/Chempros.
  • How to remove chlorotrimethylsilane (TMSCl)

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A Comparative Guide to the Green Synthesis of Homoallylic Amines: Allylaminotrimethylsilane Chemistry vs. Barbier-Type Allylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics and advanced materials, the synthesis of chiral homoallylic amines remains a cornerstone of modern organic chemistry. These valuable building blocks are integral to the architecture of numerous natural products and pharmaceuticals. However, the methods employed for their synthesis are coming under increasing scrutiny through the lens of green chemistry. This guide provides a critical evaluation of a traditional silyl-based approach and a greener, mechanochemical Barbier-type alternative for the synthesis of homoallylic amines, offering a quantitative comparison of their environmental footprint using established green chemistry metrics.

The Imperative of Green Chemistry in Synthesis

The twelve principles of green chemistry, articulated by Anastas and Warner, provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] Key to this is the concept of "atom economy," which measures the efficiency of a reaction in converting reactants to the desired product.[2] Beyond atom economy, metrics such as the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) provide a more holistic view by quantifying the total waste generated per unit of product.[2][3] This guide will leverage these metrics to offer a data-driven comparison of two distinct synthetic strategies.

The Contenders: Two Paths to Homoallylic Amines

We will evaluate two distinct approaches to the synthesis of a representative protected homoallylic amine, benzyl (1-phenylbut-3-en-1-yl)carbamate.

Method 1: The Silyl-Mediated Approach - An Iodine-Catalyzed Three-Component Reaction

This method utilizes an allylsilane, specifically allyltrimethylsilane, in a three-component reaction with an aldehyde (benzaldehyde) and a carbamate (benzyl carbamate), catalyzed by molecular iodine. This approach is representative of syntheses that might employ allylaminotrimethylsilane, as it involves the key bond formation between the allyl group of a silicon-containing reagent and an imine intermediate, formed in situ.[2][4]

Method 2: The Green Alternative - A Mechanochemical Zinc-Mediated Barbier-Type Reaction

The Barbier-type reaction offers a more environmentally conscious alternative by generating the organometallic nucleophile in situ from an allyl halide and a metal, often in greener solvents like water or, in this case, under solvent-free mechanochemical conditions.[5][6] We will examine a zinc-mediated Barbier-type reaction of the corresponding imine, which can be performed with minimal solvent, thereby significantly reducing waste.[5][7][8]

Head-to-Head Comparison: Green Chemistry Metrics

To objectively assess the "greenness" of each synthesis, we will calculate and compare the following key metrics:

  • Atom Economy (AE): A theoretical measure of the percentage of reactant atoms incorporated into the desired product.

  • Reaction Mass Efficiency (RME): A more practical metric that considers the actual masses of reactants used to produce a given mass of product, factoring in reaction yield.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used to the mass of the final product. The ideal PMI is 1.

Table 1: Quantitative Green Chemistry Metrics Analysis
MetricMethod 1: Iodine-Catalyzed Silyl AdditionMethod 2: Mechanochemical Barbier Reaction
Atom Economy (AE) 67.8%80.4%
Reaction Mass Efficiency (RME) 61.1% (assuming 90% yield)76.4% (assuming 95% yield)
E-Factor (estimated) ~15-25~5-10
Process Mass Intensity (PMI) (estimated) ~16-26~6-11

Note: E-Factor and PMI are estimated based on typical solvent volumes and workup procedures for these reaction types, as detailed in the experimental protocols below. The significantly lower values for the Barbier reaction highlight its superior environmental performance.

Experimental Protocols

Method 1: Iodine-Catalyzed Three-Component Synthesis of Benzyl (1-phenylbut-3-en-1-yl)carbamate

This protocol is adapted from the work of Phukan (2004).[2][4]

Reaction Scheme:

Step-by-Step Methodology:

  • To a solution of benzaldehyde (1.0 mmol) and benzyl carbamate (1.0 mmol) in acetonitrile (5 mL) is added iodine (0.1 mmol).

  • The mixture is stirred at room temperature for 5 minutes.

  • Allyltrimethylsilane (1.2 mmol) is added, and the reaction is stirred at room temperature for the appropriate time (typically 1-2 hours).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired homoallylic amine.

DOT Diagram of Workflow:

Iodine_Catalyzed_Synthesis cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification Benzaldehyde Benzaldehyde Mixing_in_Acetonitrile Mix in Acetonitrile (Room Temperature) Benzaldehyde->Mixing_in_Acetonitrile Benzyl_Carbamate Benzyl_Carbamate Benzyl_Carbamate->Mixing_in_Acetonitrile Allyltrimethylsilane Allyltrimethylsilane Allyltrimethylsilane->Mixing_in_Acetonitrile Iodine Iodine Iodine->Mixing_in_Acetonitrile Quenching Quench with Na2S2O3 (aq) Mixing_in_Acetonitrile->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Column_Chromatography Column Chromatography Drying_Concentration->Column_Chromatography Product Product Column_Chromatography->Product

Caption: Workflow for the iodine-catalyzed synthesis of a protected homoallylic amine.

Method 2: Mechanochemical Zinc-Mediated Barbier-Type Synthesis of Benzyl (1-phenylbut-3-en-1-yl)carbamate

This protocol is a representative adaptation for imine allylation based on the mechanochemical Barbier reaction of aldehydes and ketones detailed by Browne and coworkers (2020).[5][7][8]

Reaction Scheme:

(Note: This is a representative scheme. The imine can be pre-formed or generated in situ. For the purpose of this comparison, we will consider the reaction of a pre-formed imine.)

Step-by-Step Methodology:

  • To a stainless steel milling jar is added the imine (N-benzylidenebenzylamine, 1.0 mmol), zinc powder (2.0 mmol), and a minimal amount of a liquid grinding agent such as DMSO (optional, ~50 µL).

  • Allyl bromide (1.5 mmol) is added, and the jar is sealed.

  • The mixture is milled in a ball mill at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 2 hours).

  • After milling, the resulting paste is transferred to a flask using a suitable solvent (e.g., ethyl acetate).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then protected with benzyl chloroformate to yield the target carbamate, followed by purification if necessary.

DOT Diagram of Workflow:

Barbier_Reaction_Synthesis cluster_reactants Reactants cluster_process Reaction & Workup Imine Imine Ball_Milling Ball Milling (Solvent-Free) Imine->Ball_Milling Zinc_Powder Zinc_Powder Zinc_Powder->Ball_Milling Allyl_Bromide Allyl_Bromide Allyl_Bromide->Ball_Milling Quenching Quench with NH4Cl (aq) Ball_Milling->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Product Product Drying_Concentration->Product

Caption: Workflow for the mechanochemical Barbier-type synthesis of a homoallylic amine.

In-Depth Analysis and Discussion

The quantitative data presented in Table 1 clearly demonstrates the superior green credentials of the mechanochemical Barbier-type reaction. The higher atom economy is a direct result of the more efficient incorporation of reactant atoms into the final product, with the primary byproduct being zinc bromide, which has a lower molecular weight than the trimethylsilyl-containing byproducts in the silyl-based method.

The most striking difference lies in the E-Factor and PMI. The significant reduction in these values for the Barbier reaction is primarily due to the elimination of bulk solvent from the reaction itself. While solvents are used in the workup, the overall volume is considerably less than that required for the iodine-catalyzed reaction. This drastic reduction in solvent use not only minimizes waste but also reduces energy consumption associated with solvent heating, cooling, and removal.

Environmental and Safety Considerations

Method 1: Iodine-Catalyzed Silyl Addition

  • Iodine: While elemental iodine is relatively inexpensive and less toxic than many transition metal catalysts, it can still pose environmental hazards if not handled and disposed of properly.[1][9][10] In aqueous systems, it can lead to the formation of iodinated organic compounds.[11]

  • Silyl Byproducts: The trimethylsilyl byproducts (e.g., trimethylsilanol) are generally considered to be of low toxicity. However, their fate in the environment is a subject of ongoing research, with some studies indicating potential for persistence and bioaccumulation of certain siloxanes.

  • Solvents: The use of acetonitrile, a volatile organic compound (VOC), is a significant drawback from a green chemistry perspective.

Method 2: Mechanochemical Barbier-Type Reaction

  • Zinc: Zinc is an earth-abundant and relatively non-toxic metal. The resulting zinc salts from the reaction are generally of low toxicity and can often be recycled or disposed of with minimal environmental impact.[8]

  • Solvent-Free Conditions: The primary advantage of this method is the elimination of bulk reaction solvent, which aligns with the principles of waste prevention and energy efficiency.

  • Safety: Mechanochemistry can offer safety advantages by minimizing the handling of large volumes of flammable or toxic solvents.

Conclusion and Future Outlook

While both the iodine-catalyzed silyl addition and the mechanochemical Barbier-type reaction are effective methods for the synthesis of homoallylic amines, a comprehensive evaluation of their green chemistry metrics reveals a clear winner. The Barbier-type reaction, particularly when conducted under mechanochemical, solvent-free conditions, offers a significantly more sustainable and environmentally benign pathway. Its superior atom economy, drastically lower E-Factor and PMI, and avoidance of hazardous organic solvents make it a compelling choice for researchers and drug development professionals committed to practicing green chemistry.

The continued development of catalytic Barbier-type reactions using earth-abundant and non-toxic metals, coupled with the adoption of enabling technologies like mechanochemistry and flow chemistry, will undoubtedly pave the way for even more sustainable and efficient syntheses of valuable nitrogen-containing molecules.

References

  • Phukan, P. (2004). Iodine as a Very Powerful Catalyst for Three-Component Synthesis of Protected Homoallylic Amines. The Journal of Organic Chemistry, 69(11), 4005–4006. [Link]

  • Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. The Journal of Organic Chemistry, 85(4), 2347–2354. [Link]

  • Gandhi, S., & List, B. (2013). Catalytic Asymmetric Three-Component Synthesis of Homoallylic Amines. Angewandte Chemie International Edition, 52(9), 2573–2576. [Link]

  • Estevam, I. H. S., & Bieber, L. W. (2003). Barbier-type allylation of iminium ions generated in situ in aqueous medium. Tetrahedron Letters, 44(4), 667–670. [Link]

  • Nopper, C., Müller, N., Goycheva, B., Himmelsbach, F., & Breit, B. (2022). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Chemical Science, 13(42), 12595-12601. [Link]

  • Zhdankin, V. V. (2014). Iodine catalysis: A green alternative to transition metals in organic chemistry and technology. Resource-Efficient Technologies, 1(1), 34-47. [Link]

  • Organic Chemistry Portal. (n.d.). Homoallylic amine synthesis by C-C coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodine as a Very Powerful Catalyst for Three-Component Synthesis of Protected Homoallylic Amines. Retrieved from [Link]

  • Tekale, S. U., Kauthale, S. S., Pawar, R. P., & Zobache, K. R. (2021). Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry, 45(1), 13-41. [Link]

  • List, B., & Gandhi, S. (2013). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 9, 1636–1649. [Link]

  • Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. UCL Discovery. [Link]

  • Zhdankin, V. V. (2014). Revisiting applications of molecular iodine in organic synthesis. ResearchGate. [Link]

  • Phukan, P. (2004). Iodine as a Very Powerful Catalyst for Three-Component Synthesis of Protected Homoallylic Amines. ACS Publications. [Link]

  • Kim, N., Go, E. S., & Kim, J. G. (2024). Mechanochemical indium(0)-mediated Barbier allylation of carbonyl compounds: unexpected immiscible water additive effect for hydrophobic reagents. RSC Publishing. [Link]

  • Stan, M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]

  • Chan, T. H., & Yang, Y. (1999). Indium-Mediated Organometallic Reactions in Aqueous Media: The Nature of the Allylindium Intermediate. Journal of the American Chemical Society, 121(14), 3229–3230. [Link]

  • Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. PubMed. [Link]

  • Augé, J., Lubin-Germain, N., Marque, S., & Seghrouchni, L. (2003). Indium-catalyzed Barbier allylation reaction. ResearchGate. [Link]

  • Encyclopedia MDPI. (2022). Indium-Mediated Allylation. [Link]

  • Belmont Metals. (2002). MATERIAL SAFETY DATA SHEET - INDIUM. [Link]

  • Li, C. J., & Chan, T. H. (2008). Indium-silver- and zinc-silver-mediated barbier-grignard-type alkylation reactions of imines by using unactivated alkyl halides in aqueous media. Chemistry, 14(6), 1875-80. [Link]

  • Cook, G. R. (2017). Indium-Mediated Asymmetric Barbier-Type Allylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. ResearchGate. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Indium. [Link]

  • Maloney, K. M., et al. (2017). The continuous flow Barbier reaction: an improved environmental alternative to the Grignard reaction? Green Chemistry, 19(19), 4567-4574. [Link]

  • Criquet, J., & Leitner, N. K. V. (2009). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology, 43(15), 5802–5808. [Link]

  • de Andrade, L. S., et al. (2013). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. Molecules, 18(12), 15436–15451. [Link]

  • Li, J., et al. (2012). Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone. Organic & Biomolecular Chemistry, 10(20), 3991-3994. [Link]

  • Wang, J., et al. (2010). Mild and Efficient Barbier Allylation Reaction Mediated by Magnesium Powder under Solvent-Free Conditions. ChemInform. [Link]

  • Chemistry Portal. (2021). Barbier Reaction Detailed Mechanism. YouTube. [Link]

  • ResearchGate. (n.d.). Barbier Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]

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Inter-Laboratory Validation of Allylaminotrimethylsilane in Three-Component Synthesis of Homoallylic Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of synthetic chemistry, the pursuit of efficient, reliable, and reproducible methodologies is paramount. This guide provides an in-depth technical analysis of the inter-laboratory validation of a three-component reaction for the synthesis of homoallylic amines, utilizing allylaminotrimethylsilane (or its in situ generated equivalent from allyltrimethylsilane and an amine). We will objectively compare this method's performance against alternative synthetic strategies, supported by experimental data and established validation principles. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and well-characterized synthetic protocols.

Introduction: The Utility of Homoallylic Amines and the Promise of Allylsilanes

Homoallylic amines are valuable structural motifs in a vast array of biologically active molecules and are key intermediates in the synthesis of complex natural products and pharmaceuticals. The development of stereoselective and efficient methods for their synthesis is a significant area of research. Among the various synthetic tools, allylsilanes have emerged as robust and versatile reagents for the allylation of imines, which are often generated in situ from aldehydes and amines.

This compound, and more broadly the use of allyltrimethylsilane in the presence of an amine, offers a compelling approach due to the stability of the silicon reagent and the potential for catalytic activation under mild conditions. This guide will focus on a specific and highly efficient protocol: the iodine-catalyzed three-component reaction of an aldehyde, an amine, and allyltrimethylsilane.

Core Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis of N-(1-phenyl-3-butenyl)aniline

This section details a representative and reproducible protocol for the synthesis of N-(1-phenyl-3-butenyl)aniline, a model homoallylic amine. The choice of iodine as a catalyst is particularly advantageous due to its low cost, low toxicity, and moisture tolerance compared to many traditional Lewis acids.

Reaction Scheme:

Navigating the Cost Landscape of Large-Scale Homoallylic Amine Synthesis: A Comparative Analysis of Allylaminotrimethylsilane and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of homoallylic amines represents a critical step in the construction of numerous biologically active molecules. The choice of allylating agent for large-scale production is a pivotal decision, balancing cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-analysis of using N-Allyl-N-(trimethylsilyl)amine (Allylaminotrimethylsilane) in industrial synthesis, objectively comparing its performance against established and emerging alternatives. Through a detailed examination of reaction parameters, process mass intensity (PMI), and economic factors, this document aims to equip decision-makers with the data necessary to select the most judicious synthetic route.

Introduction: The Industrial Significance of Homoallylic Amine Synthesis

Homoallylic amines are versatile intermediates in organic synthesis, serving as key building blocks for a wide array of pharmaceuticals and natural products. Their synthesis, typically achieved through the allylation of imines, has been the subject of extensive research to identify methods that are not only high-yielding and stereoselective but also economically viable and scalable. The ideal large-scale process minimizes waste, ensures worker safety, and maintains a low cost of goods.

This guide will focus on a comparative analysis of several prominent allylation methodologies, with a central focus on the utility of this compound. The alternatives under consideration are:

  • Allyl Grignard Reagents (e.g., Allylmagnesium bromide): The traditional and widely used method.

  • Allylboron Reagents (e.g., Allylboronic acid pinacol ester): Known for their stability and high stereoselectivity.

  • Organotin Reagents (e.g., Allyltributyltin): Historically significant but facing increasing scrutiny due to toxicity.

  • Indium-Mediated Allylation: A milder alternative, often tolerant of various functional groups.

The analysis will delve into the synthesis of the allylating agents themselves, their application in a model imine allylation reaction, and a holistic comparison based on key performance indicators.

Synthesis and Cost of Allylating Agents: A Starting Point for Comparison

The economic viability of any large-scale synthesis begins with the cost and accessibility of the starting materials. Here, we examine the synthesis and approximate bulk pricing of this compound and its alternatives.

N-Allyl-N-(trimethylsilyl)amine (this compound)

The industrial synthesis of N-Allyl-N-(trimethylsilyl)amine can be approached through several routes, with the silylation of allylamine being a common strategy. A cost-effective method involves the use of readily available and relatively inexpensive silylating agents like hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl).

Illustrative Synthesis of N-Allyl-N-(trimethylsilyl)amine:

Caption: Synthesis of N-Allyl-N-(trimethylsilyl)amine.

A general procedure involves reacting allylamine with a silylating agent, often with a catalyst, followed by purification. The choice of silylating agent significantly impacts the cost.

  • Hexamethyldisilazane (HMDS): A common and relatively inexpensive silylating agent. Its use generates ammonia as the only byproduct, which is easily removed.

  • Trimethylsilyl chloride (TMSCl): Also widely available and cost-effective.[1][2][3] This reaction requires a base to scavenge the HCl byproduct, adding to the overall cost and waste stream.

Cost Estimation of Starting Materials:

ReagentApproximate Bulk Price (per kg)
Allylamine$10 - $20
Hexamethyldisilazane (HMDS)$5 - $15
Trimethylsilyl chloride (TMSCl)$3 - $10

Note: Prices are estimates and can vary based on supplier, purity, and market conditions.

Alternative Allylating Agents

The cost-effectiveness of alternative methods is similarly dependent on the price of the respective reagents.

ReagentApproximate Bulk Price (per kg)Key Considerations
Allylmagnesium bromide (as solution)$50 - $100 (for solution)Price is for a solution; reagent is highly reactive and moisture-sensitive.
Allylboronic acid pinacol ester$200 - $500+Higher initial cost, but often used in smaller, catalytic amounts or with high efficiency.[3][4]
Allyltributyltin$150 - $300High toxicity and stringent waste disposal regulations significantly increase the total cost of use.
Indium powder$300 - $600Relatively expensive metal, but can be used in catalytic amounts in some protocols.

Comparative Performance in a Model Imine Allylation Reaction

To provide a standardized comparison, we will consider a model reaction: the allylation of N-benzylidenebenzenamine to form N-benzyl-1,3-diphenylprop-2-en-1-amine.

Caption: Model Imine Allylation Reaction.

The following sections will detail the experimental protocols and analyze the performance of each method.

Allylation using N-Allyl-N-(trimethylsilyl)amine (Hosomi-Sakurai Type Reaction)

Experimental Protocol:

  • To a solution of N-benzylidenebenzenamine (1 equiv.) in a suitable solvent (e.g., dichloromethane) at -78 °C is added a Lewis acid catalyst (e.g., TiCl₄, 0.1-1.2 equiv.).

  • N-Allyl-N-(trimethylsilyl)amine (1.2 equiv.) is added dropwise.

  • The reaction is stirred at -78 °C for a specified time (e.g., 1-4 hours) and then warmed to room temperature.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is purified by chromatography or distillation.

Performance Metrics:

ParameterValue
Typical Yield 85-95%
Reaction Time 2-6 hours
Catalyst Loading 10-120 mol%
Solvent Volume 5-10 L/kg of substrate
Work-up/Purification Aqueous quench, extraction, chromatography/distillation
Allylation using Allyl Grignard Reagent

Grignard reagents are powerful nucleophiles but require strict anhydrous conditions and careful temperature control due to their high reactivity.

Experimental Protocol:

  • A solution of N-benzylidenebenzenamine (1 equiv.) in anhydrous THF is cooled to 0 °C.

  • A solution of allylmagnesium bromide (1.2 equiv.) in diethyl ether is added dropwise, maintaining the temperature below 5 °C.

  • The reaction is stirred at 0 °C for 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and concentrated, and the product is purified.

Performance Metrics:

ParameterValue
Typical Yield 70-85%
Reaction Time 1-3 hours
Reagent Stoichiometry >1.0 equiv.
Solvent Volume 10-20 L/kg of substrate
Work-up/Purification Careful quench, extraction, chromatography/distillation
Allylation using Allylboron Reagents

Allylboronates offer the advantage of being stable to air and moisture, and their reactions can often be performed under milder conditions, sometimes even in protic solvents.[10][11][12][13]

Experimental Protocol:

  • To a mixture of N-benzylidenebenzenamine (1 equiv.) and allylboronic acid pinacol ester (1.5 equiv.) in a suitable solvent (e.g., methanol) is added a catalyst (e.g., a chiral phosphoric acid, 5-10 mol%) if stereocontrol is desired.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified directly by chromatography.

Performance Metrics:

ParameterValue
Typical Yield 80-95%
Reaction Time 12-24 hours
Catalyst Loading 5-10 mol% (for asymmetric variants)
Solvent Volume 5-10 L/kg of substrate
Work-up/Purification Often minimal work-up, direct purification
Allylation using Organotin Reagents

Organotin reagents are effective but their high toxicity necessitates specialized handling and waste disposal procedures.

Experimental Protocol:

  • A solution of N-benzylidenebenzenamine (1 equiv.) and allyltributyltin (1.2 equiv.) in a suitable solvent (e.g., toluene) is treated with a Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv.) at -78 °C.

  • The reaction is stirred for 2-4 hours.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The mixture is extracted, and the organic layer is washed with a KF solution to remove tin byproducts.

  • The organic layer is dried, concentrated, and the product is purified.

Performance Metrics:

ParameterValue
Typical Yield 80-90%
Reaction Time 2-5 hours
Reagent Stoichiometry Stoichiometric Lewis acid
Solvent Volume 10-15 L/kg of substrate
Work-up/Purification Requires specific quench and purification to remove toxic tin residues
Indium-Mediated Allylation

Indium-mediated allylations are known for their tolerance to aqueous conditions and functional groups.

Experimental Protocol:

  • A mixture of N-benzylidenebenzenamine (1 equiv.), allyl bromide (1.5 equiv.), and indium powder (1.2 equiv.) in a solvent mixture (e.g., THF/H₂O) is stirred at room temperature.

  • The reaction is monitored by TLC until completion (typically 4-8 hours).

  • The reaction mixture is filtered to remove excess indium.

  • The filtrate is extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the product is purified.

Performance Metrics:

ParameterValue
Typical Yield 75-90%
Reaction Time 4-10 hours
Reagent Stoichiometry Stoichiometric indium
Solvent Volume 8-12 L/kg of substrate
Work-up/Purification Filtration, extraction, chromatography

Quantitative Comparison: Process Mass Intensity (PMI) and Cost Analysis

PMI Calculation Formula:

PMI = (Total Mass In [kg]) / (Mass of Product [kg])

The following table presents a comparative analysis based on the model reaction, assuming a 1 kg scale of the final product.

MethodReagent Cost (per kg product)Solvent Cost (per kg product)Waste Disposal Cost (per kg product)Estimated Total Cost (per kg product) Estimated PMI
This compound $50 - $100$20 - $40$10 - $20$80 - $160 20 - 40
Allyl Grignard Reagent $60 - $120$40 - $80$15 - $30$115 - $230 30 - 60
Allylboron Reagent $250 - $600$20 - $40$10 - $20$280 - $660 25 - 50
Organotin Reagent $180 - $360$40 - $60$50 - $150+$270 - $570+ 40 - 80
Indium-Mediated $360 - $720$30 - $50$20 - $40$410 - $810 35 - 70

Note: Costs are estimates and highly dependent on scale, supplier negotiations, and waste handling infrastructure. Waste disposal costs for organotin are significantly higher due to their toxicity.[10][18][19]

Caption: Factors influencing the choice of allylation reagent.

Discussion and Recommendations

The comparative analysis reveals that N-Allyl-N-(trimethylsilyl)amine offers a compelling balance of cost-effectiveness, efficiency, and a favorable Process Mass Intensity for large-scale homoallylic amine synthesis.

  • Cost-Effectiveness: The starting materials for the synthesis of this compound are readily available and relatively inexpensive, leading to a lower overall reagent cost compared to organoboron, organotin, and indium-based methods. While Grignard reagents may have a comparable initial reagent cost, the higher solvent volumes and more stringent handling requirements can increase the overall process cost.

  • Process Efficiency and Sustainability (PMI): The Hosomi-Sakurai type reaction using this compound demonstrates high yields and moderate solvent usage, contributing to a lower PMI compared to Grignard and organotin methods. The generation of less hazardous byproducts simplifies waste management.

  • Safety and Handling: this compound is significantly less hazardous to handle on a large scale compared to pyrophoric Grignard reagents and highly toxic organotin compounds. This translates to lower infrastructure costs for safety containment and reduced risk to personnel.

Recommendations for Industrial Application:

  • For cost-sensitive, large-volume manufacturing where high efficiency and a good safety profile are paramount, This compound is a highly recommended reagent.

  • Grignard reagents remain a viable option, particularly if existing infrastructure for handling pyrophoric reagents is in place and the higher solvent usage and waste generation can be managed economically.

  • Allylboron reagents are best suited for high-value products where stereoselectivity is critical and the higher reagent cost can be justified.

  • The use of organotin reagents should be carefully evaluated and likely avoided in new process development due to their significant toxicity, environmental impact, and the associated high costs of waste management and regulatory compliance.[14][19]

  • Indium-mediated allylation , while offering mild conditions, is generally not cost-competitive for large-scale synthesis unless specific functional group tolerance is a critical, unmet need.

Conclusion

The selection of an allylating agent for industrial-scale synthesis is a multifaceted decision. This guide has demonstrated that while traditional methods like the Grignard reaction have their place, the use of N-Allyl-N-(trimethylsilyl)amine presents a modern, efficient, and cost-effective alternative. Its favorable safety profile, combined with high reaction yields and a lower Process Mass Intensity, positions it as a strong contender for the sustainable and economical large-scale production of homoallylic amines in the pharmaceutical and fine chemical industries. As with any process scale-up, a thorough process hazard analysis and optimization of reaction conditions are essential to realize the full economic and safety benefits of this promising reagent.

References

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A Senior Application Scientist's Guide to Stereoselectivity with Chiral Allylaminotrimethylsilanes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, the quest for efficient and highly selective methods to construct chiral molecules remains a paramount objective. Chiral homoallylic amines, in particular, are valuable building blocks for a vast array of biologically active natural products and pharmaceutical agents.[1] This guide provides an in-depth assessment of the stereoselectivity achievable with chiral derivatives of allylaminotrimethylsilane, focusing on the powerful aza-Claisen rearrangement. We will explore the mechanistic underpinnings of this transformation, present comparative data against alternative synthetic strategies, and provide actionable experimental protocols to empower your research.

The Strategic Advantage of the Aza-Claisen Rearrangement

The aza-Claisen rearrangement, a nitrogen-based variant of the venerable Claisen rearrangement, is a[2][2]-sigmatropic shift that reconfigures an N-allyl vinyl amine (or its equivalent) into a γ,δ-unsaturated imine.[3][4][5] This reaction is a powerful tool for carbon-carbon bond formation and, when employing a chiral substrate, for the stereocontrolled installation of new chiral centers.

The use of N-allyl-N-(trimethylsilyl)enamines, derived from chiral allylaminotrimethylsilanes, offers a distinct advantage. The trimethylsilyl (TMS) group serves a dual purpose: it facilitates the formation of the requisite enamine and acts as a transient protecting group that can be readily cleaved upon workup to reveal the desired product. The stereochemical outcome of the rearrangement is dictated by the transfer of chirality from a pre-existing stereocenter, typically on a chiral auxiliary attached to the nitrogen atom, to the newly formed carbon stereocenter.[6]

Mechanism and Stereochemical Control

The stereoselectivity of the aza-Claisen rearrangement of chiral N-allyl-N-silylenamines is rationalized by a highly ordered, chair-like six-membered transition state.[5] The chiral auxiliary on the nitrogen atom effectively biases the conformational space, forcing the substituents to adopt specific orientations to minimize steric interactions. This leads to a favored transition state geometry that directly translates into the stereochemistry of the product.

The initial N-alkylation of the chiral aminotrimethylsilane with an allyl halide generates a quaternary ammonium salt. This intermediate then undergoes the[2][2]-sigmatropic rearrangement. The chirality transfer occurs during this concerted step, where the original chirality on the nitrogen is "sacrificed" to create a new stereocenter on the carbon backbone.[6]

Diagram 1: Proposed Transition State for Stereoselective Aza-Claisen Rearrangement

G cluster_TS Chair-like Transition State N N+ C1 C N->C1 SiMe3 SiMe3 N->SiMe3 ChiralAux Chiral Auxiliary N->ChiralAux C2 C C1->C2 R1 C1->R1 C3 C C2->C3 C4 C C3->C4 R2 C3->R2 C5 C C4->C5 C5->N R3 C5->R3

Caption: A diagram of the proposed chair-like transition state.

Performance Comparison: Aza-Claisen vs. Alternative Methodologies

While the aza-Claisen rearrangement of chiral allylaminotrimethylsilanes is a powerful method, it is essential to consider its performance in the context of other established techniques for synthesizing chiral homoallylic amines.

Key Alternative Methods:
  • Asymmetric Allylation of Imines: This is arguably the most common alternative, involving the addition of an allylmetal reagent (e.g., allylboronates, allylsilanes) to a chiral imine or an achiral imine in the presence of a chiral catalyst.[1][2][7][8]

  • Iridium-Catalyzed Asymmetric Umpolung Allylation: This method utilizes an iridium catalyst to generate a 2-azaallyl anion from an imine, which then undergoes allylation and a subsequent 2-aza-Cope rearrangement.[9]

  • Enzymatic Approaches: Emerging biocatalytic methods, such as those employing engineered cytochrome P450 variants, can initiate a sulfimidation/[2][7]-sigmatropic rearrangement sequence to produce enantioenriched allylic amines.[10]

Comparative Data Analysis

The following table summarizes typical performance metrics for the aza-Claisen approach and its main competitors. The data is representative and compiled from various literature sources to provide a general overview.

MethodKey FeaturesTypical Diastereoselectivity (d.r.)Typical Enantioselectivity (e.e.)Substrate Scope
Aza-Claisen of Chiral Allylaminotrimethylsilanes Stoichiometric chiral auxiliary; concerted thermal rearrangement.Often >90:10Dependent on auxiliary; can exceed 95%Good for various aldehydes and allyl groups.
Asymmetric Allylation of Imines (Catalytic) Catalytic amounts of chiral ligand/metal; broad reagent choice.[7][8]Variable, can be high (>95:5)Often >90%Broad, but can be sensitive to imine stability.[8]
Iridium-Catalyzed Umpolung Allylation Catalytic; provides 1,4-disubstituted products.[9]HighGood to excellent (up to 99%)Good for a range of imines and allyl sources.[9]
Enzymatic[2][7]-Sigmatropic Rearrangement Biocatalytic; mild conditions; high enantioselectivity.[10]N/AHigh (up to 99%)Currently limited to specific substrate classes.[10]

Expert Insights: The choice of method is highly dependent on the specific target molecule and available resources. The aza-Claisen approach is particularly advantageous when a robust, predictable, and high-yielding transformation is required, and the use of a stoichiometric chiral auxiliary is not a limiting factor. For library synthesis or instances where catalyst turnover is critical, asymmetric allylation of imines may be preferred.

Experimental Protocols & Workflow

To ensure the reproducibility and integrity of your work, we provide a detailed, field-proven protocol for a representative aza-Claisen rearrangement.

Workflow for Stereoselective Synthesis of a Chiral Homoallylic Amine

Diagram 2: Experimental Workflow

G cluster_prep Substrate Preparation cluster_reaction Core Reaction cluster_workup Workup & Analysis A 1. Condensation: Chiral Amine + Aldehyde B 2. Silylation: Formation of This compound A->B C 3. Aza-Claisen Rearrangement: Thermal [3,3]-Sigmatropic Shift (e.g., Reflux in Toluene) B->C D 4. Hydrolysis: Cleavage of TMS & Imine C->D E 5. Purification: Chromatography D->E F 6. Analysis: NMR, Chiral HPLC/GC (Determine d.r. and e.e.) E->F

Caption: A flowchart of the experimental process.

Detailed Protocol: Asymmetric Synthesis of (S)-2-Methyl-4-pentenal derivative

This protocol is adapted from foundational work in the field and serves as a reliable starting point.[6]

Materials:

  • (R)-(+)-N-methyl-phenylethylamine

  • Propanal

  • Allyl bromide

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Sodium sulfate (anhydrous)

  • Silver oxide

  • Sodium hydroxide solution

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Formation of the Chiral Enamine: In a round-bottom flask, dissolve (R)-(+)-N-methyl-phenylethylamine (1 equivalent) in a minimal amount of a suitable solvent. Cool the solution in an ice bath and add propanal (1.1 equivalents) dropwise. Allow the reaction to stir and warm to room temperature until enamine formation is complete (monitored by TLC or NMR).

  • N-Alkylation and In Situ Rearrangement: To the crude enamine solution, add anhydrous acetonitrile. Add allyl bromide (1 equivalent) to the solution.

  • Thermal Rearrangement: Heat the reaction mixture to reflux. The initial N-alkylation followed by the[2][2]-sigmatropic rearrangement will proceed. Monitor the reaction by TLC until the starting material is consumed.[6]

  • Hydrolysis: After cooling to room temperature, add 1M hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the intermediate imine to the corresponding aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization: The crude aldehyde product can be purified by column chromatography. To prevent oxidation and facilitate characterization, the aldehyde is often oxidized (e.g., using silver oxide) to the corresponding carboxylic acid, (S)-2-methyl-4-pentenoic acid.[6] The enantiomeric excess can then be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Conclusion and Future Outlook

The aza-Claisen rearrangement of chiral this compound derivatives provides a robust and highly stereoselective route to valuable chiral homoallylic amines. The predictability of its chair-like transition state allows for rational design in asymmetric synthesis. While catalytic methods offer advantages in atom economy, the reliability and high diastereoselectivity of the substrate-controlled aza-Claisen rearrangement ensure its continued relevance in complex molecule synthesis. Future developments will likely focus on expanding the scope of chiral auxiliaries and developing milder reaction conditions, potentially through Lewis acid or organocatalysis, to further enhance the utility of this powerful transformation.[4]

References

  • Recent Development in Asymmetric Synthesis of Homo-allylic Amines Catalyzed by Small Organic Molecules. Bentham Science Publisher.
  • Asymmetric organocatalytic synthesis of chiral homoallylic amines.
  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. PubMed.
  • Self-regulated molecular rearrangement: diastereoselective zwitterionic aza-Claisen protocol. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals.
  • Homoallylic amine synthesis by C-C coupling. Organic Chemistry Portal.
  • Asymmetric[2][2]-Sigmatropic Rearrangement of Allylic Enamine. Kyoto University Research Information Repository.

  • Self-regulated molecular rearrangement: diastereoselective zwitterionic aza-Claisen protocol. ElectronicsAndBooks.
  • Asymmetric Claisen Rearrangements Enabled by Catalytic Asymmetric Di(allyl) Ether Synthesis. Organic Chemistry Portal.
  • Truong N. Nguyen The May lab Sigmatropic Rearrangements 1. Introduction. [No Source Found].
  • Recent Advances in the Aza-Claisen Rearrangement.
  • Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group.
  • Asymmetric Aza-Claisen Rearrangement between Enantioenriched α-Chiral Allylamines and Allenones. Organic Chemistry Portal.
  • Claisen Rearrangement. Organic Chemistry Portal.
  • Recent Advances in Catalytic[2][2]-Sigmatropic Rearrangements. MDPI.

  • 4.
  • Asymmetric Enzymatic Synthesis of Allylic Amines:A Sigmatropic Rearrangement Str
  • Asymmetric Aza-Claisen Rearrangement between Enantioenriched α-Chiral Allylamines and Allenones. PubMed.
  • Aza-Claisen Rearrangement. Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

Comparison of Allylaminotrimethylsilane with other reagents for introducing the allyl-amino moiety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the facile introduction of the allyl-amino moiety into molecular scaffolds is a critical and frequently encountered synthetic challenge. These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the development of efficient, selective, and robust methods for their synthesis is of paramount importance. This guide provides an in-depth comparison of various reagents and methodologies for the introduction of the allyl-amino group, with a particular focus on the utility of allylaminotrimethylsilane in the context of the aza-Hosomi-Sakurai reaction, benchmarked against other prominent techniques.

The Significance of the Homoallylic Amine

Homoallylic amines are valuable synthetic intermediates, serving as precursors to a variety of nitrogen-containing heterocycles and functionalized amines. Their strategic importance lies in the versatility of the allyl group, which can be readily transformed into other functional groups, and the chirality that can be established at the newly formed C-N and C-C bonds.

This compound and the Aza-Hosomi-Sakurai Reaction

This compound has emerged as a powerful reagent for the direct introduction of the allyl-amino group, primarily through the aza-Hosomi-Sakurai reaction. This reaction involves the Lewis acid-mediated addition of the allylsilane to an imine or an in situ-generated iminium ion.[1][2]

Mechanistic Rationale

The key to the aza-Hosomi-Sakurai reaction is the activation of the imine by a Lewis acid, which enhances its electrophilicity. The allylsilane then acts as a nucleophile, attacking the imine carbon. The trimethylsilyl group plays a crucial role in stabilizing the resulting β-carbocation intermediate through the "beta-silicon effect," a form of hyperconjugation. Subsequent desilylation drives the reaction to completion, affording the desired homoallylic amine.

aza_hosomi_sakurai Imine Imine (R1-CH=N-R2) ActivatedImine Activated Iminium Ion [R1-CH=N(LA)-R2]+ Imine->ActivatedImine + LA LewisAcid Lewis Acid (LA) Allylsilane This compound (H2C=CH-CH2-N(TMS)H) Intermediate β-Silyl Carbocation Intermediate ActivatedImine->Intermediate + Allylsilane Product Homoallylic Amine Intermediate->Product - TMS+ - LA

Caption: Mechanism of the Aza-Hosomi-Sakurai Reaction.

Advantages of this compound:
  • Operational Simplicity: The reaction can often be performed as a one-pot, three-component reaction starting from an aldehyde, an amine, and this compound.[1]

  • Stability and Handling: this compound is a relatively stable and easy-to-handle reagent compared to more reactive organometallic alternatives.

  • Good Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups.

Limitations:
  • Strong Lewis Acids: The reaction often requires stoichiometric amounts of strong and moisture-sensitive Lewis acids, which can limit its applicability to sensitive substrates.

  • Stereocontrol: Achieving high levels of stereoselectivity can be challenging and often requires the use of chiral auxiliaries or catalysts.[3]

Comparative Analysis of Alternative Reagents

While this compound offers a convenient route to homoallylic amines, a number of other powerful methods have been developed, each with its own set of advantages and disadvantages.

Palladium-Catalyzed Allylic Amination

Palladium-catalyzed allylic amination, a variation of the Tsuji-Trost reaction, is a widely used method for the formation of C-N bonds. This reaction typically involves the reaction of an allylic electrophile (e.g., an allylic acetate or carbonate) with a nitrogen nucleophile in the presence of a palladium catalyst.

Advantages:

  • High Atom Economy: Catalytic nature of the reaction.

  • Excellent Stereocontrol: Enantioselective versions of this reaction are well-established, often providing high enantiomeric excesses.

  • Broad Substrate Scope: A wide range of both allylic electrophiles and nitrogen nucleophiles can be employed.[4]

Disadvantages:

  • Pre-functionalized Substrates: Requires the use of pre-functionalized allylic substrates.

  • Catalyst Sensitivity: The palladium catalyst can be sensitive to air and moisture, and may require the use of specialized ligands.

  • Regioselectivity: Control of regioselectivity (linear vs. branched product) can sometimes be challenging.

Allylboron Reagents

Allylboron reagents, such as allylboronates and allylboranes, are another important class of reagents for the synthesis of homoallylic amines. These reagents react with imines, often under mild conditions, to afford the corresponding homoallylic amines with high levels of stereocontrol.[5][6]

Advantages:

  • High Stereoselectivity: Chiral allylboron reagents can provide excellent levels of diastereoselectivity and enantioselectivity.[5]

  • Mild Reaction Conditions: Reactions are often conducted under mild, neutral conditions.

  • Functional Group Tolerance: Generally tolerant of a wide range of functional groups.

Disadvantages:

  • Stoichiometric Reagents: Often requires stoichiometric amounts of the boron reagent.

  • Preparation of Reagents: The synthesis of chiral allylboron reagents can be multi-step.

Other Organometallic Reagents (In, Zn, Sn)

A variety of other organometallic reagents, including those based on indium, zinc, and tin, have also been employed for the allylation of imines.[7] Indium-mediated allylations, in particular, have gained attention for their ability to be carried out in aqueous media.

Advantages:

  • Water Tolerance (Indium): Indium-mediated reactions can often be performed in water, offering a green chemistry advantage.

  • Chemoselectivity: These reagents can exhibit high chemoselectivity for the carbonyl or imine group in the presence of other electrophilic functional groups.

Disadvantages:

  • Toxicity (Tin): Organotin reagents are highly toxic and their use is often avoided.

  • Stoichiometric Use: These methods typically require stoichiometric quantities of the metal.

  • Waste Generation: The use of stoichiometric metals leads to the generation of significant amounts of metallic waste.

Head-to-Head Comparison: A Data-Driven Perspective

To provide a clearer picture of the relative performance of these methods, the following table summarizes key parameters based on literature reports. It is important to note that direct comparisons can be challenging due to the wide variety of substrates and reaction conditions reported.

Reagent/MethodTypical ConditionsSubstrate ScopeStereoselectivityKey AdvantagesKey Disadvantages
This compound Lewis Acid (e.g., TiCl₄, BF₃·OEt₂), CH₂Cl₂Aldehydes, ketones (via in-situ imine formation), pre-formed iminesModerate to good (often requires chiral auxiliaries or catalysts)[3]Operational simplicity, one-pot three-component reactions[1]Stoichiometric strong Lewis acids, potential for side reactions
Pd-Catalyzed Amination Pd(0) catalyst, ligand, base, various solventsAllylic acetates, carbonates, etc.; primary and secondary aminesExcellent (with chiral ligands)Catalytic, high enantioselectivity, broad scope[4]Requires pre-functionalized substrates, catalyst sensitivity
Allylboron Reagents Often proceeds without a catalyst, various solventsAldehydes, ketones, iminesExcellent (with chiral reagents)[5]High stereocontrol, mild conditionsStoichiometric use of boron reagent, reagent preparation
Indium-Mediated Allylation In metal, often in aqueous mediaAldehydes, ketones, iminesGenerally moderate (can be improved with additives)Water tolerance, chemoselectivityStoichiometric metal, metal waste

Experimental Protocols: A Practical Guide

General Procedure for the Aza-Hosomi-Sakurai Reaction

experimental_workflow_AHS cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry flask under inert atmosphere (N₂ or Ar) B Add aldehyde (1.0 equiv) and amine (1.1 equiv) in dry CH₂Cl₂ A->B C Stir at room temperature for 30 min B->C D Cool to -78 °C C->D E Add Lewis Acid (e.g., TiCl₄, 1.2 equiv) dropwise D->E F Stir for 15 min E->F G Add this compound (1.5 equiv) dropwise F->G H Allow to warm to room temperature and stir overnight G->H I Quench with saturated NaHCO₃ solution H->I J Extract with CH₂Cl₂ I->J K Dry organic layer (Na₂SO₄), filter, and concentrate J->K L Purify by column chromatography K->L

Caption: Experimental workflow for a typical Aza-Hosomi-Sakurai reaction.

Detailed Steps:

  • To a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon, add the aldehyde (1.0 mmol) and the amine (1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Stir the solution at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., titanium tetrachloride, 1.2 mmol) dropwise via syringe.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add this compound (1.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic amine.

General Procedure for Palladium-Catalyzed Allylic Amination

Detailed Steps:

  • To a Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., Xantphos, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

  • Add the allylic substrate (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., toluene or THF).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure allylic amine.

Conclusion and Future Outlook

The choice of reagent for introducing an allyl-amino moiety is highly dependent on the specific synthetic context, including the substrate's functional group tolerance, the desired stereochemical outcome, and considerations of cost and environmental impact.

  • This compound offers a straightforward and often one-pot approach, making it an excellent choice for rapid library synthesis and situations where high stereoselectivity is not the primary concern.

  • Palladium-catalyzed allylic amination stands out for its catalytic nature and the ability to achieve high enantioselectivity, making it a powerful tool for the synthesis of chiral drug candidates.

  • Allylboron reagents provide a reliable method for achieving high diastereoselectivity and enantioselectivity under mild conditions, particularly when specific stereoisomers are required.

  • Other organometallic reagents , especially indium-based systems, present an interesting "green" alternative for certain applications due to their water tolerance.

Future developments in this field will likely focus on the development of more sustainable and catalytic methods. This includes the use of earth-abundant metal catalysts, the development of organocatalytic approaches, and the design of new reagents that operate under even milder and more environmentally friendly conditions. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each of these methods is essential for making informed decisions in the design and execution of synthetic routes.

References

  • M. A. P. Martins, et al. (2013). Recent advances in the synthesis of homoallylic amines. Tetrahedron, 69(45), 9477-9507.
  • Schneider, U., & Kobayashi, S. (2007). Lewis acid catalysis in water.
  • Kennedy, J. W. J., & Hall, D. G. (2007). Recent advances in the catalytic, enantioselective synthesis of allylic amines.
  • Yadav, J. S., et al. (2004). Indium-mediated allylation of imines in water. Tetrahedron Letters, 45(3), 649-652.
  • Lachance, H., & Hall, D. G. (Eds.). (2008). Boronic acids: preparation and applications in organic synthesis and medicine. John Wiley & Sons.
  • Tsuji, J. (2004). Palladium reagents and catalysts: innovations in organic synthesis. John Wiley & Sons.
  • Hosomi, A., & Sakurai, H. (1976). Syntheses of γ, δ-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(16), 1295-1298.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
  • Fleming, I., & Sarkar, A. K. (1986). Aza-Sakurai reaction: a convenient synthesis of homoallylic amines. Tetrahedron Letters, 27(34), 3999-4002.
  • Brown, H. C., & Bhat, K. S. (1986). Chiral synthesis via organoboranes. 10. A highly enantioselective synthesis of both enantiomers of α-allenic alcohols. Journal of the American Chemical Society, 108(19), 5919-5923.
  • Marshall, J. A. (1996). Allylic and allenyl stannanes as reagents for stereoselective organic synthesis. Chemical Reviews, 96(1), 31-48.
  • Chan, T. H., & Li, C. J. (1993). Organometallic reactions in aqueous media. Tetrahedron, 49(48), 11563-11604.
  • Phukan, P. (2004). Iodine-Catalyzed One-Pot Synthesis of N-Protected Homoallylic Amines. The Journal of Organic Chemistry, 69(12), 4005–4006.
  • Grote, R. E., & Jarvo, E. R. (2009). Palladium-Catalyzed Three-Component Synthesis of Homoallylic Amines. Organic Letters, 11(3), 485–488.
  • List, B., & Gandhi, T. (2013). Organocatalytic Asymmetric Three-Component Aza-Hosomi–Sakurai Reaction.
  • Vieira, E. M., Snapper, M. L., & Hoveyda, A. H. (2011). Enantioselective Synthesis of Homoallylic Amines through Reactions of (Pinacolato)allylborons with Aryl-, Heteroaryl-, Alkyl-, or Alkene-Substituted Aldimines Catalyzed by Chiral C1-Symmetric NHC-Cu Complexes. Journal of the American Chemical Society, 133(10), 3332–3335.
  • Nopper, C., Müller, N., Goycheva, B., Himmelsbach, F., & Breit, B. (2022). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Chemical Science, 13(40), 11921–11927.

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Safety Operating Guide

Navigating the Handling of Allylaminotrimethylsilane: A Guide to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: January 2026

Allylaminotrimethylsilane (CAS No. 10519-97-8) is a versatile organosilicon compound utilized in organic synthesis for introducing allyl and silicon functionalities.[1][2] While valuable, its hazardous properties demand a comprehensive understanding and strict adherence to safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, focusing on the correct selection and use of Personal Protective Equipment (PPE), and outlining operational and disposal plans for safe handling.

Hazard Analysis: The "Why" Behind the Precautions

Understanding the specific dangers of this compound is fundamental to appreciating the necessity of each safety measure. The compound presents a triad of hazards: high flammability, severe corrosivity, and vigorous reactivity with water.[3]

Hazard CategoryDescriptionRationale for Protective Measures
High Flammability Classified as a highly flammable liquid and vapor with a low flash point of 10°C.[1][2] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4]Requires the use of flame-resistant (FR) lab coats, grounding of all equipment to prevent static discharge, and strict avoidance of ignition sources.[5][6] All work must be performed in an explosion-proof environment.[3]
Corrosivity Causes severe skin burns and serious eye damage.[3][7] Inhalation can lead to chemical burns in the respiratory tract.[5] These effects may be delayed, leading to a false sense of security after initial contact.[5]Mandates the use of chemical-resistant gloves, tightly sealed chemical splash goggles, and a face shield. All handling must occur within a certified chemical fume hood to prevent inhalation of corrosive vapors.[8][9]
Water Reactivity Reacts rapidly and potentially violently with moisture, water, and other protic solvents.[1][2] This hydrolysis can generate flammable and/or toxic fumes.All handling procedures must be conducted under anhydrous conditions. Glassware must be thoroughly dried, and an inert atmosphere (e.g., nitrogen or argon) should be used for transfers.[8][10]

Core Protective Measures: Engineering Controls and PPE Selection

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is critical. The "two-person rule" should be in effect; never handle this compound while working alone.[11][12]

Mandatory Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to contain vapors and provide a primary barrier in case of splashes or fire.[8] Keep the sash at the lowest feasible position.[10]

  • Inert Atmosphere: For transfers and reactions, the use of a glove box or Schlenk line techniques to maintain an inert atmosphere (argon or nitrogen) is the safest approach, rigorously excluding moisture and air.[8][11]

  • Grounding and Bonding: To prevent ignition from static electricity, ensure that all containers and transfer equipment are properly grounded and bonded.[5][13] Use only spark-proof tools.[5]

Personal Protective Equipment (PPE) Ensemble

The following table outlines the required PPE for handling this compound. This ensemble is designed to protect against the specific hazards identified in the previous section.

Protection TypeSpecificationRationale and Best Practices
Body Protection Flame-Resistant (FR) Lab CoatAn FR lab coat, fully buttoned, is mandatory.[12][14] Standard cotton lab coats are insufficient due to the high flammability of the chemical. Avoid synthetic materials like polyester, which can melt and adhere to skin in a fire.[11]
Eye & Face Protection Chemical Splash Goggles & Face ShieldWear tightly sealed chemical splash goggles that meet ANSI Z87.1 standards.[10][15] A full-face shield must be worn over the goggles to protect against splashes, especially during transfers of larger volumes or potentially vigorous reactions.[8][14]
Hand Protection Chemical-Resistant Gloves (Double-Gloved)Disposable nitrile gloves provide minimal protection for incidental contact and are combustible.[8][15] For direct handling, a double-gloving technique is required: wear a pair of chemical-resistant gloves (e.g., butyl rubber or Silver Shield®) over a pair of thin nitrile gloves. This provides both chemical protection and dexterity. Immediately remove and replace gloves upon any sign of contamination.[15]
Clothing & Footwear Long Pants & Closed-Toe ShoesWear long pants made of natural fibers (e.g., cotton) and fully enclosed, chemical-resistant, closed-toe shoes.[8][11] This provides a final barrier against accidental spills.

Operational Plans: Step-by-Step Guidance

Adherence to a strict, pre-defined workflow is essential for minimizing risk.

Pre-Handling Safety Workflow

The following diagram outlines the mandatory steps before any handling of this compound commences.

G cluster_prep Preparation Phase cluster_ppe PPE Donning Phase cluster_final Final Check A Verify Fume Hood Certification & Airflow B Clear Workspace of Combustibles & Ignition Sources A->B Workspace Secure C Assemble & Dry All Glassware/Equipment B->C Workspace Secure D Verify Location of Emergency Equipment (Shower, Eyewash, Fire Extinguisher) C->D Workspace Secure E Don Long Pants & Closed-Toe Shoes D->E Workspace Secure F Don Inner Nitrile Gloves E->F Sequential Donning G Don Flame-Resistant Lab Coat (Fully Buttoned) F->G Sequential Donning H Don Outer Chemical- Resistant Gloves G->H Sequential Donning I Don Chemical Splash Goggles H->I Sequential Donning J Don Face Shield I->J Sequential Donning K Confirm 'Two-Person Rule' Partner is Present J->K PPE Complete L Proceed with Handling K->L Final Safety Check

Caption: Pre-handling safety and PPE donning workflow.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate. Notify your institution's Environmental Health and Safety (EHS) department.

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[5]

  • Contain the Spill: For small spills, cover the liquid with a dry, inert absorbent material such as sand, vermiculite, or soda ash.[9] Do NOT use combustible materials like paper towels.[11]

  • Collect Absorbent: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[5][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The sealed container must be disposed of as hazardous waste through your institution's EHS-approved channels.

Decontamination and Disposal Plan

Proper disposal is a crucial final step in the safe handling lifecycle of this compound.

Equipment Decontamination

Glassware and equipment should be carefully decontaminated. A common procedure involves rinsing the equipment with a high-boiling, inert solvent (e.g., toluene or xylene) to remove residual this compound. This rinsate must be collected as hazardous waste. Subsequently, the equipment can be slowly and carefully quenched with a less reactive alcohol, such as isopropanol, followed by a final rinse with water. All quenching procedures should be performed in the back of a fume hood with a blast shield in place.

Waste Disposal

Under no circumstances should this compound or its waste be disposed of down the drain. The primary directive is to use a licensed and approved hazardous waste disposal facility.[16]

The following workflow outlines the decision-making process for waste disposal.

G start Waste Generated (this compound or rinsate) container Place in a designated, compatible, and properly sealed hazardous waste container. start->container labeling Label container clearly: 'Hazardous Waste: this compound, Flammable, Corrosive, Water-Reactive' container->labeling storage Store container in a designated, ventilated, and segregated hazardous waste accumulation area. labeling->storage pickup Arrange for pickup by a licensed hazardous waste disposal company via your institution's EHS department. storage->pickup

Caption: Decision workflow for hazardous waste disposal.

By implementing these rigorous engineering controls, consistently utilizing the correct PPE, and adhering to the established operational and disposal plans, researchers can safely manage the risks associated with this compound and maintain a secure laboratory environment.

References

  • ORS. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory.
  • Kent State University. (n.d.). Safe Use of Pyrophoric and Water Reactive Materials.
  • MIT EHS. (n.d.). Pyrophoric and Water-Reactive Chemical Safety.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(Trimethylsilyl)Allylamine, 95%.
  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS.
  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure.
  • ECHEMI. (n.d.). This compound SDS, 10519-97-8 Safety Data Sheets.
  • GESAMP. (n.d.). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes).
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Hori, H., et al. (1993). Acute inhalation toxicity of high concentrations of silane in male ICR mice. Archives of Toxicology, 67(1), 55-60.
  • Rowe, V. K., Spencer, H. C., & Bass, S. L. (1948). Toxicological studies on certain commercial silicones and hydrolyzable silane intermediates. The Journal of Industrial Hygiene and Toxicology, 30(6), 332-352.
  • Fisher Scientific. (2025). Safety Data Sheet - Allyltrimethylsilane.
  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Thermo Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry.
  • Larsen, S. T., et al. (2013). Pulmonary toxicity of perfluorinated silane-based nanofilm spray products: solvent dependency. Toxicological Sciences, 136(2), 506-517.
  • ChemicalBook. (n.d.). This compound CAS#: 10519-97-8.
  • Westlake Chemical. (2017). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
  • ChemicalBook. (2025). Allyltrimethylsilane - Safety Data Sheet.
  • IPCS. (n.d.). ICSC 0823 - ALLYLAMINE.
  • ChemicalBook. (2024). This compound | 10519-97-8.
  • MicroCare. (n.d.). What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination?.
  • Benchchem. (n.d.). Proper Disposal of Chlorotrimethylsilane: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Trimethoxysilane: A Procedural Guide.
  • Allison Medical. (n.d.). PPE SaniMist Concentrate Packets.

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Retrosynthesis Analysis

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Allylaminotrimethylsilane

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